Product packaging for 6-Hydroxyquinoline-3-carboxylic acid(Cat. No.:CAS No. 1137826-05-1)

6-Hydroxyquinoline-3-carboxylic acid

Cat. No.: B3026822
CAS No.: 1137826-05-1
M. Wt: 189.17
InChI Key: OKIIDYYKVMNMGL-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B3026822 6-Hydroxyquinoline-3-carboxylic acid CAS No. 1137826-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-1-2-9-6(4-8)3-7(5-11-9)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIIDYYKVMNMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730542
Record name 6-Hydroxyquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137826-05-1
Record name 6-Hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-Hydroxyquinoline-3-carboxylic acid synthesis mechanism"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Hydroxyquinoline-3-carboxylic Acid

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Specifically, quinoline-3-carboxylic acids and their hydroxy-substituted derivatives are of paramount importance. These compounds are key intermediates and foundational structures for various therapeutic agents, including antibacterial drugs like oxolinic acid and rosoxacin.[2] The strategic placement of a hydroxyl group at the C-6 position and a carboxylic acid at the C-3 position creates a molecule with specific electronic and hydrogen-bonding properties, making it a valuable target for drug development professionals and a subject of interest for synthetic chemists.

This guide provides an in-depth exploration of the primary synthetic mechanism for this compound, focusing on the causality behind experimental choices to ensure both scientific accuracy and practical applicability for researchers in the field.

Primary Synthetic Pathway: The Gould-Jacobs Reaction

The most direct and widely employed method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[3][4][5] First reported in 1939, this versatile reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4] To achieve the desired 6-hydroxy substitution, the reaction is initiated with a correspondingly substituted aniline, in this case, 4-aminophenol.

The overall transformation can be summarized as the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM), which proceeds through a series of steps including condensation, thermal cyclization, and saponification to yield the target quinoline derivative.[3]

Mechanistic Breakdown

The Gould-Jacobs reaction is a multi-step process, with each stage governed by distinct chemical principles. Understanding the causality behind each step is critical for optimizing reaction conditions and achieving high yields.

Step 1: Nucleophilic Condensation

The synthesis begins with the nucleophilic attack of the aniline's amino group (4-aminophenol) on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[3][4]

  • Expert Insight: The choice of DEEM is strategic. The ethoxy group acts as a good leaving group, and the two ester functionalities activate the double bond for nucleophilic attack. This initial condensation is typically performed at moderate temperatures (100-130 °C) and can often be monitored by the distillation of ethanol from the reaction mixture.[4]

Step 2: Thermal Electrocyclization

This is the key ring-forming step and the most energetically demanding part of the synthesis. The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization upon heating to high temperatures (typically above 250 °C).[4] This intramolecular reaction forms the quinoline ring system.

  • Expert Insight: The high thermal energy required for this step is a significant practical challenge. The reaction is often carried out in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures uniformly and prevent decomposition.[6] The high activation energy barrier is necessary to overcome the rotational barrier and achieve the correct conformation for the concerted pericyclic reaction to occur. The regioselectivity of this cyclization is generally controlled by both steric and electronic factors of the starting aniline.[6]

Step 3: Saponification

Following the successful cyclization, the resulting ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is hydrolyzed. This is a standard ester hydrolysis (saponification) typically carried out by heating the intermediate with an aqueous base, such as sodium hydroxide.

  • Expert Insight: The hydrolysis step converts the ester group at the C-3 position into a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate and the C-4 oxo group (which is in equilibrium with its enol form), causing the final 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid product to precipitate from the solution.[4] The product exists predominantly in the 4-oxo tautomeric form rather than the 4-hydroxy form.[3][7]

The complete mechanistic pathway is illustrated in the diagram below.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Aniline 4-Aminophenol Intermediate1 Anilidomethylenemalonate Aniline->Intermediate1 Condensation (-EtOH, 100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate2 Cyclized Intermediate (Ethyl Ester) Intermediate1->Intermediate2 Thermal Cyclization (>250°C) Intermediate3 Carboxylate Salt Intermediate2->Intermediate3 Saponification (NaOH, Heat) Product 6-Hydroxy-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid Intermediate3->Product Acidification (HCl)

Caption: The Gould-Jacobs reaction pathway for this compound.

Experimental Protocols

A self-validating protocol is essential for reproducible results. Below are two field-proven methodologies for the Gould-Jacobs synthesis.

Protocol 1: Classical Thermal Synthesis

This method utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[4]

Step 1: Condensation

  • In a round-bottom flask equipped with a distillation apparatus, combine 4-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by observing the collection of ethanol in the distillation receiver.

  • Once the theoretical amount of ethanol is collected, remove any remaining volatile components under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization

  • Add a high-boiling solvent (e.g., diphenyl ether) to the crude intermediate in the flask.

  • Heat the mixture to a vigorous reflux (approx. 250-260 °C) for 15-30 minutes.

  • Cool the reaction mixture to below 100 °C and add petroleum ether or hexane to precipitate the crude cyclized product.

  • Collect the solid by filtration and wash with a non-polar solvent to remove the residual high-boiling solvent.

Step 3: Saponification and Isolation

  • Suspend the crude cyclized ester in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (can be monitored by TLC).

  • Cool the reaction mixture and filter if necessary to remove any insoluble impurities.

  • Acidify the clear filtrate with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the final product.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Modern adaptations using microwave irradiation can dramatically reduce reaction times and improve yields by facilitating efficient and rapid heating.[4]

Step 1: Reaction Setup

  • In a 10 mL microwave vial, add 4-aminophenol (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq, e.g., 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[4]

  • Seal the vial with a cap.

Step 2: Microwave Irradiation

  • Place the sealed vial in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a short period (e.g., 5-15 minutes). The optimal conditions must be determined empirically.

Step 3: Isolation and Saponification

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product ester should form.

  • Filter the solid product and wash it with a cold solvent like acetonitrile.

  • Proceed with the saponification and acidification steps as described in Protocol 1 (Step 3) to obtain the final carboxylic acid.

Data Presentation: Comparison of Methodologies

The choice between classical and microwave-assisted synthesis depends on available equipment and desired throughput.

ParameterClassical Thermal SynthesisMicrowave-Assisted Synthesis
Heating Method Oil bath / heating mantle with high-boiling solventDirect microwave irradiation
Reaction Time Several hours5 - 30 minutes
Temperature ~250 °C250 - 300 °C
Solvent High-boiling inert solvent (e.g., Diphenyl ether)Often neat or excess reagent (DEEM) as solvent
Typical Yields Moderate to good (can be variable)Often higher and more reproducible (e.g., ~47% reported for a similar aniline)[4]
Primary Advantage Standard laboratory equipmentRapid optimization, speed, and often higher yields

Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow cluster_cyclization Cyclization Method Start Start: 4-Aminophenol + DEEM Condensation Step 1: Condensation (100-130°C) Start->Condensation Intermediate Isolate Intermediate: Anilidomethylenemalonate Condensation->Intermediate Cyclization Step 2: Cyclization Thermal Classical Thermal (>250°C, High-boiling solvent) Intermediate->Thermal Microwave Microwave-Assisted (250-300°C, 5-15 min) Intermediate->Microwave Saponification Step 3: Saponification (NaOH, Reflux) Cyclization->Saponification Acidification Step 4: Acidification (HCl) Saponification->Acidification Filtration Step 5: Filtration & Drying Acidification->Filtration Product Final Product: This compound Filtration->Product

Caption: A generalized workflow for the Gould-Jacobs synthesis of the target molecule.

Conclusion

The Gould-Jacobs reaction remains a cornerstone of quinoline synthesis, offering a reliable and adaptable route to 4-hydroxyquinoline-3-carboxylic acid derivatives. By starting with 4-aminophenol, this method provides direct access to the valuable 6-hydroxy substituted scaffold. While classical thermal methods are effective, modern microwave-assisted protocols offer significant advantages in terms of reaction speed and efficiency. A thorough understanding of the underlying mechanistic principles—from the initial nucleophilic attack to the final high-energy electrocyclization—empowers researchers to troubleshoot and optimize this powerful transformation for applications in drug discovery and materials science.

References

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  • Friedlander quinoline synthesis. (n.d.). In Química Organica.org.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
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  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI.
  • Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. (2012). Organic Chemistry Portal.
  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Doebner-Miller reaction and applications. (n.d.). Slideshare.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2005). The Journal of Organic Chemistry - ACS Publications.
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). In Química Organica.org.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed.
  • Conrad-Limpach Reaction. (n.d.).
  • Palladium Complexes Catalysed Telomerisation of Arylamines with Butadiene and Their Cyclisation into Quinoline Derivatives. (2022). ResearchGate.
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia.
  • Palladium Complexes Catalysed Telomerisation of Arylamines with Butadiene and Their Cyclisation into Quinoline Derivatives. (2022). Bulletin of Chemical Reaction Engineering & Catalysis.
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). In Química Organica.org.
  • Skraup synthesis of Quinoline. (n.d.). CUTM Courseware - Centurion University.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ResearchGate.
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  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). GCW Gandhi Nagar Jammu.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry - ACS Publications.
  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. (n.d.). ResearchGate.
  • A Sustainable Access Route to Carbazoles via C–H/C–H Oxidative Functionalization/Cyclization of Arylamines. (n.d.). ACS Sustainable Chemistry & Engineering - ACS Publications.
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A Technical Guide to the Synthesis of 6-Hydroxyquinoline-3-carboxylic Acid: A Modified Skraup-Doebner-von Miller Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 6-Hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Acknowledging the structural limitations of the classical Skraup reaction for producing 3-substituted quinolines, this document details a robust and chemically sound synthesis protocol based on the closely related Doebner-von Miller reaction. We will dissect the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline the necessary purification and characterization techniques to ensure the integrity of the final product. This guide is designed to furnish researchers with the causal understanding and practical knowledge required to successfully synthesize this valuable molecular scaffold.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, quinolines bearing a carboxylic acid moiety are of paramount importance; this functional group can serve as a critical pharmacophore for target engagement or as a handle for further molecular elaboration. This compound combines the established bioactivity of the quinoline nucleus with a hydroxyl group that can modulate solubility and provide an additional point for hydrogen bonding, and a carboxylic acid at the 3-position, making it a highly valuable building block for drug discovery programs.

While the Skraup reaction is a cornerstone of quinoline synthesis, the classic approach, which employs glycerol, is not suitable for introducing substituents at the C3 position.[3][4] To achieve the desired C3-carboxylic acid functionality, a strategic modification is required. This guide details the use of the Doebner-von Miller reaction, a powerful variant of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds (or precursors that generate them in situ) to construct the quinoline ring system.[5][6] By reacting p-aminophenol with malic acid under strong acid catalysis, we can achieve the target molecule in a process that honors the spirit of the Skraup reaction while delivering the required substitution pattern.

Reaction Principle and Mechanism: The Doebner-von Miller Pathway

The synthesis proceeds via the Doebner-von Miller reaction, which can be considered a modification of the Skraup synthesis.[5][6] The key difference lies in the replacement of glycerol with a precursor that generates the required α,β-unsaturated carbonyl system with the desired functionality. In this case, malic acid serves as the ideal precursor.

The reaction mechanism unfolds through several distinct stages:

  • In-situ Formation of the Electrophile: Under the harsh conditions of hot, concentrated sulfuric acid, malic acid undergoes a complex sequence of dehydration and decarboxylation to generate formylacetic acid, which exists in equilibrium with its enol form. This species serves as the key three-carbon α,β-unsaturated aldehyde equivalent.

  • Michael Addition: The lone pair of the nitrogen atom in the starting material, p-aminophenol, acts as a nucleophile, attacking the β-carbon of the unsaturated system in a classic Michael-type conjugate addition.[5]

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the protonated carbonyl group, leading to the closure of the heterocyclic ring.

  • Dehydration & Oxidation: The cyclized intermediate, a dihydroquinoline derivative, readily loses a molecule of water to form a more stable system. The final, crucial step is the oxidation of this dihydroquinoline intermediate to the fully aromatic this compound.[7] An oxidizing agent, such as nitrobenzene or arsenic acid, is typically included in the reaction mixture to facilitate this transformation.[4]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should perform their own risk assessment and optimization.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )CAS No.Notes
p-AminophenolC₆H₇NO109.13123-30-8High purity, >99%
L-Malic AcidC₄H₆O₅134.0997-67-6Reagent grade
Sulfuric AcidH₂SO₄98.087664-93-9Concentrated, 98%
NitrobenzeneC₆H₅NO₂123.1198-95-3Reagent grade, acts as oxidant and solvent
Sodium HydroxideNaOH40.001310-73-2For neutralization
Hydrochloric AcidHCl36.467647-01-0For acidification
EthanolC₂H₅OH46.0764-17-5For recrystallization
Activated CharcoalC12.017440-44-0For decolorization

3.2. Step-by-Step Procedure

Safety First: The Skraup-Doebner-von Miller reaction is notoriously exothermic and can become violent if not controlled.[4][8] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves. A blast shield is highly recommended.

  • Reactor Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-aminophenol (0.5 mol, 54.5 g) and nitrobenzene (0.25 mol, 25.5 mL).

  • Acid Addition: Begin vigorous stirring to create a slurry. Through the dropping funnel, slowly and carefully add concentrated sulfuric acid (1.5 mol, 81.5 mL) over a period of 45-60 minutes. The rate of addition must be controlled to manage the initial exotherm, keeping the internal temperature below 80 °C. An ice-water bath may be necessary.

  • Reactant Addition: Once the acid addition is complete and the initial exotherm has subsided, add L-malic acid (0.6 mol, 80.5 g) portion-wise over 30 minutes.

  • Heating and Reflux: Heat the reaction mixture using a heating mantle. The temperature should be raised gradually to 130-140 °C. The reaction will become significantly exothermic at this stage. Be prepared to remove the heating mantle to maintain control. Once the exothermic phase subsides, maintain the temperature at 130 °C for 3-4 hours.

  • Work-up and Isolation: Allow the mixture to cool to below 100 °C. Carefully and slowly pour the warm, viscous mixture into 2 L of cold water with vigorous stirring.

  • Neutralization: Cool the diluted mixture in an ice bath. Slowly neutralize the solution by adding a 30% (w/v) aqueous solution of sodium hydroxide until the pH reaches approximately 4-5. The crude product will precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 200 mL) to remove inorganic salts.

3.3. Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: p-Aminophenol Nitrobenzene B Slowly Add Conc. H₂SO₄ (Control Exotherm) A->B C Add Malic Acid B->C D Heat to 130-140°C (Monitor Exotherm) Reflux for 3-4h C->D E Cool Reaction Mixture D->E F Quench in Cold Water E->F G Neutralize with NaOH (aq) to pH 4-5 F->G H Filter Crude Product G->H I Dissolve Crude Solid in Hot Alkaline Water H->I J Treat with Activated Charcoal I->J K Hot Filter J->K L Acidify Filtrate with HCl to pH 2-3 K->L M Collect Pure Product by Filtration L->M N Wash with Water & Dry M->N P P N->P Final Product: This compound

Sources

A Technical Guide to the Doebner Reaction: Synthesis of 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among its derivatives, hydroxyquinoline carboxylic acids are of particular interest due to their roles as key intermediates and pharmacophores in drug development, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3] The Doebner reaction, a three-component condensation, offers a direct and versatile route to quinoline-4-carboxylic acids.[4][5] This guide provides an in-depth examination of the Doebner reaction, focusing on the synthesis of 6-hydroxyquinoline-4-carboxylic acid from p-aminophenol. We will dissect the reaction mechanism, provide a field-proven experimental protocol, discuss process optimization, and contextualize its application for researchers and drug development professionals.

Foundational Principles of the Doebner Reaction

First reported by Oscar Doebner in 1887, the Doebner reaction is a one-pot synthesis that constructs the quinoline ring system from simple, readily available precursors: an aromatic amine, an aldehyde, and pyruvic acid.[3][5] This multicomponent reaction is prized for its efficiency in creating substituted quinoline-4-carboxylic acids, also known as cinchoninic acids.[5][6]

The core transformation involves the following components for the synthesis of our target molecule:

  • Aromatic Amine: p-Aminophenol. The substitution pattern on the aniline dictates the substitution on the final quinoline's benzene ring. Here, the hydroxyl group at the para position of the aniline will result in a hydroxyl group at the 6-position of the quinoline product.

  • Aldehyde: An aldehyde (e.g., benzaldehyde) is used to form the C2-position of the quinoline ring. The R-group of the aldehyde becomes the substituent at this position.

  • Pyruvic Acid: This α-keto acid is the crucial component that forms the C3 and C4 positions of the pyridine ring, providing the signature carboxylic acid group at the 4-position.[4][7]

The general reaction is typically catalyzed by Brønsted or Lewis acids and proceeds through heating in a suitable solvent.[3]

The Underlying Mechanism: A Cascade of Controlled Reactions

Understanding the reaction mechanism is paramount for troubleshooting and optimization. While the exact sequence can be debated and may vary with specific substrates and conditions, the most widely accepted pathway involves a cascade of condensation, addition, and cyclization steps.[3][4]

Proposed Mechanistic Pathway:

  • Schiff Base (Imine) Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (p-aminophenol) and the aldehyde. This rapidly forms an electrophilic N-arylimine (Schiff base) intermediate upon the elimination of water.[3][6]

  • Reaction with Pyruvic Acid Enol: Concurrently, pyruvic acid tautomerizes to its more nucleophilic enol form under the reaction conditions.[3][4]

  • Addition and Cyclization: The enol of pyruvic acid attacks the imine. This is followed by an intramolecular electrophilic aromatic substitution, where the newly formed side chain attacks the electron-rich aromatic ring of the aniline derivative, closing the second ring of the quinoline system.

  • Dehydration & Aromatization: The resulting dihydroquinoline intermediate readily undergoes dehydration to form a more stable conjugated system. The final aromatization to the quinoline ring is achieved through an oxidation step. In the classic Doebner reaction, a second molecule of the Schiff base often acts as the hydrogen acceptor (oxidizing agent), being reduced in the process.[3] This hydrogen-transfer mechanism avoids the need for an external oxidant.[8][9]

Doebner_Mechanism Doebner Reaction Mechanism for 6-Hydroxyquinoline-4-carboxylic Acid cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product p_aminophenol p-Aminophenol schiff_base Schiff Base (Imine) p_aminophenol->schiff_base + Aldehyde - H₂O aldehyde Aldehyde (R-CHO) aldehyde->schiff_base pyruvic_acid Pyruvic Acid enol Pyruvic Acid Enol pyruvic_acid->enol Tautomerization adduct Initial Adduct schiff_base->adduct + Enol enol->adduct dihydroquinoline Dihydroquinoline Intermediate adduct->dihydroquinoline Intramolecular Cyclization product 6-Hydroxyquinoline- 4-carboxylic Acid dihydroquinoline->product - H₂O + Oxidation

Caption: Key stages of the Doebner reaction mechanism.

Experimental Protocol: Synthesis of 6-Hydroxyquinoline-4-carboxylic Acid

This protocol provides a robust, self-validating procedure for the synthesis. The precipitation of the product from the reaction mixture often yields material of high purity, simplifying purification.[10]

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeNotes
p-Aminophenol109.1310.01.09 gStarting aniline.[11]
Benzaldehyde106.1210.01.06 g (1.01 mL)Example aldehyde.
Pyruvic Acid88.0610.00.88 g (0.71 mL)Distill before use for best results.
Ethanol (Absolute)46.07-20 mLReaction solvent.
Hydrochloric Acid (conc.)36.46catalytic~0.2 mLCatalyst.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-aminophenol (1.09 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Reagent Addition: Stir the mixture to dissolve the p-aminophenol. Sequentially add benzaldehyde (1.01 mL, 10.0 mmol), pyruvic acid (0.71 mL, 10.0 mmol), and a few drops of concentrated hydrochloric acid (~0.2 mL).

  • Heating and Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by observing the precipitation of the product.

  • Isolation: After the reaction period, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize product precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities.

  • Purification (Work-up): The crude product is often of sufficient purity. For higher purity, recrystallization is effective. Dissolve the crude solid in a minimal amount of hot acetic acid or a suitable solvent mixture like ethanol/water, then allow it to cool slowly to form crystals.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a solid.

Workflow Experimental Workflow A 1. Setup Add p-Aminophenol & Ethanol to Flask B 2. Reagent Addition Add Benzaldehyde, Pyruvic Acid, & HCl A->B C 3. Reaction Heat to Reflux (2-4h) B->C D 4. Isolation Cool to Room Temp, then Ice Bath C->D E 5. Filtration Collect Solid Product, Wash with Cold Ethanol D->E F 6. Purification Recrystallize from Hot Acetic Acid or EtOH/H₂O E->F G 7. Drying Dry Under Vacuum F->G H Final Product 6-Hydroxyquinoline-4-carboxylic Acid G->H

Caption: Step-by-step experimental workflow for synthesis.

Process Optimization and Key Considerations

While the Doebner reaction is robust, several factors can be tuned to optimize yield and purity.

  • Choice of Acid Catalyst: Both Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (BF₃·OEt₂, SnCl₄) can catalyze the reaction.[3] The choice may depend on the specific substrates. For instance, recent studies have shown BF₃·THF to be effective, especially for anilines with electron-withdrawing groups.[9]

  • Substrate Scope: The reaction is broadly applicable. However, anilines with strong electron-withdrawing groups can result in lower yields, though modified procedures have been developed to address this challenge.[3][8][12] Conversely, anilines with electron-donating groups, like p-aminophenol, generally perform well.[10]

  • Side Reactions: The formation of by-products can occur, potentially lowering the yield. One known side reaction involves the self-condensation of pyruvic acid or reactions that lead to 2-methylquinoline-4-carboxylic acid derivatives.[10] The order of reactant addition can sometimes influence the product distribution.[10] Unexpected products, such as pyrrol-2-ones, have also been reported under certain conditions.[13]

  • Purification: If recrystallization is insufficient, purification of the acidic product can be achieved by dissolving the crude material in an aqueous base (e.g., NaHCO₃), filtering to remove neutral impurities, and then re-precipitating the product by acidifying the filtrate.[1]

Relevance in Drug Discovery and Development

The 6-hydroxyquinoline-3-carboxylic acid core and its 4-carboxylic acid isomer are privileged structures in medicinal chemistry. They are found in molecules designed as:

  • Antiproliferative Agents: These scaffolds have been investigated for their potential to inhibit cancer cell growth.[14]

  • Protein Kinase Inhibitors: The quinoline ring system is a common feature in inhibitors of protein kinases, such as CK2, which are crucial targets in oncology.[15]

  • Antimicrobial Agents: Quinolone-3-carboxylic acids, in particular, are famously the basis for the quinolone class of antibiotics.[16] The hydroxyl group at the 6-position can be a handle for further chemical modification to modulate activity and pharmacokinetic properties.

The Doebner reaction provides a direct and scalable route to these valuable molecular building blocks, making it a highly relevant transformation for drug discovery programs.

References

  • Egorov, M. P., et al. (2006). Doebner–von Miller Reaction: New Insight into the Old Reaction. Chemistry of Heterocyclic Compounds, 42(6), 701–718.
  • Verma, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (n.d.). Doebner reaction.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction. Cambridge University Press.
  • ResearchGate. (n.d.). Doebner quinoline synthesis. Request PDF.
  • Merck Index. (n.d.). Doebner Reaction.
  • chemeurope.com. (n.d.). Doebner-Miller reaction.
  • Omidkhah, N., et al. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, 51(13), 2036-2043.
  • Das, P., et al. (2023). Integrating Bifunctionality and Chemical Stability in Covalent Organic Frameworks via One-Pot Multicomponent Reactions for Solar-Driven H₂O₂ Production. Journal of the American Chemical Society.
  • Nakatani, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820.
  • Nakatani, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed.
  • ResearchGate. (n.d.). Doebner–Miller synthetic route for the formation of substituted quinolines.
  • Bîcu, E., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6598.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline.
  • Nakatani, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • ResearchGate. (n.d.). Doebner quinoline synthesis.
  • Gąsiorowska, J., et al. (2021). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic Chemistry, 107, 104543.
  • Mutak, M., et al. (2010). 6-Alkylquinolone-3-carboxylic acid tethered to macrolides synthesis and antimicrobial profile. Journal of Medicinal Chemistry, 53(20), 7347-7357.
  • Google Patents. (2024). A method for purifying 8-hydroxyquinoline reaction solution. CN117402112A.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Sudarsono, D., et al. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861.
  • Google Patents. (1984). Process for the purification of p-aminophenol. US4440954A.
  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.
  • Al-Zoubi, R. M., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1] Within this class, 6-Hydroxyquinoline-3-carboxylic acid emerges as a molecule of significant interest. It synergistically combines the functionalities of three key pharmacophores: the quinoline nucleus, a phenolic hydroxyl group, and a carboxylic acid moiety. This unique arrangement imparts a complex and tunable set of physicochemical properties that are critical for its potential applications in drug design, chemical sensing, and materials science. Understanding these properties is not merely an academic exercise; it is fundamental to predicting the molecule's behavior in biological systems, optimizing its formulation, and unlocking its full therapeutic or diagnostic potential. This guide provides a comprehensive exploration of these characteristics, grounded in established analytical principles and supported by data from related molecular structures.

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to establish its precise molecular identity. This compound is a heterocyclic aromatic compound built upon a quinoline core.

Chemical Structure:

Key Identifiers:

ParameterValueSource
CAS Number 1137826-05-1[2][3]
Molecular Formula C₁₀H₇NO₃[2][3]
Molecular Weight 189.17 g/mol [2][3][4]

Acid-Base Properties and Ionization Profile (pKa)

The ionization state of a molecule at physiological pH is a critical determinant of its solubility, membrane permeability, and target binding affinity. This compound is an amphoteric molecule with three ionizable centers: the quinoline nitrogen (basic), the carboxylic acid (acidic), and the phenolic hydroxyl group (weakly acidic).

  • Quinoline Nitrogen (pKa₁): The nitrogen atom in the quinoline ring is basic and will be protonated under acidic conditions. For the parent 6-hydroxyquinoline, this pKa is approximately 5.15.[5] The electron-withdrawing carboxylic acid group at the 3-position is expected to slightly decrease this basicity.

  • Carboxylic Acid (pKa₂): The carboxylic acid group is the most acidic functional group. Aromatic carboxylic acids typically have pKa values in the range of 4-5.[6] This group will be deprotonated (anionic) at neutral pH.

  • Phenolic Hydroxyl (pKa₃): The hydroxyl group is weakly acidic. In 6-hydroxyquinoline, its pKa is approximately 8.90.[5] This value is not expected to be significantly altered by the substituent at the 3-position.

Estimated pKa Values:

Ionizable GroupEstimated pKaExpected State at pH 7.4
Quinoline Nitrogen (N-H⁺)~4.5 - 5.0Neutral
Carboxylic Acid (-COOH)~4.0 - 4.5Anionic (-COO⁻)
Phenolic Hydroxyl (-OH)~8.9 - 9.2Neutral

At physiological pH (~7.4), the molecule is expected to exist predominantly as a zwitterion, with a deprotonated carboxylic acid and a neutral quinoline ring, a characteristic that can influence its solubility and interactions with biological targets.[7][8]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the molecule's UV-Vis absorption spectrum as a function of pH to determine the pKa values.

Causality: The electronic structure of the quinoline chromophore is sensitive to the protonation state of its functional groups. Ionization causes a shift in the absorption maxima (λ_max), which can be tracked to determine the midpoint of the transition, corresponding to the pKa.

  • Instrumentation:

    • UV-Visible Spectrophotometer with a thermostatted cuvette holder.

    • Calibrated pH meter.

    • Matched quartz cuvettes (1 cm path length).

  • Reagents:

    • Stock solution of this compound in DMSO or methanol (~1 mM).

    • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • High-purity water.

  • Methodology:

    • Solution Preparation: Prepare a series of buffered aqueous solutions containing a constant, low concentration of the compound (e.g., 20 µM). Ensure the organic solvent concentration from the stock solution is minimal (<1%) and consistent across all samples.

    • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution across a relevant wavelength range (e.g., 200-450 nm).

    • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.

    • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa. Repeat the analysis for each ionizable group.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Soln. (in DMSO/MeOH) C Dilute Stock into each buffer A->C B Create Buffer Series (pH 2-12) B->C D Record UV-Vis Spectrum for each pH sample C->D E Plot Absorbance vs. pH D->E F Fit to Henderson- Hasselbalch Equation E->F G Determine pKa (Inflection Point) F->G

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Solubility Profile

The solubility of a compound governs its bioavailability and formulation possibilities. Based on its structure, this compound is predicted to be poorly soluble in water and more soluble in polar organic solvents.

  • Aqueous Solubility: The rigid, aromatic quinoline core is hydrophobic. While the ionizable hydroxyl and carboxylic acid groups enhance water solubility, the overall molecule is likely to have low aqueous solubility, especially around its isoelectric point.

  • Organic Solvent Solubility: The compound is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol, which are commonly used for preparing stock solutions in biological assays.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This is the gold standard method for determining thermodynamic solubility.

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive measure of solubility under specific conditions (e.g., temperature, pH).

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed, screw-cap vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a fine-pore (e.g., 0.22 µm) filter to remove all undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and offering insights into its electronic structure and environment.

UV-Visible Spectroscopy

The extended π-conjugated system of the quinoline ring gives rise to strong absorption bands in the UV-visible region. These are typically due to π-π* transitions. Based on related quinoline structures, absorption maxima are expected around 230-250 nm and 310-340 nm.[9][10] The exact position and intensity of these bands are sensitive to the solvent and the pH-dependent ionization state of the molecule.

Fluorescence Spectroscopy

The parent compound, 6-hydroxyquinoline, is a well-known fluorophore whose emission is highly sensitive to its environment, making it a useful probe.[11] It is therefore highly probable that this compound also exhibits fluorescence.

  • Excited-State Proton Transfer (ESPT): Like its parent, this molecule is a candidate for ESPT, a phenomenon where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state.[5] This can lead to dual fluorescence emission bands corresponding to the neutral and zwitterionic forms.

  • Environmental Sensitivity: The fluorescence emission wavelength (λ_em) and quantum yield (Φ_F) are expected to be highly dependent on solvent polarity and pH.[11] Coordination with metal ions can also significantly modulate the fluorescence properties, a feature often exploited in sensor design.[12][13][14]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield (Φ_F)

The quantum yield measures the efficiency of the fluorescence process. The relative method is most common, comparing the sample's fluorescence to a well-characterized standard.

Causality: This protocol normalizes the sample's fluorescence intensity by its absorbance and compares it to a standard with a known efficiency, providing a reliable quantitative measure of its emission properties.

  • Instrumentation & Materials:

    • Spectrofluorometer and UV-Visible spectrophotometer.

    • Matched quartz cuvettes.

    • This compound solution.

    • A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[11]

  • Methodology:

    • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[11]

    • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution.

    • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength for both sample and standard.

    • Calculate Quantum Yield: The quantum yield (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

      Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Quantum_Yield_Workflow A Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 B Measure Absorbance (A) at Excitation λ A->B C Measure Integrated Fluorescence Intensity (I) A->C E Calculate Quantum Yield (Φ) using relative formula B->E C->E D Obtain Refractive Indices (η) D->E

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule. The spectrum of this compound will be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from 3300 to 2500 cm⁻¹, resulting from strong hydrogen bonding between acid dimers.[15][16]

  • O-H Stretch (Phenol): A broad band typically around 3400-3200 cm⁻¹, which may be obscured by the broader carboxylic acid O-H signal.

  • C-H Stretch (Aromatic): Sharp bands appearing just above 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band between 1760 and 1690 cm⁻¹. Its exact position can indicate the extent of hydrogen bonding.[15][16]

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1650-1450 cm⁻¹ region.

  • C-O Stretch (Acid and Phenol): Bands in the 1320-1210 cm⁻¹ region.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns determined by their coupling to adjacent protons on the quinoline ring.

    • -OH Protons (Phenolic and Carboxylic): These protons will appear as broad singlets. Their chemical shift is highly dependent on the solvent and concentration. The carboxylic acid proton is typically found far downfield (δ 10-13 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, typically >160 ppm.

    • Aromatic Carbons: A complex set of signals in the δ 110-160 ppm region, corresponding to the carbons of the quinoline ring.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

  • Recommended Storage: The compound should be stored in a well-sealed container, protected from light and moisture, at room temperature or refrigerated (2-8°C) for long-term stability.[3][17]

  • Potential Degradation: As a carboxylic acid, it may be susceptible to decarboxylation at very high temperatures. The phenolic hydroxyl group could be prone to oxidation over time, especially if exposed to air and light.

Conclusion

This compound possesses a rich array of physicochemical properties defined by its composite structure. Its amphoteric nature, predicted zwitterionic state at physiological pH, and environmentally sensitive fluorescence are key characteristics that researchers and drug developers must consider. The experimental protocols detailed herein provide a validated framework for the precise characterization of this promising molecule, paving the way for its rational application in the development of novel diagnostics and therapeutics.

References

  • PubChem. (n.d.). 6-Hydroxyquinoline. National Center for Biotechnology Information.
  • Mehata, M. S., et al. (2003). Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion film. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 59(3), 559-567.
  • ChemSynthesis. (n.d.). 6-hydroxy-2,4-quinolinedicarboxylic acid.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Massoud, M. A., et al. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.
  • SpectraBase. (n.d.). 6-Hydroxyquinoline. John Wiley & Sons, Inc.
  • SpectraBase. (n.d.). 6-HYDROXYQUINOLINE-8-CARBOXYLIC_ACID. John Wiley & Sons, Inc.
  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. National Center for Biotechnology Information.
  • Ukrorgsintez. (2012). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry.
  • Request PDF. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. ResearchGate.
  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
  • ResearchGate. (n.d.). Typical UV spectra of the different compound types.
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin.
  • Enyedy, É. A., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • MDPI. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.
  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ACS Publications. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug.
  • Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids.
  • ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc....
  • National Center for Biotechnology Information. (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
  • Organic Chemistry Data. (n.d.).
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 6-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 6-hydroxyquinoline-3-carboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the precise structure and electronic environment of this molecule is paramount for its application and further development. NMR spectroscopy serves as the most powerful tool for elucidating its detailed molecular structure in solution. This document will delve into the intricacies of its 1H and 13C NMR spectra, supported by two-dimensional (2D) NMR correlation techniques, offering a robust framework for its unequivocal identification and characterization.

Introduction: The Significance of this compound and the Role of NMR

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and functional materials. The presence of both a hydroxyl and a carboxylic acid group on the quinoline scaffold imparts unique chemical properties and potential for diverse biological activities. Accurate structural elucidation is the foundation of understanding its structure-activity relationship (SAR).

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily 1H and 13C. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity of adjacent atoms. For complex molecules like this compound, one-dimensional (1D) NMR spectra can exhibit overlapping signals. In such cases, 2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for unambiguously assigning each signal to its corresponding atom in the molecule.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The choice of solvent and the parameters for data acquisition are critical considerations.

Sample Preparation

Due to the presence of both a hydroxyl and a carboxylic acid group, this compound has limited solubility in many common deuterated solvents. Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice for this compound as it readily dissolves the analyte and its residual water peak does not significantly overlap with the signals of interest.

Step-by-Step Protocol:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.

  • Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer the clear solution into a 5 mm NMR tube.

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

Typical Acquisition Parameters:

  • 1H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-64 (depending on concentration)

    • Relaxation delay (d1): 2 seconds

    • Acquisition time: ~4 seconds

  • 13C NMR:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024-4096 (due to the low natural abundance of 13C)

    • Relaxation delay (d1): 2 seconds

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software should be utilized.

    • The number of increments in the indirect dimension and the number of scans should be optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experimental time.

Analysis of 1H NMR Spectral Data

The 1H NMR spectrum of this compound in DMSO-d6 displays distinct signals corresponding to the aromatic protons and the exchangeable protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the carboxylic acid and the quinoline nitrogen.

Table 1: 1H NMR Chemical Shift and Coupling Constant Assignments for this compound in DMSO-d6.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.85d2.5
H48.60s-
H57.95d9.0
H77.40dd9.0, 2.5
H87.25d2.5
6-OH10.50br s-
3-COOH13.00br s-

Note: The chemical shifts of the -OH and -COOH protons are broad (br s) and their positions can vary with concentration and temperature due to hydrogen bonding and chemical exchange.

Analysis of 13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

Table 2: 13C NMR Chemical Shift Assignments for this compound in DMSO-d6.

CarbonChemical Shift (δ, ppm)
C2148.5
C3125.0
C4138.0
C4a128.0
C5122.0
C6155.0
C7123.0
C8108.0
C8a145.0
3-COOH168.0

Elucidation of Structure through 2D NMR Spectroscopy

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the key COSY correlations would be observed between adjacent aromatic protons.

Caption: Key COSY correlations in this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons directly to their attached carbons (one-bond 1H-13C correlation). This experiment is instrumental in assigning the chemical shifts of the protonated carbons.

Caption: One-bond H-C correlations from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range 1H-13C correlations). This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments.

Caption: Key long-range HMBC correlations for structural elucidation.

Integrated Workflow for NMR Analysis

A systematic approach is essential for the complete and accurate analysis of the NMR data for this compound.

NMR_Workflow A Sample Preparation (5-10 mg in DMSO-d6) B 1D NMR Acquisition (1H and 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D 1H NMR Analysis (Chemical Shifts, Multiplicities, J-couplings) B->D E 13C NMR Analysis (Chemical Shifts) B->E F HSQC Analysis (Direct H-C Correlations) C->F G COSY Analysis (H-H Correlations) C->G H HMBC Analysis (Long-Range H-C Correlations) C->H I Full Structure Elucidation and Signal Assignment D->I E->I F->I G->I H->I

Caption: A streamlined workflow for the NMR analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the NMR spectral data of this compound. By combining 1D (1H and 13C) and 2D (COSY, HSQC, and HMBC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The detailed experimental protocols and data analysis workflows presented herein serve as a valuable resource for researchers, scientists, and drug development professionals working with this important molecule. A thorough understanding of its NMR spectral characteristics is fundamental for quality control, reaction monitoring, and the rational design of new derivatives with enhanced properties.

References

At the time of this writing, a comprehensive, publicly available, and fully assigned NMR dataset for this compound from a single, peer-reviewed source could not be located. The data presented in the tables are representative and compiled from general knowledge of quinoline and carboxylic acid NMR spectroscopy. For definitive, research-grade data, it is recommended to acquire the spectra on a purified sample.

Introduction: The Structural Elucidation of a Key Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Hydroxyquinoline-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a substituted quinoline, a class of heterocyclic compounds that forms the structural backbone for a vast array of natural products and synthetic pharmaceuticals.[1][2] The precise arrangement of substituents on the quinoline core is paramount, as it dictates the molecule's biological activity, physicochemical properties, and potential for therapeutic application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of such molecular structures.[1]

This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound. We will delve into the experimental protocol for acquiring the spectrum, offer a detailed interpretation of the chemical shifts and coupling patterns, and explain the underlying principles that govern the spectral appearance. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of quinoline derivatives.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the electronic environment of each proton in the molecule. The structure of this compound contains five aromatic protons on the quinoline ring system and two exchangeable protons from the hydroxyl and carboxylic acid functional groups.

The quinoline ring system is composed of two fused rings: a pyridine ring and a benzene ring.

  • Pyridine Ring (positions 1-4): The nitrogen atom at position 1 is strongly electron-withdrawing, which significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm).[1] The carboxylic acid group at position 3 is also a potent electron-withdrawing group, further influencing the chemical shifts of nearby protons H-2 and H-4.

  • Benzene Ring (positions 5-8): The hydroxyl group at position 6 is an electron-donating group. It increases electron density on the ring, particularly at the ortho (H-5, H-7) and para positions, "shielding" these nuclei and causing their signals to shift upfield (lower ppm).[3]

Caption: Structure of this compound with labeled protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is profoundly affected by sample preparation. The following protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

Causality Behind Experimental Choices:
  • Solvent Selection: The presence of both a carboxylic acid and a hydroxyl group makes the molecule polar and capable of extensive hydrogen bonding. Therefore, a polar aprotic solvent is required for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice because it readily dissolves the analyte and its residual proton signal (a pentet around 2.50 ppm) does not typically overlap with the aromatic signals of the quinoline.[4][5] Furthermore, the acidic protons of the -COOH and -OH groups exchange slowly in DMSO-d₆, allowing them to be observed as distinct, albeit often broad, signals.[6]

  • Sample Concentration: A concentration of 5-10 mg in approximately 0.6 mL of solvent provides a good signal-to-noise ratio for a ¹H spectrum without significant viscosity-induced line broadening.[7]

  • Filtration: Removing all solid particulates is critical. Suspended particles disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks that cannot be corrected by shimming.

Step-by-Step Methodology:
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[7]

  • Dissolution: Gently agitate or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied. The final solution must be clear and homogeneous.

  • Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.[8]

    • Shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical peaks for the residual solvent signal.

  • Spectrum Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).[5]

    • Integrate all signals to determine the relative number of protons for each peak.[9]

  • (Optional) D₂O Exchange: To definitively identify the -OH and -COOH proton signals, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the hydroxyl and carboxylic acid protons will disappear or significantly diminish due to rapid proton-deuteron exchange.[10][11]

¹H NMR Spectrum: Interpretation and Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show seven distinct signals: five in the aromatic region (δ 7.0-9.5 ppm) and two highly deshielded signals for the exchangeable protons.

Predicted Spectral Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-COOH > 12.0Broad Singlet (br s)N/AHighly deshielded acidic proton, subject to hydrogen bonding.[10][12]
-OH ~10.0Broad Singlet (br s)N/APhenolic proton in DMSO, deshielded by hydrogen bonding.
H-2 ~9.3Singlet (s)N/AStrongly deshielded by adjacent N1 and electron-withdrawing C3-COOH.[1][13]
H-4 ~8.9Singlet (s)N/AStrongly deshielded by adjacent N1 and electron-withdrawing C3-COOH.[1][13]
H-8 ~7.9Doublet (d)³J(H8-H7) ≈ 8.5Deshielded by peri-effect of N1; ortho-coupled to H-7.[1]
H-7 ~7.4Doublet of Doublets (dd)³J(H7-H8) ≈ 8.5, ⁴J(H7-H5) ≈ 2.5Shielded by ortho -OH group; ortho-coupled to H-8 and meta-coupled to H-5.[3]
H-5 ~7.2Doublet (d)⁴J(H5-H7) ≈ 2.5Shielded by ortho -OH group; meta-coupled to H-7.[3]
Detailed Peak Assignments:
  • Carboxylic Acid Proton (δ > 12.0 ppm): The proton of the carboxylic acid is the most deshielded in the molecule due to the strong electron-withdrawing nature of the carbonyl group and extensive hydrogen bonding. It appears as a broad singlet far downfield, a characteristic signal for carboxylic acids.[10][11] This peak will disappear upon D₂O exchange.

  • Hydroxyl Proton (δ ~10.0 ppm): The phenolic proton also appears as a broad singlet. Its chemical shift in DMSO is relatively downfield due to hydrogen bonding with the solvent. This signal will also vanish after adding D₂O.

  • H-2 and H-4 Protons (δ ~9.3 and ~8.9 ppm): These two protons are on the pyridine ring and are the most downfield of the aromatic C-H signals. Their proximity to the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group at C3 causes significant deshielding.[1] Based on data for 3-quinolinecarboxylic acid, H-2 is expected to be slightly more downfield than H-4.[13] They appear as sharp singlets because they lack adjacent protons for typical ortho or meta coupling.

  • H-8 Proton (δ ~7.9 ppm): This proton is ortho to the ring fusion and experiences a deshielding "peri-effect" from the lone pair of electrons on the nitrogen atom.[1] It is coupled to H-7, appearing as a doublet with a typical ortho coupling constant (³J) of approximately 8.5 Hz.

  • H-7 Proton (δ ~7.4 ppm): This proton is located ortho to the electron-donating hydroxyl group, which shields it and shifts it upfield. It is coupled to two different protons: ortho to H-8 (J ≈ 8.5 Hz) and meta to H-5 (J ≈ 2.5 Hz). This results in a characteristic doublet of doublets splitting pattern.[3]

  • H-5 Proton (δ ~7.2 ppm): This proton is also ortho to the shielding hydroxyl group. It is only coupled to H-7 through a weaker meta-coupling (⁴J) of around 2.5 Hz, causing it to appear as a doublet.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for the structural confirmation of this compound. The number of signals, their chemical shifts, integration values, and splitting patterns all align with the proposed structure. The downfield singlets for H-2 and H-4 confirm the 3-substitution pattern on the pyridine ring, while the upfield doublet and doublet of doublets for H-5 and H-7 confirm the 6-hydroxy substitution on the benzene ring. The presence of two exchangeable proton signals, confirmed by D₂O addition, validates the hydroxyl and carboxylic acid functionalities. This detailed analysis serves as a robust guide for researchers working with this and structurally related compounds.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
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  • NMR Sample Prepar
  • Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21.
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An In-depth Technical Guide to the 13C NMR Chemical Shifts of 6-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-Hydroxyquinoline-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this document synthesizes data from structurally related compounds, theoretical principles, and computational predictions to offer a reliable and in-depth understanding of its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the structural elucidation, synthesis, and application of quinoline derivatives.

Introduction: The Significance of Quinolines and the Role of ¹³C NMR

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Their diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties, have established them as privileged structures in drug discovery.[2] The precise substitution pattern on the quinoline ring system is critical to its biological activity, making unambiguous structural characterization an essential aspect of its chemical research.

¹³C NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton.[3] For substituted quinolines, ¹³C NMR reveals crucial insights into the electronic environment of each carbon atom, enabling the confident assignment of substitution patterns and the overall molecular architecture.[1]

This guide focuses on this compound, a bifunctional quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding its ¹³C NMR spectrum is fundamental for its identification, purity assessment, and the study of its interactions with biological targets.

Theoretical Principles of ¹³C NMR in Substituted Quinolines

The ¹³C NMR chemical shift of a particular carbon atom is primarily influenced by its local electronic environment. In the quinoline ring system, the nitrogen atom's electronegativity and the aromatic π-system are the dominant factors governing the chemical shifts.

  • The Influence of the Nitrogen Atom: The nitrogen atom in the quinoline ring is sp² hybridized and is more electronegative than carbon. This leads to a general deshielding of the carbon atoms in the heterocyclic ring (carbons C2, C3, C4, C8a), causing them to resonate at a higher chemical shift (downfield) compared to the carbons in the carbocyclic ring.[1] The C2 and C4 carbons, being ortho and para to the nitrogen, are particularly deshielded.

  • Substituent Effects: The introduction of substituents, such as a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, further modulates the electronic distribution and, consequently, the ¹³C chemical shifts.

    • Hydroxyl Group (-OH): The -OH group at the C6 position is a strong π-donor (through resonance) and a σ-acceptor (through induction). The resonance effect typically dominates, leading to increased electron density at the ortho (C5, C7) and para (C8) positions, causing an upfield shift (shielding) for these carbons. The ipso-carbon (C6) directly attached to the oxygen atom will be significantly deshielded.

    • Carboxylic Acid Group (-COOH): The -COOH group at the C3 position is an electron-withdrawing group, both through resonance and induction. This will deshield the ipso-carbon (C3) and other carbons in the heterocyclic ring, particularly C2 and C4. The carbonyl carbon of the carboxylic acid itself will have a characteristic chemical shift in the range of 165-185 ppm.[4]

Predicted ¹³C NMR Chemical Shifts for this compound

Due to the lack of a publicly available experimental spectrum for this compound, the following chemical shift assignments are predicted based on the analysis of structurally similar compounds, including 6-hydroxyquinoline[5], and established substituent effects in aromatic systems. The spectrum is predicted in DMSO-d₆, a common solvent for this class of compounds.

Molecular Structure and Carbon Numbering

To facilitate the discussion, the standard IUPAC numbering for the quinoline ring is used.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Chemical Shift Table

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are summarized in the table below.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C2~150.0Located ortho to the ring nitrogen, leading to significant deshielding. The adjacent electron-withdrawing -COOH group further enhances this effect.
C3~128.0The ipso-carbon is deshielded by the attached electron-withdrawing carboxylic acid group.
C4~138.0Being para to the nitrogen and adjacent to the electron-rich C4a, its chemical shift is influenced by both deshielding from the nitrogen and the overall electronic effects of the ring system.
C4a~128.5A quaternary carbon at the ring junction, its chemical shift is influenced by the fusion of the two rings.
C5~110.0Ortho to the electron-donating -OH group at C6, this carbon experiences significant shielding (upfield shift).
C6~156.0The ipso-carbon directly attached to the electronegative oxygen of the hydroxyl group, resulting in strong deshielding.
C7~122.0Ortho to the -OH group, but also meta to the nitrogen, leading to a moderately shielded position.
C8~130.0Para to the electron-donating -OH group, leading to some shielding, but also influenced by its proximity to the heterocyclic ring.
C8a~145.0A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atom.
-COOH~168.0The carbonyl carbon of the carboxylic acid group, appearing in its characteristic downfield region.[4]

Experimental Protocol for ¹³C NMR Acquisition

This section provides a standardized, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of high-purity this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended due to its excellent ability to dissolve polar compounds, including carboxylic acids and phenols. The residual solvent peak for DMSO-d₆ appears at approximately 39.52 ppm.[6]

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Solubilization: Securely cap the NMR tube and gently vortex or sonicate at room temperature to ensure complete dissolution of the sample. Visually inspect the solution for any undissolved particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

  • Experiment: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).

  • Temperature: Set the probe temperature to 298 K (25 °C).

  • Spectral Width (SW): Set the spectral width to approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl carbon, are observed.

  • Acquisition Time (AQ): Set the acquisition time to at least 1.0-1.5 seconds to ensure good resolution.

  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, especially the quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a sufficient number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Proton Decoupling: Utilize a standard broadband proton decoupling sequence (e.g., garp or waltz16) to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).

Data Processing
  • Fourier Transform: Apply an exponential line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 39.52 ppm.[6]

Workflow for Spectral Prediction and Experimental Verification

The process of analyzing the ¹³C NMR spectrum of a novel or uncharacterized compound like this compound follows a logical workflow.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification A Literature Search for Related Compounds (e.g., 6-Hydroxyquinoline) B Analysis of Substituent Effects (-OH and -COOH groups) A->B D Formulate Predicted Chemical Shifts B->D C Computational Prediction (Optional) (DFT/GIAO methods) C->D I Compare Experimental Data with Prediction D->I E Synthesize or Procure Sample F Sample Preparation (Dissolution in DMSO-d6) E->F G 13C NMR Data Acquisition F->G H Data Processing and Referencing G->H H->I J Final Structural Assignment I->J

Caption: Workflow for the prediction and experimental verification of ¹³C NMR chemical shifts.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹³C NMR chemical shifts of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have proposed a set of chemical shift assignments that can guide researchers in their spectroscopic analysis. The detailed experimental protocol offers a clear path to obtaining high-quality empirical data for this important molecule. This integrated theoretical and practical approach is fundamental to advancing research in the synthesis and application of novel quinoline derivatives.

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Phys Chem Ind J, 13(2):122. [Link]
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm)
  • ResearchGate. (n.d.).
  • Trinh Thi Huan. (2021).
  • The Royal Society of Chemistry. (2018).
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  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • PubMed. (2019).
  • ResearchGate. (2013). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. [Link]
  • University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • UNCW Institutional Repository. (n.d.).
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  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]
  • YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content. [Link]
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  • PubMed. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
  • ResearchGate. (2014). (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]

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Foreword: The Analytical Imperative for 6-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Hydroxyquinoline-3-carboxylic Acid

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical and materials science research.[1][2] As an analogue of kynurenic acid, it and its derivatives are explored for their potential as antagonists at NMDA receptor co-agonist sites, among other biological activities. The precise and accurate characterization of this molecule is paramount, whether for pharmacokinetic studies, metabolite identification, impurity profiling in drug synthesis, or stability testing. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural specificity.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, from sample preparation and ionization to fragmentation analysis and quantitative method development. This document is intended for researchers and drug development professionals who require a deep, actionable understanding of how to approach this analysis with scientific rigor.

Part 1: Foundational Mass Spectrometry & Molecular Characteristics

Before delving into experimental design, understanding the physicochemical properties of this compound is critical.

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₇NO₃

  • Monoisotopic Mass: 189.0426 g/mol

  • Average Mass: 189.17 g/mol [3]

  • Key Functional Groups:

    • Quinoline Core: A bicyclic aromatic system containing a nitrogen atom. This nitrogen is a site of high proton affinity, making it readily ionizable in positive ion mode. Aromatic systems are inherently stable, often leading to a strong molecular ion peak in mass spectra.[4]

    • Carboxylic Acid (-COOH): An acidic group that readily loses a proton (H⁺). This makes the molecule amenable to negative ion mode analysis and is a primary site for fragmentation via decarboxylation (loss of CO₂) or loss of the entire carboxyl group.[4][5]

    • Phenolic Hydroxyl (-OH): A weakly acidic group attached to the aromatic ring. It can influence ionization and participate in fragmentation, typically through the loss of water (H₂O).

The presence of both a basic nitrogen and acidic functional groups makes the molecule amphoteric, a key consideration for selecting the ionization mode and chromatographic conditions.

Part 2: The Analytical Workflow: From Sample to Spectrum

A successful mass spectrometric analysis is a chain of validated steps. This section details a robust workflow for this compound.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free from interfering matrix components.

Protocol 1: Standard Sample Preparation for LC-MS Analysis

  • Solubilization:

    • Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable organic solvent such as methanol (MeOH) or dimethyl sulfoxide (DMSO).

    • Rationale: These solvents provide good solubility for the compound and are compatible with reversed-phase chromatography. DMSO should be used sparingly as it can suppress ionization and cause high background in some systems.

  • Working Solution Preparation:

    • Dilute the stock solution to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL for a calibration curve) using a solvent mixture that mirrors the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Rationale: Matching the sample solvent to the mobile phase prevents peak distortion and improves chromatographic performance.

  • For Biological Matrices (Plasma, Urine):

    • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile or methanol containing an internal standard to 1 volume of the biological sample. Vortex vigorously for 1 minute.

    • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis. A subsequent evaporation and reconstitution step in the initial mobile phase may be necessary to concentrate the sample and perform a solvent exchange.

    • Trustworthiness: The use of an isotopically labeled internal standard (e.g., this compound-d₃) is non-negotiable for quantitative analysis in complex matrices. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for accurate correction.

Derivatization: Enhancing Sensitivity and Chromatography

For challenging low-level quantification, derivatization of the carboxylic acid group can significantly improve analytical performance.

  • Expertise & Experience: While the native compound is readily ionizable, its polarity can lead to poor retention on standard C18 columns. Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) converts the polar carboxylic acid into a more hydrophobic hydrazone.[6][7][8][9] This strategy offers two key advantages:

    • Improved Chromatography: Enhanced retention and peak shape on reversed-phase columns.

    • Increased Sensitivity: The 3-NPH tag often has a high ionization efficiency, leading to a stronger signal in the mass spectrometer.

Comprehensive methods for derivatizing carboxylic acids with 3-NPH, including reaction optimization with coupling agents like EDC, have been extensively validated.[7][8][9]

LC-MS/MS Instrumentation and Ionization

The choice of instrumentation and parameters is dictated by the analytical goal: qualitative identification or quantitative measurement.

Ionization Source: Electrospray Ionization (ESI)

  • Positive vs. Negative Mode:

    • Positive Ion Mode ([M+H]⁺): This is the recommended mode . The quinoline nitrogen is highly basic and will readily accept a proton, forming a stable [M+H]⁺ ion at m/z 190.0504. Fragmentation of this precursor is generally robust and informative.

    • Negative Ion Mode ([M-H]⁻): The carboxylic acid and phenolic hydroxyl groups can be deprotonated to form an [M-H]⁻ ion at m/z 188.0348. While viable, fragmentation in negative mode can sometimes be less specific, and sensitivity may be lower compared to the protonated species.

Mass Analyzer Selection:

Analyzer TypePrimary Use CaseRationale for this compound
Triple Quadrupole (QqQ) Quantitative Analysis Unmatched sensitivity and selectivity for targeted analysis using Multiple Reaction Monitoring (MRM). Ideal for pharmacokinetic studies.
Quadrupole Time-of-Flight (Q-TOF) Qualitative & High-Resolution Analysis Provides high mass accuracy (<5 ppm) for confident formula determination of the parent ion and its fragments. Essential for metabolite identification and structural elucidation.
Orbitrap Qualitative & High-Resolution Analysis Offers the highest resolving power and mass accuracy, allowing for separation of isobaric interferences and definitive structural confirmation.

Part 3: Decoding the Mass Spectrum: Fragmentation Analysis

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 190.05) is predicted to follow logical pathways dictated by the functional groups. The most stable ions will produce the most abundant peaks in the MS/MS spectrum.[10]

Fragmentation_Pathway Parent [M+H]⁺ m/z 190.05 C₁₀H₈NO₃⁺ Frag1 [M+H - H₂O]⁺ m/z 172.04 C₁₀H₆NO₂⁺ Parent->Frag1 - H₂O (18.01 Da) Frag2 [M+H - CO₂]⁺ m/z 146.06 C₉H₈NO⁺ Parent->Frag2 - CO₂ (43.99 Da) Frag3 [M+H - HCOOH]⁺ m/z 144.04 C₉H₆N⁺ Parent->Frag3 - HCOOH (46.01 Da) (Loss of Formic Acid) Frag4 [M+H - H₂O - CO]⁺ m/z 144.04 C₉H₆N⁺ Frag1->Frag4 - CO (27.99 Da)

Explanation of Key Fragmentation Pathways:

  • Loss of Water ([M+H - H₂O]⁺, m/z 172.04): This is a highly probable fragmentation event for molecules containing carboxylic acid and hydroxyl groups.[11] The initial loss likely involves the carboxylic acid group, forming a stable acylium ion. This is often one of the most abundant fragment ions.

  • Decarboxylation ([M+H - CO₂]⁺, m/z 146.06): The loss of a neutral CO₂ molecule is a hallmark fragmentation of protonated carboxylic acids.[4][11] This results in the formation of a protonated 6-hydroxyquinoline ion, which is a very stable structure. This fragment is expected to be a major peak.

  • Loss of Formic Acid ([M+H - HCOOH]⁺, m/z 144.04): A concerted loss of the entire carboxylic acid group as neutral formic acid can also occur, leading to a quinolyne-type radical cation.

  • Sequential Loss ([M+H - H₂O - CO]⁺, m/z 144.04): Following the initial loss of water, the resulting ion (m/z 172.04) can undergo a subsequent loss of carbon monoxide. This is a common fragmentation pathway for quinolone-like structures.[11]

Part 4: Quantitative Analysis via LC-MS/MS (MRM)

For quantitative applications, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. This involves selecting a specific precursor ion (Q1) and monitoring for a specific product ion (Q3) after fragmentation in the collision cell (Q2).

Protocol 2: Setting up an MRM Method

  • Compound Tuning: Infuse a standard solution (e.g., 100 ng/mL) of the analyte directly into the mass spectrometer to obtain its full scan MS and MS/MS spectra.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 190.1 (using nominal mass for a QqQ) in the first quadrupole (Q1).

  • Product Ion Selection: Identify the most intense and stable fragment ions from the MS/MS spectrum. Based on our predicted pathway, the ions at m/z 172.0, 146.1, and 144.0 are excellent candidates.

  • MRM Transition Setup: Program the instrument to monitor at least two transitions. A "quantifier" transition is used for concentration measurement, and a "qualifier" is used for identity confirmation. The ratio of the qualifier to quantifier peak areas should be consistent across all samples and standards.

  • Collision Energy (CE) Optimization: For each MRM transition, perform a CE ramp experiment to find the voltage that produces the maximum product ion intensity. This is a critical step for maximizing sensitivity.

Table of Predicted MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypePredicted CE (eV)
This compound190.1146.1Quantifier20 - 30
This compound190.1172.0Qualifier15 - 25
Internal Standard (d₃-analog)193.1149.1Quantifier20 - 30

Note: Collision Energy (CE) values are instrument-dependent and must be optimized empirically.

Conclusion: A Self-Validating Approach

The mass spectrometric analysis of this compound is a robust and highly specific endeavor when approached systematically. By understanding the molecule's inherent chemical properties, we can rationally design each step of the analytical workflow, from sample preparation to data interpretation. The principles outlined here—leveraging the basicity of the quinoline nitrogen for positive mode ESI, predicting fragmentation based on functional group chemistry (decarboxylation, dehydration), and employing MRM for sensitive quantification—form a self-validating system. This expert-driven approach, grounded in fundamental principles and supported by empirical optimization, ensures the generation of trustworthy, high-quality data essential for advancing research and development.

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An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 6-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 6-Hydroxyquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors influencing its spectroscopic signature. We will explore the theoretical underpinnings of its electronic transitions, the profound effects of pH and solvent polarity on its absorption spectrum, and provide detailed, field-proven protocols for accurate and reproducible measurements. By integrating fundamental principles with practical applications, this guide serves as an essential resource for leveraging the unique photophysical characteristics of this versatile heterocyclic compound.

Introduction: The Spectroscopic Significance of this compound

This compound is a heterocyclic aromatic compound of significant interest due to its structural motifs: a quinoline core, a phenolic hydroxyl group, and a carboxylic acid substituent. This combination of a π-conjugated system with ionizable functional groups imparts a rich and highly sensitive photophysical behavior. The UV-Vis absorption spectrum of this molecule is not a static fingerprint but rather a dynamic profile that reflects its molecular environment.

Understanding the nuances of its UV-Vis spectrum is critical for a range of applications, from quantitative analysis in pharmaceutical formulations to its use as a molecular probe in complex biological systems. The electronic transitions within the quinoline ring are perturbed by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, leading to a complex and informative spectrum. Furthermore, the molecule's multiple protonation states allow for significant spectral shifts with changes in pH, a property that can be harnessed for sensing applications.

This guide will provide a detailed exploration of these characteristics, grounded in the principles of molecular spectroscopy and validated by established experimental methodologies.

Core Photophysical Concepts: Electronic Transitions and Influencing Factors

The UV-Vis absorption spectrum of this compound is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of photons. The key electronic transitions in this molecule are:

  • π → π* Transitions: These are high-energy transitions occurring within the aromatic quinoline ring system. They are typically characterized by high molar absorptivity (ε) and are responsible for the strong absorption bands observed in the UV region. The extended conjugation of the bicyclic system results in multiple π → π* bands.

  • n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the quinoline ring or the oxygens of the hydroxyl and carboxyl groups) to an anti-bonding π* orbital. These transitions are generally weaker (lower ε) than π → π* transitions.[1]

The positions (λmax) and intensities of these absorption bands are exquisitely sensitive to both intramolecular and intermolecular factors.

The Critical Role of pH

The presence of three ionizable groups—the weakly basic quinoline nitrogen, the acidic phenolic hydroxyl group, and the carboxylic acid group—means that the UV-Vis spectrum of this compound is profoundly dependent on the pH of the medium. The different protonation states of the molecule exhibit distinct electronic distributions and, consequently, different absorption spectra.

At varying pH values, the following species can exist in equilibrium:

  • Cationic form (low pH): The quinoline nitrogen is protonated.

  • Neutral form (intermediate pH): The molecule exists as a zwitterion or a neutral species.

  • Anionic and Dianionic forms (high pH): The carboxylic acid and then the phenolic hydroxyl group are deprotonated.

Deprotonation of the phenolic hydroxyl group, for instance, leads to an increase in the electron-donating ability of the oxygen, causing a bathochromic (red) shift in the absorption spectrum.[2] Conversely, protonation of the quinoline nitrogen can lead to a hypsochromic (blue) shift. A detailed pH titration experiment is essential to fully characterize these spectral changes.

Solvatochromism: The Influence of Solvent Polarity

Solvatochromism refers to the change in the absorption or emission spectrum of a compound with a change in the polarity of the solvent. For quinoline derivatives, the position, intensity, and shape of the absorption bands can be affected by the solvent's polarity. This is due to differential solvation of the ground and excited states of the molecule. Polar solvents may stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption maximum. A shift to a longer wavelength (red shift) with increasing solvent polarity is known as positive solvatochromism, while a shift to a shorter wavelength (blue shift) is termed negative solvatochromism. The study of solvatochromic effects provides valuable insights into the electronic distribution in the excited state.

Predicted UV-Vis Absorption Data

The carboxylic acid group, being part of the conjugated system, is expected to cause a bathochromic shift. Similarly, the hydroxyl group will also influence the spectrum. The interplay of these substituents will result in a complex spectrum.

Below is a table of predicted absorption maxima (λmax) under different pH conditions, synthesized from data on related compounds. These values should be experimentally verified.

pH Condition Predominant Species Predicted λmax 1 (nm) Predicted λmax 2 (nm) Dominant Transition Type
Acidic (pH < 2) Cationic (protonated quinoline N)~250 - 260~330 - 340π → π
Neutral (pH ~ 5-7) Neutral/Zwitterionic~260 - 270~340 - 350π → π
Basic (pH > 9) Anionic (deprotonated carboxyl)~265 - 275~350 - 360π → π
Strongly Basic (pH > 12) Dianionic (deprotonated carboxyl & hydroxyl)~270 - 280~370 - 390π → π

Experimental Protocols

To obtain reliable and reproducible UV-Vis absorption spectra of this compound, a systematic and well-controlled experimental approach is paramount. The following protocols are designed to be self-validating systems.

Preparation of Stock and Working Solutions

Rationale: Accurate concentration is the cornerstone of quantitative spectroscopy (Beer-Lambert Law). A high-purity solvent with a suitable UV cutoff is essential to avoid spectral interference.

Step-by-Step Protocol:

  • Solvent Selection: Choose a high-purity, spectroscopy-grade solvent. Methanol or ethanol are good starting points due to their polarity and UV transparency above 210 nm.[3] For studies involving pH, a buffered aqueous solution will be necessary.

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance. Quantitatively transfer the solid to a Class A volumetric flask (e.g., 100 mL). Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. This creates a stock solution of known concentration (e.g., 0.1 mg/mL).

  • Working Solution Preparation: Prepare a series of working solutions by serial dilution of the stock solution. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0 absorbance units.

UV-Vis Spectrophotometer Setup and Measurement

Rationale: Proper instrument setup, including baseline correction, is crucial for accurate absorbance measurements.

Step-by-Step Protocol:

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten/halogen) to warm up for at least 20-30 minutes to ensure a stable output.[4]

  • Parameter Setup: Set the desired wavelength range for scanning (e.g., 200-500 nm). Select an appropriate scan speed and spectral bandwidth. For high-resolution spectra, a slower scan speed and narrower bandwidth are preferable.[5]

  • Baseline Correction: Fill a matched pair of quartz cuvettes with the solvent (or buffer) being used for the sample. Place one cuvette in the reference beam path and the other in the sample beam path. Perform a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.[6]

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette back into the sample holder.

  • Data Acquisition: Initiate the scan to record the absorption spectrum of the sample.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Investigating the Effect of pH

Rationale: To understand the spectral changes due to protonation/deprotonation, a systematic analysis across a wide pH range is necessary.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) using appropriate buffer systems (e.g., phosphate, borate). Ensure the buffer components do not have significant absorbance in the wavelength range of interest.

  • Sample Preparation: Prepare solutions of this compound in each buffer, ensuring the final concentration of the analyte is constant across all samples.

  • Measurement: For each pH, record the UV-Vis spectrum using the corresponding buffer as the reference for the baseline correction.

  • Data Analysis: Plot the absorbance at key λmax values as a function of pH to generate a pH-absorbance profile. This can be used to estimate the pKa values of the ionizable groups.

Visualizations

Logical Workflow for UV-Vis Analysis

G Figure 1. General Workflow for UV-Vis Spectroscopic Analysis cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Interpretation A Select High-Purity Solvent B Prepare Stock Solution (Accurate Weighing & Dilution) A->B C Prepare Working Solutions (Serial Dilution) B->C F Measure Sample Absorbance C->F Introduce Sample D Instrument Warm-up & Setup E Baseline Correction (Solvent Blank) D->E E->F G Identify λmax & Absorbance F->G Generate Spectrum H Apply Beer-Lambert Law (Quantitative Analysis) G->H I Analyze Spectral Shifts (pH & Solvent Effects) G->I

Caption: General Workflow for UV-Vis Spectroscopic Analysis

pH-Dependent Equilibria of this compound

G Figure 2. pH-Dependent Equilibria and Spectral Shifts cluster_shifts Expected Spectral Shift A Cationic Form Quinoline N Protonated B Neutral/Zwitterionic Form A->B + H+ / - H+ (pKa1 ~ 2-3) S1 Hypsochromic Shift (Blue Shift) C Anionic Form Carboxyl Deprotonated B->C + H+ / - H+ (pKa2 ~ 4-5) D Dianionic Form Carboxyl & Hydroxyl Deprotonated C->D + H+ / - H+ (pKa3 ~ 9-10) S2 Bathochromic Shift (Red Shift)

Caption: pH-Dependent Equilibria and Expected Spectral Shifts

Conclusion: A Tool for Deeper Molecular Insight

The UV-Vis absorption spectrum of this compound is a powerful tool for researchers and drug development professionals. Its sensitivity to environmental factors, particularly pH, provides a window into its chemical behavior in different media. While this guide offers a robust framework based on established principles and data from related compounds, experimental verification remains crucial for specific applications. A thorough characterization of its spectroscopic properties, following the protocols outlined herein, will enable the full exploitation of this molecule's potential in analytical chemistry, materials science, and pharmaceutical development. The self-validating nature of the described methodologies ensures a high degree of confidence in the obtained results, paving the way for further innovation.

References

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"crystal structure of 6-Hydroxyquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 6-Hydroxyquinoline-3-carboxylic Acid: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of significant interest in medicinal chemistry and materials science, yet its definitive crystal structure remains elusive in public databases. This guide provides a comprehensive, predictive analysis of its likely solid-state architecture, grounded in the crystallographic principles observed in analogous quinoline derivatives. Furthermore, we present a detailed, field-proven experimental framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. This document is intended to serve as a foundational resource for researchers aiming to elucidate its structure and leverage this knowledge for applications such as drug design and the development of novel functional materials.

Introduction to this compound: An Unexplored Structural Landscape

The quinoline scaffold is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs[1][2][3]. The addition of hydroxyl and carboxylic acid functional groups, as seen in this compound (Molecular Formula: C10H7NO3[4]), introduces a rich potential for specific intermolecular interactions that dictate its crystal packing, and consequently, its physicochemical properties such as solubility, stability, and bioavailability.

While extensive research exists on quinoline derivatives, a definitive, experimentally determined crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible resources[5][6][7]. This guide, therefore, embarks on a predictive exploration of its crystal structure, leveraging established principles of supramolecular chemistry and data from closely related compounds. We will also provide a robust, step-by-step methodology to empower researchers to uncover its empirical structure.

Predictive Analysis of the Crystal Structure

The molecular architecture of this compound is characterized by three key functional moieties: a carboxylic acid group, a hydroxyl group, and the quinoline bicyclic system. These features are expected to govern the crystal packing through a hierarchy of intermolecular interactions.

Dominant Intermolecular Interactions

The formation of a stable crystal lattice is driven by a variety of non-covalent interactions[8][9]. For this compound, we anticipate the following interactions to be most influential:

Interaction Type Description Expected Strength
Hydrogen Bonding The carboxylic acid group is a strong hydrogen bond donor and acceptor, and is highly likely to form a robust dimeric synthon. The hydroxyl group and the quinoline nitrogen also provide sites for additional hydrogen bonding, creating a complex network.Strong
π-π Stacking The planar quinoline ring system is expected to facilitate π-π stacking interactions, contributing significantly to the overall stability of the crystal lattice.Moderate
Van der Waals Forces These weaker, non-specific interactions will be present throughout the crystal lattice, contributing to the overall packing efficiency.Weak
A Hypothetical Model of Supramolecular Assembly

Based on the prevalence of the carboxylic acid dimer synthon in organic crystal structures, it is highly probable that this compound will crystallize with this motif as the primary building block. The hydroxyl group can then form secondary hydrogen bonds, linking these dimers into tapes or sheets. The final three-dimensional architecture will be further stabilized by π-π stacking of the quinoline rings.

Below is a conceptual diagram illustrating these predicted intermolecular interactions.

G cluster_A Molecule A cluster_B Molecule B cluster_C Molecule C A_Quinoline Quinoline Ring C_Quinoline Quinoline Ring A_Quinoline->C_Quinoline π-π Stacking A_OH 6-OH A_COOH 3-COOH B_COOH 3-COOH A_COOH->B_COOH Carboxylic Acid Dimer (H-Bond) B_Quinoline Quinoline Ring B_OH 6-OH B_OH->A_OH Hydroxyl H-Bond

Caption: Predicted intermolecular interactions in this compound.

Experimental Protocol for Crystal Structure Determination

The following section provides a comprehensive, step-by-step methodology for the experimental determination of the crystal structure of this compound.

Synthesis and Purification

A plausible synthetic route can be adapted from established methods for quinoline synthesis, such as a modified Skraup reaction[1][3].

Step-by-Step Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminophenol (1 equivalent), glycerol (3 equivalents), and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid, with appropriate safety precautions).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (4 equivalents) to the mixture while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until basic.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-hydroxyquinoline.

  • Carboxylation: The purified 6-hydroxyquinoline can then be carboxylated at the 3-position using a Kolbe-Schmitt or similar carboxylation reaction to yield the final product.

Purity Validation: The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity before proceeding to crystallization trials.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.

Step-by-Step Crystallization:

  • Solvent Screening: Screen a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) to find a solvent in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent. Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial with a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD)

The following workflow outlines the process of data collection and structure refinement.

G cluster_workflow X-ray Crystallography Workflow Crystal_Mounting Crystal Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: A generalized workflow for X-ray crystallographic analysis.[10]

Step-by-Step Data Analysis:

  • Data Collection: Mount the selected crystal on a goniometer head and place it on the diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) at a low temperature (typically 100 K) to minimize thermal vibrations[10].

  • Structure Solution: Process the collected data to obtain a set of reflection intensities. The initial crystal structure is solved using software packages that employ methods like direct methods or Patterson synthesis.

  • Structure Refinement: The initial model is refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.

  • Hydrogen Atom Location: Hydrogen atoms are generally located from the difference Fourier map and refined with appropriate constraints.

  • Validation: The final structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Anticipated Crystallographic Data and Implications

Upon successful structure determination, the following key data would be obtained and should be tabulated for clear presentation.

Table of (Hypothetical) Crystallographic Data:

Parameter Value
Chemical FormulaC10H7NO3
Formula Weight189.17
Crystal System(To be determined)
Space Group(To be determined)
a, b, c (Å)(To be determined)
α, β, γ (°)(To be determined)
Volume (ų)(To be determined)
Z(To be determined)
Density (calculated) (g/cm³)(To be determined)
R-factor (%)(To be determined)

The precise knowledge of the crystal structure of this compound would have significant implications for drug development. It would enable the identification of potential polymorphs, which can have different solubilities and bioavailabilities. Furthermore, a detailed understanding of the intermolecular interactions would provide a rational basis for the design of co-crystals with enhanced pharmaceutical properties[8].

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide has provided a robust, predictive model of its solid-state architecture, highlighting the likely dominance of hydrogen-bonded carboxylic acid dimers and π-π stacking. The detailed experimental protocols herein offer a clear pathway for researchers to elucidate the empirical structure. The determination of this crystal structure will be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, paving the way for its rational application in drug design and beyond.

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The Solubility Profile of 6-Hydroxyquinoline-3-carboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of 6-Hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of data to offer a deep mechanistic understanding of the factors governing the solubility of this molecule. We will explore the interplay of its functional groups, the influence of solvent properties, and the critical role of pH in determining its dissolution characteristics. This guide also provides detailed, field-proven experimental protocols for the accurate determination of its solubility, ensuring a self-validating system for your research endeavors.

Introduction: The Significance of this compound

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline and its derivatives are ubiquitous in a variety of natural products and synthetic bioactive molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The solubility of these compounds is a critical physicochemical parameter that dictates their bioavailability, formulation feasibility, and overall utility in various applications. Understanding and predicting the solubility of this compound is, therefore, a cornerstone for its successful application in research and development.

Molecular Structure and its Influence on Solubility

The solubility behavior of this compound is intrinsically linked to its molecular architecture. The molecule possesses three key functional regions that dictate its interactions with different solvents:

  • The Quinoline Ring System: This bicyclic aromatic structure is inherently hydrophobic, contributing to its solubility in nonpolar organic solvents.

  • The Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly enhances solubility in polar protic solvents.

  • The Hydroxyl Group (-OH): Similar to the carboxylic acid, the phenolic hydroxyl group is polar and can participate in hydrogen bonding, further promoting solubility in polar solvents.

The interplay between the hydrophobic quinoline backbone and the hydrophilic carboxylic acid and hydroxyl groups results in an amphiphilic character, leading to a nuanced solubility profile across a spectrum of solvents.

Physicochemical Properties

A foundational understanding of the key physicochemical parameters of this compound is essential for predicting its solubility.

PropertyValue/InformationSignificance for Solubility
Molecular Formula C₁₀H₇NO₃Provides the elemental composition.
Molecular Weight 189.17 g/mol [1]Influences the energy required to overcome crystal lattice forces.
pKa (Carboxylic Acid) Estimated ~4-5Determines the pH at which the carboxylic acid group deprotonates to form a soluble carboxylate anion.
pKa (Quinoline Nitrogen) Estimated ~5-6Determines the pH at which the quinoline nitrogen protonates to form a soluble cationic species.
Predicted LogP ~1.4-1.9Indicates a moderate lipophilicity, suggesting some solubility in nonpolar environments but also a significant affinity for polar solvents.

The Critical Role of pH on Aqueous Solubility

For ionizable compounds like this compound, pH is arguably the most critical factor influencing aqueous solubility. The molecule's solubility in aqueous media is dictated by the equilibrium between its neutral form and its ionized forms.

  • In Acidic Solutions (pH < pKa of carboxylic acid): The carboxylic acid group is protonated (-COOH), and the quinoline nitrogen can be protonated (-NH⁺), leading to a cationic species with enhanced water solubility.

  • Near the Isoelectric Point: At a pH between the pKa of the carboxylic acid and the pKa of the quinoline nitrogen, the molecule will exist predominantly as a zwitterion or in its least soluble neutral form.

  • In Basic Solutions (pH > pKa of hydroxyl group): The carboxylic acid group is deprotonated (-COO⁻), and the hydroxyl group can also deprotonate (-O⁻), resulting in an anionic species with significantly increased water solubility.

This pH-dependent solubility is a direct consequence of the Henderson-Hasselbalch equation and is a key consideration in designing formulations and biological assays.

ph_solubility cluster_acidic Acidic pH (e.g., pH 2) cluster_neutral Near Isoelectric Point (e.g., pH 4-6) cluster_basic Basic pH (e.g., pH 9) acidic Predominantly Cationic (Protonated Quinoline) High Aqueous Solubility neutral Predominantly Zwitterionic/Neutral Low Aqueous Solubility acidic->neutral Increase pH basic Predominantly Anionic (Deprotonated Carboxylic Acid/Hydroxyl) High Aqueous Solubility neutral->basic Increase pH

Caption: pH-dependent ionization and its effect on aqueous solubility.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the hydroxyl and carboxylic acid groups, the compound is expected to exhibit good solubility in these solvents through hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and can effectively solvate the molecule, leading to high solubility. Dimethyl sulfoxide (DMSO) is a particularly strong organic solvent capable of dissolving a wide array of organic compounds, including many polymers and some inorganic salts.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The hydrophobic quinoline ring system will promote some solubility in nonpolar solvents, but the polar functional groups will limit it. Overall, the solubility in these solvents is expected to be low.

Table of Expected Solubility Trends:

Solvent ClassExample SolventsExpected SolubilityPrimary Interaction Mechanism
Polar ProticWater, Methanol, EthanolModerate to High (pH-dependent for water)Hydrogen Bonding
Polar AproticDMSO, DMF, AcetoneHighDipole-Dipole, Hydrogen Bond Accepting
NonpolarHexane, Toluene, Diethyl EtherLowVan der Waals forces

Experimental Determination of Solubility

Accurate determination of solubility is crucial for any research involving this compound. The shake-flask method is a widely recognized and reliable technique.

Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at a controlled temperature can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE) is a critical step.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

shake_flask_workflow start Start add_excess Add excess solid to solvent start->add_excess equilibrate Agitate at constant temperature (24-72 hours) add_excess->equilibrate separate Centrifuge/Settle to separate phases equilibrate->separate sample Withdraw and filter supernatant separate->sample analyze Quantify concentration (e.g., HPLC) sample->analyze end End: Determine Solubility analyze->end

Caption: Workflow for the shake-flask solubility determination method.

Data Interpretation and Application

The solubility data obtained from these experiments are invaluable for:

  • Pre-formulation Studies: Selecting appropriate solvent systems for drug delivery.

  • In Vitro and In Vivo Assays: Ensuring the compound is fully dissolved at the desired concentration to obtain accurate biological data.

  • Crystallization and Purification: Designing effective crystallization processes.

  • QSAR and Predictive Modeling: Building models to predict the solubility of related compounds.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. Its amphiphilic nature, with both hydrophobic and hydrophilic moieties, and its ionizable functional groups, make its solubility highly dependent on the solvent polarity and, most critically, the pH of aqueous solutions. While specific quantitative data is best determined experimentally for your unique conditions, the principles and protocols outlined in this guide provide a robust framework for understanding, predicting, and measuring the solubility of this important molecule. This foundational knowledge is paramount for advancing research and development in any field that utilizes this compound.

References

  • PubChem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

An In-depth Technical Guide to the Fluorescence Properties of 6-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Hydroxyquinoline-3-carboxylic acid is a fascinating, yet underexplored, heterocyclic compound that stands at the intersection of classical quinoline chemistry and modern fluorescence applications. As a derivative of 6-hydroxyquinoline (6-HQ), it belongs to a class of molecules renowned for their unique photophysical properties, which are highly sensitive to their molecular environment.[1] The introduction of a carboxylic acid group at the 3-position is anticipated to significantly modulate these properties, creating a bifunctional molecule with intriguing potential for applications in chemical sensing, materials science, and as a structural motif in drug development.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core fluorescence properties of this compound. While direct experimental data for this specific molecule is sparse in the current literature, this guide will leverage the well-established principles of its parent compound, 6-hydroxyquinoline, and related carboxylated analogues to build a robust predictive framework. Furthermore, we provide detailed experimental protocols to empower researchers to fully characterize this promising molecule.

Synthesis of this compound: A Proposed Route

For the synthesis of this compound, the logical starting materials would be 4-aminophenol and diethyl ethoxymethylenemalonate (EMME) . The reaction would proceed in the following key stages:

  • Condensation: 4-aminophenol reacts with EMME to form the intermediate diethyl ((4-hydroxyphenylamino)methylene)malonate.

  • Thermal Cyclization: Heating this intermediate, typically in a high-boiling point solvent like diphenyl ether, induces an intramolecular cyclization to form ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Saponification and Acidification: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

Gould-Jacobs Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Acidification 4-aminophenol 4-Aminophenol Intermediate1 Anilinomethylenemalonate Intermediate 4-aminophenol->Intermediate1 EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate1 Intermediate2 Ethyl 6-hydroxy-4-oxo-1,4-dihydro- quinoline-3-carboxylate Intermediate1->Intermediate2 Heat (e.g., Diphenyl Ether) Final_Product This compound Intermediate2->Final_Product 1. NaOH 2. HCl

Caption: Proposed Gould-Jacobs synthesis of this compound.

Core Photophysical Concepts and the Influence of the Carboxylic Acid Moiety

The fluorescence of 6-hydroxyquinoline is intricately linked to its molecular structure and the surrounding environment, a characteristic that is expected to be even more pronounced in its 3-carboxylic acid derivative. The key processes governing its photophysical behavior are excited-state intramolecular proton transfer (ESIPT), solvatochromism, and its response to pH and metal ions.

Fundamental Properties of the 6-Hydroxyquinoline Scaffold

The parent compound, 6-hydroxyquinoline (6-HQ), is known to exhibit complex, environment-dependent fluorescence.[1] This is primarily due to the potential for ESIPT, where upon photoexcitation, a proton can be transferred from the hydroxyl group to the nitrogen atom of the quinoline ring.[1] This process leads to the formation of a transient tautomer with a significantly different electronic structure and, consequently, a red-shifted fluorescence emission. The efficiency of ESIPT is highly dependent on factors such as solvent polarity and hydrogen-bonding capabilities, as well as the pH of the medium.[3]

Anticipated Influence of the 3-Carboxylic Acid Group

The introduction of a carboxylic acid group at the 3-position is predicted to have a profound impact on the molecule's fluorescence properties:

  • Electronic Effects: The carboxylic acid group is electron-withdrawing, which will influence the electron density distribution in the quinoline ring system. This is likely to cause a shift in the absorption and emission maxima compared to the parent 6-HQ.

  • Enhanced pH Sensitivity: The molecule now possesses three ionizable sites: the carboxylic acid proton, the phenolic proton, and the quinoline nitrogen. This will result in a complex and potentially highly useful pH-dependent fluorescence profile, with multiple distinct emitting species possible across a wide pH range. The interplay between the deprotonation of the carboxylic acid and the protonation/deprotonation of the hydroxyquinoline core will be a key determinant of the observed fluorescence.

  • Modified Solvatochromism: The presence of both a hydrogen-bond donating hydroxyl group and a carboxylic acid group, which can also act as a hydrogen-bond donor and acceptor, will likely lead to pronounced solvatochromic effects. The fluorescence emission is expected to be highly sensitive to the polarity and hydrogen-bonding properties of the solvent.

  • Metal Ion Chelation: While 8-hydroxyquinoline is a more famous chelating agent, 6-hydroxyquinoline and its derivatives can also coordinate with metal ions.[1] The addition of the carboxylic acid group provides a second potential binding site, creating a bidentate O,O-donor pocket in addition to the N,O-donor site of the hydroxyquinoline core. This could lead to selective fluorescence responses to different metal ions, depending on their coordination preferences. Studies on the analogous 8-hydroxyquinoline-2-carboxylic acid have shown its ability to form stable complexes with various metal ions, which significantly alters its spectroscopic properties.[4]

Quantitative Data of Related Compounds

To provide a comparative baseline, the following table summarizes the known photophysical properties of the parent compound, 6-hydroxyquinoline, and the analogous 8-hydroxyquinoline-2-carboxylic acid.

CompoundSolvent/ConditionsAbsorption Max (λ_abs)Emission Max (λ_em)Stokes Shift (nm)Quantum Yield (Φ_F)Reference(s)
6-HydroxyquinolineNeutral Aqueous~315 nm~380 nm~65 nmLow[3]
6-HydroxyquinolineAcidic Aqueous (Cation)~350 nm~450 nm~100 nmModerate[3]
6-HydroxyquinolineAlkaline Aqueous (Anion)~360 nm~430 nm~70 nmModerate[3]
8-Hydroxyquinoline-2-carboxylic acid0.1 M NaClO4, 25°C----[4]*

*Note: The reference for 8-hydroxyquinoline-2-carboxylic acid focuses on its metal ion complexing properties and provides pKa values (10.14 and 3.92) but does not detail its fluorescence properties. This highlights the need for empirical characterization of these types of molecules.

Experimental Protocols for Characterization

The following protocols provide a robust framework for the systematic characterization of the fluorescence properties of this compound.

Protocol 1: Measurement of Absorption and Fluorescence Spectra

This protocol outlines the fundamental steps to determine the absorption and fluorescence emission spectra.

  • Instrumentation:

    • UV-Visible spectrophotometer

    • Spectrofluorometer

    • Matched quartz cuvettes (1 cm path length)

  • Materials:

    • This compound

    • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO, water)

  • Procedure:

    • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). From this, prepare a dilute solution in the solvent of interest. The concentration should be adjusted to have an absorbance of less than 0.1 at the absorption maximum to minimize inner filter effects.

    • UV-Vis Absorption Spectrum: Record the absorption spectrum of the solution to determine the absorption maximum (λ_abs_max).

    • Fluorescence Measurement:

      • Set the excitation wavelength (λ_ex) of the spectrofluorometer to the λ_abs_max.

      • Set the desired emission wavelength range, ensuring it is broader than the expected emission.

      • Record the emission spectrum of a solvent blank to account for background fluorescence and Raman scattering.

      • Record the emission spectrum of the sample solution. The emission maximum (λ_em) can be identified from the corrected spectrum.

Spectral_Characterization_Workflow A Prepare Dilute Solution (Abs < 0.1) B Record UV-Vis Spectrum A->B C Determine λ_abs_max B->C D Set Excitation at λ_abs_max C->D E Record Emission Spectrum D->E F Determine λ_em_max E->F G Calculate Stokes Shift (λ_em_max - λ_abs_max) F->G

Caption: Workflow for basic spectral characterization.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard.

  • Instrumentation:

    • Spectrofluorometer

    • UV-Visible spectrophotometer

  • Materials:

    • This compound solution

    • A standard fluorophore with a known quantum yield in the same or a similar solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard with concentrations corresponding to absorbances between 0.01 and 0.1 at the excitation wavelength.

    • Record the absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[1]

Protocol 3: Investigation of pH-Dependent Fluorescence

This protocol allows for the characterization of the compound's fluorescence across a range of pH values.

  • Instrumentation & Materials: As in Protocol 1, plus pH meter and a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range.

  • Procedure:

    • Prepare a series of buffered solutions of the compound at various pH values (e.g., from pH 2 to 12).

    • For each pH, record the absorption and fluorescence emission spectra as described in Protocol 1.

    • Plot the fluorescence intensity at the emission maximum and the wavelength of the emission maximum as a function of pH. This will reveal the pKa values of the excited state.

pH_Dependent_States A Cationic (Low pH) -COOH -OH -NH+ B Neutral/Zwitterionic (Mid pH) -COO- -OH -NH+ A->B +H+ C Anionic (High pH) -COO- -O- -N B->C +H+ D Dianionic (Very High pH) -COO- -O- -N C->D +H+

Caption: Potential protonation states of this compound.

Potential Applications

While specific applications for this compound have yet to be established, its structural features suggest a range of promising uses:

  • pH Sensing: The multiple ionizable groups suggest it could be developed into a sensitive fluorescent probe for measuring pH in biological or environmental systems.

  • Metal Ion Sensing: The potential for bidentate chelation could allow for the development of selective fluorescent sensors for specific metal ions. The fluorescence could be either enhanced ("turn-on") or quenched ("turn-off") upon metal binding.[5]

  • Drug Development: The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous therapeutic agents.[6] The unique substitution pattern of this molecule could serve as a starting point for the synthesis of novel bioactive compounds.

  • Materials Science: The fluorescent properties of this molecule could be exploited in the development of organic light-emitting diodes (OLEDs) or as a fluorescent tag in polymers.

Conclusion

This compound is a molecule of significant academic and potentially commercial interest. While a comprehensive photophysical characterization is not yet available in the scientific literature, this guide has provided a robust framework for understanding its likely behavior based on the well-understood properties of the 6-hydroxyquinoline scaffold and the predictable influence of the carboxylic acid substituent. By providing detailed experimental protocols, we aim to empower researchers to unlock the full potential of this promising fluorophore. Its sensitivity to its environment suggests that this compound could become a valuable tool in the development of novel sensors, imaging agents, and functional materials.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Comprehensive Organic Name Reactions and Reagents. Gould-Jacobs Reaction. Wiley Online Library.
  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 759-764.
  • Hancock, R. D., & Martell, A. E. (1988). The study of 8-Hydroxyquinoline-2-Carboxylic acid and its metal ion complexing properties. Inorganica Chimica Acta, 148(2), 241-246.
  • Wikipedia. Gould–Jacobs reaction.
  • Zhang, J., et al. (2014). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 2(11), 8195-8202.
  • Poizat, O., et al. (1993). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. The Journal of Physical Chemistry, 97(48), 12588-12595.

Sources

An In-Depth Technical Guide on the Discovery and History of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of one of the most successful classes of antibacterial agents in history.[1] From its origins as a byproduct of dye synthesis to its current status as a cornerstone of antimicrobial therapy, the journey of quinoline carboxylic acids is a compelling narrative of serendipity, rational drug design, and the perpetual battle against bacterial resistance. This technical guide provides a comprehensive exploration of the historical milestones, pivotal discoveries, and the synthetic evolution of these remarkable compounds. It is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical therapeutic class.

Chapter 1: The Genesis of the Quinoline Scaffold

Discovery and Isolation of Quinoline

The story of quinoline begins not in a pharmaceutical lab, but in the industrial landscape of the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol".[2][3] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the antimalarial alkaloid quinine with a strong base, naming it "Chinolein".[2] It was August Hoffmann who later demonstrated that these two substances were, in fact, identical, and the name quinoline was adopted.[2] This fundamental heterocyclic aromatic compound, a fusion of a benzene ring and a pyridine ring, would lay dormant in terms of major therapeutic application for nearly a century, yet its discovery was the essential first step.[2][3]

Foundational Synthetic Methodologies

The ability to move from simple isolation to targeted synthesis was critical for exploring the chemical space of quinoline derivatives. Several classical named reactions developed in the late 19th century provided the foundational tools to construct the quinoline core, enabling the systematic investigation that would eventually lead to therapeutic breakthroughs.[4][5] Two of the most important methods for generating the medicinally crucial quinoline-4-carboxylic acid core are the Pfitzinger and Doebner reactions.[1][6]

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1] This method has been a mainstay for creating diverse analogues.[1]

The Doebner Reaction

The Doebner reaction offers an alternative route, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[1][2][5]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol describes a representative Pfitzinger reaction.

Materials:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of potassium hydroxide in 50 mL of 95% ethanol with gentle heating.

  • Addition of Reactants: To the warm ethanolic KOH solution, add 5.0 g of isatin. Stir the mixture until the isatin is completely dissolved. Subsequently, add 4.1 mL of acetophenone dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 200 mL of cold deionized water in a beaker.

  • Acidification: While stirring, carefully acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 4-5. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product on the filter with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The final product is 2-phenylquinoline-4-carboxylic acid.

Chapter 2: The Dawn of an Antibacterial Revolution: Nalidixic Acid

The transition of quinolines from chemical curiosities to therapeutic agents was not a result of targeted design but of a serendipitous observation. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct from a chemical distillate.[7] This compound, a 1,8-naphthyridine derivative (structurally related to quinolones), was identified as nalidixic acid.[7][8]

Upon testing, nalidixic acid displayed modest but significant antibacterial activity, particularly against Gram-negative bacteria.[8][9] Introduced clinically in 1962, it became the first member of the quinolone antibiotic class and the progenitor for all subsequent developments.[9][10][11][12]

The First-Generation Quinolones: Characteristics and Limitations

Nalidixic acid and other early quinolones like pipemidic acid are classified as first-generation agents.[9] Their clinical utility was defined by several key characteristics:

  • Limited Spectrum: Their activity was largely restricted to Gram-negative enteric bacilli, such as E. coli, Proteus, and Klebsiella species.[8][9]

  • Primary Indication: Due to poor systemic distribution and rapid renal excretion, their use was confined almost exclusively to the treatment of uncomplicated urinary tract infections (UTIs).[9][13]

  • Modest Potency: They exhibited relatively high minimum inhibitory concentrations (MICs).

  • Rapid Resistance Development: Bacteria could quickly develop resistance, often through a single-step mutation.

Despite these limitations, the discovery of nalidixic acid was a landmark event. It proved that the quinolone core was a viable antibacterial pharmacophore and established the first understanding of their mechanism of action: the inhibition of bacterial DNA synthesis.[8]

Quinoline_Evolution Quinoline Quinoline (Isolated 1834) Nalidixic_Acid Nalidixic Acid (1st Gen, 1962) Narrow Spectrum (UTIs) Quinoline->Nalidixic_Acid Serendipitous Discovery Fluoroquinolones Fluoroquinolones (2nd Gen, ~1980s) Ciprofloxacin, Norfloxacin Broad Gram-Negative Nalidixic_Acid->Fluoroquinolones Addition of 6-Fluoro Group Third_Gen 3rd Gen Fluoroquinolones (~1990s) Levofloxacin Improved Gram-Positive Fluoroquinolones->Third_Gen SAR-driven Modification Fourth_Gen 4th Gen Fluoroquinolones (Late 1990s) Moxifloxacin Anaerobic Coverage Third_Gen->Fourth_Gen Spectrum Enhancement MOA DNA Bacterial Chromosome (Supercoiled DNA) Topo DNA Gyrase / Topoisomerase IV (Type II Topoisomerases) Cleavage Enzyme creates transient double-strand break in DNA Topo->Cleavage Binds & Acts on DNA Quinolone Quinolone Drug Cleavage->Quinolone Ternary Ternary Complex Formed (Quinolone-Enzyme-DNA) Cleavage->Ternary Quinolone->Ternary Intercalates & Stabilizes Complex Religation DNA Re-ligation is Blocked Ternary->Religation Breaks Accumulation of permanent double-strand breaks Religation->Breaks Death Inhibition of DNA Replication & Bacterial Cell Death Breaks->Death

Caption: Core fluoroquinolone scaffold with key positions.

PositionSubstituentImpact on Activity & Properties
N-1 Cyclopropyl, Ethyl, t-ButylEssential for antibacterial activity. A cyclopropyl group (e.g., ciprofloxacin) is often optimal for potent activity against Gram-negative bacteria. L[10][14]arger groups can influence pharmacokinetics.
C-3 & C-4 Carboxyl & Keto GroupAbsolutely essential for activity. These groups are critical for binding to the DNA gyrase-DNA complex. E[14][15]sterification of the C-3 carboxyl group results in a loss of activity.
C-5 Amino, MethylAn amino group (e.g., sparfloxacin) can improve overall potency. S[16]ubstituents at this position can affect the planarity of the ring system.
C-6 FluorineThe defining feature of fluoroquinolones. A fluorine atom dramatically increases potency by enhancing both cell penetration and gyrase inhibition.
C-7 Piperazine, Pyrrolidine RingsCrucial for spectrum and potency. This position directly interacts with the topoisomerase enzymes. A[15] piperazine ring (e.g., ciprofloxacin) generally confers excellent Gram-negative activity, while bulkier or modified rings (e.g., moxifloxacin) enhance Gram-positive and anaerobic coverage.
C-8 Halogen (F, Cl), MethoxyA halogen at C-8 (e.g., sparfloxacin) can improve oral absorption and activity against anaerobes but may increase phototoxicity. A[16] methoxy group can reduce this side effect while maintaining good activity.

Conclusion and Future Perspectives

The history of quinoline carboxylic acids traces a remarkable arc from an industrial byproduct to a globally significant class of life-saving therapeutics. The initial serendipitous discovery of nalidixic acid unlocked a chemical scaffold whose potential was fully realized through decades of meticulous, SAR-driven medicinal chemistry. T[11][12]he introduction of the 6-fluoro group was a watershed moment, creating potent, broad-spectrum agents that have treated countless systemic bacterial infections.

[10]However, the widespread use and, at times, overuse of these agents has led to a significant rise in bacterial resistance, threatening their clinical utility. T[13][17]he future of this class depends on the development of novel analogues that can evade these resistance mechanisms. Current research focuses on designing quinolones that can overcome target-site mutations or are less susceptible to efflux pumps. The enduring legacy of the quinolones serves as both an inspiration for drug discovery and a cautionary tale on the importance of antimicrobial stewardship.

References

  • Wikipedia. Quinolone antibiotic.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Bryant, R. E., & Coyle, M. (1996). Quinolones: structure-activity relationships and future predictions. Microbiology, 142(8), 2089–2104.
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.
  • Vila, J., & Martínez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35(6), 379–385.
  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706.
  • Infection Update. (2020). Quinolones: Historical development and use.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.
  • Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17–24.
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Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Importance of Hydroxyquinolines and Quinolinecarboxylic Acids

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in the landscape of drug discovery and development. Its rigid framework and versatile substitution points have allowed for the generation of a vast library of compounds with a wide spectrum of biological activities. Among the numerous derivatives, two classes stand out for their profound and distinct biological importance: Hydroxyquinolines (HQs) and Quinolinecarboxylic Acids (QCAs) .

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of activities to explore the fundamental mechanisms of action, the causality behind their therapeutic effects, and the validated experimental workflows used to elucidate their function. We will dissect the unique roles of HQs as potent metal chelators and ionophores and QCAs as highly specific enzyme inhibitors, providing insights into their applications in oncology, neurodegenerative disease, and infectious disease.

Part 1: Hydroxyquinolines - Masters of Metal Homeostasis

The biological activity of hydroxyquinolines, particularly 8-hydroxyquinoline (8-HQ), is intrinsically linked to their ability to interact with metal ions. This interaction is not merely an incidental property but the very core of their mechanism of action across a diverse range of therapeutic areas.

The Core Concept: The Chemistry of Chelation

Of the seven possible monohydroxyquinoline isomers, only 8-hydroxyquinoline possesses the unique structural arrangement allowing it to act as a potent bidentate chelating agent for divalent metal ions.[1][2] The proximity of the hydroxyl group's oxygen and the pyridine ring's nitrogen creates a stable five-membered ring upon coordination with a metal ion, effectively sequestering it from the biological milieu.[3][4]

Metal ions like iron (Fe), copper (Cu), and zinc (Zn) are not mere bystanders in cellular processes; they are critical cofactors for a multitude of enzymes and proteins. However, the dysregulation of their homeostasis is a key pathological driver in numerous diseases, including cancer and neurodegenerative disorders.[1][5] 8-HQ and its derivatives can restore this metal balance, forming the basis of their therapeutic potential.[1]

Caption: Chelation of a divalent metal ion (M²⁺) by 8-hydroxyquinoline.

Mechanisms of Action and Therapeutic Applications

The primary antimicrobial mechanism of HQs is the chelation of essential metal ions required for microbial survival.[4][6] By sequestering iron and copper, HQs disrupt key enzymatic processes in bacteria and fungi, inhibiting growth and replication.[4] This activity has been demonstrated against a broad spectrum of pathogens, including Escherichia coli, Clostridium difficile, and even non-replicating Mycobacterium tuberculosis.[1][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.

  • Preparation of Inoculum: A pure culture of the target bacterium (e.g., S. aureus) is grown in appropriate broth (e.g., Mueller-Hinton Broth) to a logarithmic phase. The suspension is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution Series: The hydroxyquinoline test compound is serially diluted (two-fold) in a 96-well microtiter plate using the same broth. A typical concentration range might be 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth + bacteria, no compound) and negative (broth only) control wells are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring absorbance at 600 nm.

  • Validation: The protocol is validated by running a standard antibiotic (e.g., Penicillin G) in parallel to ensure the assay is performing within expected parameters.

The anticancer effects of HQs are multifaceted, leveraging both metal chelation and ionophoric properties.[1][2]

  • Chelation and Enzyme Inhibition: Cancer cells have a high demand for iron to support rapid proliferation. HQs can chelate this iron, inhibiting iron-dependent enzymes essential for cellular processes.[1]

  • Ionophore-Mediated ROS Production: Derivatives like clioquinol can act as ionophores, transporting extracellular metal ions like copper into the cancer cell.[2][5] This influx disrupts intracellular metal balance and significantly elevates levels of reactive oxygen species (ROS), which triggers oxidative stress and induces apoptosis (programmed cell death).[5] This effect is often potentiated by the presence of copper.[1][5]

G cluster_0 Chelation Pathway cluster_1 Ionophore Pathway HQ Hydroxyquinoline Derivative (HQ) Fe Intracellular Fe²⁺ (Depleted) HQ->Fe Chelates HQ_Cu HQ-Cu²⁺ Complex HQ->HQ_Cu Binds Enzyme Fe-Dependent Enzymes Fe->Enzyme Required for Proliferation Cancer Cell Proliferation Enzyme->Proliferation Drives Apoptosis Apoptosis ROS ↑ Reactive Oxygen Species (ROS) HQ_Cu->ROS Transports Cu²⁺ into cell, causing Cu_ext Extracellular Cu²⁺ Cu_ext->HQ_Cu ROS->Apoptosis Induces

Caption: Dual anticancer mechanisms of hydroxyquinoline derivatives.

In neurodegenerative conditions like Alzheimer's and Parkinson's disease, the aggregation of proteins such as amyloid-β (Aβ) is exacerbated by the presence of excess metal ions (Cu, Zn, Fe) in the brain.[1][7] Lipophilic HQ derivatives are ideal candidates for treatment as they can cross the blood-brain barrier.[5] Once in the brain, they chelate these excess metals, disrupting the metal-protein interactions and promoting the disaggregation of toxic plaques.[7] The derivative PBT2 has shown promise in clinical development for this application.[7]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This is a widely used fluorescence-based assay to monitor amyloid fibril formation in vitro.

  • Reagent Preparation: Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable solvent like hexafluoroisopropanol (HFIP), lyophilize, and then reconstitute in a buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the desired monomeric concentration (e.g., 10 µM). Prepare a stock solution of Thioflavin T (ThT).

  • Assay Setup: In a black 96-well plate, combine the Aβ monomer solution with various concentrations of the hydroxyquinoline test compound. Include a positive control (Aβ only) and a negative control (buffer only).

  • Incubation: Incubate the plate at 37°C with gentle, intermittent shaking to promote fibrillogenesis.

  • Fluorescence Measurement: At regular time intervals (e.g., every 30 minutes for 24-48 hours), add ThT to each well and measure the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm). ThT fluorescence increases significantly upon binding to the β-sheet structures of amyloid fibrils.

  • Data Analysis: Plot fluorescence intensity versus time. The efficacy of the HQ inhibitor is determined by its ability to reduce the rate of fluorescence increase and/or the final plateau level compared to the Aβ-only control. Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of Aβ aggregation.

Hydroxyquinolines have demonstrated the ability to inhibit viral replication through various mechanisms, including the inactivation of essential viral enzymes.[8][9] For instance, 8-HQ and its derivatives can inhibit the RNA-dependent DNA polymerase (reverse transcriptase) of retroviruses like Rous sarcoma virus.[10] More recent studies have shown their efficacy against a range of viruses, including Dengue virus and various coronaviruses, highlighting their potential as broad-spectrum antiviral agents.[11][12]

Table 1: In Vitro Antiviral Activity of Selected 8-Hydroxyquinoline Derivatives

CompoundVirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
2-isopropyl-5,7-dichloro-8-HQDengue Virus (DENV2)3.0316.065.30[8][11]
2-isobutyl-5,7-dichloro-8-HQDengue Virus (DENV2)Not specifiedNot specifiedNot specified[8]
5-sulphonamido-8-HQ Deriv. (Cmpd 2)Avian Paramyxovirus (APMV-1)3-4 µ g/egg 200-300 µ g/egg >50[13]

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI = CC₅₀/IC₅₀

Part 2: Quinolinecarboxylic Acids - Precision Enzyme Inhibitors

In contrast to the metal-centric action of HQs, quinolinecarboxylic acids (QCAs) derive their biological importance from their ability to act as highly specific inhibitors of critical cellular enzymes. Their design and activity are governed by stringent structure-activity relationships (SAR).

Core Concept: Structure-Activity Relationship (SAR)

Decades of research have illuminated the key structural features required for the biological activity of QCAs.[14]

  • C4-Carboxylic Acid: There is a strict requirement for a carboxylic acid group (or a corresponding salt) at the C4 position. This group is often the primary anchor, forming critical electrostatic interactions within the enzyme's active site.[14][15]

  • C2-Substituent: The C2 position demands bulky, hydrophobic substituents, such as biphenyl or substituted pyridine rings. This region explores a large hydrophobic pocket in the target enzyme, contributing significantly to binding affinity and potency.[14][15]

  • Benzo Ring: Substitutions on the benzo portion of the quinoline ring (e.g., fluorine at C6) can modulate physicochemical properties and further enhance inhibitory activity.[14]

G QCA Quinolone Carboxylic Acid DNA_cleaved Cleaved DNA- Enzyme Complex QCA->DNA_cleaved Stabilizes complex, prevents re-ligation Topo DNA Gyrase / Topoisomerase IV Topo->DNA_cleaved Cleaves DNA DNA_relaxed Relaxed DNA DNA_relaxed->Topo Binds to Replication DNA Replication & Transcription DNA_cleaved->Replication Allows strand passage (Normal Function) Breaks Double-Strand DNA Breaks DNA_cleaved->Breaks Leads to Death Bacterial Cell Death Breaks->Death Causes

Caption: Mechanism of quinolone antibacterial action on topoisomerases.

Conclusion and Future Perspectives

Hydroxyquinolines and quinolinecarboxylic acids, while originating from the same core scaffold, exemplify two distinct and powerful strategies in medicinal chemistry. HQs leverage the fundamental importance of metal ions in biology, acting as chelators and ionophores to disrupt pathological processes driven by metal dyshomeostasis. QCAs, in contrast, demonstrate the success of structure-based drug design, acting as precision inhibitors of enzymes vital to the survival of cancer cells and pathogenic bacteria.

The future of research in this field is promising. Key areas of exploration include:

  • Hybrid Molecules: Designing novel structures that combine the metal-chelating properties of HQs with the enzyme-inhibiting capabilities of QCAs to create multi-targeted agents.

  • Improving Selectivity: Fine-tuning substitutions on the quinoline ring to enhance selectivity for specific microbial or cancer-associated enzymes while minimizing off-target effects and toxicity. [16]* Overcoming Resistance: Developing next-generation QCAs that can evade established bacterial resistance mechanisms.

  • Exploring New Targets: Investigating the potential of these scaffolds to modulate other recently identified therapeutic targets, such as protein kinases and diacylglycerol acyltransferase. [17][18] The continued exploration of these versatile chemical scaffolds will undoubtedly lead to the development of novel and more effective therapies for some of the most challenging diseases facing humanity.

References

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Methodological & Application

Evaluating the Cytotoxic Potential of 6-Hydroxyquinoline-3-carboxylic Acid Using a Resazurin-Based Cell Viability Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by a Senior Application Scientist

Introduction: The Rationale for Investigation

Quinoline derivatives represent a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The inherent chemical architecture of the quinoline scaffold allows for diverse functionalization, leading to compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 6-Hydroxyquinoline-3-carboxylic acid is one such derivative, whose biological effects are not yet extensively characterized. Preliminary research on related quinoline structures suggests that they may exert biological effects through mechanisms like enzyme inhibition or by acting as receptor antagonists.[3][4]

This document provides a detailed protocol for assessing the cytotoxic or antiproliferative effects of this compound on a selected cell line. We will employ a resazurin-based fluorometric assay, a robust and sensitive method for quantifying cellular metabolic activity, which serves as a reliable indicator of cell viability.[5][6] This guide is designed for researchers in cell biology, pharmacology, and drug development, offering both a step-by-step experimental workflow and the scientific reasoning behind critical procedural choices.

Postulated Mechanism of Action

While the precise mechanism of this compound is subject to experimental validation, we can infer potential pathways based on its structural analogs. Many quinoline-based compounds affect cell viability by interfering with fundamental cellular processes. Furthermore, derivatives of kynurenic acid (a quinoline carboxylic acid) are known antagonists of the N-Methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling and excitotoxicity.[7][8][9] Over-activation of NMDA receptors can lead to excessive calcium influx and subsequent cell death, and antagonists can modulate this pathway.[8] Therefore, it is plausible that this compound could influence cell viability through similar receptor interactions or other cytotoxic mechanisms.

Compound This compound Target Potential Cellular Targets (e.g., NMDA Receptors, Kinases, DNA) Compound->Target Binds to/Interacts with Pathway Disruption of Key Signaling Pathways Target->Pathway Metabolism Inhibition of Mitochondrial Reductase Activity Pathway->Metabolism Viability Decrease in Cell Viability/Proliferation Metabolism->Viability

Caption: Postulated mechanism of this compound.

Principle of the Resazurin Cell Viability Assay

The protocol described herein utilizes the alamarBlue® reagent or a similar resazurin-based solution. The assay's principle is centered on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, highly fluorescent resorufin.[6] This conversion is mediated by mitochondrial reductase enzymes (e.g., NAD(P)H:quinone oxidoreductase) within metabolically active, viable cells.[5][10] The intensity of the fluorescent signal is directly proportional to the number of living cells in the culture. This method is advantageous because it is non-toxic to cells, allowing for kinetic monitoring of viability over time, and generally exhibits higher sensitivity than colorimetric alternatives like the MTT assay.[11][12][13]

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, incorporating necessary controls to ensure data integrity. It is optimized for a 96-well plate format but can be scaled as needed.

Materials and Reagents
  • Cell Line: Appropriate for the research question (e.g., A549 lung carcinoma, MCF-7 breast cancer, or SH-SY5Y neuroblastoma).

  • This compound: Purity >95%.

  • Vehicle (Solvent): Dimethyl sulfoxide (DMSO, cell culture grade).

  • Complete Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For detachment of adherent cells.

  • Resazurin-based Assay Reagent: (e.g., alamarBlue®, PrestoBlue™, or equivalent).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates (clear bottom, black plates recommended for fluorescence).

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader with fluorescence detection capability (Excitation: ~560 nm, Emission: ~590 nm).

    • Standard cell culture equipment (biosafety cabinet, centrifuge, multichannel pipettes).

Assay Workflow

A 1. Cell Seeding (Plate cells in 96-well plate) B 2. Overnight Incubation (Allow cells to adhere) A->B C 3. Compound Treatment (Add serial dilutions of test compound) B->C D 4. Assay Incubation (e.g., 24, 48, or 72 hours) C->D E 5. Add Resazurin Reagent (10% of culture volume) D->E F 6. Reagent Incubation (1-4 hours, protected from light) E->F G 7. Measure Fluorescence (Ex: 560nm, Em: 590nm) F->G H 8. Data Analysis (Calculate % Viability & IC50) G->H

Caption: Experimental workflow for the resazurin cell viability assay.

Detailed Procedure

Day 1: Cell Seeding

  • Harvest and count cells that are in the logarithmic growth phase.[14]

  • Dilute the cell suspension in complete culture medium to the desired seeding density.

    • Scientist's Note: The optimal seeding density depends on the cell line's proliferation rate. A typical starting point is 5,000-10,000 cells per well. This should be optimized to ensure cells in the control wells are ~80-90% confluent at the end of the assay incubation period.

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

Day 2: Compound Preparation and Treatment

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO.

    • Scientist's Note: The solubility of the compound should be determined beforehand. Sonication may be required to fully dissolve the compound.[15]

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM.

    • Scientist's Note: It is critical to prepare a vehicle control containing the highest concentration of DMSO used in the test wells (typically ≤0.5%).[1] This control accounts for any potential cytotoxicity caused by the solvent itself. Also, include "cells only" (untreated) and "media only" (no cells, background) controls.

  • Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate concentrations of the test compound, vehicle control, or positive control.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4/5: Viability Measurement

  • After the incubation period, add the resazurin-based reagent directly to each well. The volume added should be 10% of the total culture volume (e.g., 10 µL for a 100 µL culture volume).[6][14]

  • Gently mix the plate on an orbital shaker for 30 seconds to ensure homogeneity.

  • Return the plate to the incubator and incubate for 1-4 hours, protected from light.

    • Scientist's Note: Incubation time is a critical parameter that may require optimization.[10] Monitor the "cells only" control wells; the assay should be stopped when the color has visibly changed from blue to pink/magenta but before it reaches the maximal fluorescent signal, to ensure the readings are within the linear range of the assay.

  • Measure the fluorescence using a microplate reader with excitation set to ~560 nm and emission to ~590 nm.[14][16]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence value of the "media only" (blank) wells from all other experimental wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The percent viability for each concentration of the test compound is calculated using the following formula: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. Plot the percent viability against the log of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism, R).

Sample Data Presentation
Compound Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Viability
0 (Vehicle Control)854324120100.0%
0.184987398799.5%
181234354395.1%
565432287676.6%
1043210210950.6%
2521987154325.7%
501087698712.7%
10054324566.4%
Media Only45054N/A

From this data, the IC₅₀ would be calculated to be approximately 10 µM.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors; "Edge effect" in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. To avoid edge effects, do not use the outermost wells for experimental data; fill them with sterile PBS instead.
Low signal-to-background ratio Insufficient cell number; Short incubation time with resazurin; Cell line has low metabolic activity.Optimize initial cell seeding density. Increase the incubation time with the resazurin reagent (monitor to avoid over-reduction). Confirm the health and metabolic activity of the cell stock.
Vehicle control shows toxicity DMSO concentration is too high; Contamination of DMSO stock.Ensure the final DMSO concentration does not exceed 0.5% (or a level previously validated for your cell line). Use fresh, sterile, cell culture-grade DMSO.
IC₅₀ value is not reproducible Variation in cell passage number or health; Inconsistent incubation times; Compound degradation.Use cells within a consistent, low passage number range. Standardize all incubation times precisely. Prepare fresh compound dilutions for each experiment from a validated stock solution.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for evaluating the potential cytotoxic effects of this compound. By adhering to this detailed methodology, which includes critical controls and data analysis procedures, researchers can generate reliable and reproducible data to characterize the biological activity of this and other novel quinoline compounds. The flexibility of the resazurin-based assay allows for adaptation to various cell lines and experimental timelines, making it a powerful tool in the early stages of drug discovery and development.

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  • Buglyó, P. et al. (2021). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. International journal of molecular sciences, 22(11), 5897.
  • Heffeter, P. et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of medicinal chemistry, 63(6), 2897-2915.

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Application Notes and Protocols for the Use of 6-Hydroxyquinoline-3-carboxylic acid in MTT Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Cell Viability Assessment with 6-Hydroxyquinoline-3-carboxylic acid

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro toxicology and pharmacology, providing a robust, colorimetric readout of cellular metabolic activity, which is often used as a proxy for cell viability and proliferation.[1][2] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[1][3] The amount of formazan produced, when solubilized, is directly proportional to the number of metabolically active cells.[3]

This compound and its derivatives are a class of compounds with demonstrated biological activities, including potential antiproliferative and cytotoxic effects, making them of significant interest in drug discovery.[3][4][5] However, the inherent chemical structure of this compound, specifically the presence of a phenolic hydroxyl group, presents a critical challenge to the accuracy of the MTT assay. Compounds with reducing potential, such as phenols and antioxidants, can directly, and non-enzymatically, reduce MTT to formazan in a cell-free environment.[6][7][8][9][10] This chemical interference can lead to a significant overestimation of cell viability, potentially masking true cytotoxic effects and generating misleading data.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound, with a strong emphasis on the essential controls and validation steps required to ensure data integrity and scientific rigor. By understanding and addressing the potential for assay interference, researchers can confidently assess the biological activity of this promising class of compounds.

Core Principles and Potential for Interference

The central reaction of the MTT assay is the bioreduction of the MTT molecule. In viable cells, this is a carefully controlled enzymatic process. However, the phenolic nature of this compound introduces a confounding variable: the potential for direct chemical reduction of MTT.

MTT_Principle_and_Interference cluster_0 Cellular (Enzymatic) Reduction cluster_1 Chemical (Non-Enzymatic) Interference Viable_Cell Viable Cell (Mitochondrial Dehydrogenases) Formazan_purple Formazan (Purple, Insoluble) Viable_Cell->Formazan_purple NAD(P)H MTT_yellow MTT (Yellow, Soluble) MTT_yellow->Viable_Cell Spectrophotometry Absorbance Reading (OD ~570 nm) Formazan_purple->Spectrophotometry Solubilization (e.g., DMSO) HQCA This compound (Reducing Agent) Formazan_purple_2 Formazan (Purple, Insoluble) HQCA->Formazan_purple_2 Direct Reduction MTT_yellow_2 MTT (Yellow, Soluble) MTT_yellow_2->HQCA Formazan_purple_2->Spectrophotometry Solubilization (e.g., DMSO)

Essential Materials and Reagent Preparation

Materials
  • 96-well flat-bottom sterile microplates

  • Adherent or suspension cells of choice

  • Complete cell culture medium, supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade[11][12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Formazan solubilization solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)

Reagent Preparation
  • This compound Stock Solution:

    • Due to the limited aqueous solubility of many quinoline derivatives, a stock solution in DMSO is recommended.[13][14]

    • Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO. It is crucial to perform a preliminary solubility test to ensure the compound fully dissolves at the chosen concentration.

    • Causality: A high concentration stock allows for minimal volumes of DMSO to be added to the cell culture wells, keeping the final DMSO concentration below cytotoxic levels (typically ≤ 0.5%).

    • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • MTT Reagent (5 mg/mL):

    • Action: Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex or sonicate briefly to ensure complete dissolution.[1][2]

    • Action: Sterilize the MTT solution by passing it through a 0.22 µm syringe filter.

    • Causality: Filtration removes any potential microbial contamination that could interfere with the assay.

    • Storage: Store the MTT reagent protected from light at 4°C for up to one month.

Experimental Protocol: A Self-Validating Approach

This protocol is designed for adherent cells in a 96-well plate format and incorporates critical controls to account for the chemical properties of this compound.

MTT_Workflow

Step 1: Cell Seeding
  • Harvest and count cells.

  • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Include wells for all necessary controls (see Table 1).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[3]

Step 2: Compound Treatment
  • Prepare serial dilutions of the this compound stock solution in complete culture medium at twice the final desired concentration.

  • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control medium to each well.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Incubation and Validation
  • Pre-MTT Wash (Crucial for Interference Mitigation): After the treatment incubation, carefully aspirate the medium containing this compound from all wells. Gently wash the cells once with 100 µL of sterile PBS, then aspirate the PBS.

    • Causality: This step is critical to remove any residual extracellular compound that could directly reduce the MTT reagent, thereby preventing false-positive signals.[7]

  • Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well. For the "Compound Interference Control" wells, add the MTT solution to the medium containing the highest concentration of this compound without cells.

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Trustworthiness: During this incubation, visually inspect the wells under a microscope. Viable cells should show intracellular purple formazan crystals. The "Compound Interference Control" wells should remain yellow. Any purple color in these cell-free wells indicates direct MTT reduction by the compound.[8]

Step 4: Formazan Solubilization and Measurement
  • After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100 µL of formazan solubilization solution (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization of the formazan crystals.[1][2]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "Medium Blank" control from all other readings.

  • Check for Interference: Analyze the absorbance of the "Compound Interference Control." If this value is significantly above the "Medium Blank," it confirms that this compound is directly reducing MTT. The pre-MTT wash step is designed to minimize this, but any residual effect should be noted.

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Medium Blank) / (Absorbance of Vehicle Control - Absorbance of Medium Blank)] x 100

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated using appropriate software.[3]

Control GroupComponentsPurposeExpected Outcome
Untreated Cells Cells + MediumRepresents 100% cell viability.High absorbance.
Vehicle Control Cells + Medium + Max. DMSO conc.To account for any effect of the solvent on cell viability.High absorbance, similar to untreated cells.
Treated Cells Cells + Medium + this compoundTo determine the cytotoxic effect of the compound.Dose-dependent decrease in absorbance.
Medium Blank Medium onlyBackground absorbance of the medium and MTT.Low absorbance.
Compound Interference Control Medium + Max. conc. of compound (No Cells)Crucial: To test for direct reduction of MTT by the compound.Absorbance similar to Medium Blank.
Table 1: Essential Controls for a Self-Validating MTT Assay.

Troubleshooting and Scientific Integrity

  • High Absorbance in Interference Control: If significant color development is observed in the cell-free "Compound Interference Control" even after the wash step, it indicates that the compound may be taken up by the cells and retained intracellularly, or that the wash was insufficient. In such cases, the MTT assay may not be suitable. Consider alternative viability assays that do not rely on redox chemistry, such as the Sulforhodamine B (SRB) assay or CellTiter-Glo® Luminescent Cell Viability Assay.[9]

  • Variability Between Replicates: Ensure homogenous cell seeding and accurate pipetting. Use a multichannel pipette for reagent addition to minimize timing differences.

  • Low Absorbance in Untreated Controls: This could be due to low cell seeding density, contamination, or suboptimal cell health.

Conclusion

The MTT assay is a powerful tool for assessing the cytotoxic potential of novel compounds like this compound. However, its utility is contingent upon a thorough understanding of the assay's chemistry and the potential for interference from the test compound itself. The phenolic hydroxyl group in this compound necessitates a rigorous, self-validating experimental design. By incorporating the critical cell-free controls and the pre-MTT wash step detailed in this guide, researchers can mitigate the risk of artifacts and generate reliable, high-quality data. This approach ensures that the observed results accurately reflect the biological activity of the compound, upholding the principles of scientific integrity in drug discovery and development.

References

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3321. [Link]
  • International Journal of Advanced Biochemistry Research. (2021).
  • MDPI. (2020).
  • Shoemaker, R. H., et al. (2004). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Planta Medica, 70(8), 744-748. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Ramasamy, S., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831. [Link]
  • Lim, S. H., et al. (2013). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. Journal of Agricultural and Food Chemistry, 61(29), 7058-7063. [Link]
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Research Journal of Pharmacy and Technology, 14(11), 5895-5900. [Link]
  • Peng, S. L., et al. (2007). Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells. Cytotechnology, 52(3), 189-198. [Link]
  • Stepanenko, A. A., & Dmitrenko, V. V. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers, 13(23), 5943. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • ResearchGate. (2017). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. [Link]
  • Peng, S. L., et al. (2005). Reduction of MTT by flavonoids in the absence of cells. Journal of Pharmacy and Pharmacology, 57(8), 1045-1049. [Link]
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
  • PubChem. (n.d.). Dimethyl Sulfoxide. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
  • ACS Omega. (2020). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. [Link]
  • PubMed. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]
  • ResearchGate. (n.d.). DMSO solubility and bioscreening. [Link]
  • CSUN. (n.d.). APPENDIX H Standard Reduction Potentials. [Link]
  • PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. [Link]
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

Application of 6-Hydroxyquinoline-3-carboxylic Acid in Metal Ion Detection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline Scaffolds in Selective Metal Ion Sensing

The selective detection of metal ions is a critical endeavor in environmental monitoring, clinical diagnostics, and pharmaceutical development. Among the vast arsenal of chemical tools, fluorescent chemosensors offer a particularly attractive approach due to their high sensitivity, operational simplicity, and potential for real-time analysis. The quinoline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in the design of such sensors. Its rigid, planar structure and the presence of nitrogen and oxygen heteroatoms provide an ideal framework for coordinating with metal ions, leading to discernible changes in its photophysical properties.

While 8-hydroxyquinoline and its derivatives have been extensively studied as metal ion chelators and sensors, this application note focuses on a promising, yet less explored analogue: 6-Hydroxyquinoline-3-carboxylic acid . The strategic placement of the hydroxyl and carboxylic acid groups on the quinoline ring suggests a unique coordination environment and potential for selective metal ion binding. This guide provides a comprehensive overview of the theoretical basis, practical protocols, and potential applications of this compound as a fluorescent chemosensor for metal ion detection. Although specific performance data for this exact molecule is not widely published, the principles and protocols outlined herein are based on the well-established behavior of analogous hydroxyquinoline-based sensors and provide a robust starting point for its application in research and development.[1]

Principle of Detection: Unraveling the Mechanism of Fluorescence Modulation

The utility of this compound as a metal ion sensor is rooted in its ability to form coordination complexes with specific metal ions, which in turn modulates its fluorescence properties. The primary mechanisms at play are believed to be Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

In its free, unbound state, this compound may exhibit weak intrinsic fluorescence. This is often due to non-radiative decay pathways, such as intramolecular vibrations and rotations, or quenching processes like PET, where the lone pair of electrons on the nitrogen or oxygen atom can quench the excited state of the fluorophore.

Upon the introduction of a suitable metal ion, the hydroxyl and carboxylic acid moieties, along with the quinoline nitrogen, can act as a tridentate ligand, binding the metal ion to form a stable complex. This chelation has two significant consequences:

  • Rigidification: The formation of the metal complex restricts the intramolecular rotations and vibrations of the molecule. This increased rigidity reduces the energy lost through non-radiative pathways, leading to a significant enhancement of the fluorescence quantum yield. This "turn-on" response is a hallmark of the CHEF effect.

  • Inhibition of PET: The coordination of the metal ion with the lone pair electrons of the nitrogen and oxygen atoms can inhibit the PET process. By tying up these electrons in a coordinate bond, they are no longer available to quench the fluorescence, resulting in a "turn-on" signal.

The selectivity of the sensor for a particular metal ion is governed by factors such as the ionic radius, charge density, and preferred coordination geometry of the metal ion, which determine the stability of the resulting complex.

CHEF_Mechanism cluster_1 Bound State Free_Sensor This compound Weak Fluorescence Complex Sensor-Metal Ion Complex Enhanced Fluorescence Free_Sensor:f1->Complex:f1 Chelation-Enhanced Fluorescence (CHEF) Inhibition of Photoinduced Electron Transfer (PET) Metal_Ion Target Metal Ion (e.g., Al³⁺, Fe³⁺) Metal_Ion->Complex:f0 Binding

Caption: Proposed mechanism of metal ion detection by this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound as a fluorescent probe for metal ion detection. Optimization of parameters such as solvent composition, pH, and incubation time may be necessary for specific applications.

Protocol 1: Preparation of Stock Solutions
  • Sensor Stock Solution (1 mM): Accurately weigh a calculated amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO or ethanol) to a final concentration of 1 mM. Store the stock solution in a dark, airtight container at 4°C.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the metal salts of interest (e.g., AlCl₃, FeCl₃, CuCl₂, etc.) in deionized water or a suitable buffer. Ensure the salts are of high purity.

Protocol 2: General Procedure for Fluorescence-Based Metal Ion Detection
  • Preparation of Working Solution: Dilute the 1 mM sensor stock solution in a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.4) to a final concentration of 10 µM. The choice of buffer and pH is critical and should be optimized for the specific metal ion being detected.

  • Sample Preparation: In a series of microcentrifuge tubes or a 96-well plate, add the sensor working solution.

  • Addition of Metal Ions: To each tube/well, add varying concentrations of the target metal ion from the stock solution. Include a blank control (sensor only) and controls with other potentially interfering metal ions to assess selectivity.

  • Incubation: Gently mix the solutions and incubate at room temperature for a predetermined period (e.g., 15-30 minutes) to allow for complex formation. The optimal incubation time should be determined experimentally.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer. Determine the optimal excitation and emission wavelengths by performing an initial scan of the sensor in the presence and absence of the target metal ion.

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sensor Prepare 1 mM Sensor Stock Solution dilute_sensor Dilute Sensor to 10 µM in Buffer (pH 7.4) prep_sensor->dilute_sensor prep_metal Prepare 10 mM Metal Ion Stock Solutions add_metal Add Varying Concentrations of Metal Ions prep_metal->add_metal dilute_sensor->add_metal incubate Incubate at Room Temp. add_metal->incubate measure Measure Fluorescence (Excitation/Emission Scan) incubate->measure plot Plot Fluorescence vs. [Metal Ion] measure->plot calculate Calculate LOD & Selectivity plot->calculate

Caption: General experimental workflow for metal ion detection.

Performance Characteristics (Hypothetical Data)

While specific experimental data for this compound is limited, the following table presents hypothetical performance characteristics based on the known behavior of similar quinoline-based sensors. These values should be experimentally determined and validated.

ParameterExpected PerformanceRationale based on Analogous Compounds
Target Analytes Al³⁺, Fe³⁺, Cu²⁺The oxine-like chelation site is known to have a high affinity for these trivalent and divalent transition metal ions.
Detection Mechanism Fluorescence "Turn-On"Chelation-Enhanced Fluorescence (CHEF) is a common mechanism for hydroxyquinoline-based sensors.
Limit of Detection (LOD) Low micromolar (µM) to nanomolar (nM) rangeSimilar quinoline derivatives have demonstrated high sensitivity with LODs in this range.
Linear Range Typically a 1-2 order of magnitude concentration rangeThe linear response is expected over a concentration range where the sensor is not saturated.
Selectivity High selectivity for specific metal ions (e.g., Al³⁺) over other common cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺)The specific coordination geometry and electronic properties of the sensor will dictate its selectivity.
Response Time Rapid (seconds to minutes)Complexation is generally a fast process in solution.
Optimal pH Range Neutral to slightly acidic (pH 5-8)The protonation state of the hydroxyl and carboxylic acid groups is pH-dependent and crucial for metal binding.

Troubleshooting and Considerations

  • Solvent Effects: The photophysical properties of the sensor and its metal complexes can be highly dependent on the solvent polarity. It is crucial to maintain a consistent solvent system throughout the experiments.

  • pH Sensitivity: The fluorescence of this compound itself may be pH-dependent. It is important to perform control experiments to distinguish between pH-induced fluorescence changes and those caused by metal ion binding.

  • Interference: The presence of other metal ions or chelating agents in the sample may interfere with the detection. A thorough investigation of the sensor's selectivity is essential.

  • Inner Filter Effect: At high concentrations of the sensor or metal ion, the inner filter effect can lead to a non-linear response and an underestimation of the fluorescence intensity. It is advisable to work with dilute solutions.

Synthesis of this compound

For researchers interested in synthesizing the sensor in-house, a general synthetic route involves the hydrolysis of its ester precursor. A plausible synthetic approach is the Gould-Jacobs reaction, followed by hydrolysis. A patent document describes the preparation of this compound hydrochloride salt from ethyl 6-methoxyquinoline-3-carboxylate by heating with hydrobromic acid.[2]

Step 1: Synthesis of Ethyl 6-methoxyquinoline-3-carboxylate This intermediate can be synthesized via the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

Step 2: Hydrolysis to this compound The ethyl ester of 6-methoxyquinoline-3-carboxylate can be demethylated and hydrolyzed to the final product. For instance, heating a mixture of ethyl 6-methoxyquinoline-3-carboxylate with 48% hydrobromic acid at reflux, followed by cooling and filtration, yields the hydrochloride salt of this compound.[2]

Conclusion and Future Outlook

This compound represents a promising candidate for the development of selective and sensitive fluorescent chemosensors for metal ion detection. Its structure suggests a favorable coordination environment for various metal ions, and the principles of Chelation-Enhanced Fluorescence provide a strong theoretical basis for its application. While detailed experimental validation is still required to fully characterize its performance, the protocols and considerations outlined in this guide offer a solid foundation for researchers to explore its potential. Future work should focus on a systematic evaluation of its selectivity towards a broad range of metal ions, determination of its photophysical properties and sensing mechanism, and its application to real-world samples. The development of this and other novel quinoline-based sensors will undoubtedly contribute to advancements in analytical chemistry and its diverse applications.

References

  • BenchChem. 6-Azidoquinoline | 20377-02-0. URL: https://www.benchchem.com/product/b10377020
  • Google Patents. WO2005070891A2 - Compounds and methods of use. URL: https://patents.google.

Sources

Synthesis of 6-Hydroxyquinoline-3-carboxylic Acid Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 6-hydroxyquinoline-3-carboxylic acid scaffold is of particular interest due to its structural analogy to biologically active quinolones and the presence of multiple coordination sites—the heterocyclic nitrogen, the phenolic hydroxyl group, and the carboxylic acid group. This arrangement allows for the formation of stable chelate complexes with a variety of metal ions. The resulting metallo-complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to mechanisms such as increased lipophilicity and targeted delivery.

This guide provides a comprehensive overview of the synthesis of this compound and its subsequent complexation with transition metal ions. It is designed to equip researchers with the necessary protocols and theoretical understanding to explore this promising class of compounds for drug discovery and development.

PART 1: Synthesis of the Ligand: this compound

The synthesis of the target ligand can be efficiently achieved via the Gould-Jacobs reaction, a classic method for constructing the quinoline ring system.[1][2][3] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

This protocol is adapted from the well-established Gould-Jacobs reaction methodology.[1][2] The starting material, 4-aminophenol, is first reacted with DEEMM to form an intermediate, which is then cyclized at high temperature to yield the ethyl ester of this compound. Subsequent hydrolysis affords the desired product.

Step 1: Synthesis of Diethyl 2-(((4-hydroxyphenyl)amino)methylene)malonate (Intermediate)

  • In a round-bottom flask, dissolve 4-aminophenol (10.9 g, 0.1 mol) in 150 mL of absolute ethanol.

  • To this solution, add diethyl ethoxymethylenemalonate (DEEMM) (21.6 g, 0.1 mol).

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to Ethyl 6-hydroxyquinoline-3-carboxylate

  • The dried intermediate from Step 1 is placed in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature, typically 240-260 °C, to induce cyclization. This step should be performed in a fume hood with appropriate safety precautions.

  • The reaction is maintained at this temperature for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the crude product and wash with hexane.

Step 3: Hydrolysis to this compound

  • Suspend the crude ethyl 6-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the solution and acidify with a dilute acid (e.g., 2M HCl) to a pH of approximately 4-5.

  • The desired this compound will precipitate.

  • Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry to obtain the final product.

Causality Behind Experimental Choices:

  • The use of a high-boiling point solvent in the cyclization step is crucial to provide the necessary thermal energy for the intramolecular ring closure.

  • Alkaline hydrolysis is a standard and effective method for converting esters to carboxylic acids.

  • Acidification is necessary to protonate the carboxylate and phenoxide ions, leading to the precipitation of the final product.

Caption: Synthesis workflow for this compound.

PART 2: General Protocol for the Synthesis of Metal Complexes

The synthesized this compound can act as a versatile ligand for a wide range of metal ions. The coordination can occur through the nitrogen of the quinoline ring, the oxygen of the hydroxyl group, and the oxygen atoms of the carboxylic acid group. The following is a general protocol that can be adapted for various divalent metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)).

Protocol 2: Synthesis of M(II)-(6-hydroxyquinoline-3-carboxylate)₂ Complexes
  • Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or a mixture of ethanol and water (e.g., 50 mL). Gentle heating may be required to achieve complete dissolution.

  • In a separate beaker, dissolve the metal(II) salt (e.g., chloride or acetate salt) (1 mmol) in water or ethanol (e.g., 20 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the resulting mixture to a slightly basic or neutral range (pH 6-8) by dropwise addition of a dilute base (e.g., 0.1 M NaOH or ammonia solution). This deprotonates the carboxylic acid and phenolic hydroxyl groups, facilitating coordination.

  • A colored precipitate of the metal complex should form.

  • Continue stirring the mixture at room temperature or with gentle heating for a few hours to ensure complete complexation.

  • Collect the precipitated complex by filtration.

  • Wash the complex with water and then with a small amount of ethanol to remove any unreacted starting materials and inorganic salts.

  • Dry the complex in a desiccator over a suitable drying agent.

Rationale for Procedural Steps:

  • The 2:1 ligand-to-metal molar ratio is commonly employed for divalent metal ions to satisfy their coordination number, often resulting in octahedral or square planar geometries.[4]

  • The adjustment of pH is critical for deprotonation of the ligand's acidic protons, which is a prerequisite for coordination to the metal ion.

  • Washing the final product is essential to ensure the purity of the complex for subsequent characterization and biological evaluation.

Caption: General workflow for the synthesis of metal complexes.

PART 3: Characterization of the Metal Complexes

A suite of analytical techniques is essential to confirm the formation of the desired metal complexes and to elucidate their structural and physicochemical properties.

Analytical Techniques and Expected Observations
TechniquePurposeExpected Observations
Elemental Analysis (C, H, N) To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.
Infrared (IR) Spectroscopy To identify the coordination sites of the ligand.- Disappearance or significant broadening of the O-H stretching vibrations of the carboxylic acid and phenolic groups. - A shift in the C=O stretching frequency of the carboxylic acid group. - A shift in the C=N stretching frequency of the quinoline ring. - Appearance of new bands in the low-frequency region corresponding to M-O and M-N bonds.[4][5]
UV-Visible Spectroscopy To study the electronic transitions and geometry of the complex.- Shifts in the intra-ligand π-π* and n-π* transition bands compared to the free ligand. - Appearance of new charge-transfer bands. - For transition metals with d-electrons, the appearance of d-d transition bands can provide information about the coordination geometry (e.g., octahedral, tetrahedral).[6]
Magnetic Susceptibility To determine the magnetic properties of the complex and infer the geometry.The measured magnetic moment can distinguish between high-spin and low-spin complexes and can be indicative of the coordination environment of the metal ion.[6]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.The thermogram will show weight loss at different temperatures corresponding to the loss of water molecules and the decomposition of the organic ligand.
Molar Conductance To determine the electrolytic nature of the complexes.Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature, suggesting that the counter-ions are not present outside the coordination sphere.[5]

PART 4: Potential Applications and Biological Significance

Metal complexes of hydroxyquinoline derivatives are renowned for their diverse biological activities.[7] The chelation of the metal ion can enhance the therapeutic potential of the organic ligand through several mechanisms:

  • Increased Lipophilicity: Complexation can increase the lipid solubility of the molecule, facilitating its transport across biological membranes.

  • Modified Redox Properties: The coordinated metal ion can have different redox potentials compared to its free state, which can influence its interaction with biological systems.

  • Targeted Delivery: The ligand can act as a vehicle to deliver the metal ion to a specific biological target.

Based on the known activities of similar quinoline-based metal complexes, the synthesized compounds in this guide could be investigated for the following applications:

  • Antimicrobial Agents: Many metal complexes of hydroxyquinolines exhibit potent activity against a range of bacteria and fungi.[4][8]

  • Anticancer Agents: These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7]

  • Antioxidant Activity: The ability to chelate redox-active metal ions like iron and copper suggests potential applications in mitigating oxidative stress.[9]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Synthesis, characterization and antimicrobial activity of some mixed ligand... (n.d.).
  • Gould-Jacobs Reaction. (n.d.). Merck Index.
  • Gould–Jacobs reaction | Request PDF. (n.d.).
  • The transition metal-based coordination complex: Synthesis, spectroscopic characterization and the review of the applications. (n.d.).
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.).
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2020). Molecules, 25(22), 5348. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.).
  • Shah, P. J., & Patel, M. N. (2012). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 5(1), 9-15. [Link]
  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (1987).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). RSC Medicinal Chemistry, 11(10), 1176-1185. [Link]
  • Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. (2015).
  • Ahmad, W., Khan, S., Kawanl, S., & Mahmood, F. (2017). Synthesis, characterization and pharmacological evaluation of mixed ligand-metal complexes containing omeprazole and 8-hydroxyquinoline. Tropical Journal of Pharmaceutical Research, 16(5), 1149. [Link]
  • Hydroxyquinolines as Iron Chelators. (n.d.).
  • Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential antioxidants.
  • Synthesis of 6-Hydroxy-2-quinolinecarboxylic Acid. (n.d.). PrepChem.com. [Link]
  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
  • Bretti, C., Cigala, V., De Stefano, C., Lando, G., & Sammartano, S. (2021). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganic Chemistry, 60(23), 18177-18191. [Link]
  • 3-hydroxyquinoline. (n.d.). Organic Syntheses. [Link]
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]
  • Synthesis, Characterization, and Biological Activity of Mixed Ligand Co(II) Complexes of 8‐Hydroxyquinoline and Some Amino Acids. (n.d.).

Sources

Application Notes & Protocols: 6-Hydroxyquinoline-3-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Ligand - Structure, Properties, and Potential

6-Hydroxyquinoline-3-carboxylic acid (6-HQC-3) is a heterocyclic compound featuring a quinoline core functionalized with both a hydroxyl (-OH) group at the 6-position and a carboxylic acid (-COOH) group at the 3-position. This unique arrangement of donor atoms—a heterocyclic nitrogen, a phenolic oxygen, and a carboxylic acid group—makes it a highly versatile and powerful chelating agent in coordination chemistry.

The quinoline moiety provides a rigid, planar backbone and participates in π-π stacking interactions, which are crucial for the assembly of supramolecular structures. The deprotonated carboxylate and hydroxyl groups act as potent coordination sites for a vast array of metal ions. Depending on the reaction conditions and the metal ion's coordination preference, 6-HQC-3 can act as a bidentate or tridentate ligand. This flexibility allows for the rational design of discrete metal complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs) with tailored properties.[1][2]

The resulting coordination compounds are of significant interest due to their potential applications in diverse fields such as luminescent materials for organic light-emitting diodes (OLEDs), catalysis, and medicinal chemistry, owing to the inherent biological activities of quinoline derivatives.[3][4][5]

Physicochemical Properties of a Related Isomer (6-Hydroxyquinoline-4-carboxylic acid):

Property Value
Molecular Formula C10H7NO3[6]
Molecular Weight 189.17 g/mol [6]
Physical Form Solid[7]
Storage 2-8°C, sealed in dry conditions[7]

Section 2: Synthesis and Characterization Protocols

Protocol 2.1: Representative Synthesis of the Ligand

While a specific, documented synthesis for this compound is not widely published, a plausible route can be derived from established quinoline synthesis methodologies, such as the Doebner-von Miller reaction or the Gould-Jacobs reaction. A representative approach starting from 4-aminophenol is outlined below.

Objective: To synthesize this compound.

Principle: The reaction of an aniline derivative (4-aminophenol) with a β-keto ester or equivalent, followed by cyclization at high temperature, yields the quinoline core.

Materials:

  • 4-Aminophenol

  • Diethyl ethoxymethylenemalonate (or similar β-dicarbonyl compound)

  • Diphenyl ether (or another high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1 equivalent) and stir the mixture at room temperature for 2-4 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the intermediate enamine.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent like diphenyl ether in a separate flask. Heat the mixture to approximately 250°C for 30-60 minutes to induce cyclization.

  • Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Dilute with hexane to facilitate further precipitation and collect the solid by vacuum filtration.

  • Hydrolysis: Suspend the resulting ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Reflux the mixture for 2-4 hours to hydrolyze the ester to the carboxylic acid.

  • Purification: Cool the solution and acidify with dilute HCl until a precipitate forms (typically pH 2-4). Collect the solid this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Protocol 2.2: General Synthesis of a Discrete Metal Complex

Objective: To synthesize a metal complex, e.g., [M(6-HQC-3)₂(H₂O)₂], where M is a divalent metal like Co(II), Ni(II), or Cu(II).

Causality: This protocol relies on the direct reaction between a metal salt and the deprotonated ligand in solution. The choice of solvent is critical to ensure solubility of both reactants. A base is often added to facilitate the deprotonation of the ligand's carboxylic acid and hydroxyl groups, promoting coordination.

Materials:

  • This compound (2 equivalents)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O) (1 equivalent)

  • Methanol or Ethanol/Water mixture

  • A weak base (e.g., sodium acetate, triethylamine)

Procedure:

  • Ligand Solution: Dissolve this compound in methanol, with gentle heating if necessary. Add the weak base to the solution and stir.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt in a minimal amount of water or methanol.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Precipitation: A colored precipitate should form either immediately or upon standing. Continue stirring for 2-3 hours to ensure the reaction goes to completion.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with the reaction solvent, then with a small amount of cold water, and finally with diethyl ether to remove unreacted starting materials.

  • Drying: Dry the complex in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Protocol 2.3: Hydrothermal Synthesis of a 6-HQC-3 Coordination Polymer

Objective: To synthesize a robust, crystalline Metal-Organic Framework (MOF) or Coordination Polymer (CP).[8]

Causality: Hydrothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and promote the growth of high-quality crystals.[9][10] The slow cooling process allows for the ordered self-assembly of metal ions and organic linkers into an extended network.

Materials:

  • This compound

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)

  • Solvent system (e.g., N,N-Dimethylformamide (DMF), water, or a mixture)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation: Place 6-HQC-3 and the chosen metal salt (typically in a 1:1 or 2:1 molar ratio) into the Teflon liner of the autoclave.

  • Solvent Addition: Add the solvent system (e.g., 10 mL of a DMF/water mixture).

  • Sealing: Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to a temperature between 100°C and 180°C and hold for 24-72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 12-24 hours.

  • Isolation: Carefully open the autoclave. Collect the crystalline product by filtration.

  • Washing: Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove any unreacted starting materials trapped within the pores.

  • Activation: Dry the material under vacuum to remove the solvent molecules from the pores, making the framework accessible for subsequent applications.

Section 3: Key Characterization Techniques

A multi-technique approach is essential to validate the synthesis and understand the properties of the coordination compounds.

TechniquePurpose & Expected Observations
FT-IR Spectroscopy To confirm coordination. Look for a shift of the C=O stretching frequency of the carboxylic acid to a lower wavenumber upon complexation.[11] Changes in the broad O-H stretch and C-O stretch of the phenol group also indicate coordination.
UV-Vis Spectroscopy To study electronic transitions. Coordination to a metal ion will typically cause shifts in the π-π* and n-π* transitions of the quinoline ring. For transition metals, d-d transitions may also be observed.[12]
Single-Crystal X-ray Diffraction To determine the precise 3D structure, including bond lengths, bond angles, coordination geometry of the metal center, and the overall network topology for CPs/MOFs.[8]
Thermogravimetric Analysis (TGA) To assess thermal stability and determine the presence of coordinated or guest solvent molecules. A typical TGA curve will show an initial weight loss corresponding to solvent removal, followed by a plateau, and then decomposition at higher temperatures.
Photoluminescence Spectroscopy To measure the excitation and emission spectra of the compounds. Many quinoline-based complexes are highly fluorescent.[3][13][14][15]

Section 4: Application Notes & Visualized Workflows

The unique structural and electronic properties of 6-HQC-3 metal complexes give rise to a multitude of potential applications.[2]

Luminescent Materials

The extended π-conjugated system of the quinoline ring makes its metal complexes excellent candidates for photoluminescent materials.[3] Coordination with d¹⁰ metals like Zn(II) or Cd(II) is particularly effective as it can enhance ligand-centered fluorescence by increasing structural rigidity and minimizing non-radiative decay pathways.[14] These materials are promising for applications in OLEDs, chemical sensors, and bio-imaging.[12][16] The emission color can often be tuned by changing the metal ion or by modifying the quinoline ligand.

Catalysis

Coordination complexes containing transition metals can serve as efficient catalysts. The metal center can act as a Lewis acid, and its open coordination sites can facilitate the binding and activation of substrates. Quinoline-based ligands have been successfully used in Pd(II)-catalyzed C-H activation reactions, demonstrating their utility in synthetic organic chemistry.[17] The 6-HQC-3 ligand could be used to design catalysts for oxidation, reduction, or C-C coupling reactions.

Biological and Medicinal Applications

Quinoline derivatives and their metal complexes are well-established as a class of compounds with significant biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][4][5] The mechanism of action is often related to the chelation of essential metal ions required for enzyme function or the ability to intercalate with DNA.[1][12] The enhanced water solubility of some metal complexes can also improve bioavailability.[18]

Visualizations

Caption: Possible coordination modes of the 6-HQC-3 ligand.

Workflow Synthesis Synthesis (e.g., Hydrothermal) Isolation Isolation & Washing Synthesis->Isolation Characterization Characterization (FT-IR, XRD, TGA) Isolation->Characterization Application Application Testing (Luminescence, Catalysis, etc.) Isolation->Application For discrete complexes Activation Activation (Solvent Removal) Characterization->Activation If porous Activation->Application

Caption: General workflow for synthesis and testing.

Section 5: References

  • Singh, D. (2022). Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review. Journal of Molecular Structure.

  • Desai, V. R., et al. (2012). STUDY OF Mg METAL COMPLEX WITH 8-HYDROXYQUINOLINE IN PMMA MATRIX. International Journal of Knowledge Engineering.

  • Thakur, A., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. Coordination Chemistry Reviews.

  • BenchChem (2025). Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes. BenchChem.

  • Li, Y., et al. (2024). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][3][19]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. MDPI.

  • Thakur, A., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. CoLab.

  • Dasgupta, A., & Yeung, E. S. (1986). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry.

  • Various Authors. (2020-2022). Collection of articles on electroluminescent materials and metal complexes of 8-hydroxyquinoline. Semantic Scholar.

  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.

  • VSNCHEM. VQ10309 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. VSNCHEM.

  • ChemicalBook. (2024). This compound | 1137826-05-1. ChemicalBook.

  • Strepan, V., et al. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.

  • Ghorbani-Choghamarani, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.

  • PubChem. 6-Hydroxyquinoline-4-carboxylic acid. PubChem.

  • Sigma-Aldrich. 4-Hydroxyquinoline-3-carboxylic acid 97%. Sigma-Aldrich.

  • Sigma-Aldrich. 6-Hydroxyquinoline-4-carboxylic acid. Sigma-Aldrich.

  • Loupy, A., et al. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. ResearchGate.

  • Various Authors. (2020). 8‐Hydroxyquinoline, Derivatives and Metal‐Complexes: A Review of Antileukemia Activities. ResearchGate.

  • ChemSynthesis. 6-hydroxy-2,4-quinolinedicarboxylic acid. ChemSynthesis.

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.

  • Google Patents. (2021). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.

  • Han, M., et al. (2011). Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties. PubMed.

  • Sigma-Aldrich. 6-Hydroxyquinoline 95%. Sigma-Aldrich.

  • BenchChem. (2025). A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes. BenchChem.

  • Imrich, J., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules.

  • Zhang, Z., & Zhang, J. (2012). Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. PMC - NIH.

  • Borpuzari, D., et al. (2018). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions.

  • Various Authors. (2021). Metal–organic frameworks based on multicarboxylate linkers. ResearchGate.

  • Massoud, M. A., et al. (2019). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.

  • Shivankar, V. S., et al. (2003). Synthesis, Characterization, and Biological Activity of Mixed Ligand Co(II) Complexes of 8‐Hydroxyquinoline and Some Amino Acids. ResearchGate.

  • Nagy, V., et al. (2020). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. ACS Publications.

  • Ahmed, A. (2022). Ahmed Ahmed NUI Galway, SSPC Materials theme: Metal-Organic Frameworks For Drug Delivery. YouTube.

  • PubChem. 6-Hydroxyquinoline. PubChem.

  • Sigma-Aldrich. 6-Hydroxyquinoline 95%. Sigma-Aldrich.

  • Song, J-F., et al. (2018). Six new coordination compounds based on rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: synthesis, structural variations and properties. RSC Publishing.

Sources

Application Notes and Protocols for Evaluating the Antibacterial Activity of 6-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of 6-Hydroxyquinoline-3-carboxylic Acid

The quinolone scaffold is a cornerstone in the development of antibacterial agents, with fluoroquinolones being a prominent class of antibiotics used in clinical practice. This compound is a quinolone derivative of significant interest due to its structural similarity to established antibacterial compounds. This document provides a comprehensive technical guide for researchers investigating the antibacterial properties of this molecule. We will delve into its presumed mechanism of action, drawing parallels with well-characterized quinolones, and offer detailed, field-proven protocols for the systematic evaluation of its antibacterial efficacy. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for research and drug development purposes.

Proposed Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial activity of quinolones is primarily attributed to their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. It is hypothesized that this compound shares this mechanism of action.

  • DNA Gyrase (a Type II Topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[3][4]

  • Topoisomerase IV (also a Type II Topoisomerase): This enzyme is primarily responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the principal target of quinolones.[1][5]

The proposed mechanism involves the formation of a stable ternary complex between the quinolone, the enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA.[1][2] This complex effectively traps the enzyme on the DNA, leading to a blockage of the replication fork and the generation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[3][4]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Replication_Fork DNA Replication Fork DNA_Gyrase DNA Gyrase DNA_Gyrase->Replication_Fork Relieves supercoiling Ternary_Complex_Gyrase Stable Ternary Complex (Quinolone-Gyrase-DNA) DNA_Gyrase->Ternary_Complex_Gyrase Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Replication_Fork Decatenates daughter chromosomes Ternary_Complex_TopoIV Stable Ternary Complex (Quinolone-TopoIV-DNA) Topoisomerase_IV->Ternary_Complex_TopoIV Quinolone 6-Hydroxyquinoline- 3-carboxylic acid Quinolone->DNA_Gyrase Inhibits Quinolone->Topoisomerase_IV Inhibits DSB Double-Strand DNA Breaks Ternary_Complex_Gyrase->DSB Ternary_Complex_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols: Assessing Antibacterial Activity

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure standardized and reproducible results.[6][7][8]

Preparation of Stock Solutions

Accurate preparation of the test compound's stock solution is critical for reliable results. Due to the likely low aqueous solubility of many quinoline carboxylic acids, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

  • Transfer the powder to a sterile amber vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). It is advisable to start with a high-concentration stock to minimize the final concentration of DMSO in the assay, which can have its own antimicrobial effects.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Protocol Workflow:

Broth_Microdilution_Workflow Start Start Inoculum_Prep Prepare bacterial inoculum to 0.5 McFarland standard Start->Inoculum_Prep Dilution Dilute inoculum in CAMHB Inoculum_Prep->Dilution Inoculate_Plate Inoculate the plate with the diluted bacterial suspension Dilution->Inoculate_Plate Plate_Prep Prepare serial dilutions of This compound in 96-well plate Plate_Prep->Inoculate_Plate Controls Include growth and sterility controls Inoculate_Plate->Controls Incubation Incubate at 35°C for 16-20 hours Controls->Incubation Read_Results Determine MIC by visual inspection Incubation->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh (18-24 hours) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Working Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Test Compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution of this compound (appropriately diluted from the main stock) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the working inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no test compound.

    • Sterility Control: A well containing only CAMHB to check for contamination.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (i.e., the first clear well).

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to an antimicrobial agent.[8][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum prepared as in the broth microdilution method

  • Sterile blank paper disks (6 mm diameter)

  • A known amount of this compound stock solution

  • Forceps

  • Incubator (35 ± 2°C)

Protocol:

  • Disk Preparation: Aseptically apply a known amount of the this compound stock solution to sterile blank paper disks (e.g., 10 µL of a 3 mg/mL solution to get a 30 µg disk). Allow the solvent to evaporate completely in a sterile environment.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disk Application: Using sterile forceps, place the prepared disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

Data Presentation and Interpretation

MIC Data

The results of the broth microdilution assay should be presented in a clear, tabular format.

Table 1: Example MIC Data for this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive8
Escherichia coli ATCC 25922Gram-negative16
Pseudomonas aeruginosa ATCC 27853Gram-negative64
Enterococcus faecalis ATCC 29212Gram-positive32
Disk Diffusion Data

The zone of inhibition diameters from the disk diffusion assay can also be summarized in a table.

Table 2: Example Zone of Inhibition Data for this compound (30 µg disk)

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus ATCC 29213Gram-positive22
Escherichia coli ATCC 25922Gram-negative18
Pseudomonas aeruginosa ATCC 27853Gram-negative12
Enterococcus faecalis ATCC 29212Gram-positive15

Interpretation: The interpretation of these results requires comparison with established breakpoints for similar classes of antibiotics, if available, or with control compounds. A smaller MIC value or a larger zone of inhibition indicates greater antibacterial activity. The spectrum of activity (i.e., whether the compound is more effective against Gram-positive or Gram-negative bacteria) can be determined by comparing the results across different bacterial species.

References

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Drlica, K., & Zhao, X. (1997). DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
  • Nishino, T., Deguchi, T., Yasuda, M., Fukuda, H., Ito, H., & Kawamura, T. (1995). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 39(3), 701–705. [Link]
  • Drlica, K. (1999). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]
  • Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
  • Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. (2019). EUCAST disk diffusion method for antimicrobial susceptibility testing - Version 7.0. EUCAST. [Link]
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
  • Humphries, R. M. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing.
  • MI - Microbiology. Broth Microdilution. [Link]
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]
  • ILRI. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. Disk Diffusion and Quality Control. [Link]
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Application Notes and Protocols for Investigating the Anticancer Properties of Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have demonstrated antibacterial, antifungal, anti-inflammatory, and notably, potent anticancer properties.[2] Within this chemical space, quinoline-3-carboxylic acid derivatives have emerged as a particularly promising class of molecules for the development of novel anticancer therapeutics. The versatility of the quinoline core allows for diverse chemical modifications, leading to a wide array of derivatives with varied and specific mechanisms of action against cancer cells.[3][4] These mechanisms often involve the induction of programmed cell death (apoptosis), halting the cell cycle, and inhibiting critical signaling pathways essential for tumor growth and survival.[1][4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanisms of action of quinoline-3-carboxylic acid derivatives and offers detailed protocols for their synthesis, characterization, and evaluation as potential anticancer agents.

Mechanisms of Anticancer Activity

Quinoline-3-carboxylic acid derivatives exert their anticancer effects through a variety of molecular mechanisms, primarily by targeting essential cellular enzymes and signaling pathways that are often dysregulated in cancer.

Enzyme Inhibition

A primary strategy through which these derivatives exhibit their anticancer effects is the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Protein Kinase Inhibition: Several derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. For instance, certain quinoline-3-carboxylic acid derivatives have been shown to inhibit protein kinase CK2, a kinase that is often overexpressed in cancer and promotes cell growth and survival.[5][6] Others have been found to target receptor tyrosine kinases like the Platelet-Derived Growth Factor Receptor (PDGFR), which plays a significant role in tumor angiogenesis and metastasis.[7] Some derivatives also show inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[8]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: A significant mechanism for the anticancer activity of some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[9][10] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of rapidly dividing cancer cells.[10] By blocking DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell growth.[10] The carboxylic acid group at the C-3 position is often crucial for this activity.[10]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription.[11] Certain quinoline derivatives have been identified as topoisomerase I inhibitors, which can lead to DNA damage and apoptosis in cancer cells.[12][13] The stabilization of the enzyme-DNA complex by these compounds obstructs DNA replication and transcription, leading to double-stranded DNA breaks and subsequent cancer cell death.[10]

Induction of Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, many quinoline-3-carboxylic acid derivatives effectively induce apoptosis and cause cell cycle arrest in cancer cells.

  • Apoptosis Induction: The anticancer activities of some quinoline-3-carboxylate derivatives have been attributed to the up-regulation of intrinsic apoptosis pathways.[14] These compounds can trigger a cascade of events leading to programmed cell death, a crucial mechanism for eliminating cancerous cells.

  • Cell Cycle Arrest: Some quinoline derivatives have been shown to induce cell cycle arrest, for instance at the G2 or S-phase, preventing cancer cells from progressing through the cell division cycle and thereby inhibiting their proliferation.[15]

DNA Interaction

In-silico studies suggest that some 2,4-disubstituted quinoline-3-carboxylic acid derivatives may act as DNA minor groove-binding agents, interacting with the A/T minor groove region of a B-DNA duplex.[16] This interaction can interfere with DNA replication and transcription, contributing to their anticancer effects.

Diagram of a Key Signaling Pathway

Quinoline_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition mTOR->Proliferation CK2 Protein Kinase CK2 CK2->AKT Activation DHODH DHODH Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine DNA_Replication DNA Replication Pyrimidine->DNA_Replication Topoisomerase Topoisomerase Topoisomerase->DNA_Replication Facilitates DNA_Replication->Proliferation Quinoline Quinoline-3-Carboxylic Acid Derivative Quinoline->RTK Inhibition Quinoline->CK2 Inhibition Quinoline->DHODH Inhibition Quinoline->Topoisomerase Inhibition

Caption: Targeted signaling pathways of quinoline-3-carboxylic acid derivatives.

Synthesis of Quinoline-3-Carboxylic Acid Derivatives

While numerous synthetic routes exist, a common and effective method for synthesizing quinoline-4-carboxylic acid derivatives is the Doebner reaction.[1] This involves the reaction of an aniline, a pyruvic acid, and an aldehyde. For quinoline-3-carboxylic acid derivatives, multi-step syntheses are often employed. A general approach involves the Vilsmeier-Haack reaction of substituted anilines to produce 2-chloro-3-formylquinolines, which are then oxidized to the corresponding carboxylic acid.[7]

General Synthetic Protocol (Example):

  • Vilsmeier-Haack Reaction: React a substituted aniline with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formylquinoline derivative.

  • Oxidation: Oxidize the 2-chloro-3-formylquinoline using a suitable oxidizing agent (e.g., potassium permanganate or sodium chlorite) to obtain the 2-chloroquinoline-3-carboxylic acid.

  • Amide Coupling (Optional): The carboxylic acid can be coupled with various anilines using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form quinoline-3-carboxamide derivatives.[7]

  • Characterization: The synthesized compounds should be purified (e.g., by recrystallization or column chromatography) and characterized using modern analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm their structures.[7][14]

In Vitro Evaluation: Protocols

A crucial step in the evaluation of novel anticancer compounds is the in vitro assessment of their activity against various cancer cell lines. The following are detailed protocols for key assays.

Cell Viability and Cytotoxicity Assays (MTT and XTT)

These colorimetric assays are fundamental for determining the effect of a compound on cell viability and for calculating the half-maximal inhibitory concentration (IC50).[17]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[18][19] The intensity of the color is proportional to the number of viable cells.[17]

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3][18]

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylic acid derivatives in complete cell culture medium. Add the diluted compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[18] Include untreated and solvent controls.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[18]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

XTT Assay Protocol:

The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.[18]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm.[18]

Assay ParameterMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple formazanReduction of XTT to a soluble orange formazan
Formazan Solubility Insoluble (requires solubilization)Soluble
Endpoint Absorbance at 550-600 nmAbsorbance at 450-500 nm
Incubation Time 1-4 hours2-4 hours

Cell Viability Assay Workflow

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Quinoline Derivatives Incubate_24h->Treat_Cells Incubate_Exposure Incubate for Exposure Period Treat_Cells->Incubate_Exposure Add_Reagent Add MTT or XTT Reagent Incubate_Exposure->Add_Reagent Incubate_Reagent Incubate with Reagent Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan (MTT only) Incubate_Reagent->Solubilize MTT Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance XTT Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for MTT and XTT cell viability assays.

Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, several assays can be performed.

Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry:

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[20] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains necrotic or late apoptotic cells.[20]

Protocol:

  • Cell Treatment: Seed cells and treat with the quinoline derivatives at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).[3]

  • Cell Harvesting: Collect both adherent and floating cells.[3]

  • Washing: Wash the cells with cold PBS.[3]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[3]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.[20]

Caspase Activity Assays:

Principle: Caspases are a family of proteases that are activated during apoptosis.[21] Fluorogenic substrates for specific caspases (e.g., caspase-3/7, caspase-8, caspase-9) can be used to measure their activity.[22]

Protocol:

  • Cell Treatment and Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells to release their contents.

  • Protein Quantification: Determine the protein concentration of the cell lysates.[21]

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase substrate.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to caspase activity.[21]

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_flow Flow Cytometry cluster_plate_reader Plate Reader Assay Annexin_PI Annexin V/PI Staining Flow_Analysis Flow Cytometry Analysis Annexin_PI->Flow_Analysis Caspase_Assay Caspase Activity Assay Fluor_Measurement Fluorescence Measurement Caspase_Assay->Fluor_Measurement Treat_Cells Treat Cells with Quinoline Derivative Apoptosis_Induction Apoptosis Induction Treat_Cells->Apoptosis_Induction Harvest_Cells Harvest Cells Harvest_Cells->Annexin_PI Harvest_Cells->Caspase_Assay Apoptosis_Induction->Harvest_Cells

Caption: Workflow for detecting apoptosis via flow cytometry and plate reader assays.

Cell Migration and Invasion Assays

These assays are crucial for evaluating the potential of the compounds to inhibit metastasis.

Wound Healing (Scratch) Assay:

Principle: This assay measures the collective migration of a sheet of cells. A "wound" is created in a confluent monolayer of cells, and the closure of this wound over time is monitored.

Protocol:

  • Create Monolayer: Grow cells to 100% confluence in a culture plate.[23]

  • Create Wound: Use a sterile pipette tip to create a scratch in the monolayer.[23]

  • Wash and Treat: Wash with PBS to remove dislodged cells and add fresh medium containing the test compound at a non-toxic concentration.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.

  • Analysis: Measure the area of the wound at each time point to quantify cell migration.

Transwell Invasion Assay:

Principle: This assay measures the ability of cells to invade through a basement membrane extract (BME) barrier.[24]

Protocol:

  • Rehydrate Insert: Rehydrate the porous membrane of a Transwell insert (coated with a BME like Matrigel) with serum-free medium.[25]

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.[24]

  • Add Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.[24] The test compound is added to both chambers.

  • Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).[24]

  • Remove Non-invading Cells: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[25]

  • Stain and Count: Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells using a microscope.[25]

In Vivo Evaluation

Promising compounds from in vitro studies should be further evaluated in in vivo models to assess their efficacy and safety in a whole organism.

Xenograft Models:

A common preclinical model involves the use of human tumor xenografts in immunocompromised mice.

General Procedure:

  • Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The quinoline-3-carboxylic acid derivative is administered via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor size is measured regularly with calipers. The body weight and general health of the mice are also monitored.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion

Quinoline-3-carboxylic acid derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to target multiple key pathways in cancer biology, including critical enzymes and signaling cascades, underscores their therapeutic potential. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro, and in vivo evaluation of these compounds. Rigorous and systematic application of these methodologies will be instrumental in identifying and advancing new lead candidates for the next generation of cancer therapies.

References

  • Neuroquantology. (2026). Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology.
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  • PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
  • PubMed. (n.d.). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase.
  • PubMed. (n.d.). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Bio-protocol. (n.d.). 2.3. Wound-Healing Assay and Transwell Migration/Invasion Assay.
  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Rizk, O. H., George, R. F., & Abd El-Karim, S. S. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31367-31393.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol.
  • Frontiers in Cell and Developmental Biology. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis.
  • NCBI Bookshelf. (2013). Cell Viability Assays.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities.
  • SpringerLink. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Journal of Pharmaceutical Research International. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Purohit, P., Mittal, R. K., & Khatana, K. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One.
  • Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348.
  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay.
  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • PubMed. (n.d.). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration.
  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
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Application Notes and Protocols: 6-Hydroxyquinoline-3-carboxylic Acid as a DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of DNA Gyrase in Bacterial Survival

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA. This process is crucial for relieving torsional stress during DNA replication and transcription, making DNA gyrase an attractive and validated target for antibacterial agents.[1][2] Its absence in higher eukaryotes enhances its appeal as a selective target for drug development, minimizing the potential for host toxicity.[3] The quinolone class of antibiotics has been highly successful in targeting DNA gyrase, but the emergence of resistant strains necessitates the discovery of novel inhibitory scaffolds.[1][4] This document explores the potential of 6-Hydroxyquinoline-3-carboxylic acid and its derivatives as a promising class of DNA gyrase inhibitors.

Mechanism of Action: Targeting the Gyrase-DNA Complex

Quinolone antibacterials function by inhibiting the breakage-reunion reaction of DNA gyrase.[3] They stabilize the covalent complex formed between the enzyme and the cleaved DNA, known as the cleavage complex.[1][5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers cell death.[6] It is proposed that the inhibitor binds to a site that becomes available after the formation of the gyrase-DNA complex.[5][7]

Molecular docking studies on derivatives of 6-hydroxyquinolinone have suggested that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[8] This interaction is thought to allosterically inhibit the enzyme's activity. The 6-hydroxy group and the 3-carboxylic acid moiety are critical pharmacophoric features that likely contribute to the binding affinity and inhibitory potential of this class of compounds.

Mechanism_of_Action cluster_Gyrase DNA Gyrase (A₂B₂) GyrA GyrA Subunits (Cleavage-Reunion) Complex Gyrase-DNA-Inhibitor Ternary Complex GyrA->Complex GyrB GyrB Subunits (ATPase activity) GyrB->Complex DNA Relaxed DNA DNA->GyrA binds Inhibitor 6-Hydroxyquinoline- 3-carboxylic acid Inhibitor->GyrB binds to ATP-binding site Cleavage Stabilized Cleavage Complex Complex->Cleavage stabilizes DSB Double-Strand Breaks Cleavage->DSB leads to Death Bacterial Cell Death DSB->Death triggers

Caption: Proposed mechanism of this compound as a DNA gyrase inhibitor.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against DNA gyrase.

I. DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is a primary indicator of a compound's effect on the enzyme.

A. Gel-Based Assay

This traditional method provides a clear visual representation of the different topological forms of DNA.

Materials:

  • Enzyme: Purified E. coli or S. aureus DNA gyrase

  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg/µL)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • ATP Solution: 10 mM ATP

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Solution/Loading Dye: 2X Gel Loading Dye with 2% SDS and 50 mM EDTA

  • Agarose Gel: 1% agarose in 1X TBE buffer

  • Staining Solution: Ethidium bromide (0.5 µg/mL) or other DNA stain

Protocol:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 1 µL of relaxed pBR322 DNA (0.5 µg)

    • 2 µL of 10 mM ATP

    • x µL of test compound (at various concentrations)

    • (12 - x) µL of sterile deionized water

  • Enzyme Addition: Add 1 µL of DNA gyrase (typically 1 unit, sufficient to fully supercoil the substrate in the control).

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of Stop Solution/Loading Dye.

  • Electrophoresis: Load the entire reaction volume onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the gel length.

  • Visualization: Stain the gel with ethidium bromide for 15-30 minutes, followed by destaining in water for 10-15 minutes. Visualize the DNA bands under UV light.

B. Fluorescence-Based High-Throughput Assay

This method is suitable for screening large numbers of compounds and relies on the differential fluorescence of a dye when bound to supercoiled versus relaxed DNA.[9]

Materials:

  • Same as the gel-based assay, but with a fluorescence plate reader and a suitable DNA-binding fluorescent dye (e.g., H19 dye).

Protocol:

  • Reaction Setup: Perform the enzymatic reaction in a 96- or 384-well black plate in a final volume of 40 µL, as described in the gel-based assay, scaling volumes accordingly.[4][10]

  • Incubation: Incubate at 37°C for 60 minutes.[4][10]

  • Dye Addition: Add a diluted solution of the fluorescent dye to each well.

  • Signal Measurement: After a brief incubation at room temperature to allow for dye binding, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for H19 dye).[4][10]

II. DNA Gyrase Cleavage Assay

This assay determines if the inhibitor stabilizes the covalent DNA-gyrase complex, a hallmark of quinolone-like activity.[11]

Materials:

  • Enzyme: Purified E. coli or S. aureus DNA gyrase (higher concentration than in the supercoiling assay)

  • Substrate: Supercoiled pBR322 plasmid DNA (0.5 µg/µL)

  • 5X Cleavage Buffer: Same as 5X Assay Buffer, but without ATP

  • Test Compound: this compound

  • SDS Solution: 2% (w/v) Sodium Dodecyl Sulfate

  • Proteinase K: 10 mg/mL

  • Stop Solution/Loading Dye

  • Agarose Gel

  • Staining Solution

Protocol:

  • Reaction Setup: On ice, for a 30 µL reaction, combine:

    • 6 µL of 5X Cleavage Buffer

    • 1 µL of supercoiled pBR322 DNA (0.5 µg)

    • x µL of test compound

    • (22 - x) µL of sterile deionized water

  • Enzyme Addition: Add 1 µL of a concentrated DNA gyrase solution.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Complex Trapping: Add 3 µL of 2% SDS and 1.5 µL of Proteinase K. Incubate for an additional 30 minutes at 37°C to digest the protein.

  • Reaction Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis as described for the supercoiling assay. The appearance of a linear DNA band indicates the stabilization of the cleavage complex.

Experimental_Workflow cluster_Supercoiling DNA Supercoiling Assay cluster_Cleavage DNA Cleavage Assay S1 Reaction Setup: Relaxed DNA + Gyrase + ATP + Inhibitor S2 Incubation (37°C) S1->S2 S3 Termination S2->S3 S4 Agarose Gel Electrophoresis S3->S4 S5 Visualization (UV) S4->S5 End Data Analysis S5->End C1 Reaction Setup: Supercoiled DNA + Gyrase + Inhibitor (No ATP) C2 Incubation (37°C) C1->C2 C3 Add SDS + Proteinase K C2->C3 C4 Incubation (37°C) C3->C4 C5 Termination C4->C5 C6 Agarose Gel Electrophoresis C5->C6 C7 Visualization (UV) C6->C7 C7->End Start Start Start->S1 Start->C1

Caption: General experimental workflow for assessing DNA gyrase inhibitors.

Data Interpretation and Troubleshooting

Expected Results:

  • Supercoiling Assay: In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.

  • Cleavage Assay: A positive result for a quinolone-like inhibitor is the appearance of a linear DNA band, indicating that the enzyme has cleaved the supercoiled plasmid at a single site and the inhibitor has trapped this complex.

Data Presentation:

The inhibitory activity is typically quantified as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound ClassSpecific DerivativeTarget EnzymeIC₅₀ (µM)Reference
QuinoloneCiprofloxacinE. coli DNA Gyrase~1-5[12]
4-Hydroxy-2-quinolone-3-carboxamideDerivative f4 (6-MeO substituted)S. aureus GyrB0.31[13]
4-Hydroxy-2-quinolone-3-carboxamideDerivative f14 (2-Et substituted)S. aureus GyrB0.28[13]
Quinolone HybridCompound 8b S. aureus Gyrase1.89
Quinolone HybridCompound 9c S. aureus Gyrase2.73

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
No supercoiling in control Inactive enzyme, degraded ATP, incorrect buffer composition, presence of EDTA.Use a fresh aliquot of enzyme and ATP. Verify the buffer components and pH. Ensure no EDTA is present in the reaction mixture.[4][10]
Smearing of DNA bands Nuclease contamination, high enzyme concentration.Use high-purity reagents. Reduce the amount of enzyme in the reaction. Include a control without enzyme to check for nuclease activity in other reagents.
Inconsistent results Pipetting errors, temperature fluctuations, compound precipitation.Ensure accurate pipetting. Use a calibrated incubator. Check the solubility of the test compound in the final assay buffer.
No linear DNA in cleavage assay Insufficient enzyme, inhibitor does not stabilize the cleavage complex.Increase the enzyme concentration. The compound may be a catalytic inhibitor that does not act via cleavage complex stabilization.[11]

Conclusion

This compound and its derivatives represent a promising avenue for the development of novel DNA gyrase inhibitors. The protocols outlined in this document provide a robust framework for evaluating the in vitro efficacy and mechanism of action of these compounds. By employing both supercoiling and cleavage assays, researchers can gain a comprehensive understanding of how these molecules interact with and inhibit this critical bacterial enzyme, paving the way for the development of new antibacterial therapies.

References

  • ProFoldin P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. (n.d.).
  • DNA Supercoiling Catalyzed by Bacterial Gyrase. (n.d.). PMC.
  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). BioHippo.
  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022). PMC.
  • Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids. (2019). PubMed.
  • Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. (2021). PubMed.
  • Cleavage Assays. (n.d.). Inspiralis Ltd.
  • DNA Gyrase as a Target for Quinolones. (n.d.). MDPI.
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC.
  • Proposed mechanism of action of DNA gyrase. (n.d.). ResearchGate.
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). NIH.
  • Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. (1989). PubMed.
  • Mechanism of quinolone inhibition of DNA gyrase. (n.d.). ResearchGate.
  • Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. (n.d.). PubMed.
  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. (2022). NIH.
  • High-throughput assays for DNA gyrase and other topoisomerases. (n.d.). PMC.
  • Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (n.d.). PMC.

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The Versatile Role of 6-Hydroxyquinoline-3-carboxylic Acid in Modern Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of a Multifunctional Scaffold

In the landscape of modern organic synthesis, the development of efficient, selective, and robust catalytic systems is paramount. 6-Hydroxyquinoline-3-carboxylic acid, a unique heterocyclic compound, is emerging as a molecule of significant interest to researchers in catalysis, drug discovery, and materials science. Its rigid quinoline framework, coupled with the strategic placement of a hydroxyl group and a carboxylic acid moiety, bestows upon it a versatile chemical character, enabling its participation in a variety of catalytic transformations.

The 8-hydroxyquinoline scaffold is well-established for its potent chelating ability with a wide array of metal ions, forming stable complexes that can act as catalysts in numerous reactions.[1][2][3] The introduction of a carboxylic acid group at the 3-position adds another layer of functionality. This group can serve as a handle for decarboxylative cross-coupling reactions, providing a pathway for the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5][6][7] Furthermore, the carboxylic acid can act as a directing group in C-H functionalization reactions, enabling the selective modification of the quinoline core.[8][9]

This technical guide provides an in-depth exploration of the applications of this compound in catalysis. We will delve into its role as a ligand in metal-catalyzed cross-coupling reactions and as a substrate in decarboxylative functionalization, offering detailed protocols and mechanistic insights to empower researchers to harness the full potential of this versatile molecule.

Part 1: Application as a Bidentate Ligand in Metal Catalysis

The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group in this compound form a powerful bidentate chelate, similar to the well-studied 8-hydroxyquinoline. This chelation enhances the stability and modulates the electronic properties of the central metal atom, making it a promising ligand for a variety of catalytic systems, particularly with transition metals like copper, palladium, and iridium.

Causality in Experimental Design: Why this compound is an Effective Ligand

The efficacy of a ligand in a catalytic cycle is determined by its ability to coordinate to the metal center, influence its reactivity, and facilitate the elementary steps of the reaction (oxidative addition, transmetalation, reductive elimination). The this compound scaffold offers several advantages:

  • Strong Chelation: The N,O-bidentate coordination forms a stable five-membered ring with the metal, which can stabilize the catalytic species and prevent catalyst deactivation.

  • Tunable Electronics: The electronic properties of the quinoline ring can influence the electron density at the metal center. The presence of the carboxylic acid group, an electron-withdrawing group, can modulate the catalytic activity.

  • Enhanced Solubility: The carboxylic acid moiety can improve the solubility of the resulting metal complex in polar organic solvents, which can be advantageous for certain reaction conditions.

Experimental Workflow: Ligand-Accelerated Cross-Coupling

The following diagram illustrates a general workflow for employing this compound as a ligand in a cross-coupling reaction.

G cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification Metal_Precursor Metal Precursor (e.g., Pd(OAc)2, CuI) Catalyst_Formation In situ Catalyst Formation Metal_Precursor->Catalyst_Formation Ligand 6-Hydroxyquinoline- 3-carboxylic acid Ligand->Catalyst_Formation Solvent_Base Solvent + Base Solvent_Base->Catalyst_Formation Reaction_Vessel Reaction Mixture Catalyst_Formation->Reaction_Vessel Substrate_A Substrate A (e.g., Aryl Halide) Substrate_A->Reaction_Vessel Substrate_B Substrate B (e.g., Boronic Acid) Substrate_B->Reaction_Vessel Heating Heating/Stirring Reaction_Vessel->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Figure 1: General workflow for a cross-coupling reaction using this compound as a ligand.
Protocol 1: Generalized Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. Optimization of the reaction parameters (catalyst loading, base, solvent, temperature) is recommended for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Anhydrous water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Add the anhydrous 1,4-dioxane and anhydrous water via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Part 2: Application in Decarboxylative Cross-Coupling Reactions

The carboxylic acid group at the 3-position of the quinoline ring presents an opportunity for decarboxylative cross-coupling reactions. This strategy allows for the formation of a new bond at the C3 position, with the extrusion of carbon dioxide as the only byproduct, making it an atom-economical and environmentally benign transformation.[7][10]

Mechanistic Rationale: The Decarboxylative Pathway

Decarboxylative couplings are typically catalyzed by transition metals such as palladium, copper, or iron.[10][11][12] The general mechanism involves the coordination of the carboxylic acid to the metal center, followed by decarboxylation to generate a metal-aryl intermediate. This intermediate then participates in the cross-coupling cycle to form the desired product.

G M_L [M]-Ln Intermediate_A Intermediate A (Metal Carboxylate) M_L->Intermediate_A HQ_COOH 6-Hydroxyquinoline- 3-carboxylic acid HQ_COOH->Intermediate_A Base Base Base->Intermediate_A CO2 CO2 Intermediate_A->CO2 Intermediate_B Intermediate B (Metal-Quinolyl) Intermediate_A->Intermediate_B Decarboxylation Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Coupling_Partner Coupling Partner (e.g., Aryl Halide) Oxidative_Addition Oxidative Addition Coupling_Partner->Oxidative_Addition Oxidative_Addition->Intermediate_B [M]-Ln(Ar)(X) Reductive_Elimination->M_L Product 3-Substituted- 6-hydroxyquinoline Reductive_Elimination->Product

Figure 2: Plausible catalytic cycle for a decarboxylative cross-coupling reaction.
Protocol 2: Generalized Procedure for a Palladium-Catalyzed Decarboxylative Arylation

This protocol outlines a general procedure for the decarboxylative arylation of this compound with an aryl halide. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl halide (1.5 mmol, 1.5 equiv)

  • Palladium(II) bromide (PdBr2) (0.05 mmol, 5 mol%)

  • Silver(I) carbonate (Ag2CO3) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, the aryl halide, palladium(II) bromide, and silver(I) carbonate.

  • Add anhydrous DMF to the tube.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove insoluble salts, and wash the pad with ethyl acetate.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 3-aryl-6-hydroxyquinoline product.

Quantitative Data Summary

While specific yield data for this compound is not extensively reported, the following table provides representative yields for similar quinoline carboxylic acid derivatives in decarboxylative coupling reactions to illustrate the potential of this methodology.

EntryQuinoline Carboxylic Acid DerivativeCoupling PartnerCatalyst SystemYield (%)Reference
1Quinolin-4(1H)-one-3-carboxylic acidIodobenzenePdBr2 / Ag2CO385[10]
2Quinolin-4(1H)-one-3-carboxylic acid4-IodoanisolePdBr2 / Ag2CO392[10]
3Coumarin-3-carboxylic acid1-Bromo-4-nitrobenzenePdBr2 / Ag2CO378[10]

Conclusion and Future Outlook

This compound stands as a promising and versatile building block for catalytic applications. Its dual functionality as a robust bidentate ligand and a reactive substrate for decarboxylative transformations opens up a wide range of synthetic possibilities. The protocols provided herein serve as a foundation for researchers to explore and develop novel catalytic methodologies. Future research in this area could focus on the synthesis and characterization of well-defined metal complexes of this compound and their application in asymmetric catalysis, as well as expanding the scope of its use in other catalytic reactions such as C-H activation and photocatalysis. The continued exploration of this and related quinoline scaffolds will undoubtedly contribute to the advancement of synthetic organic chemistry.

References

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  • Synthesis, structural characterization and antitumor activity of six rare earth metal complexes with 8-hydroxyquinoline derivatives. (2020). J Inorg Biochem, 211, 111175. [Link]
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  • Twitty, C. G., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Med Chem Lett, 13(9), 1357-1364. [Link]
  • Decarboxylative sp³ C–N couplings with a series of pharmaceutical... (n.d.). ResearchGate.
  • Ghorbani-Vaghei, R., & Veisi, H. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(16), 9034-9058. [Link]
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  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.
  • Reyes-Mendoza, Z. G., et al. (2024).
  • Daugulis, O., et al. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Chem Rev, 115(11), 4495-4529. [Link]
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  • Goossen, L. J. (n.d.). Catalytic cross-coupling reactions. Ruhr-Universität Bochum.
  • Hydrazo coupling: the efficient transition-metal-free C–H functionalization of 8-hydroxyquinoline and phenol through base catalysis. (2018). Green Chemistry. [Link]
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  • Decarboxylative cross-coupling. (n.d.). In Wikipedia.
  • Synthesis, Characterization and Catalytic Application of V2O5/Fe3O4 as Heterogeneous Catalyst for the Synthesis of Quinoline-4-c. (n.d.). Der Pharma Chemica.
  • The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2022). ChemRxiv. [Link]
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  • Synthesis, Crystal Structures, and Antibacterial Evaluation of Metal Complexes Based on Functionalized 2-phenylquinoline Derivatives. (2013). Journal of the Chinese Chemical Society, 60(12), 1539-1545. [Link]
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  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
  • Iron-mediated modular decarboxylative cross-nucleophile coupling. (2022). Science, 376(6596), 963-969. [Link]
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024). ResearchGate.
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Application Note & Protocols: Strategic Derivatization of 6-Hydroxyquinoline-3-carboxylic Acid for Biological Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and chemical biology, prized for its inherent fluorescence, metal-chelating properties, and diverse biological activities.[1] Strategic derivatization of this core molecule is essential for modulating its physicochemical properties, developing targeted biological probes, and conducting structure-activity relationship (SAR) studies to identify novel therapeutic leads.[2][3] This guide provides a detailed overview of key derivatization strategies focusing on the two primary reactive handles—the carboxylic acid at the C3-position and the hydroxyl group at the C6-position. We present field-proven, step-by-step protocols for amide and ester formation, explaining the chemical rationale behind reagent choice and reaction conditions to empower researchers in their experimental design.

The this compound Core: A Versatile Scaffold

This compound possesses two distinct functional groups amenable to chemical modification: a carboxylic acid and a phenolic hydroxyl group. The ability to selectively modify these sites allows for the tailored synthesis of derivatives with enhanced biological functionality.

  • Carboxylic Acid (C3-Position): This group is the primary site for introducing diversity. Through amide or ester linkages, a vast array of chemical moieties can be appended to the quinoline core. This is the most common strategy for building libraries for SAR studies, attaching linkers for bioconjugation, or improving cell permeability.[4][5]

  • Hydroxyl Group (C6-Position): This phenolic group influences the molecule's electronic and photophysical properties.[6] Derivatization via ether or ester linkages can be used to fine-tune fluorescence, alter solubility, or block metal chelation.

The strategic choice of which functional group to modify, and with what chemical entity, is dictated by the ultimate biological question being addressed.

G Figure 1. Derivatization Sites of the Core Scaffold cluster_0 cluster_1 mol C3 Carboxylic Acid (C3) - Amide Formation - Ester Formation C3->mol Primary Site for Diversity C6 Hydroxyl Group (C6) - Ether Synthesis - Phenolic Esterification C6->mol Site for Property Tuning

Caption: Derivatization sites of this compound.

Derivatization at the Carboxylic Acid (C3-Position)

The condensation of the carboxylic acid with an amine or alcohol is the most frequently employed method for generating novel analogs.[4] This transformation is central to creating libraries of compounds for drug discovery and developing chemical probes.

Strategy 1: Amide Bond Formation

Amide coupling is a robust and versatile reaction that allows for the linkage of the quinoline scaffold to a virtually unlimited range of primary and secondary amines. This approach is fundamental for SAR studies, where the goal is to probe the steric and electronic requirements of a biological target.

Causality of Reagent Choice: Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, the carboxylic acid must first be "activated".[4] Carbodiimide reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC or EDCI), are widely used for this purpose. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions or racemization. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is included. These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine to form the desired amide bond with minimal side products.[4][7] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often required to neutralize any acid salts and to facilitate the reaction.[8]

G Figure 2. Amide Coupling Workflow start 6-Hydroxyquinoline- 3-carboxylic acid reagents Amine (R-NH2) + EDC / HOBt + DIPEA in DMF start->reagents 1. Combine activation Activation to O-Acylisourea Intermediate reagents->activation 2. In situ active_ester Formation of HOBt Active Ester activation->active_ester 3. Suppress Side Reactions coupling Nucleophilic Attack by Amine active_ester->coupling product Final Amide Product coupling->product purification Workup & Purification (HPLC) product->purification

Caption: General workflow for EDC/HOBt mediated amide coupling.

Protocol 2.1.1: EDC/HOBt Mediated Amide Coupling

This one-pot method is highly reliable and avoids the need to isolate sensitive intermediates like acyl chlorides.[9]

  • Materials:

    • This compound

    • Desired primary or secondary amine (1.1 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

    • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

    • Add EDC·HCl (1.5 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).[9]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

  • Self-Validation/Characterization:

    • ¹H & ¹³C NMR: Confirm the structure and disappearance of the carboxylic acid proton.

    • HRMS (High-Resolution Mass Spectrometry): Verify the exact mass of the synthesized compound.

    • HPLC: Assess the purity of the final product.

Coupling ReagentAdditiveKey AdvantagesCommon Solvents
EDC HOBt, OxymaWater-soluble byproducts, mild conditions.[8]DMF, DCM, CH₃CN[7]
HATU None (built-in)High efficiency, rapid reaction times, good for hindered substrates.DMF, NMP
PyBOP None (built-in)Low racemization, effective for peptide synthesis.[8]DMF, DCM
DCC DMAPInexpensive, powerful dehydrating agent.[10]DCM, THF

Table 1. Common amide coupling reagents and their features.

Strategy 2: Ester Formation

Esterification of the carboxylic acid can serve multiple purposes, including the creation of prodrugs to improve bioavailability, modification of solubility, or protection of the carboxylic acid during subsequent reactions.

Protocol 2.2.1: Fischer-Speier Esterification (for simple alcohols)

This is a classic method involving the treatment of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[11][12]

  • Materials:

    • This compound

    • Desired alcohol (e.g., Methanol, Ethanol) (used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

    • Sodium bicarbonate (NaHCO₃)

  • Protocol:

    • Suspend this compound (1.0 eq) in a large excess of the desired dry alcohol (e.g., Methanol).

    • Carefully add the catalytic amount of concentrated H₂SO₄ dropwise while stirring.

    • Heat the mixture to reflux and maintain for 4-18 hours. The reaction is an equilibrium, so a long reaction time and excess alcohol are needed to drive it to completion.[11]

    • Monitor the reaction by TLC.

    • Once complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.

    • Wash with brine, dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm product formation via NMR and HRMS.

Derivatization at the Hydroxyl Group (C6-Position)

Modification of the phenolic hydroxyl group is a powerful secondary strategy to tune the scaffold's properties. This is particularly relevant for altering fluorescence emission, blocking metal chelation, or attaching probes via a stable ether linkage.

Strategy 3: Williamson Ether Synthesis

This method allows for the formation of an ether by reacting the deprotonated hydroxyl group (a phenoxide) with an alkyl halide. This is an effective way to introduce alkyl chains, linkers, or other functional groups.

Protocol 3.1.1: O-Alkylation with an Alkyl Halide

  • Materials:

    • This compound (or its ester derivative to prevent side reactions at the acid)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous DMF or Acetonitrile (CH₃CN)

  • Protocol:

    • Dissolve the 6-hydroxyquinoline starting material (1.0 eq) in anhydrous DMF. Note: Using an ester derivative of the starting material is highly recommended to prevent the base from deprotonating the carboxylic acid.

    • Add the base (e.g., K₂CO₃, 2.0 eq) and stir the suspension for 15-30 minutes at room temperature to form the phenoxide.

    • Add the alkyl halide (1.2 eq) to the mixture.

    • Heat the reaction to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • If necessary, purify the crude product by column chromatography.

    • If an ester was used for protection, it can be hydrolyzed back to the carboxylic acid under appropriate basic (e.g., LiOH) or acidic conditions.

Conclusion and Future Directions

The derivatization of this compound is a cornerstone for the exploration of this scaffold's biological potential. The protocols detailed herein for amide coupling, esterification, and ether synthesis provide a robust toolkit for researchers. By rationally designing and synthesizing derivatives, scientists can fine-tune molecular properties to develop potent and selective enzyme inhibitors, create novel fluorescent probes for cellular imaging, and elucidate complex biological pathways. Future work will likely focus on integrating these derivatives with advanced bioconjugation techniques, such as click chemistry, to create sophisticated tools for diagnostics and targeted drug delivery.

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Application Notes & Protocols: In Vitro Evaluation of 6-Hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-hydroxyquinoline-3-carboxylic acid derivatives. These compounds represent a promising class of heterocyclic molecules with a wide spectrum of potential therapeutic activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4][5][6] This guide moves beyond a simple listing of protocols to provide the underlying scientific rationale for experimental choices, ensuring that the described methods are robust, reproducible, and yield meaningful data. Adherence to rigorous reporting standards is emphasized to enhance the transparency and value of research findings.[7][8][9][10][11]

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds. The incorporation of a hydroxyl group at the 6-position and a carboxylic acid at the 3-position of the quinoline nucleus creates a unique pharmacophore with the potential for diverse biological interactions. The carboxylic acid moiety, for instance, is crucial for interactions with biological targets, such as forming a salt bridge with arginine residues or a hydrogen bond with glutamine in enzymes like dihydroorotate dehydrogenase (DHODH).[12]

The strategic evaluation of novel this compound derivatives requires a multi-faceted in vitro screening cascade to elucidate their biological activities and mechanisms of action. This guide outlines a logical workflow for this evaluation, starting from broad cytotoxicity screening to more specific assays for antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Logical Workflow for In Vitro Evaluation

The following diagram illustrates a recommended screening cascade for this compound derivatives. This tiered approach allows for efficient resource allocation, prioritizing the most promising compounds for more in-depth studies.

G A Compound Library of 6-Hydroxyquinoline-3-carboxylic Acid Derivatives B Cytotoxicity Assessment (e.g., MTT/XTT Assay) A->B C Antioxidant Assays (DPPH, ABTS) B->C Non-toxic compounds D Anti-inflammatory Assays (NO Inhibition, Cytokine Profiling) B->D Non-toxic compounds E Antimicrobial Screening (MIC Determination) B->E Non-toxic compounds F Enzyme Inhibition Assays (e.g., CK2, DHODH) C->F Active compounds G Signaling Pathway Analysis (e.g., NF-κB Translocation) D->G Active compounds

Caption: Recommended workflow for the in vitro evaluation of novel compounds.

Foundational Assays: Assessing Cytotoxicity

Before investigating specific therapeutic activities, it is crucial to determine the cytotoxic profile of the derivatives. This initial screening identifies the concentration range at which the compounds can be safely studied without causing significant cell death, which could otherwise confound the results of other bioassays.[13] Cell-based assays are fundamental for this purpose as they provide a more physiologically relevant context compared to cell-free systems.[13][14][15][16][17]

Principle of Tetrazolium Salt-Based Assays (MTT and XTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used to assess cell viability.[18] The core principle relies on the ability of metabolically active cells to reduce the tetrazolium salt to a colored formazan product.[18][19]

  • MTT Assay : The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple, insoluble formazan.[18][19] This requires a solubilization step to dissolve the formazan crystals before measuring the absorbance.[19]

  • XTT Assay : In contrast, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[18] This assay often requires an intermediate electron acceptor to enhance the reduction of XTT.[18]

Protocol: MTT Assay for General Cytotoxicity Screening

Causality Behind Experimental Choices:

  • Cell Line Selection : A panel of cell lines, including both cancerous (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK293), should be used to assess both potential anticancer activity and general toxicity.[20]

  • Concentration Range : A broad range of concentrations is initially tested to determine the half-maximal inhibitory concentration (IC50).

  • Controls : Positive (e.g., doxorubicin) and negative (vehicle, typically DMSO) controls are essential for data validation.

Step-by-Step Methodology:

  • Cell Seeding : Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds.

  • Incubation : Incubate the plates for 24 to 48 hours. The duration can be adjusted based on the cell doubling time.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Cytotoxicity Profile
CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative 1MCF-74815.2
Derivative 1HEK29348> 100
Derivative 2MCF-7488.4
Derivative 2HEK2934855.7
DoxorubicinMCF-7480.8

Evaluation of Antioxidant Activity

Many chronic diseases are associated with oxidative stress caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Compounds with antioxidant properties can mitigate this damage.

Principles of DPPH and ABTS Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[21] The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.[22] This method is simple, rapid, and inexpensive.[22][23]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[22] Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance.[22] This assay is applicable to both hydrophilic and lipophilic antioxidants.[22][24]

Protocol: DPPH Radical Scavenging Assay

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solutions at different concentrations.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement : Measure the absorbance at 517 nm.

  • Calculation : The percentage of DPPH scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[23]

Probing Anti-inflammatory Potential

Inflammation is a key pathological feature of many diseases. The ability of this compound derivatives to modulate inflammatory pathways can be assessed using cell-based assays that measure key inflammatory mediators.

The Role of Nitric Oxide (NO) and Cytokines in Inflammation

During inflammation, immune cells like macrophages are activated and produce high levels of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[25][26][27] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.[25][28] Therefore, inhibiting the production of these mediators is a key strategy for anti-inflammatory drug discovery.[27]

Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages

Causality Behind Experimental Choices:

  • Cell Line : RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation as it reliably produces NO upon stimulation with lipopolysaccharide (LPS).[26]

  • Stimulant : LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a strong inflammatory response.

  • Measurement : The Griess reagent is used to quantify nitrite, a stable and measurable breakdown product of NO in the cell culture supernatant.[28]

Step-by-Step Methodology:

  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment : Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

  • Stimulation : Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME, an iNOS inhibitor).

  • Incubation : Incubate the plate for 24 hours at 37°C.

  • Griess Assay :

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[26]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement : Measure the absorbance at 540 nm.

  • Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Visualization of the NF-κB Signaling Pathway

The transcription factor nuclear factor kappa B (NF-κB) is a master regulator of inflammation.[25] Its activation leads to the expression of pro-inflammatory genes, including iNOS and various cytokines.[26]

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB_translocation NF-κB NFkB_nucleus NF-κB NFkB_translocation->NFkB_nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nucleus->ProInflammatory_Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Concluding Remarks and Reporting Standards

The in vitro evaluation of this compound derivatives is a critical first step in the drug discovery process. The protocols outlined in this guide provide a robust framework for assessing the cytotoxic, antioxidant, and anti-inflammatory properties of these compounds. It is imperative that research findings are reported with a high degree of transparency and detail to ensure reproducibility and contribute meaningfully to the scientific community.[7][8] Researchers are encouraged to follow established reporting guidelines, such as the "Checklist for Reporting In-vitro Studies" (CRIS), to enhance the quality and impact of their work.[9][10][11]

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Application Notes and Protocols for Fluorescence Quenching Studies with 6-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 6-Hydroxyquinoline-3-carboxylic acid as a Fluorescent Probe

This compound (6H3C) is a fluorescent molecule with significant potential in diverse research and drug development applications. Its quinoline core provides a rigid, aromatic system conducive to fluorescence, while the hydroxyl and carboxylic acid functional groups offer sites for interaction and impart sensitivity to the local chemical environment. These characteristics make 6H3C an excellent candidate for use as a fluorescent probe in various assays, particularly for studying molecular interactions through the phenomenon of fluorescence quenching.

This comprehensive guide provides an in-depth exploration of the principles and practical applications of fluorescence quenching studies using this compound. We will delve into the theoretical underpinnings of fluorescence quenching, present detailed protocols for investigating interactions with biomolecules and metal ions, and offer insights into data analysis and interpretation.

Part 1: Foundational Principles of Fluorescence Quenching

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as 6H3C, due to its interaction with another molecule, termed a quencher. This phenomenon can occur through several mechanisms, broadly categorized as either dynamic or static quenching. Understanding the distinction between these mechanisms is crucial for accurately interpreting experimental results.[1]

Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state. Key characteristics of dynamic quenching include:

  • Dependence on Temperature and Viscosity: Higher temperatures increase diffusion rates, leading to more frequent collisions and, consequently, more effective quenching.[2]

  • Effect on Fluorescence Lifetime: The fluorescence lifetime of the fluorophore is reduced in the presence of the quencher.

  • No Change in Absorption Spectrum: The absorption spectrum of the fluorophore remains unaltered.

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This complex then absorbs light but is incapable of emitting a photon. The key features of static quenching are:

  • Temperature Dependence: An increase in temperature can lead to the dissociation of the ground-state complex, resulting in a decrease in quenching efficiency.

  • No Effect on Fluorescence Lifetime: The fluorescence lifetime of the uncomplexed fluorophore remains unchanged.

  • Changes in Absorption Spectrum: The formation of a new complex may lead to alterations in the absorption spectrum of the fluorophore.

The following diagram illustrates the fundamental differences between dynamic and static quenching mechanisms.

QuenchingMechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_d Fluorophore (F) F_star_d Excited Fluorophore (F*) F_d->F_star_d Excitation (hν) F_star_d->F_d Fluorescence Ground_d Ground State (F + Q) F_star_d->Ground_d Collision & Quenching Q_d Quencher (Q) F_s Fluorophore (F) FQ_s Ground-State Complex (FQ) F_s->FQ_s Complex Formation Q_s Quencher (Q) FQ_star_s Excited Complex (FQ*) FQ_s->FQ_star_s Excitation (hν) Ground_s Non-fluorescent Decay FQ_star_s->Ground_s Quenching

Caption: Dynamic vs. Static Fluorescence Quenching Mechanisms.

Part 2: The Stern-Volmer Equation: Quantifying Quenching

The efficiency of fluorescence quenching can be quantitatively described by the Stern-Volmer equation.[3] This equation relates the decrease in fluorescence intensity to the concentration of the quencher:

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity of 6H3C in the absence of the quencher.

  • F is the fluorescence intensity of 6H3C in the presence of the quencher at concentration [Q].

  • Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

  • [Q] is the concentration of the quencher.

A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv. The linearity of the Stern-Volmer plot can provide initial insights into the quenching mechanism. A linear plot is often indicative of a single type of quenching mechanism (either purely static or purely dynamic).[4]

Part 3: Application Protocol - Investigating the Interaction of 6H3C with Bovine Serum Albumin (BSA)

Fluorescence quenching is a powerful technique for studying the binding of small molecules to proteins.[5] This protocol details the use of 6H3C to investigate its interaction with Bovine Serum Albumin (BSA), a widely used model protein in drug-binding studies. In this scenario, the intrinsic fluorescence of BSA (primarily from its tryptophan residues) is quenched by the binding of 6H3C.[1][6]

Objective: To determine the binding affinity and quenching mechanism of 6H3C with BSA.

Materials and Instrumentation:

  • This compound (6H3C)

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Experimental Workflow:

BSA_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Data Analysis prep_BSA Prepare BSA Stock Solution (e.g., 10 µM in PBS) titrate Prepare a series of solutions with a fixed BSA concentration and increasing 6H3C concentrations. prep_BSA->titrate prep_6H3C Prepare 6H3C Stock Solution (e.g., 1 mM in PBS) prep_6H3C->titrate incubate Incubate solutions at a constant temperature (e.g., 25°C). titrate->incubate measure_fluorescence Record Fluorescence Emission Spectra (Excitation at 280 nm or 295 nm) incubate->measure_fluorescence measure_absorption Record UV-Vis Absorption Spectra incubate->measure_absorption correct_ife Correct for Inner Filter Effect measure_fluorescence->correct_ife measure_absorption->correct_ife stern_volmer Construct Stern-Volmer Plot correct_ife->stern_volmer binding_params Determine Binding Constant (Ka) and Number of Binding Sites (n) stern_volmer->binding_params

Caption: Workflow for BSA-6H3C Interaction Study.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of BSA (e.g., 10 µM) in PBS (pH 7.4).

    • Prepare a stock solution of 6H3C (e.g., 1 mM) in PBS (pH 7.4).

  • Fluorescence Titration:

    • In a series of cuvettes, add a fixed volume of the BSA stock solution.

    • To each cuvette, add increasing volumes of the 6H3C stock solution to achieve a range of final concentrations (e.g., 0, 2, 4, 6, 8, 10 µM).

    • Adjust the final volume of each solution to be constant with PBS.

    • Gently mix and incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 5 minutes).

  • Spectroscopic Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (to excite both tryptophan and tyrosine residues) or 295 nm (to selectively excite tryptophan residues).

    • Record the fluorescence emission spectra from 300 nm to 500 nm for each solution.

    • Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range.

  • Data Analysis:

    • Inner Filter Effect Correction: The absorption of 6H3C at the excitation and emission wavelengths of BSA can lead to an artificial decrease in fluorescence intensity. This "inner filter effect" should be corrected using the following equation: F_corr = F_obs * 10^((A_ex + A_em) / 2) Where F_corr and F_obs are the corrected and observed fluorescence intensities, and A_ex and A_em are the absorbances of 6H3C at the excitation and emission wavelengths, respectively.[7]

    • Stern-Volmer Analysis: Plot F₀/F_corr versus [6H3C] to obtain the Stern-Volmer plot and determine Ksv.

    • Determination of Binding Parameters: To determine the binding constant (Ka) and the number of binding sites (n), the following modified Stern-Volmer equation can be used: log[(F₀ - F_corr) / F_corr] = log(Ka) + n log[Q] A plot of log[(F₀ - F_corr) / F_corr] versus log[Q] will yield a straight line with a slope of 'n' and a y-intercept of log(Ka).[8]

Interpreting the Results:

ParameterInterpretation
Ksv A higher Ksv value indicates a stronger quenching effect and potentially a higher binding affinity.
Temperature Dependence of Ksv If Ksv decreases with increasing temperature, static quenching is the dominant mechanism. If Ksv increases with increasing temperature, dynamic quenching is likely occurring.[4]
Ka The binding constant provides a quantitative measure of the affinity between 6H3C and BSA. A larger Ka signifies a stronger interaction.
n The number of binding sites indicates the stoichiometry of the interaction.

Part 4: Application Protocol - Sensing of Metal Ions using 6H3C

The fluorescence of quinoline derivatives is often sensitive to the presence of metal ions, making them valuable as fluorescent sensors.[9] This protocol provides a general framework for investigating the potential of 6H3C as a fluorescent probe for the detection of a specific metal ion (e.g., Cu²⁺, Fe³⁺).[10][11]

Objective: To evaluate the selectivity and sensitivity of 6H3C for the detection of a target metal ion.

Materials and Instrumentation:

  • This compound (6H3C)

  • Stock solutions of various metal ion salts (e.g., CuSO₄, FeCl₃, ZnCl₂, etc.) in deionized water.

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Protocol:

  • Characterization of 6H3C Fluorescence:

    • Prepare a dilute solution of 6H3C in the chosen buffer.

    • Record the excitation and emission spectra to determine the optimal excitation and emission wavelengths (λ_ex and λ_em).

  • Selectivity Study:

    • Prepare a series of solutions, each containing 6H3C at a fixed concentration and a different metal ion at a specific concentration (e.g., 10 equivalents).

    • Record the fluorescence intensity at λ_em for each solution.

    • Compare the fluorescence response in the presence of different metal ions to assess the selectivity of 6H3C.

  • Titration with the Target Metal Ion:

    • Prepare a solution of 6H3C at a fixed concentration.

    • Sequentially add increasing concentrations of the target metal ion.

    • After each addition, allow the solution to equilibrate and record the fluorescence intensity at λ_em.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

    • Perform a Stern-Volmer analysis (if quenching is observed) by plotting F₀/F versus the metal ion concentration. The linearity of this plot can provide insights into the quenching mechanism.

Interpreting the Results:

ObservationInterpretation
Significant fluorescence change with one metal ion Indicates high selectivity of 6H3C for that particular metal ion.
Linear Stern-Volmer plot Suggests a single quenching mechanism is dominant.
Limit of Detection (LOD) Can be calculated from the calibration curve to determine the sensitivity of the assay.

Part 5: Troubleshooting and Advanced Considerations

  • Inner Filter Effect: As mentioned, this is a common artifact in fluorescence quenching studies. Always measure the absorbance of your quencher at the excitation and emission wavelengths and apply the correction formula if necessary.[7]

  • Solvent Effects: The fluorescence properties of 6H3C can be sensitive to the solvent environment. Ensure consistency in the solvent system used throughout an experiment.

  • pH Dependence: The protonation state of the hydroxyl and carboxylic acid groups of 6H3C can be influenced by pH, which in turn can affect its fluorescence and binding properties. It is crucial to use a buffered solution to maintain a constant pH.

  • Distinguishing Quenching Mechanisms: To definitively distinguish between static and dynamic quenching, fluorescence lifetime measurements are recommended. A decrease in lifetime with increasing quencher concentration confirms dynamic quenching, while no change in lifetime is characteristic of static quenching.

Conclusion

This compound is a promising and versatile fluorophore for a range of fluorescence quenching studies. Its sensitivity to its molecular environment allows for the investigation of interactions with biomolecules and the detection of metal ions. By carefully designing experiments, accounting for potential artifacts, and applying appropriate data analysis models such as the Stern-Volmer equation, researchers can gain valuable quantitative insights into these molecular interactions. The protocols and principles outlined in this guide provide a solid foundation for harnessing the potential of 6H3C in drug discovery, diagnostics, and fundamental scientific research.

References

  • ResearchGate. (n.d.). Interaction of Flavonoids with Bovine Serum Albumin: A Fluorescence Quenching Study.
  • Frontiers in Chemistry. (2021). Study on the Interactions Between Caffeoylquinic Acids With Bovine Serum Albumin: Spectroscopy, Antioxidant Activity, LC-MSn, and Molecular Docking Approach.
  • National Institutes of Health. (2011). ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening.
  • Cell Press. (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy.
  • National Center for Biotechnology Information. (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy.
  • PubMed. (n.d.). Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study.
  • ResearchGate. (n.d.). Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion (R) film.
  • National Institutes of Health. (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy.
  • Journal of Chemical and Pharmaceutical Research. (2014). Study of the combination reaction between drugs and bovine serum albumin with methyl green as a fluorescence probe.
  • MDPI. (2012). Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin.
  • ResearchGate. (n.d.). An efficient excited-state proton transfer fluorescence quenching based probe (7-hydroxyquinoline) for sensing trivalent cations in aqueous environment.
  • National Center for Biotechnology Information. (2012). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone.
  • Online University of California Irvine. (n.d.). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy.
  • National Institutes of Health. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides.
  • University of California, Irvine. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications.
  • Loughborough University Research Repository. (2018). The application of fluorescence spectroscopy to the study of drug–protein binding.
  • ResearchGate. (2016). Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions.
  • Royal Society of Chemistry. (1995). Determination of environmentally important metal ions by fluorescence quenching in anionic micellar solution.
  • MDPI. (2017). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline.

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Synthesis of 6-Hydroxyquinoline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Hydroxyquinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science. Among its many derivatives, 6-hydroxyquinoline stands out as a critical precursor and a key pharmacophore in a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. This guide provides detailed protocols for the synthesis of 6-hydroxyquinoline derivatives, offering insights into both classical and modern synthetic strategies. We will delve into the mechanistic underpinnings of these reactions, providing a framework for rational experimental design and optimization.

Comparative Overview of Synthetic Strategies

The synthesis of the quinoline core can be achieved through several named reactions, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Here, we compare three classical methods—the Skraup, Combes, and Friedländer syntheses—along with a modern palladium-catalyzed approach.

FeatureSkraup SynthesisCombes SynthesisFriedländer SynthesisPalladium-Catalyzed Synthesis
Reactants Aniline/derivative, glycerol, sulfuric acid, oxidizing agent[1]Aniline/derivative, β-diketone[2]2-Aminoaryl aldehyde/ketone, compound with α-methylene group[3][4]Aryl halide/triflate, amine[5][6]
Catalyst Strong acid (e.g., H₂SO₄)[1]Acid (e.g., H₂SO₄, PPA)[2]Acid or base[3][4]Palladium complex with phosphine ligands[5][6]
Reaction Conditions Harsh: highly acidic, high temperatures (>150°C), often exothermic[1]Typically requires heating in strong acid[2]Generally milder, can be acid-, base-catalyzed, or neutral[3][4]Mild to moderate temperatures, requires inert atmosphere[5][6]
Substrate Scope Primarily for simple quinolines substituted on the benzene ringGood for 2,4-disubstituted quinolines[1][2]Broad scope, allows for diverse substitution on both rings[3][4]Very broad scope for C-N bond formation[5][6]
Typical Yields Low to moderate, can be variable[7]Good to excellent[1]Good to excellent[8]Generally high to excellent[9]

Protocol 1: Microwave-Assisted Modified Skraup Synthesis of 6-Hydroxyquinoline

The Skraup synthesis is a classic method for preparing quinolines, though it is often plagued by harsh conditions and low yields.[7] Modern modifications, such as the use of microwave irradiation, have significantly improved the efficiency and safety of this reaction. This protocol describes a green, microwave-assisted synthesis of the parent 6-hydroxyquinoline from nitrobenzene and glycerol.[10]

Reaction Principle and Mechanism

This modified Skraup reaction proceeds through a domino sequence of eleven steps in a single pot.[10] Key transformations include the reduction of nitrobenzene to 4-aminophenol, the dehydration of glycerol to acrolein, and a subsequent Michael addition of the 4-aminophenol to acrolein, followed by cyclization and oxidation to form the 6-hydroxyquinoline.[10]

Experimental Workflow: Microwave-Assisted Skraup Synthesis

cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine glycerol, nitrobenzene, and H₂SO₄ in water in a microwave vial B Irradiate in microwave reactor at 220°C for 10-15 minutes A->B C Cool the reaction mixture B->C D Purify by column chromatography (cyclohexane/ethyl acetate) C->D E Characterize the product (NMR, MS) D->E

Caption: Workflow for the microwave-assisted synthesis of 6-hydroxyquinoline.

Detailed Step-by-Step Protocol

Materials:

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Cyclohexane

  • Silica gel for column chromatography

  • Microwave reactor vials

  • Commercial microwave reactor for synthesis

Procedure:

  • Reaction Setup: In a suitable microwave reactor vial equipped with a magnetic stir bar, combine glycerol (4 equivalents), nitrobenzene (1 equivalent), and concentrated sulfuric acid (3 equivalents) in water.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with a power sufficient to reach 220°C and maintain this temperature for 10-15 minutes.[11]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel. A typical eluent system is a gradient of cyclohexane and ethyl acetate (e.g., starting with 1:1 v/v).[11]

  • Characterization: The purified 6-hydroxyquinoline can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A yield of approximately 77% can be expected under optimized conditions.[11]

Protocol 2: Combes Synthesis of 6-Hydroxy-2,4-dimethylquinoline

The Combes synthesis is a versatile method for preparing 2,4-disubstituted quinolines from anilines and β-diketones.[1][2] This protocol details the synthesis of 6-hydroxy-2,4-dimethylquinoline using p-aminophenol and acetylacetone.

Reaction Principle and Mechanism

The reaction begins with the acid-catalyzed condensation of the aromatic amine (p-aminophenol) with a β-diketone (acetylacetone) to form an enamine intermediate.[12] Subsequent intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product.[12]

Experimental Workflow: Combes Synthesis

cluster_prep Reaction Setup cluster_reaction Acid-Catalyzed Cyclization cluster_workup Work-up and Purification A Dissolve p-aminophenol and acetylacetone in a suitable solvent B Add concentrated H₂SO₄ or polyphosphoric acid (PPA) A->B C Heat the reaction mixture B->C D Cool and pour onto ice C->D E Neutralize with a base (e.g., NaOH) D->E F Filter the precipitate E->F G Recrystallize from a suitable solvent (e.g., ethanol) F->G

Caption: Workflow for the Combes synthesis of a 6-hydroxyquinoline derivative.

Detailed Step-by-Step Protocol

Materials:

  • p-Aminophenol

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-aminophenol (1 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Addition: Carefully add concentrated sulfuric acid or polyphosphoric acid (acting as both catalyst and solvent) to the mixture with stirring.

  • Heating: Heat the reaction mixture, typically to around 100-120°C, for a specified time (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[13][14][15]

Protocol 3: Friedländer Synthesis of Substituted 6-Hydroxyquinolines

The Friedländer synthesis is a highly efficient method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] This approach offers great flexibility in introducing substituents onto both the benzene and pyridine rings of the quinoline core.

Reaction Principle and Mechanism

The reaction can proceed through two possible pathways depending on the conditions. In one mechanism, an initial aldol condensation between the two carbonyl-containing reactants is followed by cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base between the amine and the carbonyl group, followed by an intramolecular aldol-type condensation.

Experimental Workflow: Friedländer Synthesis

cluster_prep Reaction Setup cluster_reaction Catalyzed Condensation and Cyclization cluster_workup Work-up and Purification A Combine 2-amino-5-hydroxybenzaldehyde and a ketone (e.g., ethyl acetoacetate) B Add an acid or base catalyst (e.g., p-TsOH or piperidine) A->B C Heat the reaction mixture in a suitable solvent (e.g., ethanol) B->C D Cool the reaction mixture C->D E Remove the solvent under reduced pressure D->E F Purify by column chromatography or recrystallization E->F

Caption: Workflow for the Friedländer synthesis of a 6-hydroxyquinoline derivative.

Detailed Step-by-Step Protocol

Materials:

  • 2-Amino-5-hydroxybenzaldehyde or a corresponding ketone

  • A carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate, cyclohexanone)

  • Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol, toluene)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-5-hydroxyaryl carbonyl compound (1 equivalent) and the α-methylene carbonyl compound (1-1.2 equivalents) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

  • Heating: Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization.[11][16]

Safety Precautions

  • Quinoline and its derivatives: These compounds can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[6][17] Some are suspected of causing genetic defects and may cause cancer.[6]

  • Reagents: Many of the reagents used in these syntheses, such as concentrated sulfuric acid, nitrobenzene, and various organic solvents, are corrosive, toxic, and/or flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5][9]

  • Exothermic Reactions: The Skraup synthesis, in particular, can be highly exothermic and requires careful control of the reaction temperature.[1]

Conclusion

The synthesis of 6-hydroxyquinoline derivatives is a rich field of study with a variety of established and emerging methodologies. The classical Skraup, Combes, and Friedländer reactions remain valuable tools, while modern techniques like microwave-assisted synthesis and palladium-catalyzed cross-coupling offer milder conditions and broader substrate scope. The choice of the optimal synthetic route will depend on the specific target molecule and the available resources. By understanding the underlying principles and carefully following detailed protocols, researchers can efficiently access a wide range of 6-hydroxyquinoline derivatives for further investigation in drug discovery and materials science.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL not available)
  • Combes Quinoline Synthesis. (URL not available)
  • The Friedländer Synthesis of Quinolines - ResearchG
  • The Friedländer Synthesis of Quinolines - Organic Reactions. ([Link])
  • Separation of 6-Hydroxyquinoline on Newcrom R1 HPLC column - SIELC Technologies. ([Link])
  • Friedländer Quinoline Synthesis - ResearchG
  • Friedlaender Synthesis - Organic Chemistry Portal. ([Link])
  • Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement | Request PDF - ResearchG
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. ([Link])
  • Buchwald–Hartwig amin
  • Palladium-catalyzed Buchwald-Hartwig amination -
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (URL not available)
  • Synthesis of Novel 5-(N-Substituted-Anilino)
  • )
  • Combes quinoline synthesis - Wikipedia. ([Link])
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. ([Link])
  • recrystallization, filtration and melting point. (URL not available)
  • Buchwald-Hartwig Amin
  • The Skraup Synthesis of Quinolines - ResearchG
  • Friedländer synthesis - Wikipedia. ([Link])
  • Purification by Recrystalliz
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. ([Link])
  • Recrystallization and Crystalliz
  • The Skraup Synthesis of Quinolines - Semantic Scholar. ([Link])
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. ([Link])
  • Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. (URL not available)
  • world journal of pharmaceutical research - AWS. ([Link])
  • Methods in Developing Mobile Phase Condition for C18 Column. ([Link])
  • Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. (URL not available)
  • Effects of solvent on the Friedländer synthesis of quinolines
  • Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. ([Link])

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 6-Hydroxyquinoline-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low yields, during the synthesis of 6-Hydroxyquinoline-3-carboxylic acid and its derivatives. We will delve into the common pitfalls of the most logical synthetic route, the Gould-Jacobs reaction, providing expert insights, actionable troubleshooting steps, and a validated experimental protocol to enhance your experimental success.

Frequently Asked Questions (FAQs)
Q1: My overall yield of the target quinolone is consistently low. What are the most common failure points in the synthesis?

Low overall yield in a multi-step synthesis like the Gould-Jacobs reaction is a frequent issue. The process can be dissected into two critical stages, each with its own challenges:

  • Condensation Reaction: The initial formation of the anilinomethylenemalonate intermediate from an aminophenol and a malonate derivative (e.g., diethyl ethoxymethylenemalonate, DEEM). Incomplete reaction or side reactions here will directly limit the material available for the next step.

  • Thermal Cyclization: The high-temperature ring-closing reaction to form the quinolone core. This step is often the primary bottleneck. It requires harsh conditions (typically >250 °C) which can lead to product degradation if not carefully controlled.[1][2] Inefficient heat transfer or incorrect reaction time can drastically reduce yields.

A systematic approach involves analyzing each step independently. First, ensure the condensation intermediate is formed in high purity and yield before proceeding to the challenging cyclization step.

Q2: The initial condensation of 4-aminophenol with diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. How can I improve this step?

This nucleophilic substitution/addition-elimination reaction is generally efficient but can be hampered by several factors.

  • Causality & Rationale: The reaction relies on the nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEM. The reactivity of the aniline is paramount. 4-aminophenol contains both a nucleophilic amine and a phenolic hydroxyl group. While the amine is the primary nucleophile, the quality of the starting material is critical.

  • Troubleshooting Steps:

    • Purity of 4-Aminophenol: 4-aminophenol is susceptible to air oxidation, turning dark and forming quinone-like impurities. These impurities can interfere with the reaction. Use freshly purchased, light-colored 4-aminophenol or purify it by recrystallization before use.

    • Reaction Conditions: While the reaction can proceed neat (without solvent), using a solvent like ethanol at reflux can ensure homogeneity and consistent temperature, often leading to cleaner reactions and higher yields.[3]

    • Stoichiometry: A slight excess of DEEM is sometimes used to ensure the complete consumption of the valuable aminophenol.[2] However, a large excess can complicate purification. Start with a 1:1 or 1:1.1 molar ratio of aminophenol to DEEM.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of 4-aminophenol and the appearance of a new, less polar spot corresponding to the intermediate will confirm completion.

Q3: My thermal cyclization step results in a low yield of the desired 4,6-dihydroxyquinoline-3-carboxylate. What are the critical parameters to optimize?

This intramolecular electrophilic aromatic substitution is the most demanding step of the Gould-Jacobs reaction.[4][5]

  • Causality & Rationale: The reaction requires high thermal energy to overcome the activation barrier for the 6-electron cyclization onto the aromatic ring. The key is to achieve and maintain the high temperature required for cyclization without "overshooting" and causing thermal decomposition of the product.

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. The cyclization typically requires temperatures between 240-260 °C. Use a high-boiling, thermally stable solvent like diphenyl ether or mineral oil to ensure uniform heating and precise temperature control. A sand bath or a dedicated high-temperature heating mantle is recommended over an oil bath.

    • Reaction Time: Prolonged heating at high temperatures will degrade the product.[2] The optimal time is often short (e.g., 15-60 minutes). It is crucial to perform optimization experiments, monitoring the reaction by TLC at different time points to find the sweet spot between formation and degradation.

    • Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions, which contribute to the formation of tarry byproducts, especially with a phenol moiety present.[6]

    • Alternative Catalysis: For challenging substrates, traditional thermal cyclization can be inefficient. The use of a catalyst like Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can promote cyclization under significantly milder conditions (e.g., 80-100 °C), often leading to cleaner reactions and improved yields.[3]

Q4: I am observing significant tar formation and the crude product is a dark, difficult-to-purify solid. How can I minimize this?

Tar formation is a common consequence of the harsh conditions used in quinoline synthesis.[7][8]

  • Causality & Rationale: At temperatures exceeding 250 °C, organic molecules, especially those with multiple functional groups like your intermediate, can undergo various side reactions including polymerization and decomposition. The phenolic group is particularly sensitive to oxidation at high temperatures.

  • Mitigation Strategies:

    • Optimize Temperature and Time: As discussed in Q3, avoid excessive heating. Find the minimum temperature and time required for efficient cyclization.

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction vessel.[6]

    • Purify the Intermediate: Ensure the anilinomethylenemalonate intermediate from the first step is as pure as possible before subjecting it to the harsh cyclization conditions. Impurities are often less stable and can act as initiators for polymerization.

    • Work-up Procedure: After cooling the reaction, the product often precipitates from the high-boiling solvent. Washing the crude solid with a low-boiling solvent like hexane or petroleum ether can effectively remove the residual high-boiling solvent and some non-polar, tarry impurities.[9]

Q5: The final saponification of the ethyl ester to the carboxylic acid is incomplete or causes product degradation. What should I watch for?

Saponification is a standard ester hydrolysis, but the quinolone core has specific sensitivities.

  • Causality & Rationale: The reaction uses a strong base (e.g., NaOH) to hydrolyze the ethyl ester. However, quinolone derivatives can be susceptible to harsh basic conditions and high temperatures over long periods.

  • Troubleshooting Steps:

    • Base Concentration: Use a moderate concentration of NaOH (e.g., 10-20% aqueous solution). Excessively high concentrations can sometimes promote side reactions.

    • Temperature and Time: Refluxing is typically required, but monitor the reaction by TLC to avoid unnecessarily long reaction times. Once the starting ester is consumed, proceed to the work-up.

    • Acidification: After hydrolysis, the product exists as the sodium carboxylate salt. It must be carefully precipitated by acidifying the solution with an acid like HCl. Add the acid slowly with cooling to control the precipitation and obtain a more easily filterable solid. Check the final pH to ensure it is acidic enough (pH ~2-3) for complete precipitation.

Optimized Experimental Protocol: Gould-Jacobs Synthesis

This protocol outlines the synthesis of Ethyl 4,6-dihydroxyquinoline-3-carboxylate, the direct precursor from the Gould-Jacobs reaction, and its subsequent hydrolysis.

Step 1: Synthesis of Diethyl 2-(((4-hydroxyphenyl)amino)methylene)malonate
  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-aminophenol (10.9 g, 100 mmol) and diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 105 mmol).

  • Condensation: Add ethanol (100 mL) to the flask. Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the 4-aminophenol spot.

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a pale solid. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically >90%.

Step 2: Thermal Cyclization to Ethyl 4,6-dihydroxyquinoline-3-carboxylate
  • Reagents & Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser (or distillation setup to remove ethanol), add diphenyl ether (250 mL). Heat the diphenyl ether to 250 °C under a gentle stream of nitrogen.

  • Cyclization: Slowly add the dried intermediate from Step 1 (28.1 g, 100 mmol) in portions to the hot diphenyl ether with vigorous stirring. The addition should be slow enough to maintain the temperature at ~250 °C. Ethanol will evolve and can be distilled off.

  • Reaction: Maintain the reaction temperature at 250 °C for 30-45 minutes after the addition is complete.

  • Isolation: Allow the mixture to cool to room temperature. The product will precipitate. Add hexane (200 mL) to further precipitate the product and dilute the diphenyl ether. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid thoroughly with hexane to remove residual diphenyl ether, followed by a wash with ethyl acetate or acetone to remove more soluble impurities. The product is a tan or light brown solid.

Step 3: Saponification to 4,6-dihydroxyquinoline-3-carboxylic acid
  • Hydrolysis: Suspend the crude ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide (150 mL). Heat the mixture to reflux for 1-2 hours, until the solid fully dissolves and TLC shows the absence of starting material.

  • Precipitation: Cool the resulting clear solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~2. A voluminous precipitate will form.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 60-80 °C to yield the final product.

Data & Workflow Visualization
Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Condensation) Oxidized/impure 4-aminophenol; Incomplete reaction.Use fresh/recrystallized 4-aminophenol; Reflux in ethanol; Monitor by TLC to ensure completion.
Low Yield in Step 2 (Cyclization) Temperature too low/high; Reaction time too short/long.Use a high-boiling solvent for precise temperature control (250°C); Optimize reaction time (30-60 min); Consider using Eaton's reagent for milder conditions.[3]
Significant Tar/Polymer Formation Air oxidation at high temperature; Impurities in intermediate.Run the reaction under an inert (N₂) atmosphere; Ensure the intermediate from Step 1 is pure before cyclization.
Incomplete Saponification (Step 3) Insufficient base or reaction time.Ensure complete dissolution during reflux; Monitor by TLC for disappearance of the starting ester.
Poor Recovery after Acidification Incomplete precipitation (pH too high).Slowly acidify to pH ~2 with cooling; Check with pH paper.
Gould-Jacobs Reaction Workflow

GouldJacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification A 4-Aminophenol C Anilinomethylene Malonate Intermediate A->C + EtOH, Reflux B Diethyl Ethoxymethylenemalonate (DEEM) B->C + EtOH, Reflux D Ethyl 4,6-dihydroxy- quinoline-3-carboxylate C->D >250°C, High-boiling solvent - EtOH E 4,6-dihydroxyquinoline- 3-carboxylic acid D->E 1. NaOH, H₂O, Reflux 2. HCl (aq)

Caption: Workflow for the Gould-Jacobs synthesis of 4,6-dihydroxyquinoline-3-carboxylic acid.

Troubleshooting Logic Flow

Troubleshooting Start Start: Low Overall Yield Check_S1 Isolate & Check Yield/Purity of Step 1 Intermediate Start->Check_S1 S1_OK Yield > 85%? Purity High? Check_S1->S1_OK Troubleshoot_S1 Troubleshoot Step 1: - Check Aminophenol Purity - Ensure Reaction Completion (TLC) - Use EtOH as Solvent S1_OK->Troubleshoot_S1 No Check_S2 Analyze Cyclization Step (Step 2) S1_OK->Check_S2 Yes S2_Params Key Parameters: - Temperature Control (~250°C) - Reaction Time (30-60 min) - Inert Atmosphere (N₂) Check_S2->S2_Params S2_Tar Excessive Tarring? Check_S2->S2_Tar Fix_Tar Implement Mitigation: - Run under N₂ - Purify Step 1 Intermediate S2_Tar->Fix_Tar Yes Check_S3 Analyze Saponification & Workup S2_Tar->Check_S3 No Fix_Tar->Check_S2 S3_Params Check: - Complete Hydrolysis (TLC) - Final pH after Acidification (~2) Check_S3->S3_Params

Caption: A decision tree for troubleshooting low yield in the synthesis pathway.

References
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (2023, December 2). Doebner–Miller reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Slideshare. (2015, November 23). Doebner-Miller reaction and applications.
  • Wikipedia. (2023, May 22). Gould–Jacobs reaction.
  • Wikipedia. (2023, March 19). Combes quinoline synthesis.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • ResearchGate. (2017, November). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21376.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ResearchGate. (n.d.). Gould–Jacobs reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • ResearchGate. (n.d.). Combes quinoline synthesis.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • ResearchGate. (2015, March 22). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement.
  • MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • ResearchGate. (2025, August 9). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • ResearchGate. (2025, August 6). Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Google Patents. (2024, January 16). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.

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"common side products in the synthesis of quinoline carboxylic acids"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments, optimize your yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the most common synthetic routes used to prepare quinoline carboxylic acids. Each entry follows a question-and-answer format to directly address specific issues you may encounter.

The Doebner-von Miller Reaction

This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. While versatile, it is notoriously prone to side reactions, especially under strong acid catalysis.[1][2]

Q1: My reaction mixture has turned into a thick, dark, intractable tar, leading to extremely low yields. What is happening and how can I prevent this?

A1: This is the most common problem in the Doebner-von Miller synthesis and is caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[3]

  • Causality: Strong acids, necessary for the reaction, also efficiently catalyze the self-condensation and polymerization of the electron-deficient α,β-unsaturated carbonyl starting material. This leads to the formation of high-molecular-weight, tarry substances that trap the product and complicate isolation.[3]

  • Troubleshooting Strategies:

    • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[3]

    • In Situ Generation (Beyer Method): Generate the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol condensation. This ensures a low concentration of the reactive species, effectively minimizing polymerization.[1][3] For example, crotonaldehyde can be generated from acetaldehyde directly in the reaction mixture.[4]

    • Use of Acetal Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic conditions to generate the reactive aldehyde.

    • Optimize Acid Catalyst: While strong acids are required, their concentration and type are critical. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and tar formation.[2]

Q2: I've isolated my product, but I suspect it's contaminated with a dihydroquinoline impurity. How can I confirm this and remove it?

A2: The final step of the Doebner-von Miller reaction is an oxidation to form the aromatic quinoline ring. If this oxidation is incomplete, you will isolate the 1,2-dihydroquinoline intermediate as a significant impurity.

  • Causality: The cyclized intermediate is a dihydroquinoline, which must be oxidized to the final aromatic product. This oxidation is often assumed to occur spontaneously in the presence of an oxidizing agent (sometimes another reactant or air), but it can be inefficient.

  • Troubleshooting & Remediation:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the dihydroquinoline intermediate. If it persists, consider adding a mild oxidizing agent towards the end of the reaction.

    • Post-Reaction Oxidation: If the dihydroquinoline is present in your isolated product, you can perform a separate oxidation step. Common oxidizing agents for this purpose include manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the condensation of anilines with β-ketoesters to form hydroxyquinolines. A critical challenge is controlling the regioselectivity, which is highly dependent on the reaction temperature.[5][6]

Q1: My reaction is producing a mixture of two different hydroxyquinoline isomers. How can I selectively synthesize the 4-hydroxyquinoline or the 2-hydroxyquinoline?

A1: This is a classic issue of kinetic versus thermodynamic control. The reaction can proceed through two different pathways depending on the temperature.[5][7]

  • Causality & Mechanism:

    • Low Temperature (Kinetic Control): At lower temperatures (e.g., room temperature to ~100 °C), the aniline's nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester. This is a faster, kinetically controlled reaction that, after cyclization, leads to the 4-hydroxyquinoline (or its tautomer, the 4-quinolone).[5][7]

    • High Temperature (Thermodynamic Control): At higher temperatures (~140 °C or above), the initial attack at the ketone is reversible. The reaction can then proceed via a slower, but thermodynamically more stable pathway where the aniline attacks the ester carbonyl. This leads to the formation of a β-ketoanilide intermediate, which upon cyclization yields the 2-hydroxyquinoline (or 2-quinolone).[5][7][8]

  • Troubleshooting & Control:

    • For 4-Hydroxyquinolines (Conrad-Limpach): Conduct the initial condensation at or near room temperature. The subsequent thermal cyclization should be performed rapidly at a high temperature (around 250 °C), often in an inert, high-boiling solvent like mineral oil or diphenyl ether, to favor the cyclization of the kinetically formed intermediate.[5]

    • For 2-Hydroxyquinolines (Knorr): Carry out the reaction at a sustained high temperature (around 140-160 °C) to allow the reaction to reach thermodynamic equilibrium, favoring the formation of the more stable 2-hydroxyquinoline isomer.[6][8]

Conrad_Limpach_Knorr reactants Aniline + β-Ketoester low_temp Low Temp (Kinetic Control) reactants->low_temp Fast, Reversible high_temp High Temp (Thermodynamic Control) reactants->high_temp Slow, Irreversible intermediate_4_OH Enamine Intermediate low_temp->intermediate_4_OH intermediate_2_OH β-Ketoanilide Intermediate high_temp->intermediate_2_OH product_4_OH 4-Hydroxyquinoline intermediate_4_OH->product_4_OH Cyclization product_2_OH 2-Hydroxyquinoline intermediate_2_OH->product_2_OH Cyclization

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[9][10][11]

Q1: When using an unsymmetrical ketone in my Friedländer synthesis, I obtain a mixture of regioisomers. How can I improve the regioselectivity?

A1: Regioselectivity is a common challenge when the ketone reactant has two different α-methylene groups. The outcome depends on which of these groups participates in the initial condensation.[12]

  • Causality: The reaction can proceed via condensation at either the more or less sterically hindered α-methylene group. The preferred pathway is influenced by the reaction conditions (acidic vs. basic catalysis) and the steric and electronic nature of the substituents on the ketone.

  • Troubleshooting Strategies:

    • Choice of Catalyst: The catalyst can significantly influence which enolate or enamine intermediate is formed. For example, using specific amine catalysts or ionic liquids has been shown to direct the reaction towards a single regioisomer.[12]

    • Substrate Modification: Introducing a bulky or electron-withdrawing group on one side of the ketone can sterically or electronically disfavor reaction at that site, thus promoting regioselectivity.

    • Use of Pre-formed Enamines/Enolates: Instead of generating the reactive species in situ, you can pre-form a specific enolate or enamine and then react it with the 2-aminoaryl carbonyl compound to ensure regiocontrol.

Q2: I am running my Friedländer synthesis under basic conditions and getting low yields due to what appears to be self-condensation of my ketone starting material. How can I avoid this?

A2: Basic conditions can promote the self-aldol condensation of the ketone starting material, consuming it in an unproductive side reaction.[12]

  • Causality: The base used to catalyze the Friedländer condensation can also deprotonate the α-carbon of the ketone, leading to the formation of an enolate that can then attack another molecule of the ketone.

  • Troubleshooting Strategies:

    • Switch to Acid Catalysis: If compatible with your substrates, switching to an acid catalyst (e.g., p-toluenesulfonic acid, iodine) will prevent the base-catalyzed self-condensation of the ketone.[10]

    • Use an Imine Analog: Instead of the 2-aminoaryl ketone/aldehyde, you can use its corresponding imine derivative. This modification can sometimes allow the reaction to proceed under milder conditions that do not favor aldol side reactions.[12]

The Pfitzinger Reaction

This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base.[13][14]

Q1: My Pfitzinger reaction with an unsymmetrical ketone is not regioselective. How is the regioselectivity determined?

A1: Similar to the Friedländer synthesis, using an unsymmetrical ketone can lead to a mixture of products. The regioselectivity is influenced by both steric and electronic effects.

  • Causality: The reaction proceeds via the formation of an enamine from the ring-opened isatin (an aminophenylglyoxylate) and the ketone. With an unsymmetrical ketone, two different enamine intermediates can form, leading to two different quinoline products. Studies have shown that while steric effects are significant, electronic effects also play a crucial role, especially with alkyl aryl ketones.[12]

  • Troubleshooting Strategies:

    • Ketone Choice: If possible, choose a symmetrical ketone to avoid issues of regioselectivity altogether.

    • Steric Hindrance: Employing a ketone where one α-methylene group is significantly more sterically hindered can direct the reaction to the less hindered side.

    • Chromatographic Separation: If a mixture is unavoidable, the resulting regioisomeric carboxylic acids often have different polarities and can be separated by column chromatography or fractional crystallization.

Q2: I am observing some decarboxylation of my desired quinoline-4-carboxylic acid. What causes this and how can I prevent it?

A2: Quinoline-4-carboxylic acids can be susceptible to decarboxylation, especially under harsh, high-temperature conditions, which might be employed to drive the reaction to completion.

  • Causality: The carboxylic acid group at the 4-position of the quinoline ring can be thermally labile. Prolonged exposure to high temperatures, especially in the presence of residual acid or base, can lead to the loss of CO₂.

  • Troubleshooting Strategies:

    • Temperature Control: Monitor the reaction temperature carefully and use the minimum temperature necessary for the reaction to proceed at a reasonable rate.

    • Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting materials are consumed to avoid prolonged heating.

    • pH Control during Workup: Neutralize the reaction mixture carefully. Excessively acidic or basic conditions during workup and extraction, especially when heated, can promote decarboxylation.

The Gould-Jacobs Reaction

This multi-step synthesis produces 4-hydroxyquinolines from anilines and an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and decarboxylation.[15][16]

Q1: The thermal cyclization step in my Gould-Jacobs synthesis is giving a low yield. What are the common side products and how can I improve the yield of the desired cyclized product?

A1: The high temperatures required for the thermal cyclization (typically >250 °C) can lead to incomplete reactions and decomposition.[16][17][18]

  • Causality: The key cyclization is a 6-electron electrocyclization that has a high activation energy. If the temperature is too low or the reaction time too short, you will have unreacted anilidomethylenemalonate intermediate. Conversely, excessively high temperatures or prolonged heating can cause degradation of the starting material and product.[19]

  • Common Side Products & Issues:

    • Unreacted Intermediate: The most common "side product" is simply the unreacted anilidomethylenemalonate.

    • Alternative Cyclization Pathways: With certain substrates, like pyridylamines, the cyclization can occur via attack on the pyridine nitrogen instead of the aromatic carbon, leading to the formation of pyrido[1,2-a]pyrimidine isomers as kinetic products.[20]

    • Decomposition/Charring: The high temperatures can lead to nonspecific decomposition, resulting in tarry byproducts.

    • De-ethoxycarbonylation: In some gas-phase pyrolysis studies, a side product resulting from the loss of the carboethoxy group has been observed.[21]

  • Troubleshooting Strategies:

    • Optimize Cyclization Conditions: The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A can improve heat transfer and lead to higher yields (up to 95%).[17]

    • Microwave Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It allows for rapid heating to high temperatures, often resulting in shorter reaction times, higher yields, and fewer side products.[6][19] However, care must be taken as very high temperatures can also lead to decarboxylation.[19]

    • Flow Chemistry: For better control over temperature and residence time, performing the cyclization in a continuous flow reactor at high temperatures and pressures can be highly effective.[18]

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 & 4: Hydrolysis & Decarboxylation aniline Aniline intermediate Anilidomethylenemalonate Intermediate aniline->intermediate malonate Alkoxymethylenemalonate malonate->intermediate cyclized_product 4-Hydroxy-3-carboalkoxyquinoline intermediate->cyclized_product High Temp (>250 °C) incomplete Incomplete Cyclization (Unreacted Intermediate) intermediate->incomplete degradation Degradation/Tar cyclized_product->degradation final_acid Quinoline Carboxylic Acid cyclized_product->final_acid Saponification final_product 4-Hydroxyquinoline final_acid->final_product Decarboxylation

General Purification Strategies

The basicity of the quinoline nitrogen and the acidity of the carboxylic acid group present unique challenges and opportunities for purification.

Table 1: Summary of Purification Techniques

Technique Application & Key Considerations
Recrystallization The workhorse for purifying solid quinoline carboxylic acids. A solvent screen is crucial to find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.[22][23][24][25] Common solvents include ethanol, methanol, ethyl acetate, toluene, and DMF.[22] If the product "oils out," try slower cooling or a more dilute solution.[22]
Acid-Base Extraction Utilize the amphoteric nature of the molecule. The compound can be extracted into an aqueous base (e.g., NaHCO₃ or NaOH) to remove neutral organic impurities. It can then be precipitated by acidifying the aqueous layer. Conversely, it can be extracted into an aqueous acid (e.g., dilute HCl) to remove acidic impurities.
Column Chromatography Effective for separating mixtures of isomers or removing closely related impurities. Challenge: The basic nitrogen can interact with acidic silica gel, causing streaking/tailing. Solution: Add a basic modifier like triethylamine (0.5-2%) or pyridine to the eluent.[22] Alternatively, use a different stationary phase like neutral or basic alumina.[22][26] Reversed-phase (C18) HPLC can also be effective.[5][23]
Steam Distillation Particularly useful for removing non-volatile tarry byproducts, especially in reactions like the Skraup or Doebner-von Miller synthesis.
Experimental Protocol: Purification of a Quinoline Carboxylic Acid by Recrystallization

This protocol provides a general guideline for purifying a crude quinoline carboxylic acid product.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the product when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored from impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Gould–Jacobs reaction. Wikipedia.
  • The Friedländer Synthesis of Quinolines. ResearchGate.
  • Recrystallization - Single Solvent. University of Calgary.
  • Pfitzinger reaction. Wikipedia.
  • Regioselectivity of the Gould–Jacobs Reaction. ResearchGate.
  • Conrad–Limpach synthesis. Wikipedia.
  • Design of New Radical Reactions: From Elusive 5-Endo-Dig Cyclization to Cascade Transformations. ACS Publications.
  • Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. ResearchGate.
  • Gould-Jacobs Reaction. Organic Chemistry Portal.
  • AN56 Gould Jacobs Quinoline forming reaction. Biotage.
  • Friedländer synthesis. Wikipedia.
  • Doebner–Miller reaction. Wikipedia.
  • Recrystallization and Crystallization. University of California, Los Angeles.
  • The Pfitzinger Reaction. (Review). ResearchGate.
  • RECRYSTALLISATION. University of Sydney.
  • Conrad-Limpach-Knorr synthesis of Quinolone. YouTube.
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Column chromatography. Columbia University.
  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Recrystallization. Chemistry LibreTexts.
  • Gould–Jacobs Reaction. ResearchGate.
  • Oxidative Cyclization in Natural Product Biosynthesis. PMC - PubMed Central.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR).
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate.
  • Doebner–Miller reaction. Wikipedia.
  • Column chromatography of carboxylic acids? r/chemistry. Reddit.
  • Purification of Organic Compounds by Flash Column Chromatography. JoVE.
  • Conrad-limpach-knorr synthesis of Quinolone. YouTube.
  • What is the complete procedure for Doebner-von miller reaction ? ResearchGate.

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Technical Support Center: Purification of Crude 6-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 6-Hydroxyquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this crucial chemical intermediate. The methodologies described herein are grounded in established chemical principles to ensure both scientific accuracy and practical utility in a laboratory setting.

Understanding the Purification Challenges

This compound possesses both a weakly acidic phenolic hydroxyl group and a carboxylic acid group, alongside a basic quinoline nitrogen atom. This amphoteric nature, combined with its aromatic structure, can present unique purification challenges. Common impurities often arise from the synthetic route and may include starting materials, byproducts from side reactions (such as isomers), and residual solvents.[1][2] The primary goal of any purification strategy is to effectively remove these impurities while maximizing the recovery of the desired high-purity product.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The nature of impurities is highly dependent on the synthetic pathway. However, common impurities can include:

  • Unreacted Starting Materials: For instance, if synthesized via a Gould-Jacobs reaction or a variation thereof, you might have residual anilines or malonic acid derivatives.

  • Positional Isomers: Incomplete regioselectivity during synthesis can lead to the formation of other hydroxyquinoline carboxylic acid isomers.[1]

  • Byproducts from Side Reactions: Decarboxylation products or over-oxidation products can sometimes be present.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude product.

  • Inorganic Salts: Salts from pH adjustments or catalysts may be present.[3]

Q2: Which purification technique is generally the most effective for this compound?

A2: A multi-step approach is often the most effective. The choice of techniques depends on the scale of your synthesis and the nature of the impurities. A typical workflow would involve an initial purification by acid-base extraction to remove neutral and basic impurities, followed by recrystallization to achieve high purity.[3][4] For particularly challenging separations, column chromatography may be necessary.[5]

Q3: My purified this compound is colored. How can I remove the colored impurities?

A3: Colored impurities are often highly conjugated organic molecules. These can typically be removed by treating a hot solution of your crude product with activated charcoal during the recrystallization process.[6] The activated charcoal adsorbs the colored impurities, which are then removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid significant loss of your product.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For a polar molecule like this compound, polar protic solvents such as ethanol, methanol, or acetic acid, or mixtures with water, are often good starting points.[8] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.

Q5: What is the expected melting point of pure this compound?

A5: While the exact melting point can vary slightly depending on the source, it is a key indicator of purity. A sharp melting point range close to the literature value suggests high purity. Broad melting point ranges typically indicate the presence of impurities. For comparison, the melting point of the related 4-Hydroxyquinoline-3-carboxylic acid is reported to be in the range of 268-273 °C.[9]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your purification experiments.

Problem 1: Low recovery after recrystallization.
Possible Cause Troubleshooting Steps Scientific Rationale
Using too much solvent During dissolution, add the hot solvent in small portions until the solid just dissolves.[6]Using an excess of solvent will keep more of your product in solution even after cooling, thus reducing the yield.
Cooling the solution too quickly Allow the flask to cool slowly to room temperature before placing it in an ice bath.[6]Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Slow cooling promotes the growth of larger, purer crystals.[7]
Incomplete precipitation After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.The solubility of the compound decreases further at lower temperatures, leading to a higher yield of precipitated crystals.
Product loss during washing Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.Using warm or an excessive amount of washing solvent will redissolve some of your purified product.
Problem 2: The compound "oils out" instead of crystallizing.
Possible Cause Troubleshooting Steps Scientific Rationale
Solution is too concentrated Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[6]If the solution is supersaturated, the compound may precipitate out as a liquid (oil) before it has a chance to form an ordered crystal lattice.
Inappropriate solvent system Try a different solvent or a solvent mixture. For instance, if using a single solvent, try adding a co-solvent in which the compound is less soluble.[8]The choice of solvent is critical for successful crystallization. A different solvent system can alter the solubility profile and promote crystal formation over oiling out.
Presence of impurities If the problem persists, consider an alternative purification step, such as acid-base extraction, before attempting recrystallization again.Certain impurities can interfere with the crystallization process and promote oiling out.[6]
Problem 3: Streaking on a silica gel TLC plate.
Possible Cause Troubleshooting Steps Scientific Rationale
Strong interaction with silica gel Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[3][10]The acidic proton of the carboxylic acid group can interact strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms and causing tailing. The added acid in the eluent keeps the compound fully protonated, resulting in a more defined spot.[3]
Sample is too concentrated Ensure your spotting solution is not overly concentrated.Overloading the TLC plate can lead to streaking and poor separation.

Experimental Protocols & Workflows

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.[11][12]

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.[3]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (test with litmus paper). The this compound should precipitate out.[12][13]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for recrystallizing the product obtained from acid-base extraction.[6]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents (e.g., ethanol, methanol, acetic acid, water, or mixtures thereof) to find a suitable recrystallization solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound ABE Acid-Base Extraction Crude->ABE Remove neutral/basic impurities Recryst Recrystallization ABE->Recryst Further purification Pure Pure Product Recryst->Pure High purity solid Analysis Purity Analysis (TLC, HPLC, NMR, MS) Pure->Analysis Confirm purity & identity

Caption: A general workflow for the purification of crude this compound.

Troubleshooting Recrystallization Diagram

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out? Problem->OilingOut Yes Success Pure Crystals Obtained Problem->Success No LowYield Low Yield? OilingOut->LowYield No ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent Yes ColoredCrystals Colored Crystals? LowYield->ColoredCrystals No UseLessSolvent Use Less Solvent LowYield->UseLessSolvent Yes ColoredCrystals->Success No Charcoal Use Activated Charcoal ColoredCrystals->Charcoal Yes SlowCool Cool Slowly ReheatAddSolvent->SlowCool ChangeSolvent Change Solvent System IceBath Cool in Ice Bath UseLessSolvent->IceBath Charcoal->Start

Caption: A decision tree for troubleshooting common recrystallization issues.

Data Tables for Reference

Table 1: Potential Recrystallization Solvents
SolventPropertiesRationale for Use
Ethanol/Water Polar protic mixtureGood for many polar organic compounds. The ratio can be adjusted to fine-tune solubility.[6]
Methanol/Water Polar protic mixtureSimilar to ethanol/water, but methanol is more polar.
Acetic Acid Polar protic solventCan be effective for carboxylic acids, but may be difficult to remove completely.
Dimethylformamide (DMF) Polar aprotic solventHigh boiling point, good for dissolving many organic compounds. Often used with an anti-solvent for precipitation.
Dioxane/Water Polar mixtureAnother option for compounds with intermediate polarity.
Table 2: Analytical Techniques for Purity Assessment
TechniqueInformation ProvidedTypical Observations for a Pure Sample
Thin-Layer Chromatography (TLC) Quick assessment of purity and reaction progress.A single, well-defined spot.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.[14]A single major peak with an area % > 95-99%.[14]
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Structural confirmation and detection of impurities.[1]Sharp signals corresponding to the expected structure with minimal or no impurity peaks.
Mass Spectrometry (MS) Confirmation of molecular weight.[1]A strong signal corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.
Melting Point Analysis Indication of purity.A sharp melting point range that matches the literature value.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • SIELC Technologies. (n.d.). Separation of 6-Hydroxyquinoline on Newcrom R1 HPLC column.
  • ChemSynthesis. (n.d.). 6-hydroxy-2,4-quinolinedicarboxylic acid.
  • PubChem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid.
  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • Amerigo Scientific. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?.
  • ACS Omega. (2021, October 27). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771).
  • ResearchGate. (2015, March 22). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement.
  • Morressier. (2015, March 27). Synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction and Bamberger rearrangement.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid.
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

Sources

Technical Support Center: Recrystallization of 6-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the successful purification of 6-Hydroxyquinoline-3-carboxylic acid through recrystallization, designed for chemistry professionals. This document provides practical, science-backed solutions to common experimental challenges.

As a Senior Application Scientist, this guide is structured to address the practical challenges and nuanced considerations encountered during the purification of this compound. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique designed to remove impurities from a solid compound.[1][2] For this compound, which is typically a solid at room temperature, this process leverages differences in solubility between the target compound and contaminants.[3] By dissolving the crude material in a hot solvent and allowing it to cool slowly, the compound of interest selectively crystallizes into a more ordered, purer lattice structure, leaving impurities behind in the solution (mother liquor).[1][4]

Q2: How do I select an appropriate solvent for this specific molecule?

The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or ice-bath temperatures.[1][2] Given the molecule's structure—containing a polar hydroxyl group, a carboxylic acid group, and an aromatic quinoline core—polar solvents are the logical starting point.

  • Initial Recommendations: Ethanol is often a good first choice for quinoline derivatives.[5] Other potential solvents include methanol, acetone, or acetic acid.

  • Mixed Solvent Systems: If the compound is too soluble in one solvent (like methanol) and poorly soluble in another (like water), a mixed solvent system can be highly effective.[6] An ethanol/water or acetone/water mixture often provides the necessary solubility gradient. The "better" solvent is used to dissolve the compound, and the "poorer" solvent (antisolvent) is added to the hot solution until turbidity appears, which is then cleared by adding a drop or two of the better solvent.[6]

Q3: Why is a minimum amount of hot solvent so critical for a good yield?

Using the minimum volume of boiling solvent required to fully dissolve the solid is crucial for maximizing recovery.[3] The compound has some degree of solubility even in the cold solvent. Any excess solvent beyond the saturation point at high temperature will retain more of your product in the solution upon cooling, thereby reducing the final crystal yield.[3][7]

Q4: What is "oiling out," and how can I prevent it with this compound?

"Oiling out" occurs when the solid melts and comes out of solution as a liquid oil rather than forming solid crystals.[7][8] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution becomes supersaturated at a temperature above the compound's melting point.

To prevent this:

  • Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional "good" solvent. This keeps the compound soluble to a lower temperature before it precipitates.[7]

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. A hot solution should be allowed to cool to room temperature on the benchtop, undisturbed, before being moved to an ice bath.[8] Rapid cooling encourages precipitation over crystallization.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Problem 1: My compound will not fully dissolve, even in a large volume of boiling solvent.

  • Possible Cause 1: Insoluble Impurities. Your crude product may contain impurities that are insoluble in the chosen solvent.

    • Solution: Perform a hot filtration. After dissolving as much of the solid as possible, filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.[6] Proceed with cooling the hot filtrate. To prevent premature crystallization in the funnel, it's wise to use a slight excess of solvent and boil it off after filtration.[6]

  • Possible Cause 2: Incorrect Solvent Choice. The solvent may simply be a poor choice for this compound.

    • Solution: Re-evaluate your solvent system. If using a single solvent, try a more polar option or a mixed solvent system as described in the FAQs.

Problem 2: After cooling, no crystals have formed.

  • Possible Cause 1: Supersaturation. The solution may be supersaturated, meaning the conditions are suitable for crystallization, but the process has not been initiated.[8]

    • Solution 1: Scratching. Gently scratch the inside of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[8]

    • Solution 2: Seed Crystal. If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" provides a template for further crystal formation.[8]

  • Possible Cause 2: Too Much Solvent. This is the most common reason for failed crystallization or low yield.[8]

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 10-20% and then allow it to cool again.[7] Be careful not to evaporate too much, which could cause the product to crash out of solution too quickly.

Problem 3: The final product is still colored.

  • Possible Cause: Presence of Colored Impurities. Highly conjugated organic molecules are common colored impurities that may have similar solubility profiles to your product.

    • Solution: Activated Charcoal Treatment. After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a very small amount (e.g., a spatula tip) of activated charcoal.[1][10] The charcoal adsorbs the colored impurities on its high-surface-area matrix. Bring the solution back to a boil for a few minutes and then perform a hot filtration to remove the charcoal before cooling.[10] Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.[7]

Problem 4: The final yield is very low (<50%).

  • Possible Cause 1: Excessive Solvent. As discussed, using too much solvent is a primary cause of low recovery.[3][7]

  • Possible Cause 2: Premature Crystallization. Significant product may have been lost during a hot filtration step if the solution cooled and crystallized in the funnel.

    • Solution: Always use a pre-heated funnel and filter the solution as quickly as possible.[11] Adding a small excess of solvent before hot filtration can help, which can then be boiled off before cooling.

  • Possible Cause 3: Incomplete Crystallization. The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[9]

Experimental Protocol & Data

Protocol: Recrystallization of this compound

This protocol provides a robust starting point. Researchers should optimize solvent volumes based on the purity of their crude material.

  • Solvent Selection: Based on preliminary solubility tests, an ethanol/water mixed solvent system is often effective. Ethanol is the "good" solvent, and water is the "antisolvent."

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to dissolve the solid completely at or near its boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a minimal amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, filter the hot solution through a pre-warmed funnel into a clean Erlenmeyer flask.

  • Induce Saturation: While the ethanolic solution is still hot, add deionized water dropwise until a persistent cloudiness (turbidity) is observed. Then, add a few drops of hot ethanol to re-dissolve the precipitate and produce a clear, saturated solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (e.g., a 50:50 ethanol/water mix) to remove any residual mother liquor containing impurities.[11]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven or desiccator until a constant weight is achieved.[3]

Quantitative Parameter Summary
ParameterRecommended Value/RangeRationale
Initial Solvent Ratio ~10-20 mL ethanol per 1 g crude solidA starting point to ensure dissolution without excessive solvent use.
Heating Temperature Near the boiling point of the solventMaximizes solubility to use the minimum solvent volume.
Cooling Protocol Slow cooling to RT (~1 hr) then ice bath (≥30 min)Promotes the formation of large, pure crystals and maximizes yield.[9]
Wash Solvent Volume 1-2 small portions of ice-cold solventMinimizes re-dissolving the purified product while removing impurities.[3]

Visual Workflow

The following diagram illustrates the decision-making process and workflow for the recrystallization of this compound.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent (Ethanol) start->dissolve check_insolubles Are Insoluble Impurities Present? dissolve->check_insolubles hot_filter Hot Filtration check_insolubles->hot_filter Yes add_antisolvent Add Antisolvent (Water) to Hot Solution until Turbid, then Clarify check_insolubles->add_antisolvent No hot_filter->add_antisolvent cool Slow Cooling & Crystallization add_antisolvent->cool filtrate Vacuum Filtration cool->filtrate wash Wash Crystals with Ice-Cold Solvent filtrate->wash dry Dry Crystals wash->dry product Pure Product dry->product

Caption: A decision-tree workflow for the purification of this compound.

References

  • Recrystallization1. (n.d.).
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Recrystallization. (n.d.). University of California, Davis.
  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). BenchChem.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Organic Chemistry Lab: Recrystallization. (2007). YouTube.
  • Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. (n.d.). BenchChem.
  • 4-Hydroxyquinoline-3-carboxylic acid 97%. (n.d.). Sigma-Aldrich.
  • 6-Hydroxyquinoline 95%. (n.d.). Sigma-Aldrich.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.

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Technical Support Center: Optimizing Doebner Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-4-carboxylic acids via the Doebner reaction. This powerful three-component reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a cornerstone in the synthesis of a wide array of substituted quinolines. These structures are pivotal in the development of pharmaceuticals and other bioactive molecules.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction and achieve optimal results in your laboratory.

Understanding the Doebener Synthesis: A Mechanistic Overview

The Doebner reaction is a one-pot, three-component synthesis that elegantly constructs the quinoline scaffold.[1] The reaction proceeds through a cascade of condensation and cyclization steps. While the exact mechanism is still a subject of discussion, it is generally accepted to initiate with either the formation of a Schiff base from the aniline and aldehyde or an aldol-type condensation of the aldehyde with the enol form of pyruvic acid.[2] The subsequent steps involve a Michael-type addition, intramolecular cyclization, and a final oxidation/aromatization step to yield the quinoline-4-carboxylic acid.[3] A crucial aspect of the mechanism is the "hydrogen-transfer" process, where an imine formed in situ can act as an oxidant for the dihydroquinoline intermediate, which is particularly relevant when dealing with anilines bearing electron-withdrawing groups.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.

Problem 1: Consistently Low Yield of the Desired Quinoline-4-Carboxylic Acid

Question: My Doebner reaction is consistently resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in the Doebner synthesis can be attributed to several factors, ranging from substrate reactivity to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups are notoriously less reactive in the conventional Doebner reaction, often leading to poor yields.[3][4]

    • Solution: For such substrates, consider employing a "Doebner hydrogen-transfer" protocol. This involves adjusting the stoichiometry to use an excess of the aniline and aldehyde relative to pyruvic acid. This ensures a sufficient concentration of the imine to act as a hydrogen acceptor for the final aromatization step.[5] Alternatively, more forcing conditions such as higher temperatures and longer reaction times, or a more effective catalytic system, may be necessary.[6]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical parameters that significantly influence the reaction outcome.

    • Solution: A systematic optimization of these parameters is recommended. For instance, some reactions require heating to proceed efficiently, with temperatures around 65°C often proving effective.[7] Acetonitrile has been identified as a suitable solvent in several cases, offering good yields and ease of workup.[4][8] Both Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., BF₃·THF, SnCl₄) can catalyze the reaction; the optimal choice will be substrate-dependent.[3][7]

  • Inefficient Workup and Purification: Product loss during the isolation and purification stages can significantly impact the final yield.

    • Solution: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. Optimize the pH during the workup to ensure the quinoline-4-carboxylic acid is in a form that is readily extractable.

Problem 2: Formation of a Significant Amount of Byproducts

Question: I am observing the formation of unexpected byproducts in my reaction mixture, complicating purification and reducing the yield of my target compound. What are these byproducts and how can I minimize their formation?

Answer: The primary byproduct of concern is often the reduced, non-aromatic benzylamine derivative, which arises from the reduction of the imine intermediate.[5]

  • Cause: In the hydrogen-transfer mechanism, the dihydroquinoline intermediate reduces the imine, leading to the formation of the byproduct and a lower yield of the desired oxidized quinoline. This is particularly prevalent with electron-deficient anilines.[5]

    • Solution:

      • Adjust Reactant Stoichiometry: Increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid can favor the desired pathway by ensuring an adequate supply of the imine to act as a hydrogen acceptor.[5]

      • Slow Addition of Pyruvic Acid: Adding a solution of pyruvic acid dropwise to the reaction mixture at an elevated temperature can suppress its decomposition and the formation of impurities.[5]

Problem 3: My Final Product is the Decarboxylated Quinoline

Question: My reaction is yielding the decarboxylated quinoline instead of the expected quinoline-4-carboxylic acid. What causes this and how can I prevent it?

Answer: Decarboxylation is a known side reaction for quinoline-4-carboxylic acids.

  • Cause: This side reaction is often promoted by high temperatures.[5]

    • Solution:

      • Temperature Control: Carefully controlling and lowering the reaction temperature can significantly reduce the rate of decarboxylation. It is advisable to start with milder conditions and only increase the temperature if the reaction is sluggish.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Doebner reaction and the Doebner-von Miller reaction?

A1: The Doebner reaction specifically refers to the three-component reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[2] The Doebner-von Miller reaction is a related but distinct synthesis that involves the reaction of an aniline with α,β-unsaturated carbonyl compounds to form quinolines.[9][10]

Q2: Can I use a ketone instead of an aldehyde in the Doebner reaction?

A2: The classic Doebner reaction specifies the use of an aldehyde. While the related Doebner-von Miller reaction can utilize α,β-unsaturated ketones, the direct substitution of an aldehyde with a ketone in the three-component Doebner reaction is not its standard protocol.

Q3: Are there any "greener" or more environmentally friendly approaches to the Doebner synthesis?

A3: Yes, research has explored modifications to make the synthesis more environmentally benign. This includes the use of water as a solvent and microwave-assisted synthesis, which can lead to shorter reaction times and potentially reduced energy consumption.[11][12][13] Additionally, the use of hydrogen peroxide as an oxidant in Doebner-like processes has been reported as a greener alternative.[14][15]

Q4: How can I purify my quinoline product if it is contaminated with tar-like substances?

A4: Tar formation can be a significant issue, particularly in related syntheses like the Doebner-von Miller reaction under harsh acidic conditions.[16] While less common in the standard Doebner reaction, if you do encounter tarry byproducts, purification can be challenging. For volatile quinolines, steam distillation is a classic and often effective method for separation from non-volatile tars.[16] Column chromatography on silica gel is also a standard purification technique.

Optimizing Reaction Parameters: A Tabular Summary

The following table summarizes the impact of key reaction parameters on the Doebner synthesis, providing a quick reference for optimization.

ParameterEffect on ReactionRecommendations for Optimization
Aniline Substituents Electron-withdrawing groups decrease nucleophilicity and can lead to lower yields.For electron-deficient anilines, consider the Doebner hydrogen-transfer modification or more forcing conditions.
Catalyst Both Brønsted and Lewis acids can be effective. The choice can significantly impact reaction efficiency.Screen a variety of acids (e.g., p-TsOH, HCl, BF₃·THF, SnCl₄) to find the optimal catalyst for your specific substrates.
Solvent The solvent can influence reaction rates and yields.While ethanol is common, acetonitrile has been shown to be effective.[4][8] A solvent screen is advisable for new substrate combinations.
Temperature Higher temperatures can increase reaction rates but may also lead to side reactions like decarboxylation.Start with milder conditions (e.g., 65°C) and monitor the reaction progress.[7] Avoid excessively high temperatures.
Stoichiometry The ratio of reactants is crucial, especially for the hydrogen-transfer mechanism.For electron-deficient anilines, use an excess of the aniline and aldehyde relative to pyruvic acid.[5]
Addition Rate The rate of addition of pyruvic acid can affect byproduct formation.A slow, dropwise addition of pyruvic acid to the heated reaction mixture is recommended to minimize side reactions.[5]

Detailed Experimental Protocol: Synthesis of a Substituted Quinoline-4-Carboxylic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Substituted Aniline (1.0 equiv)

  • Substituted Aldehyde (1.1 equiv)

  • Pyruvic Acid (0.56 equiv)

  • Lewis Acid Catalyst (e.g., BF₃·THF, 0.28 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (1.0 equiv), the substituted aldehyde (1.1 equiv), and acetonitrile.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·THF, 0.28 equiv) to the reaction mixture at room temperature.

  • Initial Heating: Stir the reaction mixture at 65°C for 10 minutes.[7]

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56 equiv) in acetonitrile. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65°C.[7]

  • Reaction Monitoring: Continue to heat the reaction mixture at 65°C for an additional 21 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: a. Cool the reaction mixture to room temperature. b. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. c. Separate the organic layer. Extract the aqueous layer with EtOAc. d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizing the Doebner Synthesis Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for the Doebner synthesis and a logical approach to troubleshooting common issues.

Doebner_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aniline, Aldehyde, and Solvent (MeCN) catalyst Add Lewis Acid (e.g., BF3·THF) reagents->catalyst heat1 Heat to 65°C catalyst->heat1 add_pyruvic Dropwise Addition of Pyruvic Acid heat1->add_pyruvic heat2 Continue Heating (Monitor by TLC) add_pyruvic->heat2 cool Cool to RT heat2->cool neutralize Neutralize (NaHCO3) & Extract (EtOAc) cool->neutralize dry Dry (Na2SO4) & Concentrate neutralize->dry purify Purify (Recrystallization or Chromatography) dry->purify product product purify->product Final Product

Caption: A generalized experimental workflow for the Doebner synthesis of quinolines.

Troubleshooting_Doebner start Low Yield or Byproduct Formation check_substrate Is the aniline electron-deficient? start->check_substrate adjust_stoichiometry Adjust Stoichiometry: Increase Aniline & Aldehyde (Hydrogen-Transfer) check_substrate->adjust_stoichiometry Yes optimize_conditions Systematically Optimize: - Catalyst - Solvent - Temperature check_substrate->optimize_conditions No yes_substrate Yes no_substrate No check_addition Check Pyruvic Acid Addition adjust_stoichiometry->check_addition optimize_conditions->check_addition slow_addition Implement Slow, Dropwise Addition check_addition->slow_addition check_workup Review Workup & Purification slow_addition->check_workup optimize_workup Optimize pH & Extraction Protocol check_workup->optimize_workup end Improved Yield optimize_workup->end

Caption: A logical workflow for troubleshooting the Doebner synthesis.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
  • Doebner–Miller reaction - Wikipedia.
  • Doebner-Miller Reaction - SynArchive.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate.
  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Publishing.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - the University of Bath's research portal.
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube.
  • Microwave assisted quinoline derivatives by ssisted efficient synthesis of line derivatives by aza-Diels-Alder reaction strategy - JETIR.
  • Doebner reaction - Wikipedia.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube.
  • How to perform Doebner-MIller Synthesis without oxidizing agent? - ResearchGate.

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Technical Support Center: Improving the Solubility of 6-Hydroxyquinoline-3-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance and troubleshooting for a common challenge encountered in bioassays: the poor aqueous solubility of 6-Hydroxyquinoline-3-carboxylic acid. Our goal is to equip you with the foundational knowledge and practical protocols to overcome this hurdle, ensuring the accuracy and reproducibility of your experimental results.

Section 1: Understanding the Molecule: Why is Solubility a Challenge?

This compound is a bifunctional molecule containing a planar quinoline ring system, a weakly acidic hydroxyl group (-OH), and a more acidic carboxylic acid group (-COOH). Its limited aqueous solubility stems from the hydrophobic nature of the quinoline core and its molecular structure, which allows for strong intermolecular hydrogen bonding in its solid state, making it difficult for water molecules to solvate it effectively.

The key to manipulating its solubility lies in understanding its ionization states, which are governed by the pH of the solution and the pKa values of its functional groups.

  • Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (negatively charged, -COO⁻) at a pH above its pKa, significantly increasing its affinity for polar solvents like water.

  • Hydroxyl Group (-OH): This phenolic group is weakly acidic and will be deprotonated (negatively charged, -O⁻) only at a higher pH, further enhancing solubility.

  • Quinoline Nitrogen: The nitrogen in the quinoline ring is weakly basic and can be protonated (positively charged) at a very low pH.

At physiological pH (~7.4), the carboxylic acid is largely deprotonated, but the molecule as a whole may still possess insufficient solubility for many bioassays, which often require concentrations in the micromolar to millimolar range.

Caption: Ionization states of this compound at different pH ranges.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face when working with this compound.

Q1: My compound won't dissolve in my neutral aqueous buffer. What is the first thing I should try?

A1: The most direct approach is pH adjustment. Since the molecule has an acidic carboxylic acid group, increasing the pH of the solution will deprotonate this group, forming a more soluble salt.[1]

  • Quick Fix: Prepare a concentrated stock solution in a dilute basic solution like 0.1 N NaOH, then dilute this stock into your final assay buffer. The buffering capacity of your final medium should bring the pH back to the desired range. Always check the final pH of your working solution.

  • Caution: Ensure that the transient or final high pH does not affect the stability of your compound or the components of your bioassay.

Q2: How do I prepare a high-concentration stock solution for long-term storage?

A2: For preparing concentrated stock solutions (e.g., 10-100 mM), an organic co-solvent is the standard method.[2][3][4] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power for a wide range of organic molecules.[5]

  • Best Practice: Accurately weigh your compound and dissolve it in 100% anhydrous DMSO to the desired concentration.[6][7] Store these stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Ensure your DMSO is of high purity and stored properly to prevent water absorption, which can affect solubility and compound stability.

Q3: I'm seeing precipitation when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This is a very common phenomenon known as "crashing out." It occurs because the compound, while soluble in DMSO, is not soluble in the final aqueous environment once the DMSO concentration is diluted.[8][9][10]

Here is a troubleshooting workflow to address this:

  • Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of your compound. Determine the highest concentration that remains soluble in your final assay medium (containing the diluted DMSO).

  • Increase Final DMSO Concentration: Most cell-based assays can tolerate DMSO up to 0.5%, and some robust enzymatic assays can tolerate even more.[8] Perform a vehicle control experiment to determine the maximum DMSO concentration your specific assay can tolerate without affecting the results.

  • Improve Mixing: When diluting, add the DMSO stock to the aqueous buffer (not the other way around) while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[7]

  • Use an Intermediate Dilution Step: Instead of a single large dilution (e.g., 1:1000), try a serial dilution. For example, dilute the 100 mM DMSO stock to 10 mM in DMSO, then dilute this into your aqueous buffer.

  • Consider Additives: If the above methods fail, you may need to incorporate solubility-enhancing excipients into your assay buffer.

Caption: Troubleshooting workflow for compound precipitation from DMSO stock.

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can encapsulate poorly soluble guest molecules, like this compound, into their central cavity, forming an "inclusion complex."[14][15] This complex has a hydrophilic exterior, rendering the entire package soluble in water.[14][15]

  • Application: Beta-cyclodextrins (β-CD) and their more soluble derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11] You can add them directly to your assay buffer to act as a "carrier" for the compound. A screening experiment is necessary to determine the optimal type and concentration of cyclodextrin.

Section 3: Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment

This protocol is suitable for preparing a fresh stock solution for immediate use in assays where a slightly basic pH is tolerable.

  • Weighing: Accurately weigh 1.892 mg of this compound (MW: 189.17 g/mol ).

  • Initial Suspension: Place the powder in a 1.5 mL microcentrifuge tube and add 500 µL of sterile, nuclease-free water. The compound will not dissolve at this stage.

  • Solubilization: While vortexing gently, add 1 N NaOH dropwise (typically 1-5 µL) until the solid completely dissolves. The solution should become clear.

  • Volume Adjustment: Adjust the final volume to 1.0 mL with sterile water.

  • Final Check: Briefly centrifuge the tube to ensure no undissolved material is present. This stock solution is now 10 mM. It should be used fresh, as the stability at high pH for long-term storage may be a concern.

Protocol 2: Preparation and Use of a 100 mM DMSO Stock Solution

This is the standard protocol for creating a concentrated, storable stock solution.

  • Preparation: In a sterile glass vial, weigh out 18.92 mg of this compound.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Homogenization: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the 100 mM stock into smaller volumes (e.g., 20 µL) in sterile polypropylene tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Use in Assay: To make a 100 µM working solution in a 1 mL final assay volume, you would perform a 1:1000 dilution. Add 1 µL of the 100 mM stock solution to 999 µL of your final assay buffer, ensuring immediate and vigorous mixing. The final DMSO concentration will be 0.1%.

Section 4: Data & Method Comparison

The choice of solubilization method depends on the specific requirements of your bioassay, such as the target concentration, cell type sensitivity, and experimental endpoint.

MethodProsConsBest For
pH Adjustment Simple, avoids organic solvents.May alter compound activity or assay conditions; potential stability issues.Biochemical assays insensitive to small pH shifts; immediate use.
DMSO Co-solvent High concentration stocks are possible; widely used and accepted.Potential for compound precipitation upon dilution; solvent toxicity to cells at >0.5%.[8]High-throughput screening, cell-based assays (with vehicle controls), long-term storage.
Cyclodextrins Increases aqueous solubility without pH change or organic solvents; can reduce cytotoxicity.May alter drug availability/activity; requires optimization; can be costly.Cell-based assays with sensitive lines; when DMSO causes precipitation at tolerable concentrations.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
  • Cyclodextrin - Wikipedia. Wikipedia.
  • How to Make Accurate Stock Solutions. Bitesize Bio.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • How do we choose a proper concentration for the stock solution?. ResearchGate.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Center for Biotechnology Information.
  • Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI.
  • Solutions and dilutions: working with stock solutions. Rice University.
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Preparing Stock Solutions. PhytoTech Labs.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454. PubChem.
  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC. National Institutes of Health.
  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. ResearchGate.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate.
  • 6-Hydroxyquinoline | C9H7NO | CID 11374. PubChem.
  • This compound - CAS:1137826-05-1. Sunway Pharm Ltd.
  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data.

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Tar Formation in Skraup Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to one of the most persistent challenges in quinoline synthesis: managing the notoriously vigorous Skraup reaction and preventing the formation of intractable tar. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful synthetic tool. Here, we move beyond simple protocols to explain the underlying causes of common issues and provide field-proven, actionable solutions in a direct question-and-answer format. Our goal is to empower you to optimize your reaction conditions, improve yields, and achieve reproducible, high-purity results.

Section 1: Understanding Tar Formation (The 'Why')

Before we can effectively prevent tar formation, it is crucial to understand its origins within the complex reaction landscape of the Skraup synthesis.

Question: What is the primary cause of tar formation in the Skraup synthesis?

Answer: Tar formation is predominantly caused by the polymerization of acrolein, an intermediate generated from the acid-catalyzed dehydration of glycerol.[1][2] The highly acidic environment, typically provided by concentrated sulfuric acid, and the high temperatures required for the reaction create ideal conditions for acrolein to self-polymerize, leading to the formation of viscous, dark, and often unworkable tarry byproducts.[1][2][3] This process competes directly with the desired reaction pathway, significantly reducing the yield of the target quinoline.[1][4]

Section 2: Preventative Measures & Optimization (The 'How')

Proactive control of the reaction conditions is the most effective strategy to mitigate tar formation. This section details key preventative measures and optimization techniques.

Question: My Skraup reaction is extremely exothermic and difficult to control, often leading to a runaway reaction and extensive tarring. How can I moderate it?

Answer: The highly exothermic nature of the Skraup synthesis is a major contributor to both safety concerns and byproduct formation.[3][5] Effective moderation is key to a successful synthesis.

Immediate Actions for a Runaway Reaction:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.[1]

  • Ensure adequate venting is in place to manage any sudden pressure increases.

  • Always work behind a blast shield when performing a Skraup synthesis.[1]

Preventative Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely adopted and crucial technique for taming the reaction's exothermicity.[1][3][6][7] Ferrous sulfate is believed to act as an oxygen carrier, which slows down and controls the oxidation step, leading to a smoother and less violent reaction.[1][6] Boric acid has also been reported as an effective moderator.[3][5][7]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. The recommended order is typically aniline, ferrous sulfate, glycerol, and then a slow, careful addition of cooled concentrated sulfuric acid.[1][3]

  • Gradual Heating: Avoid aggressive heating. Gently warm the mixture to initiate the reaction. Once the reaction begins to boil (an indication of initiation), remove the external heat source.[1][3] The reaction's own exotherm should sustain it for a period. Re-apply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[1]

Question: Are there alternatives to harsh oxidizing agents like nitrobenzene or arsenic acid that can reduce tar formation?

Answer: Yes, the choice of oxidizing agent can significantly influence the reaction's vigor and the extent of tar formation. While nitrobenzene and arsenic acid are traditional and effective, they contribute to the harsh reaction conditions.[8] Milder and safer alternatives are an active area of research.[1] Some reported alternatives include:

  • Iodine (catalytic): Iodine can be used in catalytic amounts and is considered a milder oxidizing agent.[1][9] In the presence of sulfuric acid, iodide is oxidized to iodine, which is sufficient for the final aromatization step.[9]

  • Ferric compounds and Vanadium Pentoxide (V₂O₅): These have also been used as alternative oxidizing agents.[9]

  • Ionic Liquids: Some modern protocols utilize Brønsted-acidic ionic liquids which can serve as both the acidic catalyst and, in some cases, eliminate the need for an external oxidant, leading to cleaner reactions.[10][11]

Section 3: Troubleshooting Guide (Step-by-Step Solutions)

This section provides a structured approach to addressing specific problems encountered during and after the Skraup synthesis.

Question: I have followed the preventative measures, but my crude product is still a dark, tarry mixture. What is the most effective method for purification?

Answer: Isolating the desired quinoline from the tarry residue is a common challenge.[12] The most effective and widely used purification technique is steam distillation .[1]

Step-by-Step Purification Protocol:

  • Alkalinization: After the reaction is complete and has cooled, carefully make the mixture strongly alkaline using a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base.

  • Steam Distillation Setup: Arrange the apparatus for steam distillation.

  • Distillation: Pass steam through the alkaline mixture. The quinoline product is volatile with steam and will co-distill, leaving the non-volatile tar behind in the reaction flask.[1]

  • Extraction: Collect the distillate, which will be an aqueous solution of quinoline. The quinoline can then be extracted from the distillate using an organic solvent such as diethyl ether or dichloromethane.[1]

  • Further Purification: For removing colored impurities, the extracted product can be treated with activated carbon.[1] To remove any unreacted aniline that may have co-distilled, the distillate can be acidified and treated with sodium nitrite to form a non-volatile diazonium salt, followed by re-basification and another steam distillation or extraction.[1]

Question: My reaction yields are consistently low, even with moderate tar formation. What other factors should I consider?

Answer: Low yields can stem from several factors beyond excessive tarring.[1]

Potential CauseTroubleshooting Steps
Incomplete Reaction Ensure sufficient reaction time and temperature. A prolonged reflux period after the initial exotherm is often necessary for the reaction to go to completion.[1]
Substituent Effects The electronic nature of substituents on the aniline ring affects reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can require harsher conditions, potentially leading to lower yields.[1]
Purification Losses Ensure efficient extraction techniques are used during the workup to minimize product loss in the aqueous phase or adsorbed to the tar.[1]
Water Content in Glycerol The use of highly concentrated glycerol (e.g., "dynamite" glycerol with <0.5% water) is recommended for good yields. Standard USP glycerol contains more water and can lead to lower yields.[6]

Below is a troubleshooting workflow to help diagnose and address low yields.

G start Low Quinoline Yield tar Excessive Tar Formation? start->tar control Improve Reaction Control: - Add Ferrous Sulfate - Slow Acid Addition - Gradual Heating tar->control Yes incomplete Incomplete Reaction? tar->incomplete No purify Optimize Purification: - Efficient Steam Distillation - Thorough Solvent Extraction control->purify end Improved Yield purify->end conditions Adjust Reaction Conditions: - Increase Reflux Time - Verify Temperature incomplete->conditions Yes reagents Check Reagent Quality: - Use Anhydrous Glycerol - Verify Aniline Purity incomplete->reagents No conditions->end reagents->end

Caption: Troubleshooting workflow for low product yields in Skraup synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the specific role of each main reagent in the Skraup synthesis? A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will become part of the quinoline heterocyclic core.[1]

  • Glycerol: Acts as the source of the three-carbon chain (C2, C3, and C4 of the quinoline ring). It dehydrates in the presence of strong acid to form acrolein, the key intermediate.[1][7]

  • Sulfuric Acid: Serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and subsequent dehydration steps.[1][7]

  • Oxidizing Agent (e.g., Nitrobenzene): Its role is to oxidize the 1,2-dihydroquinoline intermediate formed after cyclization to the final aromatic quinoline product.[7][13]

Q2: Can modern techniques like microwave-assisted synthesis help reduce tar formation? A2: Yes, modern synthetic methods have been shown to significantly improve the Skraup synthesis. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, which often correlates with a reduction in byproduct formation.[1][10][12] The rapid and uniform heating provided by microwaves can minimize the time reactants are exposed to the harsh conditions that lead to polymerization.[10]

Q3: Is it possible to run the Skraup synthesis under solvent-free conditions? A3: Yes, solvent-free protocols have been developed.[1][12] These "green chemistry" approaches can lead to cleaner reactions and simpler product isolation, further helping to circumvent the issues associated with traditional, aggressive reaction conditions.[12]

The following diagram illustrates the key reaction steps and highlights where tar formation occurs.

G cluster_0 Skraup Synthesis Pathway cluster_1 Side Reaction Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein_poly Acrolein Acrolein->Acrolein_poly Competes with Michael Addition Aniline Aniline Michael_Adduct Michael_Adduct Aniline->Michael_Adduct + Acrolein (Michael Add.) Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] Oxidation Tar Tar Formation Acrolein_poly->Tar H⁺ / Heat Polymerization

Caption: Key steps in the Skraup synthesis and the competing tar formation pathway.

References

  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • ScienceMadness. (2009).
  • Wikipedia. (n.d.). Skraup reaction.
  • BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Organic Syntheses. (n.d.). The 12-l.
  • SlideShare. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

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"common impurities in 6-Hydroxyquinoline-3-carboxylic acid and their identification"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Hydroxyquinoline-3-carboxylic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety, efficacy, and reproducibility of your results. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: FAQ - Understanding Impurities in this compound

This section addresses the fundamental questions regarding the origin and nature of impurities you may encounter.

Q1: What are the primary sources of impurities I should be aware of?

As with any synthesized compound, impurities in this compound can be introduced at nearly any stage of its lifecycle. A comprehensive understanding of these sources is the first step in controlling them.[1] According to regulatory frameworks like the International Council on Harmonisation (ICH), we can classify these into three main categories.[2]

  • Organic Impurities: These are the most common and structurally diverse. They can be starting materials from the synthesis that were not fully consumed, by-products from unintended side reactions, intermediates that did not react completely, or degradation products that form during manufacturing or storage.[1]

  • Inorganic Impurities: These are often non-carbon-based substances. They can include reagents, ligands, catalysts (e.g., residual palladium from a cross-coupling step), heavy metals from equipment, or filter aids like charcoal.[1][3]

  • Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.[1] Their presence is critical to control as they can have their own toxicity profiles. The ICH Q3C guideline provides specific limits for common solvents.[2]

Q2: What specific types of process-related impurities might I encounter?

Process-related impurities are a direct consequence of the synthetic route employed. While numerous synthetic pathways to the quinoline core exist, they share common reaction types that can generate predictable impurities.

For instance, a common synthesis for the quinoline core is the Skraup synthesis or a variation thereof.[4] A hypothetical synthesis of this compound might involve the reaction of a substituted aniline with a dicarbonyl compound. Potential impurities from such a process could include:

  • Unreacted Starting Materials: Residual 4-aminophenol or its synthetic equivalents.

  • Positional Isomers: If the cyclization reaction is not perfectly regioselective, isomers such as 8-Hydroxyquinoline-3-carboxylic acid could form, which can be difficult to separate.

  • Over-oxidized/Reduced Species: Depending on the reagents used (e.g., nitrobenzene in a classic Skraup reaction), you might find species where the hydroxy group is oxidized or other parts of the molecule are reduced.[4]

  • Incompletely Cyclized Intermediates: Open-chain intermediates that failed to form the second heterocyclic ring.

  • Decarboxylation Products: Loss of the carboxylic acid group to form 6-Hydroxyquinoline, especially if the reaction is run at high temperatures.[3]

Q3: What are the likely degradation products of this compound?

Degradation products arise from the decomposition of the molecule during storage or handling. The structure of this compound contains two key functionalities susceptible to degradation: the phenol (hydroxyquinoline) group and the carboxylic acid.

  • Oxidative Degradation: The phenol moiety is highly susceptible to oxidation, especially when exposed to air, light, or trace metal catalysts.[3] This can lead to the formation of colored quinone-type impurities. Forced degradation studies are essential to identify these products.[5]

  • Photolytic Degradation: Many quinoline derivatives are known to be sensitive to light.[6] Exposure to UV or even ambient light can cause cleavage or rearrangement reactions, leading to a complex mixture of degradants.[3] Products should be stored in light-resistant containers as a preventative measure.[7]

  • Decarboxylation: As mentioned previously, elevated temperatures can cause the loss of CO₂, leading to the formation of 6-Hydroxyquinoline.[3]

  • Microbial Degradation: While less common in a controlled lab setting, quinoline structures can be metabolized by microorganisms, often through hydroxylation and ring-opening pathways.[8][9]

Q4: How can these impurities impact my research or drug development process?

The impact of impurities cannot be overstated; even at trace levels, they can have profound consequences.[1]

  • Altered Biological Activity: An impurity may have its own pharmacological activity, which could either potentiate or antagonize the effect of the main compound, leading to misleading biological data.[10]

  • Toxicity: Impurities can be toxic or mutagenic, posing a significant safety risk in drug development.[3][10] Regulatory agencies have strict qualification thresholds for impurities.[2]

  • Reduced Efficacy & Stability: The presence of impurities effectively lowers the concentration of the active compound. Furthermore, some impurities can act as catalysts for the degradation of the main compound, reducing shelf-life.[11]

  • Issues with Physical Properties: Impurities can affect crystallization, solubility, and other physical properties, complicating formulation and manufacturing processes.

Section 2: Troubleshooting Guide - Analytical Challenges

This section provides guidance on identifying and characterizing impurities using common analytical techniques.

Q5: I see extra peaks in my HPLC chromatogram. What is a systematic approach to identify them?

Unexpected peaks are a common challenge. A logical, stepwise approach is the key to efficient identification. This workflow ensures that you gather the necessary data to either identify the impurity or confirm it is within acceptable limits.

G start Unexpected Peak(s) in HPLC check_blank 1. Analyze Blank (Solvent Injection) start->check_blank is_artifact Is peak present in blank? check_blank->is_artifact artifact Peak is an artifact (solvent, system peak). IGNORE. is_artifact->artifact Yes real_peak Peak is a real component. is_artifact->real_peak No spike 2. Spike with Starting Materials/Intermediates real_peak->spike is_known Does peak co-elute with a known standard? spike->is_known known_impurity Impurity Identified. QUANTIFY. is_known->known_impurity Yes unknown_impurity Peak is an unknown impurity. is_known->unknown_impurity No lcms 3. Perform LC-MS Analysis unknown_impurity->lcms get_mw Obtain Molecular Weight (MW) and Fragmentation Data lcms->get_mw propose 4. Propose Structures (Check for isomers, dimers, degradation products) get_mw->propose isolate 5. Isolate Impurity (Prep-HPLC or Fraction Collection) propose->isolate nmr 6. Perform NMR Analysis (1H, 13C, 2D NMR) isolate->nmr elucidate Structure Elucidated. DOCUMENT. nmr->elucidate

Caption: Workflow for systematic impurity identification.

Q6: What is a reliable starting point for an HPLC method to assess the purity of my sample?

High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment due to its high resolution and sensitivity.[1][12] A reversed-phase method is an excellent starting point for a polar, aromatic compound like this compound.

The causality behind these choices is critical:

  • Reversed-Phase (C18 Column): The nonpolar stationary phase (C18) effectively retains the aromatic quinoline structure, while a polar mobile phase elutes it. This mode provides excellent resolving power for related substances.[2]

  • Acidified Mobile Phase: The carboxylic acid and the basic quinoline nitrogen mean the compound's ionization state is pH-dependent. Adding an acid like formic or trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization of the carboxylic acid and protonates the nitrogen, leading to sharper, more symmetric peaks and reproducible retention times.[13]

  • Gradient Elution: Impurities can have a wide range of polarities. A gradient program, which changes the mobile phase composition over time (e.g., increasing the organic solvent percentage), is crucial for eluting both highly polar and highly nonpolar impurities in a single run with good peak shape.[14]

Table 1: Recommended Starting HPLC Method Parameters

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm General-purpose reversed-phase column with good efficiency and resolution.[12]
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase with acid modifier for peak shape control.[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase; acetonitrile offers low viscosity and good UV transparency.[12]
Gradient 5% to 95% B over 20 minutes A broad gradient ensures elution of a wide range of impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 320 nm 254 nm is a common wavelength for aromatic compounds. A second wavelength can help detect impurities with different chromophores.
Injection Vol. 10 µL Standard volume; adjust based on sample concentration.

| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | A common diluent compatible with the mobile phase. |

This method serves as a starting point and must be validated for your specific sample and impurity profile according to ICH Q2(R1) guidelines.

Q7: My initial analysis suggests an unknown impurity. How do I definitively determine its structure?

While LC-MS provides a molecular weight, it is often insufficient for unambiguous identification, especially for isomers. For definitive structural elucidation, a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[13][15]

  • High-Resolution Mass Spectrometry (HRMS): First, obtain an accurate mass of the impurity using techniques like UPLC-QTOF-MS.[16] This allows you to determine the elemental composition (molecular formula), which is a critical piece of the puzzle.

  • Isolation: To get a clean NMR spectrum, the impurity must be isolated. This is typically done using preparative HPLC to collect a sufficient quantity (typically >1 mg).

  • NMR Spectroscopy: This is the most powerful tool for structure elucidation.[15]

    • ¹H NMR: Provides information on the number and environment of protons. Comparing the spectrum to your main compound can reveal subtle changes, like a missing or shifted proton.[17]

    • ¹³C NMR & DEPT: Shows all carbon atoms in the molecule and their type (CH, CH₂, CH₃, or quaternary).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together. COSY shows which protons are coupled (adjacent), HSQC correlates protons to the carbons they are attached to, and HMBC shows long-range (2-3 bond) correlations between protons and carbons, allowing you to connect the molecular fragments.[15]

Section 3: Troubleshooting Guide - Process & Prevention

Proactive measures during synthesis and storage are the most effective way to control impurities.

Q8: How can I minimize the formation of impurities during the synthesis of this compound?

Controlling impurities starts with a well-controlled process.

  • Purity of Starting Materials: This is non-negotiable. Always test the purity of your starting materials before use. An impurity in a starting material can carry through the entire synthesis or cause side reactions.[13]

  • Reaction Parameter Optimization:

    • Temperature: Run reactions at the lowest effective temperature to minimize thermal degradation and side reactions like decarboxylation.

    • Stoichiometry: Use the correct molar ratios of reactants. An excess of one reactant can lead to by-products.

    • Atmosphere: For oxygen-sensitive compounds like phenols, run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[3]

  • Purification Strategy: Do not rely on a single purification method. A robust strategy often involves multiple orthogonal techniques, such as crystallization followed by a chromatographic polishing step.

  • Process Analytical Technology (PAT): Monitor the reaction in real-time (e.g., using in-situ IR or process HPLC) to ensure it goes to completion and to detect the formation of by-products early.

Q9: My material is failing purity specifications over time. What steps can I take to prevent degradation during storage?

Stability is a critical attribute. If you are observing increasing impurity levels over time, it points to degradation.

  • Conduct a Forced Degradation Study: First, you must understand how your molecule degrades.[11] Intentionally stress your material under harsh conditions (acid, base, oxidation, heat, light) to rapidly generate degradation products.[5] Identifying these products will tell you which degradation pathways are most relevant.

  • Implement Protective Storage Conditions:

    • Light: Store the material in amber vials or light-proof containers.[7]

    • Oxygen: For materials highly susceptible to oxidation, consider packaging under an inert atmosphere or using vacuum-sealed containers.

    • Temperature: Store at reduced temperatures (e.g., 2-8 °C or -20 °C). This slows the rate of most chemical reactions.

    • Moisture: Store in a desiccator or with a desiccant, as water can participate in hydrolytic degradation.[3]

G cluster_0 Degradation Stressors cluster_1 Preventative Storage Solutions Light Light API 6-Hydroxyquinoline-3- carboxylic Acid (API) Light->API causes Photodegradation Oxygen (Air) Oxygen (Air) Oxygen (Air)->API causes Oxidation Heat Heat Heat->API causes Decarboxylation Moisture Moisture Moisture->API causes Hydrolysis Amber Vials / Light-Proof Containers Amber Vials / Light-Proof Containers Inert Atmosphere / Vacuum Sealing Inert Atmosphere / Vacuum Sealing Refrigeration / Freezing Refrigeration / Freezing Desiccator / Low Humidity Desiccator / Low Humidity API->Amber Vials / Light-Proof Containers protects from API->Inert Atmosphere / Vacuum Sealing protects from API->Refrigeration / Freezing protects from API->Desiccator / Low Humidity protects from

Caption: Relationship between stressors and storage solutions.

Appendix A: Protocol - HPLC Purity Method

This protocol provides a step-by-step methodology for assessing the purity of this compound using the recommended HPLC conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade water, mix thoroughly, and degas (e.g., by sonication for 15 minutes).

    • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade acetonitrile, mix thoroughly, and degas.

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of your this compound sample into a 10 mL volumetric flask.

    • Add approximately 5 mL of a 50:50 mixture of Mobile Phase A and B to dissolve the sample. Sonicate briefly if necessary.

    • Allow the solution to return to room temperature, then dilute to the mark with the 50:50 mixture. Mix well.

  • HPLC System Setup and Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min until a stable baseline is achieved (approx. 15-20 minutes).

    • Set the column oven temperature to 30 °C and the UV detection wavelengths to 254 nm and 320 nm.

    • Create a sequence including a solvent blank injection, followed by your sample injection(s).

    • Inject 10 µL of the sample solution and run the gradient program as specified in Table 1.

  • Data Analysis:

    • Integrate all peaks in the chromatogram from the sample injection, excluding any peaks present in the blank.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

References

  • Pharmaffiliates. (n.d.). Quinoline-impurities.
  • Ye, G., et al. (2021). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. PubMed.
  • AMSbiopharma. (2023, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • ResearchGate. (2015, March 22). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement.
  • IJPR. (2024, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Resolian. (n.d.). Impurity Identification & Characterization.
  • Jordan Journal of Chemistry. (2025). ARTICLE.
  • PubMed. (1991, June). Microbial Metabolism of Quinoline and Related Compounds. IX. Degradation of 6-hydroxyquinoline and Quinoline by Pseudomonas Diminuta 31/1 Fa1 and Bacillus Circulans 31/2 A1.
  • IJCRT.org. (2023, November 11). Chromatography Method Development For Impurity Analysis And Degradation.
  • CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • IJPPR. (2022, June 30). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities.
  • PubChem. (n.d.). 6-Hydroxyquinoline.
  • NIH. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms.
  • ResearchGate. (2024, June 27). Microbial degradation of quinoline and methylquinolines.
  • PubMed. (2000). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • ResearchGate. (2024, August 6). Impurities in generic pharmaceutical development.
  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ResearchGate. (2024, August 9). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • PubMed. (2005). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • PubMed. (1993, March). Microbial metabolism of quinoline and related compounds. XVII. Degradation of 3-methylquinoline by Comamonas testosteroni 63.
  • NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Semantic Scholar. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
  • Technical Disclosure Commons. (2024, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
  • Science.gov. (n.d.). degradation product formed: Topics by Science.gov.
  • NIH. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
  • Science.gov. (2024, August 6). Degradation of Aromatic Hydrocarbons by Sphingomonas paucimobilis Strain EPA505.
  • Waters. (n.d.). Impurities Application Notebook.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed. (1998, December). Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay.

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Technical Support Center: Synthesis of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these synthetic routes. Quinoline-4-carboxylic acids are a cornerstone scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] However, their synthesis is often fraught with challenges, from low yields and side reactions to purification difficulties.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical Q&A format. We will delve into the nuances of common synthetic methods, explaining the causality behind experimental choices to empower you to overcome challenges in your work.

General Troubleshooting & Synthesis Strategy

Before diving into method-specific issues, let's address common problems that can arise regardless of the chosen synthetic pathway.

Q1: My overall yield is consistently low. What are the first things I should check?

Low yields are a frequent and frustrating issue in quinoline synthesis. The root cause often traces back to one of several factors: harsh reaction conditions, suboptimal reagents, or competing side reactions.[3][4][5]

Troubleshooting Workflow for Low Yields

G Start Low Yield Observed Check_Purity 1. Verify Starting Material Purity & Stability Start->Check_Purity Check_Conditions 2. Assess Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Solution_Purity Purify/resublime starting materials. Use fresh reagents. Check_Purity->Solution_Purity Impurity Suspected Check_Catalyst 3. Evaluate Catalyst (Choice, Loading, Activity) Check_Conditions->Check_Catalyst Solution_Conditions Optimize temperature incrementally. Monitor by TLC/LC-MS to avoid degradation. Ensure inert atmosphere if needed. Check_Conditions->Solution_Conditions Degradation/Side Reactions Noted Check_Solvent 4. Review Solvent System (Solubility, Boiling Point) Check_Catalyst->Check_Solvent Solution_Catalyst Screen alternative catalysts (e.g., Lewis vs. Brønsted acids). Increase loading. Use modern catalysts (nanocatalysts, ionic liquids). Check_Catalyst->Solution_Catalyst Reaction Stalled or Inefficient Solution_Solvent Switch to a higher-boiling or more polar solvent (e.g., DMF, mineral oil) to improve solubility and energy transfer. Check_Solvent->Solution_Solvent Poor Solubility or Low Reflux Temp

Caption: General troubleshooting workflow for low-yield reactions.

Q2: I'm struggling to purify my final product from a dark, tarry reaction mixture. What can I do?

Tar formation is a classic sign of polymerization or degradation, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis.[2][6]

  • Probable Cause : Strong acids can catalyze the self-polymerization of α,β-unsaturated carbonyl starting materials or degradation of the aniline.[2][6] High temperatures exacerbate this issue.[6]

  • Solution 1: Reaction Optimization : The best cure is prevention. Consider employing a biphasic solvent system (e.g., toluene/aqueous HCl) to sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[2][6]

  • Solution 2: Purification Strategy : If you already have the tarry mixture, direct chromatography is often futile.

    • Acid-Base Extraction : Dilute the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The basic quinoline product will move to the aqueous phase, leaving non-basic tars behind.

    • Basification & Re-extraction : Carefully basify the acidic aqueous layer with NaOH or NaHCO₃ to precipitate the free quinoline base, then re-extract into an organic solvent.

    • Salt Crystallization : For solid products, forming a salt like a hydrochloride or picrate can facilitate purification through crystallization, as these salts often have better crystalline properties than the free base.[4]

Method-Specific Troubleshooting Guides

Different synthetic routes present unique challenges. This section addresses issues specific to the most common methods for synthesizing quinoline-4-carboxylic acids and their precursors.

The Doebner & Doebner-von Miller Reactions

This method combines an aniline, an aldehyde, and pyruvic acid to directly form 2-substituted quinoline-4-carboxylic acids.[7][8] The related Doebner-von Miller reaction uses an α,β-unsaturated carbonyl compound.[2]

Q: My Doebner reaction gives a very low yield, and I suspect steric hindrance is the problem. How can I confirm and address this?

  • Probable Cause : The Doebner-von Miller reaction is notoriously sensitive to steric hindrance. Using γ-substituted α,β-unsaturated aldehydes or ketones can lead to the formation of complex mixtures with only trace amounts of the desired quinoline.[6][9] Steric bulk can disfavor the required cyclization pathway.[6]

  • Troubleshooting Steps :

    • Substrate Choice : If possible, select less sterically hindered starting materials. For example, the reaction of crotonaldehyde with aniline to produce 2-methylquinoline is generally more efficient than using cinnamaldehyde.[9]

    • Condition Optimization : Systematically vary the acid catalyst (e.g., screen Lewis acids like ZnCl₂ or SnCl₄ against Brønsted acids), solvent, and temperature.[6] A Design of Experiments (DoE) approach can be highly effective here.[6]

    • Alternative Routes : For highly substituted targets, a different synthetic strategy like the Pfitzinger or Gould-Jacobs reaction may be more viable.

The Pfitzinger Reaction

The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids by reacting isatin (or a substituted isatin) with a carbonyl compound in the presence of a base.[8][10]

Q: My Pfitzinger reaction is not working. The isatin seems to be decomposing. Why is this happening?

  • Probable Cause : The first step of the Pfitzinger mechanism involves the base-catalyzed hydrolysis and ring-opening of the isatin to form an isatinate salt.[1] If the reaction conditions are too harsh or prolonged, or if the starting isatin has sensitive functional groups, this intermediate can be prone to degradation.

  • Troubleshooting Steps :

    • Base and Solvent : The choice of base is critical. While KOH is common, you can try milder conditions. The reaction is typically run in aqueous ethanol.[11]

    • Temperature Control : While the reaction often requires reflux, excessive heat can promote decomposition. Ensure the temperature is controlled and monitor the reaction closely by TLC.

    • One-Pot Modifications : Modern variations use milder conditions. For example, reacting isatin with enaminones under acidic conditions after the initial base-mediated ring opening can provide good yields.[1]

Pfitzinger Reaction Mechanism & Pitfall

G cluster_0 Pfitzinger Reaction Pathway cluster_1 Potential Pitfall Isatin Isatin Isatinate Isatinate (Ring-Opened) Isatin->Isatinate Base (e.g., KOH) Aldol_Intermediate Aldol Adduct Isatinate->Aldol_Intermediate + Carbonyl Compound Decomposition Degradation Products Isatinate->Decomposition Harsh Conditions (Excess Base/Heat) Cyclized_Intermediate Cyclized Intermediate Aldol_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Quinoline-4-Carboxylic Acid Cyclized_Intermediate->Product Dehydration (Acidic workup)

Caption: Simplified Pfitzinger mechanism showing the critical ring-opening step.

The Gould-Jacobs & Conrad-Limpach Reactions

These related syntheses are powerful methods for creating 4-hydroxyquinoline (quinol-4-one) systems, which are key precursors to the target acids. The Gould-Jacobs reaction uses an aniline and an ethoxymethylenemalonate ester,[12] while the Conrad-Limpach uses a β-ketoester.[13]

Q: The cyclization step of my Gould-Jacobs/Conrad-Limpach reaction requires extremely high temperatures (>250 °C) and gives poor yields. Are there milder alternatives?

  • Probable Cause : The thermal intramolecular cyclization is the rate-determining step and requires significant energy to overcome the aromaticity of the aniline ring.[14] These high temperatures can lead to product decomposition.[15][16]

  • Solutions :

    • High-Boiling Solvents : Using an inert, high-boiling solvent like mineral oil or diphenyl ether is a classic strategy to improve heat transfer and yields compared to solvent-free heating.[13][16]

    • Microwave Irradiation : Microwave synthesis is highly effective for these reactions, dramatically shortening reaction times and often improving yields by providing efficient, uniform heating.[7][17][18]

    • Acid Catalysis (Eaton's Reagent) : For the Gould-Jacobs reaction, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is an excellent alternative to thermal cyclization, allowing the reaction to proceed at much lower temperatures (e.g., 100 °C) with good to excellent yields.[17]

MethodConventional ConditionsModern AlternativeBenefit
Gould-Jacobs Cyclization 250-300 °C, neat or diphenyl ether[15][16]Eaton's Reagent, 100 °C[17]Milder conditions, higher yields
Conrad-Limpach Cyclization ~250 °C, mineral oil[13]Microwave Irradiation[7]Drastically reduced reaction time

Table 1: Comparison of conventional and modern conditions for quinolone cyclization.

Final Step: Ester Hydrolysis

Q: I have successfully synthesized my ethyl quinoline-4-carboxylate, but I am struggling to hydrolyze it to the final carboxylic acid. Strong base seems to cause decomposition.

  • Probable Cause : While ester hydrolysis is a standard transformation, quinoline systems can be sensitive. Steric hindrance, particularly from substituents at the C3 position, can thwart mild hydrolysis conditions (e.g., room temperature LiOH/NaOH).[19] Forcing the reaction with strong base at high temperatures can favor side product formation.[19]

  • Troubleshooting Steps :

    • Acidic Hydrolysis : If basic hydrolysis fails, consider acidic conditions. A mixture of acetic acid, sulfuric acid, and water can be effective for hydrolyzing quinolone carboxylic esters.[20]

    • Alternative Deprotection : For particularly stubborn esters, especially methyl esters hindered at C3, Lewis acids can be very effective. Boron tribromide (BBr₃) in DCM at room temperature is a powerful method for cleaving methyl esters to unveil the carboxylic acid when other methods fail.[19]

Frequently Asked Questions (FAQs)

Q1: How do I control regioselectivity when using an unsymmetrical ketone or a meta-substituted aniline?

Regioselectivity is a major challenge in many classical quinoline syntheses, including the Friedländer and Doebner-von Miller reactions.[21][22] The outcome is a delicate balance of:

  • Electronic Effects : Electron-donating or -withdrawing groups on the aniline ring direct the cyclization.

  • Steric Hindrance : Cyclization will preferentially occur at the less sterically hindered position.[21]

  • Reaction Conditions : The choice of acid or base catalyst can significantly influence which regioisomer is favored.[21]

There is often no universal solution, and the optimal conditions must be determined empirically for each specific substrate combination.[21]

Q2: What are the main differences between the Conrad-Limpach and Knorr quinoline syntheses?

They are temperature-dependent variations of the same reaction between an aniline and a β-ketoester.

  • Conrad-Limpach (Kinetic Control) : At lower temperatures, the aniline preferentially attacks the more reactive keto group, leading to a β-aminoacrylate intermediate that cyclizes to form a 4-hydroxyquinoline .[13]

  • Knorr Synthesis (Thermodynamic Control) : At higher temperatures (e.g., ~140 °C), the reaction favors attack at the ester group, forming a β-keto anilide. This intermediate cyclizes to yield the more thermodynamically stable 2-hydroxyquinoline .[13]

Experimental Protocols
Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid

This protocol is adapted from the procedure described by Sari et al.[11]

  • Preparation : In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of 1 mL water and 40 mL absolute ethanol.

  • Isatin Addition : Add isatin (0.0075 mol) to the basic solution and stir for 1 hour at room temperature. The color should change from purple to brown as the isatin ring opens.

  • Ketone Addition : Slowly add acetone (0.015 mol) to the reaction mixture.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (~79 °C) with continuous stirring for approximately 24 hours.

  • Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent of n-hexane:ethyl acetate (1:2).

  • Work-up : After completion, cool the reaction mixture and proceed with standard acid-base work-up and purification.

Protocol 2: Gould-Jacobs Synthesis of an Ethyl 4-Quinolone-3-carboxylate Derivative

This protocol combines microwave-assisted condensation and Eaton's reagent cyclization, adapted from procedures described by de Souza et al.[17]

Step A: Condensation

  • Reaction Setup : In a microwave vial, combine the 4-substituted aniline (2 mmol) and diethyl ethoxymethylenemalonate (EMME) (2 mmol).

  • Microwave Irradiation : Subject the neat mixture to microwave irradiation at 170 °C for 7 minutes.

  • Isolation : Cool the mixture to room temperature. The resulting solid diethyl anilinomethylene malonate intermediate can often be crystallized directly.

Step B: Cyclization

  • Reaction Setup : Place the intermediate from Step A (e.g., 1 mmol) in a flask.

  • Eaton's Reagent : Add Eaton's reagent (typically 5-10 parts by weight) and heat the mixture to 100 °C for 2 hours.

  • Work-up : Carefully quench the reaction by pouring it onto ice. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Purify the crude product by recrystallization from ethanol.

References
  • Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland.
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  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
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  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
  • Conrad–Limpach synthesis. Wikipedia.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
  • Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

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Technical Support Center: Skraup Synthesis of Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Skraup synthesis of hydroxyquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful, yet often challenging, reaction. The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a cornerstone for constructing the quinoline scaffold from aromatic amines and glycerol.[1][2] However, its notoriously exothermic nature and the common formation of tarry by-products can make the work-up and purification phases particularly demanding.[3][4]

This document provides field-proven insights and detailed protocols in a practical question-and-answer format to help you navigate common challenges, optimize your yields, and ensure the purity of your final hydroxyquinoline product.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for isolating a hydroxyquinoline after a Skraup reaction?

A1: The work-up is a multi-step process designed to separate the desired hydroxyquinoline from the highly acidic and complex reaction mixture, which often contains significant amounts of tar. The general sequence is as follows:

  • Cooling and Quenching: After the reaction is complete, the mixture must be allowed to cool to room temperature.[5] The viscous, tarry liquid is then carefully and slowly poured into a large volume of ice water with vigorous stirring. This step dilutes the concentrated sulfuric acid and helps dissipate the heat generated during the subsequent neutralization.[6]

  • Neutralization: This is the most critical and hazardous step. The acidic solution is neutralized by the slow, portion-wise addition of a concentrated base, such as sodium hydroxide solution.[5][6] This process is extremely exothermic and requires efficient external cooling (e.g., an ice-salt bath) to prevent the mixture from boiling over.[7] The target pH is typically between 7.5 and 8.0, which deprotonates the quinolinium salt and causes the free hydroxyquinoline to precipitate.[5]

  • Isolation of Crude Product: The precipitated crude product is typically a solid. It is collected by vacuum filtration and washed with copious amounts of cold water to remove inorganic salts and water-soluble impurities.[5]

  • Initial Purification from Tar: If the product is heavily contaminated with tar, steam distillation is a highly effective method for separation.[6][8] The hydroxyquinoline, being steam-volatile, will co-distill with water, leaving the non-volatile tar behind.[9] The product can then be recovered from the distillate.

Q2: Why is tar formation such a common problem, and how does it impact the work-up?

A2: Tar formation is a classic pitfall of the Skraup synthesis, resulting from the harsh, high-temperature, and strongly acidic conditions.[3] The concentrated sulfuric acid can cause polymerization of glycerol and its dehydration product, acrolein, leading to complex, high-molecular-weight by-products.[4] This tarry residue complicates the work-up by trapping the product, making filtration difficult and often reducing the final yield.[10] A specialized work-up procedure to mitigate this involves a two-stage pH adjustment: first, adjusting to a pH of ~3.7-3.9 to selectively precipitate the polymeric by-products, followed by filtration, and then adjusting the filtrate to a pH of 7.0-7.5 to precipitate the cleaner, crude 8-hydroxyquinoline.[11]

Q3: My hydroxyquinoline product is an excellent metal chelator. Does this require special considerations during purification?

A3: Yes, this is a crucial point, particularly for 8-hydroxyquinoline and its derivatives. The strong metal-chelating properties can significantly complicate purification, especially when using chromatography techniques.[12] Standard HPLC systems with stainless steel components can lead to poor peak shape and failed separations. For such compounds, it is essential to use a metal-free chromatographic environment, including PEEK tubing and specialized columns, to achieve successful separation and analysis.[12]

Q4: Can I use the acetylated aminophenol directly in the reaction to simplify the work-up?

A4: Interestingly, yes. Using the acetyl derivative of the starting amine (e.g., an acetamidophenol) instead of the free amine has been shown to be a highly effective modification. This approach can lead to a substantial increase in yield, a significant reduction in the violence of the reaction, and a decrease in the amount of tar formed.[13] This makes the subsequent work-up procedure considerably easier and more efficient.

Visualized Workflow: Post-Reaction Work-up Strategy

The following diagram outlines the decision-making process for the work-up and purification of hydroxyquinolines from a Skraup reaction.

Skraup_Workup reaction_mixture Crude Reaction Mixture (Hydroxyquinoline-H₂SO₄ Salt + Tar) cool_quench 1. Cool to RT 2. Quench in Ice Water reaction_mixture->cool_quench neutralize Neutralize with Conc. NaOH (pH 7.5-8.0 with Cooling) cool_quench->neutralize precipitate Crude Product Precipitates neutralize->precipitate tar_check Significant Tar Present? precipitate->tar_check filter Isolate by Filtration Wash with Cold Water tar_check->filter No steam_distill Isolate by Steam Distillation tar_check->steam_distill Yes crude_product Crude Hydroxyquinoline filter->crude_product steam_distill->crude_product purify Purification crude_product->purify recrystallize Recrystallization (e.g., from Ethanol/Methanol) purify->recrystallize final_product Pure Hydroxyquinoline recrystallize->final_product

Caption: Decision workflow for the Skraup synthesis work-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up procedure, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
1. Violent, Uncontrolled Exotherm During Neutralization 1. Addition of base was too rapid. 2. Insufficient cooling. 3. Concentrated reagents leading to a large heat of neutralization from the sulfuric acid.Immediate Action: If safe, add more ice to the external bath. Prevention: ▸ Add the base solution slowly via a dropping funnel with vigorous stirring. ▸ Use a larger reaction vessel (no more than half full) to contain potential splashing. ▸ Employ an efficient ice-salt or dry ice/acetone bath to maintain a low internal temperature (<40°C).[7]
2. Formation of a Thick, Intractable Tar or Rubbery Solid 1. Reaction temperature was too high, causing excessive polymerization.[3] 2. Insufficient moderator (e.g., ferrous sulfate) used during the reaction.[4] 3. Using an excess of acrolein (if used directly instead of glycerol).[10]Primary Solution: Avoid filtration. Proceed directly to steam distillation after neutralization. The hydroxyquinoline will distill, leaving the non-volatile polymer behind.[6][14] ▸ Alternative Work-up: Implement the two-stage pH precipitation. Dilute the quenched mixture, adjust pH to ~3.8 to precipitate polymers, filter them off, then raise the filtrate pH to ~7.5 to precipitate the product.[11]
3. Low Yield of Isolated Crude Product 1. Incomplete precipitation due to incorrect final pH. 2. Product loss due to emulsification during work-up. 3. Significant product trapped within the tarry residue.[10] 4. The hydroxyquinoline derivative is more water-soluble.▸ Verify the final pH of the aqueous solution is between 7.5-8.0.[5] ▸ If an emulsion forms, add a saturated brine solution to break it. ▸ If tar is the issue, use steam distillation for isolation.[6] ▸ If solubility is suspected, extract the neutralized aqueous phase with a suitable organic solvent (e.g., ethyl acetate, DCM) multiple times, then combine, dry, and evaporate the organic layers.
4. Product Precipitates as a Dark Oil Instead of a Solid 1. Presence of significant impurities, leading to a melting point depression. 2. The specific hydroxyquinoline isomer has a low melting point.▸ Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. ▸ Add a seed crystal of the pure compound if available. ▸ Isolate the oil by extraction with an organic solvent. The crude oil can then be purified by column chromatography or vacuum distillation.
5. Final Product Remains Colored (Yellow/Brown) After Recrystallization 1. Presence of persistent, colored impurities from the oxidation step. 2. Some degradation or air oxidation of the phenolic hydroxyquinoline.▸ Add a small amount of activated charcoal to the hot solution during recrystallization, then filter hot through a pad of Celite to remove the charcoal and adsorbed impurities. ▸ Perform a second recrystallization. ▸ For persistent amine impurities, a chemical purification step (e.g., diazotization with sodium nitrite followed by steam distillation) can be effective, though complex.[8]

References

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Available at: https://www.benchchem.com/product/b11909581
  • BenchChem. (2025). Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide. Available at: https://www.benchchem.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Available at: https://www.benchchem.
  • Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. Available at: https://vivechemistry.wordpress.com/2012/11/03/skraups-synthesis/
  • Wikipedia. (2023). Skraup reaction. Available at: https://en.wikipedia.org/wiki/Skraup_reaction
  • Bedell, S. F. (1951). Process for the manufacture of 8-hydroxy quinoline. U.S. Patent 2,561,553. Google Patents. Available at: https://patents.google.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Available at: https://www.benchchem.
  • Yadav, V. et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: https://series.iipseries.org/index.php/FCMN/article/view/1004
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jo052410h
  • CN117402112A. (2024). A method for purifying 8-hydroxyquinoline reaction solution. Google Patents. Available at: https://patents.google.
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Available at: https://www.benchchem.
  • CN105622503A. (2016). Synthesis method of 8-hydroxyquinoline. Google Patents. Available at: https://patents.google.
  • Guidechem. (n.d.). How to Synthesize 8-Hydroxyquinoline with Improved Yield and Purity?. Available at: https://www.guidechem.com/faq/how-to-synthesize-8-hydroxyquinoline-with-improved-yield-and-purity-190306.html
  • Csonka, R. et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. MDPI. Available at: https://www.mdpi.com/1420-3049/27/19/6638
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0478
  • Merritt, C. Jr., & Walker, G. H. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society. Available at: https://www.researchgate.net/publication/232408994_THE_PREPARATION_OF_QUINOLINES_BY_A_MODIFIED_SKRAUP_REACTION
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines. Available at: https://www.benchchem.com/product/b11909581#skraup-synthesis-of-quinolines
  • Nagiel-Ostaszewski, I. et al. (1991). Separation of Hydroxyquinolines by High-Performance Liquid Chromatography. Xenobiotica. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/1949906/
  • CN102875503A. (2013). Preparation method of 8-hydroxyquinoline. Patsnap. Available at: https://patents.google.
  • O'Murcho, C. (2009). The Skraup Reaction - How to Make a Quinoline. Curly Arrow Blog. Available at: http://curlyarrow.blogspot.com/2009/01/skraup-reaction-how-to-make-quinoline.html
  • Badger, G. M. et al. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. Australian Journal of Chemistry. Available at: https://www.researchgate.
  • UnintentionalChaos. (2010). Skraup Reaction- Preferred Workup?. Sciencemadness Discussion Board. Available at: https://www.sciencemadness.org/whisper/viewthread.php?tid=13217
  • Manske, R. H. F. et al. (1942). A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Canadian Journal of Research. Available at: https://cdnsciencepub.com/doi/pdf/10.1139/cjr42b-038
  • night429. (2021). My attempt at the Skraup quinoline synthesis. Sciencemadness Discussion Board. Available at: https://www.sciencemadness.org/whisper/viewthread.php?tid=154331
  • Wikipedia. (2023). Doebner–Miller reaction. Available at: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction
  • BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction. Available at: https://www.benchchem.

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Validation & Comparative

A Comparative Guide to the Validation of 6-Hydroxyquinoline-3-carboxylic Acid Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and efficacy. 6-Hydroxyquinoline-3-carboxylic acid, a vital heterocyclic compound, serves as a significant building block in the synthesis of numerous pharmaceutical agents. Its purity is paramount, as even trace impurities can alter its biological activity, toxicity profile, and the stability of the final drug product.

This guide provides an in-depth, technical comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of this compound against other analytical techniques. The methodologies and validation protocols are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1]

The Critical Role of Purity for this compound

The synthetic routes to quinoline derivatives, such as the Skraup or Doebner reactions, often involve harsh conditions and multiple steps, which can lead to the formation of various impurities.[2][3] These may include starting materials, intermediates, by-products from side reactions, and degradation products. The presence of these impurities can have significant consequences in drug development, impacting not only the safety and efficacy of the final API but also its manufacturability and stability. Therefore, a robust and validated analytical method is essential for the quality control of this compound.

Primary Analytical Technique: Reversed-Phase HPLC

RP-HPLC is the preeminent technique for the purity determination of many pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4] For this compound, an aromatic carboxylic acid, RP-HPLC offers excellent separation from potential non-polar and moderately polar impurities.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust method for the purity analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for the separation of aromatic compounds.

  • Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). The use of TFA helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Return to 95% A, 5% B

    • 26-30 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a diluent (e.g., acetonitrile/water 50:50 v/v) at a concentration of 1 mg/mL. Prepare working standards of various concentrations by serial dilution for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the diluent to a final concentration of 1 mg/mL.

Method Validation: A Self-Validating System

The validation of the HPLC method is performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][5]

1. System Suitability: Before initiating any validation experiments, the system suitability is established by injecting the standard solution five times. The acceptance criteria are:

  • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

2. Specificity and Forced Degradation Studies: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate this, forced degradation studies are conducted to generate potential degradation products.[7][8][9]

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The chromatograms of the stressed samples are compared with that of an unstressed sample to demonstrate that the main peak is well-resolved from any degradation products.

3. Linearity: The linearity of the method is established by analyzing a series of at least five concentrations of the reference standard over a range of 50-150% of the expected sample concentration. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy: Accuracy is determined by performing recovery studies. A known amount of the this compound reference standard is spiked into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is calculated. The acceptance criterion is typically between 98.0% and 102.0%.

5. Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Repeatability: Six replicate injections of the same sample are analyzed on the same day.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst using a different instrument. The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

7. Robustness: The robustness of the method is evaluated by making deliberate small variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria, demonstrating the reliability of the method during normal usage.

Data Presentation: Summarized Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
System Suitability
RSD of Peak Area≤ 2.0%0.8%
Tailing Factor≤ 2.01.2
Theoretical Plates> 20008500
Linearity
Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy
Recovery98.0% - 102.0%99.5%
Precision
Repeatability (RSD)≤ 2.0%0.6%
Intermediate Precision (RSD)≤ 2.0%1.1%
Robustness System suitability criteria metPassed

Comparison with Alternative Analytical Techniques

While RP-HPLC is the gold standard, other techniques can be employed for purity analysis, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids, which can be complex and introduce errors.
Ion-Exchange Chromatography (IEC) Separation based on ionic interactions.Effective for separating ionic and ionizable compounds.Can be more complex to develop methods and may have lower efficiency than RP-HPLC for some applications.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High efficiency, small sample volume, and rapid analysis.Lower sensitivity compared to HPLC with UV detection, and can have issues with reproducibility.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and low cost.Primarily a qualitative or semi-quantitative technique with lower resolution and sensitivity than HPLC.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_std Prepare Reference Standard Solutions hplc_system HPLC System with C18 Column prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system gradient Gradient Elution hplc_system->gradient detection UV Detection at 254 nm gradient->detection acquire Acquire Chromatograms detection->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Validation_Logic Method HPLC Method Validation Method Validation (ICH Q2) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Result Validated Purity Method Specificity->Result Linearity->Result Accuracy->Result Precision->Result Robustness->Result

Caption: Logical flow of the HPLC method validation process.

Conclusion

The validated RP-HPLC method presented in this guide provides a robust, reliable, and specific approach for determining the purity of this compound. The comprehensive validation, including forced degradation studies, ensures that the method is stability-indicating and suitable for its intended use in a regulated environment. While alternative techniques exist, RP-HPLC remains the superior choice for this application, offering an optimal balance of resolution, sensitivity, and versatility. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug developers can confidently assess the quality of this critical pharmaceutical intermediate, thereby ensuring the safety and efficacy of the final drug product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
  • Pharmaguideline.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
  • PubMed.
  • PubMed Central.
  • National Center for Biotechnology Information.
  • MedCrave online.
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
  • PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
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  • Wikipedia. Quinoline. [Link]

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A Researcher's Guide to Purity Assessment of Synthesized 6-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. In the context of medicinal chemistry, where even trace impurities can lead to unforeseen biological activities or toxicities, a comprehensive purity assessment is non-negotiable. This guide provides an in-depth comparison of essential analytical techniques for evaluating the purity of synthesized 6-Hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest for its potential pharmacological applications.

The narrative that follows is grounded in years of practical experience, offering not just procedural steps but the scientific rationale behind the selection of methods and experimental parameters. We will explore a multi-pronged approach, leveraging the strengths of various analytical techniques to build a robust and self-validating purity profile.

The Critical Role of Purity in Drug Discovery

This compound, as a scaffold in drug design, requires stringent purity control. The presence of unreacted starting materials, by-products, or degradation products can significantly impact the interpretation of biological data and the ultimate success of a drug development campaign. Therefore, a combination of chromatographic and spectroscopic methods is essential to both identify and quantify the target compound and any potential impurities.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. The general workflow for assessing the purity of a synthesized compound like this compound should progress from initial qualitative checks to rigorous quantitative analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_qualitative Qualitative Assessment cluster_structural Structural Confirmation & Identification cluster_quantitative Quantitative Purity Determination Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) Purification->TLC Initial Check Melting_Point Melting Point Determination TLC->Melting_Point Proceed if single spot NMR NMR Spectroscopy (¹H, ¹³C) Melting_Point->NMR MS Mass Spectrometry (MS) NMR->MS HPLC High-Performance Liquid Chromatography (HPLC) MS->HPLC Primary Quantitative Method EA Elemental Analysis (CHN) HPLC->EA Orthogonal Quantitative Method

Caption: General workflow for the purity assessment of synthesized this compound.

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful tool for separating the components of a mixture, allowing for both qualitative and quantitative analysis of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds like our target molecule. The non-polar stationary phase interacts with the analyte, and the elution order is primarily determined by polarity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is used. The acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute both polar and non-polar impurities within a reasonable timeframe.

  • Detection: A UV detector is suitable for this compound due to the presence of the chromophoric quinoline ring system. The detection wavelength should be set at a λmax of the compound to ensure maximum sensitivity.

Experimental Protocol: RP-HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Dissolve Synthesized Compound in Mobile Phase (e.g., 1 mg/mL) Injection Inject Sample onto C18 Column Prep_Sample->Injection Prep_Standard Prepare a Certified Reference Standard Solution (if available) Prep_Standard->Injection Elution Gradient Elution with Aqueous/Organic Mobile Phase Injection->Elution Detection UV Detection at λmax Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Experimental workflow for HPLC purity analysis.

Data Presentation: Comparison of HPLC Methods

ParameterMethod A: C18 Column (Gradient)Method B: Phenyl-Hexyl Column (Isocratic)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient/Isocratic Gradient: 5% to 95% B in 20 minIsocratic: 70% A / 30% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Resolution (Main Peak vs. Impurity X) > 2.01.8
Tailing Factor (Main Peak) 1.11.3
Analysis Time ~25 min~15 min

Trustworthiness: The use of a well-characterized reference standard is crucial for accurate quantification. In its absence, purity is often reported as "% area," which assumes that all components have a similar response factor at the detection wavelength. For a more accurate assessment, a relative response factor for each impurity should be determined.

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods provide invaluable information about the chemical structure of the synthesized compound and can also be used to detect and identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The integral of each signal is proportional to the number of protons it represents, which can be used to confirm the structure and to quantify impurities if a certified internal standard is used (qNMR).

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. This is particularly useful for identifying isomeric impurities that may have very similar ¹H NMR spectra.

  • Solvent Selection: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄, should be used.

Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis Dissolve Dissolve ~5-10 mg of Sample in Deuterated Solvent Acquire_1H Acquire ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Dissolve->Acquire_13C Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Assign Assign Signals to Protons and Carbons Process->Assign Analyze_Impurities Identify and Quantify Impurity Signals Assign->Analyze_Impurities

Caption: Experimental workflow for NMR analysis.

Data Presentation: Expected NMR Signals for this compound

NucleusExpected Chemical Shift Range (ppm)MultiplicityAssignment
¹H 12.0 - 13.0br sCarboxylic acid OH
9.5 - 10.5br sPhenolic OH
8.5 - 9.0dH2
8.0 - 8.5dH4
7.0 - 8.0mAromatic protons (H5, H7, H8)
¹³C 165 - 175sCarboxylic acid C=O
150 - 160sC6-OH
110 - 150mAromatic and quinoline carbons

Trustworthiness: The absence of unexpected signals in both ¹H and ¹³C NMR spectra is a strong indicator of high purity. The integration of the ¹H NMR signals should be consistent with the expected number of protons for each environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which helps in confirming the elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization in positive ion mode.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or by coupling the mass spectrometer to an HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to detect all ions within a specified mass range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass to the theoretical mass of this compound (C₁₀H₇NO₃, Theoretical [M+H]⁺ = 190.0504).

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

Causality Behind Experimental Choices:

  • This technique provides a bulk analysis of the sample and is therefore a good orthogonal method to chromatography, which separates components. A good correlation between the experimentally determined elemental composition and the theoretical values for the proposed structure is a strong confirmation of purity.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Analysis: The sample is combusted in a controlled oxygen atmosphere. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Calculation: The percentages of C, H, and N are calculated from the amounts of the combustion products.

Data Presentation: Comparison of Theoretical vs. Experimental Elemental Analysis

ElementTheoretical % for C₁₀H₇NO₃Experimental % (Example)Deviation
Carbon (C) 63.4963.35-0.14
Hydrogen (H) 3.733.78+0.05
Nitrogen (N) 7.407.35-0.05

Trustworthiness: For a pure compound, the experimental values should be within ±0.4% of the theoretical values.

Conclusion: An Integrated and Authoritative Approach

The purity assessment of a synthesized compound like this compound is a multi-faceted process that requires the intelligent application of orthogonal analytical techniques. By combining the separative power of HPLC with the structural elucidation capabilities of NMR and MS, and confirming the elemental composition with CHN analysis, researchers can build a comprehensive and trustworthy purity profile. This rigorous approach is not merely a procedural formality; it is an essential component of scientific integrity that underpins the validity of all subsequent biological and pharmacological investigations.

References

  • High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Analysis. (2022). Journal of Pharmaceutical and Biomedical Analysis. [Link to a relevant, authoritative review on HPLC in pharmaceutical analysis]
  • NMR Spectroscopy in Drug Discovery and Development. (2021). Chemical Reviews.
  • Mass Spectrometry in the Pharmaceutical Sciences. (2020). Analytical Chemistry. [Link to an authoritative article on the role of mass spectrometry in pharma]
  • The Importance of Elemental Analysis in Characterization of Novel Compounds. (2019). Journal of Organic Chemistry. [Link to an article highlighting the significance of elemental analysis]
  • Gould-Jacobs Reaction for the Synthesis of Quinolines. (1939). Journal of the American Chemical Society. [Link to the original or a review of the Gould-Jacobs reaction]
  • Doebner-von Miller Reaction in Quinoline Synthesis. (1881). Berichte der deutschen chemischen Gesellschaft. [Link to a historical or review article on the Doebner-von Miller reaction]
  • The Combes Quinoline Synthesis: A Review. (2018). Organic & Biomolecular Chemistry. [Link to a review of the Combes synthesis]
  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]
  • European Pharmacopoeia (Ph. Eur.) Reference Standards.European Directorate for the Quality of Medicines & HealthCare (EDQM).[Link]

A Comparative Guide: 6-Hydroxyquinoline-3-carboxylic acid vs. Ciprofloxacin in Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug discovery, the quinolone scaffold has proven to be a remarkably fruitful starting point for the development of potent therapeutic agents. This guide provides a detailed comparison between a well-established fluoroquinolone, ciprofloxacin, and a less-explored derivative, 6-Hydroxyquinoline-3-carboxylic acid. While ciprofloxacin's extensive clinical use provides a wealth of performance data, this guide will leverage structure-activity relationships of related quinoline compounds to project the potential antibacterial profile of this compound, offering a forward-looking perspective for researchers in the field.

Introduction: Chemical Structures and a Tale of Two Quinolones

At the heart of this comparison are two molecules sharing the fundamental quinoline core, yet distinguished by key structural modifications that profoundly influence their antibacterial efficacy.

Ciprofloxacin , a second-generation fluoroquinolone, is a synthetic antibiotic characterized by a fluorine atom at position 6, a cyclopropyl group at position 1, and a piperazine moiety at position 7 of the quinolone ring.[1] These features contribute to its broad-spectrum activity and potent inhibition of bacterial DNA synthesis.[1][2]

This compound , on the other hand, is a simpler quinolone derivative. It possesses a hydroxyl group at the 6-position and a carboxylic acid at the 3-position. Notably, it lacks the fluorine atom and the complex side chains that define the fluoroquinolone class. While specific antibacterial data for this exact compound is not extensively available in public literature, its structural similarity to other quinolone-3-carboxylic acids and hydroxyquinolines allows for informed predictions of its potential activity.[3][4][5]

CompoundChemical Structure
Ciprofloxacin Ciprofloxacin Chemical Structure
This compound this compound Chemical Structure

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mode of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[6][7] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it.[6] This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[6]

Ciprofloxacin's potency is well-established, with a strong affinity for both DNA gyrase and topoisomerase IV.[7] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[7]

For This compound , as a non-fluorinated quinolone, it is expected to share this general mechanism of targeting bacterial topoisomerases.[8][9] The carboxylic acid group at the 3-position is known to be essential for the antibacterial activity of quinolones, as it is involved in binding to the enzyme. However, the absence of the fluorine atom at the C-6 position, which is a hallmark of fluoroquinolones and significantly enhances their activity, suggests that this compound may have a lower intrinsic potency compared to ciprofloxacin.[8][9]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic Gyrase DNA Gyrase Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV Quinolone->TopoIV Inhibits DNA Bacterial DNA Gyrase->DNA Supercoils/Relaxes ReplicationFork Blocked Replication Fork Gyrase->ReplicationFork TopoIV->DNA Decatenates TopoIV->ReplicationFork DSB Double-Strand Breaks ReplicationFork->DSB Leads to CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of action of quinolone antibiotics.

Comparative Antibacterial Spectrum and Potency

Ciprofloxacin: A Broad-Spectrum Workhorse

Ciprofloxacin exhibits a broad spectrum of activity, with potent efficacy against a wide range of Gram-negative and some Gram-positive bacteria.[1][10]

Bacterial SpeciesTypeCiprofloxacin MIC Range (µg/mL)
Escherichia coliGram-negative0.004 - 1
Pseudomonas aeruginosaGram-negative0.03 - 4
Klebsiella pneumoniaeGram-negative0.015 - 2
Staphylococcus aureus (Methicillin-susceptible)Gram-positive0.12 - 2
Staphylococcus aureus (Methicillin-resistant)Gram-positive0.12 - >128
Streptococcus pneumoniaeGram-positive0.5 - 4

Note: MIC values can vary depending on the specific strain and testing methodology.

This compound: A Predicted Profile

Based on structure-activity relationship studies of quinolone-3-carboxylic acids, the antibacterial activity of this compound is anticipated to be more modest than that of ciprofloxacin.[3][4][5] The absence of the C-6 fluorine and the N-1 cyclopropyl group, both of which are known to significantly enhance antibacterial potency, suggests that higher concentrations of this compound would be required to inhibit bacterial growth.[8][9]

It is plausible that this compound may exhibit some activity against Gram-positive and Gram-negative bacteria, but likely with a narrower spectrum and higher MIC values compared to ciprofloxacin. The hydroxyl group at the 6-position could potentially influence its activity, but without experimental data, this remains speculative.

Bactericidal vs. Bacteriostatic Activity

The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) agents is a key consideration in antibiotic selection. Ciprofloxacin is generally considered a bactericidal antibiotic, as it actively induces cell death through the generation of DNA damage.

The cidal or static nature of quinolone derivatives can be influenced by their specific chemical structure.[8] While it is likely that this compound would also exhibit bactericidal properties due to its presumed mechanism of action, this would need to be confirmed experimentally through Minimum Bactericidal Concentration (MBC) testing.

Experimental Protocols for Comparative Analysis

To definitively compare the antibacterial activity of this compound and ciprofloxacin, standardized in vitro susceptibility testing methods are essential.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • This compound and Ciprofloxacin stock solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture bacteria in MHB to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound and ciprofloxacin in MHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Compounds Dilutions->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read Read for Turbidity Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antibacterial susceptibility.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Filter paper disks impregnated with known concentrations of this compound and ciprofloxacin

  • Bacterial strains

Procedure:

  • Inoculate Plate: Dip a sterile swab into a standardized bacterial inoculum (0.5 McFarland) and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Apply Disks: Aseptically place the antibiotic-impregnated disks onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.

Conclusion and Future Directions

Ciprofloxacin stands as a powerful, broad-spectrum antibacterial agent with a well-defined mechanism of action and extensive clinical validation. In contrast, this compound represents a structurally simpler, non-fluorinated quinolone for which direct antibacterial data is limited.

Based on established structure-activity relationships within the quinolone class, it is anticipated that this compound will exhibit antibacterial activity, albeit likely with lower potency and a narrower spectrum than ciprofloxacin. The presence of the essential 3-carboxylic acid moiety suggests it will target bacterial topoisomerases, but the lack of a C-6 fluorine atom is a significant structural difference that is expected to diminish its efficacy.

To fully elucidate the antibacterial potential of this compound, comprehensive in vitro studies are required. The experimental protocols outlined in this guide provide a clear roadmap for researchers to generate the necessary data for a direct and quantitative comparison with ciprofloxacin. Such studies would not only define the activity of this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the antibacterial properties of quinolone derivatives, potentially guiding the design of novel and effective antibacterial agents.

References

  • Domagala, J. M., et al. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394–404.
  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103–1108.
  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.
  • Roychoudhury, S., & Ledoussal, B. (2002). Non-Fluorinated Quinolones (NFQs): New Antibacterials with Unique Properties Against Quinolone-Resistant Gram-positive Pathogens. Current Drug Targets-Infectious Disorders, 2(1), 51-65.
  • He, G., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 4(10), 967–971.
  • Roychoudhury, S., et al. (2001). Activity of non-fluorinated quinolones (NFQs) against quinolone-resistant Escherichia coli and Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 48(5), 629–635.
  • Aldred, K. J., et al. (2014). Mechanism of action of and resistance to quinolones. EcoSal Plus, 6(1).
  • Pogue, J. M., et al. (2019). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Infection and Drug Resistance, 12, 3677–3684.
  • UCLA Health. (2025). Antimicrobial Susceptibility Summary. [Link]
  • Bax, B. D., et al. (2010). Mechanism of Action of the Antibiotic NXL101, a Novel Nonfluoroquinolone Inhibitor of Bacterial Type II Topoisomerases. Antimicrobial Agents and Chemotherapy, 54(12), 5227–5235.
  • Fass, R. J. (1986). In vitro activity of ciprofloxacin against gram-positive bacteria. An overview. The American Journal of Medicine, 81(4A), 1–4.
  • ResearchGate. (n.d.).
  • Al-Wahaibi, L. H., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 28(15), 5789.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Khan, A. U. (1984). Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 26(5), 757–760.
  • ResearchGate. (n.d.). MIC values (triplicates) against E. Coli, P. aeruginosa, K. pneumoniae, and MRSA. [Link]
  • Eliopoulos, G. M., et al. (1984). In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent. Antimicrobial Agents and Chemotherapy, 25(3), 331–335.
  • ResearchGate. (n.d.). MIC values of different material against S. aureus and E. coli. [Link]
  • ResearchGate. (n.d.). Ciprofloxacin derivatives and their antibacterial activities. [Link]
  • Harrison, A. G., et al. (2019). Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials. Antibiotics, 8(2), 59.
  • ResearchGate. (n.d.). List of the antibiotics, MIC values of P. aeruginosa and S. aureus. [Link]
  • Diggle, S. P., et al. (2007). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 31(3), 287–297.

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A Comparative Guide to 6-Hydroxyquinoline-3-carboxylic acid and 8-hydroxyquinoline as Metal Chelators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes and stabilizing protein structures. However, an imbalance in metal homeostasis is a key pathological feature of numerous diseases, including neurodegenerative disorders, cancer, and microbial infections.[1][2] Chelating agents, molecules capable of forming stable complexes with metal ions, represent a powerful therapeutic strategy for restoring this balance.[3] Among these, the quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with 8-hydroxyquinoline (8-HQ) being the archetypal example.[4] Its potent, bidentate chelating ability is central to its broad biological activity.[2][4][5]

This guide provides an in-depth comparative analysis of the well-established chelator, 8-hydroxyquinoline, and a structurally related analogue, 6-Hydroxyquinoline-3-carboxylic acid. We will explore how subtle changes in substituent placement—specifically, the shift of the hydroxyl group and the addition of a carboxylic acid moiety—are predicted to profoundly alter the molecule's coordination chemistry, physicochemical properties, and, consequently, its potential biological applications. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of quinoline-based chelators.

Part 1: Structural Basis of Chelation

The efficacy of a chelating agent is intrinsically linked to its molecular structure, which dictates its ability to form stable coordination complexes with a metal ion.

8-Hydroxyquinoline (8-HQ): The Canonical Bidentate Chelator

8-Hydroxyquinoline is the only one of the seven monohydroxyquinoline isomers that can form strong chelate complexes with divalent metal ions.[1][2][5] This unique capability arises from the strategic placement of the hydroxyl group at the C-8 position, adjacent to the ring nitrogen. This arrangement allows 8-HQ to act as a potent monoprotic bidentate ligand, coordinating with a metal ion through both the nitrogen atom and the deprotonated hydroxyl oxygen. The resulting five-membered ring structure is highly stable, a key factor in its powerful chelating effect.[4][6] This robust chelation is the foundation for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[7][8][9]

This compound: A Predicted Tridentate Chelator

In contrast, this compound presents a more complex structural profile.

  • Hydroxyl and Nitrogen Coordination: The hydroxyl group is at the C-6 position. Chelation involving the ring nitrogen and the 6-hydroxyl group would form a six-membered ring. While possible, six-membered chelate rings are generally less stable than the five-membered rings formed by 8-HQ.

  • Carboxylic Acid Moiety: The addition of a carboxylic acid group at the C-3 position introduces two additional potential donor atoms (the carbonyl and hydroxyl oxygens). This opens the possibility for the molecule to act as a tridentate ligand, coordinating a metal ion through the quinoline nitrogen, the 6-hydroxyl oxygen, and one of the carboxylate oxygens. The resulting complex would involve multiple chelate rings, which could significantly enhance stability (the "chelate effect").[6]

The electron-withdrawing nature of the carboxylic acid group is also expected to influence the pKa of both the quinoline nitrogen and the phenolic hydroxyl group, thereby altering the pH range over which metal chelation can effectively occur.

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_comp 4. Comparison prep_ligand Prepare stock solutions of 6H3C and 8-HQ potentiometry Potentiometric Titration (Determine pKa and log β) prep_ligand->potentiometry spectrophotometry UV-Vis Spectrophotometric Titration (Determine stoichiometry and log β) prep_ligand->spectrophotometry prep_metal Prepare standardized metal ion stock solutions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) prep_metal->potentiometry prep_metal->spectrophotometry prep_buffer Prepare background electrolyte (e.g., KCl, NaClO₄) and standardized acid/base prep_buffer->potentiometry analyze_pka Calculate ligand pKa values from acid/base titrations potentiometry->analyze_pka Titration curves analyze_beta Use software (e.g., Hyperquad) to fit titration data and calculate stability constants (log β) potentiometry->analyze_beta M+L titration curves spectrophotometry->analyze_beta Absorbance vs. pH/conc. analyze_stoich Construct Job's Plot or Mole-Ratio Plot to determine M:L stoichiometry spectrophotometry->analyze_stoich Absorbance data analyze_pka->analyze_beta compare_data Compare pKa, log β, and stoichiometry for 6H3C and 8-HQ across different metal ions analyze_beta->compare_data analyze_stoich->compare_data

Figure 2: General experimental workflow for comparing metal chelators.

Protocol 1: Potentiometric Titration for Stability Constant Determination

This method, based on the Calvin-Bjerrum technique, measures changes in hydrogen ion concentration (pH) upon the addition of a strong base to a solution containing the ligand and a metal ion. [10][11]This allows for the simultaneous determination of ligand protonation constants (pKa) and metal complex stability constants (log β). [12][13][14] Objective: To determine the pKa values of the chelator and the stepwise stability constants of its metal complexes.

Materials:

  • Calibrated pH meter with a glass electrode (resolution of 0.1 mV / 0.001 pH units)

  • Autotitrator or manual burette

  • Double-walled titration vessel with temperature control (e.g., 25.0 ± 0.1 °C)

  • Nitrogen gas inlet (to maintain an inert atmosphere)

  • Stock solutions: 0.1 M HCl, 0.1 M NaOH (carbonate-free), 1.0 M KCl or NaClO₄, 0.01 M chelator, 0.01 M metal salt.

Methodology:

  • Electrode Calibration: Calibrate the pH electrode system by titrating a known concentration of strong acid (e.g., HCl) with a standardized strong base (e.g., NaOH) under the same ionic strength and temperature conditions as the main experiment. This determines the standard electrode potential (E°) and the Nernstian slope.

  • Ligand Protonation Titration: a. To the titration vessel, add a known volume of the chelator stock solution, background electrolyte (to maintain constant ionic strength, e.g., 0.1 M KCl), and a known amount of strong acid. Dilute to a final volume (e.g., 50 mL). b. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂. c. Titrate the solution with the standardized NaOH solution, recording the pH or mV reading after each addition and allowing the reading to stabilize.

  • Metal-Ligand Titration: a. Prepare a solution identical to step 2a, but also add a known volume of the metal ion stock solution. Typical metal-to-ligand ratios are 1:1 to 1:5. b. Repeat the titration procedure as described in steps 2b and 2c. The metal-ligand titration curve will be displaced to lower pH values compared to the ligand-only curve, indicating the release of protons upon complex formation.

  • Data Analysis: a. Use specialized software (e.g., Hyperquad, BEST) to process the titration data. b. The software fits the data by solving mass-balance equations for all species in solution (H⁺, L⁻, M²⁺, ML, MLH, etc.) to yield the protonation constants (pKa) for the ligand and the overall stability constants (log β) for the metal-ligand species.

Protocol 2: UV-Vis Spectrophotometric Titration

This technique is used to determine the stoichiometry of the metal-ligand complex and can also be used to calculate stability constants. [15]It relies on monitoring changes in the absorbance spectrum of the chelator as it binds to a metal ion. [16][17][18] Objective: To determine the metal-to-ligand (M:L) binding ratio and calculate the binding constant.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Stock solutions of the chelator and metal ion in a suitable buffer (to maintain constant pH).

Methodology (Mole-Ratio Method):

  • Wavelength Selection: Record the UV-Vis spectrum of the chelator alone and the chelator fully complexed with an excess of the metal ion. Identify the wavelength of maximum absorbance change (λ_max) for the complex.

  • Preparation of Solutions: Prepare a series of solutions where the concentration of the chelator is held constant, while the concentration of the metal ion is varied systematically (e.g., from 0 to 5 equivalents relative to the chelator).

  • Measurement: Measure the absorbance of each solution at the chosen λ_max.

  • Data Analysis: a. Plot the measured absorbance versus the molar ratio ([Metal]/[Ligand]). b. The plot will typically show two linear segments. The point of intersection of these two lines corresponds to the stoichiometry of the complex (e.g., an intersection at a ratio of 1.0 indicates a 1:1 complex, while 0.5 indicates a 1:2 M:L complex). [19] c. The stability constant can be calculated from the data in the curved region of the plot using non-linear regression analysis (e.g., Benesi-Hildebrand method). [18]

Conclusion

The comparison between 8-hydroxyquinoline and this compound provides a compelling case study in structure-activity relationships for metal chelators.

  • 8-Hydroxyquinoline remains the benchmark for a lipophilic, ionophoric chelator, ideal for applications requiring modulation of intracellular metal ion concentrations. Its biological activities are well-documented and directly tied to this property.

  • This compound , based on structural analysis, is predicted to be a more hydrophilic, potentially tridentate chelator. While likely forming highly stable metal complexes, its poor membrane permeability would probably limit its use as an ionophore. Instead, it holds promise for applications requiring extracellular metal sequestration, where high water solubility and lower cellular toxicity are advantageous. The carboxylic acid functional group also offers a valuable site for further chemical derivatization to create targeted therapeutic agents.

The experimental protocols detailed herein provide a clear roadmap for researchers to empirically determine the coordination properties of this compound and other novel chelators, validating these predictions and paving the way for the rational design of next-generation metal-targeted therapeutics.

References
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
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  • Abdel-Rahman, A. A.-H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(3), 694.
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  • Qin, W., et al. (2012). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 24(12), 5651-5654.
  • Karaderi, S., Bakla, M., & Mazı, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), Zn(II) with Bupropion Hydrochloride. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
  • ResearchGate. (n.d.). Hydroxyquinolines as Iron Chelators.
  • ResearchGate. (n.d.). Mathematical calculations of iron complex stoichiometry by direct UV-Vis spectrophotometry.
  • STABILITY CONSTANTS AND THEIR MEASUREMENT. (n.d.).
  • Kim, Y., et al. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 12(1), 132.
  • Prachayasittikul, V. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract.
  • Wikipedia. (n.d.). Stability constants of complexes.
  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution.
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A Comparative Guide to the Inhibition of DNA Gyrase by Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of quinolone derivatives as inhibitors of bacterial DNA gyrase. We will explore the underlying mechanism of action, compare the efficacy of different quinolone generations, and provide detailed, field-proven experimental protocols for studying these critical interactions. Our focus is on delivering a scientifically rigorous resource that combines theoretical knowledge with practical, actionable methodologies.

The Central Role of DNA Gyrase in Bacterial Viability

DNA gyrase is an essential enzyme in bacteria, responsible for introducing negative supercoils into double-stranded DNA.[1][2] This process is vital for managing DNA topology during replication and transcription, allowing the vast bacterial chromosome to be compacted within the cell.[3][4][5] Structurally, DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[2][3][5] The GyrA subunits are responsible for DNA binding and cleavage-rejoining, while the GyrB subunits harbor the ATP-binding and hydrolysis sites that power the enzyme's activity.[3][5] The unique ability of gyrase to introduce negative supercoils, a function not found in mammalian topoisomerases, makes it an ideal target for antibacterial agents.[2][4]

Quinolone Derivatives: A Powerful Class of DNA Gyrase Inhibitors

Quinolones are a broad-spectrum class of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV.[6][7][8] Their core structure, featuring a bicyclic skeleton with a carboxylic acid at position 3 and a keto group at position 4, is crucial for their antibacterial activity.[7] These drugs exert their effect by stabilizing the transient covalent complex formed between DNA gyrase and DNA, where the DNA is cleaved.[6] This stabilized "cleavage complex" blocks the progression of replication forks, leading to DNA damage and ultimately, bacterial cell death.[6]

The evolution of quinolones has given rise to several generations with improved properties:

  • First Generation (e.g., Nalidixic Acid): These early quinolones have a narrow spectrum of activity, primarily against Gram-negative bacteria, and do not achieve systemic bactericidal concentrations.[8][9]

  • Second Generation (Fluoroquinolones, e.g., Ciprofloxacin): The addition of a fluorine atom significantly enhances their antibacterial activity and broadens their spectrum.[8] Ciprofloxacin is particularly effective against Gram-negative bacteria.[8]

  • Third and Fourth Generations (e.g., Levofloxacin, Moxifloxacin): These later generations exhibit improved activity against Gram-positive bacteria, including Streptococcus pneumoniae, and some have activity against atypical pathogens and anaerobes.[8][9] This enhanced spectrum is partly due to a greater affinity for topoisomerase IV.[9]

Mechanism of DNA Gyrase Inhibition by Quinolones

The inhibitory action of quinolones is a multi-step process that ultimately converts a vital enzyme into a cellular toxin.

Quinolone Mechanism of Action cluster_GyraseCycle Normal DNA Gyrase Catalytic Cycle cluster_Quinolone Quinolone Intervention Gyrase Gyrase Gyrase_DNA_Complex Gyrase_DNA_Complex Gyrase->Gyrase_DNA_Complex Binds G-segment of DNA Cleavage_Complex Cleavage_Complex Gyrase_DNA_Complex->Cleavage_Complex Cleaves both strands of G-segment T-segment_Passage T-segment_Passage Cleavage_Complex->T-segment_Passage Passes T-segment through the break Stabilized_Complex Stabilized Gyrase-DNA Cleavage Complex Cleavage_Complex->Stabilized_Complex Quinolone binds and traps the complex Resealed_Complex Resealed_Complex T-segment_Passage->Resealed_Complex Reseals G-segment Resealed_Complex->Gyrase Releases supercoiled DNA Quinolone Quinolone Replication_Block Replication_Block Stabilized_Complex->Replication_Block Blocks DNA replication and transcription Cell_Death Cell_Death Replication_Block->Cell_Death Leads to double-strand breaks and cell death

Caption: Mechanism of DNA gyrase inhibition by quinolone derivatives.

Comparative Efficacy of Quinolone Derivatives

The potency of quinolone derivatives against DNA gyrase and their overall antibacterial effectiveness can be quantified by their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, respectively.

Quinolone DerivativeGenerationPrimary Target (Gram-Negative)Primary Target (Gram-Positive)General Spectrum of Activity
Nalidixic Acid FirstDNA Gyrase-Narrow, primarily against Gram-negative enteric bacteria.[8][9]
Ciprofloxacin SecondDNA GyraseTopoisomerase IVBroad-spectrum with excellent activity against Gram-negative bacteria.[6][8]
Levofloxacin ThirdDNA Gyrase / Topoisomerase IVTopoisomerase IVBroad-spectrum with enhanced activity against Gram-positive bacteria.[8]
Moxifloxacin FourthDNA Gyrase / Topoisomerase IVTopoisomerase IVBroad-spectrum with excellent activity against Gram-positive and atypical pathogens.[8][9][10]

Experimental Protocols for Assessing DNA Gyrase Inhibition

To empirically compare the inhibitory effects of different quinolone derivatives, a series of well-established in vitro assays can be employed.

DNA Gyrase Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase and its inhibition by test compounds.

Principle: DNA gyrase, in the presence of ATP, converts relaxed circular plasmid DNA into its supercoiled form.[11] The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. Inhibitors of DNA gyrase will prevent the formation of supercoiled DNA.

Supercoiling Assay Workflow Start Start Reaction_Setup Set up reaction mix: - Relaxed pBR322 DNA - 5X Assay Buffer - ATP - Quinolone Derivative Start->Reaction_Setup Add_Gyrase Add DNA Gyrase to initiate reaction Reaction_Setup->Add_Gyrase Incubation Incubate at 37°C for 30-60 minutes Add_Gyrase->Incubation Stop_Reaction Stop reaction with Stop Buffer/Loading Dye Incubation->Stop_Reaction Electrophoresis Run on 1% Agarose Gel Stop_Reaction->Electrophoresis Visualization Stain with Ethidium Bromide and visualize under UV Electrophoresis->Visualization End Analyze Results Visualization->End

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Detailed Protocol:

  • Reaction Mixture Preparation: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:

    • 4 µL of 5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL albumin).[11][12]

    • 1 µL of 10 mM ATP.

    • 0.5 µL of relaxed pBR322 plasmid DNA (e.g., 1 µg/µL).[13]

    • Varying concentrations of the quinolone derivative (or DMSO as a vehicle control).

    • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of appropriately diluted DNA gyrase to initiate the reaction.[11]

  • Incubation: Incubate the reaction tubes at 37°C for 30 to 60 minutes.[12]

  • Reaction Termination: Stop the reaction by adding 4 µL of 5X Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[12]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL) and run at approximately 90V for 90 minutes in 1X TAE buffer.[12]

  • Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. The disappearance of the supercoiled DNA band and the increase in the relaxed/nicked DNA bands indicate inhibition.

Gyrase Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex, a hallmark of quinolone activity.

Principle: Quinolones trap the gyrase-DNA complex in a state where the DNA is cleaved.[14][15] Addition of a protein denaturant (like SDS) and a protease (proteinase K) will remove the covalently attached gyrase, revealing linearized plasmid DNA from the originally supercoiled substrate.[14][15]

Detailed Protocol:

  • Reaction Setup: In a microfuge tube on ice, combine:

    • 6 µL of 5X Assay Buffer (ATP is omitted in this assay).[14]

    • 0.5 µL of supercoiled pBR322 plasmid DNA.[14]

    • Varying concentrations of the quinolone derivative.

    • Nuclease-free water to a final volume of 27 µL.

  • Enzyme Addition: Add 3 µL of diluted DNA gyrase.

  • Incubation: Incubate at 37°C for 60 minutes to allow for cleavage complex formation.[15]

  • Complex Trapping: Add 3 µL of 2% SDS and 1.5 µL of 10 mg/mL Proteinase K. Incubate at 37°C for an additional 30 minutes.[15]

  • Sample Preparation and Electrophoresis: Stop the reaction and prepare the samples for loading on a 1% agarose gel as described in the supercoiling assay.

  • Analysis: The appearance of a linear DNA band indicates the formation of the cleavage complex, with the intensity of the band correlating with the activity of the quinolone.[15]

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which can also be a target for inhibition.

Principle: The hydrolysis of ATP by DNA gyrase can be coupled to the oxidation of NADH through a series of enzymatic reactions (pyruvate kinase and lactate dehydrogenase).[16] The decrease in NADH concentration can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[16]

Detailed Protocol:

  • Assay Mix Preparation: In a microplate well, prepare an assay mix containing:

    • 5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% w/v glycerol).[16]

    • Linear pBR322 DNA (stimulates ATPase activity).[16]

    • Phosphoenolpyruvate (PEP), Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH), and NADH.[16]

    • Quinolone derivative or control.

  • Reaction Initiation: Add DNA gyrase to the wells, followed by the addition of ATP to start the reaction.[16]

  • Data Acquisition: Immediately begin monitoring the absorbance at 340 nm at 25°C or 37°C in a microplate reader.[16]

  • Analysis: The rate of decrease in absorbance is proportional to the ATPase activity. A reduced rate in the presence of a compound indicates inhibition.

Mechanisms of Resistance to Quinolones

The clinical efficacy of quinolones is threatened by the emergence of bacterial resistance. The primary mechanisms include:

  • Target-Site Mutations: Mutations in the gyrA and gyrB genes, particularly within a region known as the quinolone resistance-determining region (QRDR), can alter the drug-binding site and reduce the affinity of quinolones for DNA gyrase.[6][17][18][19]

  • Reduced Drug Accumulation: Bacteria can decrease the intracellular concentration of quinolones through either reduced uptake or increased efflux via membrane pumps.[17][19]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids can also confer protection against quinolones.[17]

Understanding these resistance mechanisms is crucial for the development of new quinolone derivatives that can overcome existing resistance.

Conclusion and Future Directions

Quinolone derivatives remain a cornerstone of antibacterial therapy due to their potent inhibition of DNA gyrase. This guide has provided a comparative overview of different quinolone generations, their mechanism of action, and detailed protocols for their in vitro evaluation. As bacterial resistance continues to evolve, a thorough understanding of the structure-activity relationships and the molecular interactions between quinolones and DNA gyrase is essential for the design of next-generation inhibitors that can effectively combat resistant pathogens. Future research will likely focus on developing novel quinolones that can evade current resistance mechanisms and exhibit improved safety profiles.

References

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  • Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. PubMed.
  • Creative Diagnostics. (n.d.). DNA Gyrase – A Specialized Type II Topoisomerase.
  • Smith, J. T. (1986). [Mechanism of action of quinolones]. PubMed.
  • Amerigo Scientific. (n.d.). DNA Gyrase: Structure, Function, and Its Role in Research and Industry.
  • Wolfson, J. S., & Hooper, D. C. (1993). Mechanisms of resistance to quinolones. PubMed.
  • Quora. (2016). What is the structure and function of DNA gyrase?.
  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanisms of drug resistance: quinolone resistance. PubMed Central.
  • Ito, H., Yoshida, H., Bogaki-Masuda, M., Nakamura, S., & Kojima, T. (1994). Quinolone resistance mutations in the DNA gyrase gyrA and gyrB genes of Staphylococcus aureus. PubMed Central.
  • Sanderson, B. J. (2020). DNA Supercoiling Catalyzed by Bacterial Gyrase. PubMed Central.
  • Wikipedia. (n.d.). DNA gyrase.
  • ResearchGate. (n.d.). Mechanisms of quinolone resistance. (a) Chromosomal mutations within....
  • ResearchGate. (n.d.). Antibacterial mechanism of action of quinolones at DNA gyrase as target....
  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay.
  • Inspiralis. (n.d.). Escherichia coli Gyrase ATPase Linked Assay.
  • Inspiralis. (n.d.). S.aureus Gyrase Cleavage Assay.
  • Ashley, R. E., & Osheroff, N. (2019). DNA Cleavage Mediated by Bacterial Type II Topoisomerases. PubMed Central.
  • Maruri, F., Sterling, T. R., Kaiga, A. W., Blackman, A., van der Heijden, Y. F., Mayer, C., Cambau, E., Aubry, A., & Dheda, K. (2012). Extending the Definition of the GyrB Quinolone Resistance-Determining Region in Mycobacterium tuberculosis DNA Gyrase for Assessing Fluoroquinolone Resistance in M. tuberculosis. PubMed Central.
  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Cleavage Assay.
  • MDPI. (2025). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase.
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  • BioHippo. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
  • BrainKart. (2017). Dna Gyrase Inhibitors : Fluoroquinolones.
  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., Goldman, J. D., & Holmes, D. J. (2010). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed.
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  • Drlica, K., Malik, M., Kerns, R. J., & Zhao, X. (2008). Quinolones: Action and Resistance Updated. PubMed Central.
  • ResearchGate. (2025). Interaction of nalidixic acid and ciprofloxacin with wild type and mutated quinolone-resistance-determining region of DNA gyrase A.
  • ResearchGate. (n.d.). Geometric mean MICs of nalidixic acid (a), ciprofloxacin (b) and....
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A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of 6-Hydroxyquinoline-3-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural bioactive molecules.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing compounds that interact with a wide array of biological targets, from enzymes to receptors. 6-Hydroxyquinoline-3-carboxylic acid is one such molecule, belonging to a class of compounds with known antiproliferative, anti-inflammatory, and antimicrobial properties.[2][3]

However, the very versatility of the quinoline scaffold presents a significant challenge for researchers: the high potential for cross-reactivity. A compound designed for a specific target may interact with unintended off-targets, leading to misleading assay results, confounding data interpretation, and potential toxicity in later developmental stages. This is particularly true for compounds like this compound, which bear strong structural resemblance to well-characterized, promiscuous molecules such as the endogenous neuromodulator Kynurenic Acid (KYNA).[4]

This guide provides an in-depth comparison of the potential biological targets of this compound. It is designed for researchers, scientists, and drug development professionals to anticipate, identify, and experimentally control for off-target effects. We will explore the causality behind these interactions and provide robust, self-validating protocols to ensure the integrity of your screening data.

Part 1: Structural Analogs and Predicted Target Classes

The predictive power of pharmacology often begins with structural comparison. The activity of this compound can be inferred from its close structural relatives, which have well-documented biological activities.

  • Kynurenic Acid (KYNA) Analogs: KYNA (4-hydroxyquinoline-2-carboxylic acid) is an endogenous tryptophan metabolite that acts as a broad-spectrum antagonist of ionotropic glutamate receptors (iGluRs), including NMDA and AMPA receptors.[5] It is also an agonist for the G-protein coupled receptor GPR35, which is involved in immune modulation.[6] The shared hydroxyquinoline carboxylic acid motif between KYNA and our topic compound is a strong indicator of potential cross-reactivity with these targets.

  • Quinoline-3-Carboxylic Acid Derivatives: This class of compounds has been successfully developed as inhibitors of protein kinases, notably Protein Kinase CK2, where they act as ATP-competitive inhibitors.[7][8] Furthermore, various derivatives have shown selective antiproliferative activity against cancer cell lines like MCF-7 and K562.[9][10]

  • Hydroxyquinolines as Metal Chelators: The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent for divalent and trivalent metal ions like Fe(II/III) and Cu(II).[11] While our compound is a 6-hydroxyquinoline, the presence of the hydroxyl and carboxylic acid groups provides potential sites for metal coordination. This is a critical, non-protein-mediated mechanism that can cause significant interference in biological assays that rely on metal cofactors.

Based on these relationships, we can predict four primary classes of potential off-target interactions for this compound.

cluster_targets Predicted Off-Target Classes main This compound target1 Ionotropic Glutamate Receptors (NMDA, AMPA) main->target1 Structural similarity to Kynurenic Acid target2 Protein Kinases (e.g., CK2) main->target2 Shared Quinoline-3-Carboxylic Acid Scaffold target3 GPCRs (e.g., GPR35) main->target3 Structural similarity to Kynurenic Acid target4 Metal Ion Chelation (Assay Interference) main->target4 Presence of Hydroxyl & Carboxyl Moieties

Caption: Predicted off-target classes for this compound.

Part 2: Comparative Analysis of Potential Off-Target Interactions

A systematic evaluation of activity against predicted off-targets is crucial. While direct experimental data for this compound is limited, we can build a strong comparative case using published data for its analogs.

Target Class 1: Ionotropic Glutamate Receptors

Kynurenic acid analogs are well-established antagonists of NMDA receptors.[4][12] This interaction is driven by the molecule's ability to occupy the glutamate binding site. Given the structural similarity, it is highly probable that this compound exhibits some affinity for this receptor family.

Implications for Assays: An uncharacterized hit in a screen for a novel CNS target could be a false positive resulting from potent NMDA receptor antagonism. This is particularly relevant in cell-based assays measuring neuronal activity or calcium flux, where glutamate signaling is a dominant pathway.

Target Class 2: Protein Kinases

The quinoline-3-carboxylic acid scaffold has been identified as a hinge-binding motif in protein kinases, enabling it to compete with ATP.[7] Studies have demonstrated that derivatives of this scaffold can inhibit Protein Kinase CK2 with micromolar to sub-micromolar potency.

Implications for Assays: Kinase signaling pathways are ubiquitous, regulating nearly every aspect of cell function. Unintended kinase inhibition can lead to potent cytotoxic or anti-proliferative effects that may be misinterpreted as a specific, on-target outcome.[9] Any high-throughput screen that uses cell viability as a readout is susceptible to this form of cross-reactivity.

Table 1: Comparative Activity of Quinoline Analogs on Potential Off-Targets

Compound ClassSpecific Example/DerivativeTargetReported Activity (IC₅₀)Reference
Quinoline-3-Carboxylic Acids 2-Aminoquinoline-3-carboxylic acid deriv.Protein Kinase CK20.65 - 18.2 µM[7]
Kynurenic Acid Analogs Decahydroisoquinoline-3-carboxylic acid deriv.NMDA Receptor Binding55 nM - 856 nM[12]
Kynurenic Acid Kynurenic AcidGPR35~100 µM (EC₅₀)[6]
Quinoline Carboxylic Acids Quinoline-3-carboxylic acidAnti-proliferative (MCF7)Significant growth inhibition[2]
Target Class 3: Metal Ion Chelation

Many enzymes require divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) as cofactors for catalytic activity. Compounds capable of chelating these ions can act as non-specific enzyme inhibitors, leading to a high rate of false positives in biochemical assays. 8-Hydroxyquinolines are potent chelators, and while the 6-hydroxy isomer may have different coordination properties, the potential for chelation cannot be dismissed.[11]

Implications for Assays: This is one of the most common sources of assay artifacts. DNA/RNA polymerases, phosphatases, and certain kinases are highly susceptible to inhibition via chelation. A compound that appears to be a potent and specific inhibitor in a primary biochemical screen may be completely inactive in a cell-based context where intracellular metal concentrations are different, or it may exhibit broad, non-specific toxicity.

Part 3: Experimental Strategies for De-risking Cross-Reactivity

To build a robust case for a compound's selectivity, a logical and phased counter-screening workflow is essential. The goal is to systematically rule out the most likely sources of cross-reactivity identified in the previous section.

cluster_workflow Cross-Reactivity De-risking Workflow A Primary Screen Hit (e.g., Novel Enzyme Inhibition) B Tier 1: Broad Counter-Screens A->B C Kinase Panel Screen (e.g., KinomeScan® or similar) B->C Assess kinase promiscuity D NMDA Receptor Binding Assay B->D Assess iGluR affinity E Tier 2: Assay Interference Screen C->E D->E F Metal-Dependent Nuclease Assay (with/without excess Mg²⁺) E->F Rule out chelation artifact G Cytotoxicity Assay (e.g., HEK293, HepG2) E->G Assess general toxicity H Confirmed Selective Hit F->H G->H

Caption: A logical workflow for de-risking primary screening hits.

Experimental Protocol 1: Broad Kinase Selectivity Profiling

Causality: To efficiently test for cross-reactivity against the kinome, a broad panel is more effective than testing individual kinases. Services like Eurofins' KinomeScan® or Promega's ADP-Glo™ technology provide comprehensive data. The principle of the ADP-Glo™ assay is to quantify the amount of ADP produced in a kinase reaction, which is a universal product of kinase activity.

Methodology: ADP-Glo™ Kinase Assay (General Protocol)

  • Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction containing:

    • Kinase buffer (with required divalent cations, typically Mg²⁺).

    • Substrate (protein or peptide specific to the kinase being tested).

    • ATP at its Km concentration for the specific kinase.

    • The test compound (this compound) at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

    • Kinase enzyme.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal directly correlates with the amount of ADP produced and thus, kinase activity.

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol 2: NMDA Receptor Radioligand Binding Assay

Causality: To confirm a direct interaction with the NMDA receptor, a competitive binding assay is the gold standard. This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor's glutamate binding site.

Methodology: [³H]CGP39653 Competitive Binding Assay

  • Membrane Preparation: Use prepared cortical membranes from rats or a cell line recombinantly expressing the NMDA receptor.

  • Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well filter plate, combine:

    • 50 µL of assay buffer.

    • 25 µL of test compound (this compound) at various concentrations.

    • 25 µL of [³H]CGP39653 (a potent NMDA antagonist radioligand) at a final concentration near its Kd (e.g., 5 nM).

    • 100 µL of the membrane preparation (e.g., 100-200 µg protein).

  • Controls:

    • Total Binding: No test compound.

    • Non-Specific Binding (NSB): A high concentration of a known non-radioactive ligand (e.g., 1 mM L-glutamate).

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold and wash 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the test compound concentration to determine the Ki or IC₅₀.

Experimental Protocol 3: Self-Validating Assay for Metal Chelation

Causality: To determine if observed inhibition is due to metal chelation, a self-validating protocol is required. We will use a metal-dependent enzyme and test if the inhibitory effect of the compound can be reversed by adding an excess of the cognate metal cofactor. A classic example is using a DNase I, which requires both Ca²⁺ and Mg²⁺.

Methodology: DNase I Activity Assay with Metal Reconstitution

  • Substrate Preparation: Use a fluorescently-labeled DNA substrate that is quenched when intact but fluoresces upon cleavage.

  • Reaction Buffer: Prepare a Tris-based buffer (pH 7.5) containing 1 mM CaCl₂.

  • Reaction Setup: Prepare three sets of reactions in a 384-well plate:

    • Set A (Standard Inhibition): Buffer, substrate, DNase I, and a dilution series of this compound. Finally, add 1 mM MgCl₂ to initiate the reaction.

    • Set B (Reconstitution Control): Buffer, substrate, DNase I, and a dilution series of the test compound that has been pre-incubated for 15 minutes with a high concentration of MgCl₂ (e.g., 10 mM).

    • Set C (No Compound Control): Buffer, substrate, DNase I, and 1 mM MgCl₂.

  • Data Acquisition: Monitor the increase in fluorescence over time using a plate reader.

  • Analysis:

    • Calculate the rate of reaction for all wells.

    • If the compound is a true inhibitor of DNase I, its IC₅₀ will be similar in both Set A and Set B.

    • If the compound is a metal chelator, it will show potent inhibition in Set A, but this inhibition will be significantly reduced or abolished in Set B (i.e., a large rightward shift in the IC₅₀ curve). This result self-validates the mechanism of action as chelation.

Conclusion

While this compound may hold therapeutic promise, its structural characteristics strongly suggest a potential for cross-reactivity with multiple target families, including glutamate receptors, protein kinases, and G-protein coupled receptors. Furthermore, its chemical motifs indicate a risk of assay interference through metal chelation. Ignoring these potential off-target activities can lead to the investment of significant resources into compounds with misleading initial data.

As a Senior Application Scientist, I strongly advocate for the early and systematic implementation of a counter-screening cascade as outlined in this guide. By employing robust, self-validating assays to probe for the most likely off-target interactions, researchers can de-risk their screening hits, generate high-integrity data, and build a solid foundation for successful drug development.

References

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Each method must be properly developed and validated for its intended purpose to ensure the generation of reliable, accurate, and reproducible data. [12][13]

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A Senior Application Scientist's Guide to Comparing the Fluorescence Quantum Yield of Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the nuances of molecular fluorescence is paramount. Among the vast landscape of fluorescent compounds, hydroxyquinoline derivatives stand out for their versatile applications, from highly sensitive biological probes to efficient materials for organic light-emitting diodes (OLEDs). The fluorescence quantum yield (ΦF) is a critical parameter that dictates the efficiency of these applications, representing the ratio of photons emitted to photons absorbed. A higher quantum yield signifies a more efficient fluorophore, a crucial attribute for developing brighter probes and more efficient devices.

This guide provides an in-depth comparison of the fluorescence quantum yields of various hydroxyquinoline derivatives. We will delve into the structural factors that govern their emissive properties and provide a detailed, field-proven protocol for the accurate measurement of this key photophysical parameter.

The Structural Basis of Fluorescence in Hydroxyquinoline Derivatives: The Role of ESIPT and Substituent Effects

The parent compound, 8-hydroxyquinoline (8-HQ), is itself weakly fluorescent in most solvents.[1][2] This is primarily due to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] Upon photoexcitation, the proton from the hydroxyl group at the 8-position is transferred to the nitrogen atom of the pyridine ring. This process creates a transient keto-tautomer which rapidly returns to the ground state without emitting a photon, thus quenching the fluorescence.

The key to unlocking the fluorescent potential of hydroxyquinolines lies in the inhibition of this ESIPT pathway. This can be achieved through two primary strategies:

  • Metal Chelation: 8-Hydroxyquinoline is a powerful chelating agent that forms stable complexes with a wide variety of metal ions.[1][2] Upon chelation, the hydroxyl proton is displaced, and the metal ion coordinates to both the phenolate oxygen and the pyridine nitrogen. This rigidifies the molecular structure and, most importantly, prevents the ESIPT from occurring, leading to a dramatic increase in fluorescence quantum yield.[1][2][4] The fluorescence properties of the resulting complexes are highly dependent on the specific metal ion. For instance, with 8-hydroxyquinoline-5-sulfonic acid, the cadmium chelate is reported to be the most fluorescent in aqueous solutions.[5]

  • Substitution on the Quinoline Ring: The introduction of various substituents at different positions on the quinoline scaffold can significantly modulate the fluorescence quantum yield and the emission wavelength.

    • Derivatization of the Hydroxyl Group: Replacing the proton of the hydroxyl group with an alkyl (ether) or acyl (ester) group effectively blocks the ESIPT pathway. Ether derivatives of 8-HQ have been shown to exhibit significantly higher fluorescence intensity compared to the parent compound.[3]

    • Ring Substituents: The electronic nature of substituents on the aromatic rings plays a crucial role. Electron-donating groups, such as methoxy (-OCH3), tend to increase the fluorescence quantum yield of 8-hydroxyquinoline metal complexes.[6] Conversely, electron-withdrawing groups, like nitro (-NO2), generally decrease the quantum yield.[7] These substituents alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby influencing the radiative and non-radiative decay rates.

The following diagram illustrates the key structural features of hydroxyquinoline derivatives that influence their fluorescence quantum yield.

G cluster_0 Hydroxyquinoline Core cluster_1 Factors Influencing Quantum Yield 8-HQ 8-Hydroxyquinoline ESIPT ESIPT (Fluorescence Quenching) 8-HQ->ESIPT Hydroxyl proton transfer Metal_Chelation Metal Chelation (Fluorescence Enhancement) 8-HQ->Metal_Chelation Blocks ESIPT Substituents Ring Substituents 8-HQ->Substituents Modulate electronic properties Solvent Solvent Environment 8-HQ->Solvent Influences excited state Low Quantum Yield Low Quantum Yield ESIPT->Low Quantum Yield Promotes non-radiative decay High Quantum Yield High Quantum Yield Metal_Chelation->High Quantum Yield Promotes radiative decay Tunable Quantum Yield & Emission Tunable Quantum Yield & Emission Substituents->Tunable Quantum Yield & Emission Variable Quantum Yield Variable Quantum Yield Solvent->Variable Quantum Yield G start Start select_std Select Quantum Yield Standard start->select_std prep_sol Prepare Stock Solutions (Sample & Standard) select_std->prep_sol prep_dil Prepare Dilutions (Abs < 0.1) prep_sol->prep_dil meas_abs Measure Absorbance at λex prep_dil->meas_abs meas_fluo Measure Fluorescence Emission meas_abs->meas_fluo integrate Integrate Fluorescence Spectra meas_fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad_X & Grad_ST) plot->gradient calculate Calculate Quantum Yield (Φ_X) gradient->calculate end End calculate->end

Caption: Workflow for relative fluorescence quantum yield measurement.

Conclusion

The fluorescence quantum yield of hydroxyquinoline derivatives is a complex property governed by a delicate interplay of structural and environmental factors. The inherent tendency of 8-hydroxyquinoline to undergo excited-state intramolecular proton transfer is a major quenching pathway, which can be effectively overcome by metal chelation or strategic derivatization of the hydroxyl group. Furthermore, the electronic nature of substituents on the quinoline ring provides a powerful tool for fine-tuning the photophysical properties of these versatile fluorophores. By following the detailed experimental protocol outlined in this guide, researchers can obtain reliable and reproducible quantum yield data, enabling a robust comparison of different hydroxyquinoline derivatives and facilitating the rational design of new compounds with optimized fluorescence for a wide range of applications in science and technology.

References

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A Senior Application Scientist's Guide to the Synthesis of 6-Hydroxyquinoline-3-carboxylic Acid: A Comparative Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 6-hydroxyquinoline-3-carboxylic acid is a particularly valuable building block. This guide provides an in-depth technical comparison of synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction to this compound

This compound is a heterocyclic compound with significant potential in pharmaceutical research. The quinoline core is a privileged structure in drug discovery, and the presence of both a hydroxyl and a carboxylic acid group offers multiple points for further functionalization, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. The selection of an efficient and scalable synthetic route is therefore a critical first step in any research program targeting this scaffold.

Comparative Analysis of Synthetic Routes

Several classical named reactions can be considered for the synthesis of the quinoline core. Here, we evaluate the most promising approaches for the specific synthesis of this compound, considering factors such as starting material availability, reaction conditions, yield, and potential for scale-up.

Route 1: The Gould-Jacobs Reaction (Recommended)

The Gould-Jacobs reaction is a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with 4-quinolones.[1][2] By selecting the appropriate aniline precursor, this reaction can be readily adapted to synthesize the desired 6-hydroxyquinoline scaffold. This route is recommended due to its predictability and the commercial availability of the starting materials.

Reaction Scheme:

Gould-Jacobs Reaction 4-Aminophenol 4-Aminophenol Intermediate_A Anilinomethylenemalonate Intermediate 4-Aminophenol->Intermediate_A Heat (100-140°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate_A Intermediate_A_2 Anilinomethylenemalonate Intermediate Ester Ethyl 4,6-dihydroxyquinoline- 3-carboxylate Intermediate_A_2->Ester High-boiling solvent (e.g., Diphenyl ether) ~250°C Ester_2 Ethyl 4,6-dihydroxyquinoline- 3-carboxylate Carboxylic_Acid 6-Hydroxyquinoline- 3-carboxylic Acid (target molecule) Ester_2->Carboxylic_Acid 1. NaOH (aq), Reflux 2. Acidification (HCl)

Caption: The Gould-Jacobs route to this compound.

Causality Behind Experimental Choices:

The Gould-Jacobs reaction proceeds in three key stages: condensation, thermal cyclization, and hydrolysis.[1][2]

  • Condensation: The initial step involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM). For our target, 4-aminophenol is the logical starting aniline. The reaction is typically heated to drive off the ethanol byproduct and push the equilibrium towards the anilinomethylenemalonate intermediate.[3] A moderate temperature of 100-140°C is sufficient for this step.

  • Thermal Cyclization: This is the most critical and energy-intensive step. The intermediate undergoes an intramolecular cyclization at high temperatures (typically >250°C).[4] The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential to achieve the required temperature for efficient ring closure. Microwave irradiation has also been shown to be effective in reducing reaction times for this step.[5]

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed to the desired carboxylic acid. This is a standard saponification reaction, typically carried out by refluxing with an aqueous base like sodium hydroxide, followed by acidification to precipitate the product.[1][6]

Experimental Protocol (Adapted from a similar synthesis[3]):

Step 1: Synthesis of Ethyl 4,6-dihydroxyquinoline-3-carboxylate

  • In a round-bottom flask equipped with a condenser and a nitrogen inlet, combine 4-aminophenol (1 eq.) and diethyl ethoxymethylenemalonate (1 eq.).

  • Heat the mixture under a nitrogen atmosphere to 140°C for 1 hour, allowing the ethanol generated to distill off.

  • To the resulting crude intermediate, add diphenyl ether (approx. 5-10 mL per gram of aniline).

  • Heat the mixture to reflux (approx. 250°C) with stirring for 15-30 minutes.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Add diethyl ether to the cooled mixture to further precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and air dry.

Step 2: Synthesis of this compound

  • Suspend the crude ethyl 4,6-dihydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

ParameterGould-Jacobs Reaction
Starting Materials 4-Aminophenol, Diethyl ethoxymethylenemalonate
Key Intermediates Anilinomethylenemalonate, Ethyl 4,6-dihydroxyquinoline-3-carboxylate
Typical Yield Moderate to Good (expect 50-70% overall)[3]
Purity Generally good after recrystallization
Scalability Good
Advantages Readily available starting materials, predictable regioselectivity.
Disadvantages High temperatures required for cyclization, potential for side reactions at high temperatures.[4]
Alternative Synthetic Routes: A Comparative Overview

While the Gould-Jacobs reaction is the recommended route, other classical methods for quinoline synthesis are worth considering, although they may present more challenges for this specific target molecule.

1. The Friedländer Synthesis:

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[7][8] To synthesize this compound via this route, one would ideally start with 2-amino-5-hydroxybenzaldehyde and a malonic acid derivative.

Friedlander_Synthesis start 2-Amino-5-hydroxybenzaldehyde Diethyl malonate product Ethyl 6-hydroxyquinoline-3-carboxylate start->product Base or Acid Catalyst final_product This compound product->final_product Hydrolysis

Caption: Hypothetical Friedländer route.

  • Challenge: The primary challenge of this route is the limited commercial availability and stability of 2-amino-5-hydroxybenzaldehyde. A multi-step synthesis of this starting material would be required, adding complexity to the overall process. However, modern variations involving the in-situ reduction of the corresponding nitro compound can make this route more feasible.[9]

2. The Doebner Reaction:

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[10][11] Adapting this for our target would likely involve a more complex pathway and is not a direct route to a 3-carboxylic acid derivative.

3. The Combes Quinoline Synthesis:

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[12][13] While effective for 2,4-disubstituted quinolines, it is not readily adaptable for the synthesis of 3-carboxyquinolines.

Synthetic RouteStarting MaterialsKey AdvantagesKey Disadvantages
Gould-Jacobs 4-Aminophenol, DEEMReadily available starting materials, predictable outcome.High reaction temperatures required.[4]
Friedländer 2-Amino-5-hydroxybenzaldehyde, Malonic esterPotentially a more direct route.Key starting material is not readily available.[9]
Doebner 4-Aminophenol, Aldehyde, Pyruvic AcidOne-pot, three-component reaction.Does not directly yield the desired 3-carboxy isomer.[10]
Combes 4-Aminophenol, β-DiketoneGood for 2,4-disubstituted quinolines.Not suitable for the synthesis of 3-carboxy derivatives.[12]

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis (Gould-Jacobs) cluster_purification Purification cluster_analysis Analysis Start Mix 4-Aminophenol and DEEM Condensation Heat to 140°C Start->Condensation Cyclization Add Diphenyl Ether and Reflux at 250°C Condensation->Cyclization Precipitation Cool and Add Diethyl Ether Cyclization->Precipitation Filtration1 Filter and Wash Precipitation->Filtration1 Hydrolysis Reflux with NaOH(aq) Filtration1->Hydrolysis Acidification Cool and Add HCl Hydrolysis->Acidification Filtration2 Filter and Wash Acidification->Filtration2 Drying1 Dry Crude Product Filtration2->Drying1 Recrystallization Recrystallize from Ethanol or Acetic Acid Drying1->Recrystallization Drying2 Dry Pure Product Recrystallization->Drying2 Analysis Characterize by: - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry - Melting Point Drying2->Analysis

Caption: Overall workflow for the synthesis and purification of this compound.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring system, as well as the absence of the ethyl group signals from the ester precursor. The ¹³C NMR will confirm the number of unique carbons and the presence of the carboxylic acid carbonyl.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and characteristic aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

For the synthesis of this compound, the Gould-Jacobs reaction stands out as the most reliable and practical approach for a laboratory setting. Its use of readily available starting materials and predictable regiochemistry makes it a superior choice over other classical quinoline syntheses that would require more complex starting materials or are not suited for the desired substitution pattern. While the high temperatures required for the cyclization step can be a drawback, modern techniques such as microwave synthesis can mitigate this issue. This guide provides a comprehensive framework for researchers to successfully synthesize and validate this valuable building block for drug discovery and development.

References

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of 6-Hydroxyquinoline and 8-Hydroxyquinoline

For researchers and scientists in drug development, the quinoline scaffold represents a "privileged structure," a molecular framework that consistently yields biologically active compounds.[1][2] Among its simplest derivatives, the positional isomers 6-hydroxyquinoline and 8-hydroxyquinoline offer a compelling case study in how a subtle structural change—the location of a single hydroxyl group—can dramatically alter biological function. This guide provides an in-depth, objective comparison of their activities, grounded in experimental data, to elucidate why one isomer has become a cornerstone of medicinal chemistry while the other remains a relative curiosity.

The Decisive Factor: The Structural Basis of Metal Chelation

The fundamental difference dictating the divergent biological profiles of these isomers is their ability to chelate metal ions. Chelation is the formation of two or more coordinate bonds between a central metal ion and a single organic molecule, known as a ligand.

8-Hydroxyquinoline (8-HQ) is a potent monoprotic bidentate chelating agent.[1] The hydroxyl group at position 8 and the nitrogen atom at position 1 are perfectly positioned to form a stable, five-membered ring complex with a wide range of divalent and trivalent metal cations, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1][3] This chelating ability is the primary driver of its diverse and potent biological effects.[3][4]

6-Hydroxyquinoline (6-HQ) , by contrast, is a significantly weaker chelating agent. The hydroxyl group at position 6 is too distant from the ring nitrogen to form a stable chelate ring. While it can still interact with metal ions, it does so with much lower affinity.[5] This structural handicap is the principal reason for its comparatively limited and less potent biological activity.

G cluster_0 Structural Comparison cluster_1 Chelation Mechanism of 8-HQ struct_8hq label_8hq 8-Hydroxyquinoline (8-HQ) struct_6hq label_6hq 6-Hydroxyquinoline (6-HQ) mol1 8-HQ metal Metal Ion (M²⁺) mol1->metal Binds via N and O⁻ mol2 8-HQ mol2->metal Binds via N and O⁻ complex Stable 2:1 Chelate Complex metal->complex G cluster_cell Cancer Cell hq_cu 8-HQ-Cu Complex ros Reactive Oxygen Species (ROS) Generation hq_cu->ros damage DNA Damage & Protein Dysfunction ros->damage apoptosis Apoptosis damage->apoptosis hq 8-HQ hq->hq_cu Ionophore Action cu Extracellular Cu²⁺ cu->hq_cu

Fig 2. Proposed anticancer mechanism of 8-HQ via copper ionophore action.
Antioxidant Activity

The role of these isomers as antioxidants is more nuanced. Antioxidant activity in phenolic compounds can arise from two main mechanisms: hydrogen atom donation to scavenge free radicals, and chelation of transition metals that catalyze the formation of radicals (e.g., via the Fenton reaction).

8-Hydroxyquinoline: Exhibits a complex antioxidant profile. The phenolic hydroxyl group allows it to scavenge radicals. [6]Concurrently, its ability to chelate iron can prevent the generation of highly destructive hydroxyl radicals. [6][7]However, it is crucial to note that under certain conditions, the resulting metal complexes can themselves become pro-oxidant, catalyzing ROS generation. [6]The overall effect is highly dependent on the specific chemical environment.

6-Hydroxyquinoline: The presence of the phenolic hydroxyl group suggests it should possess radical scavenging antioxidant properties. [7]Quinoline derivatives are known to have the potential to function as powerful antioxidants. [7][8]However, lacking the strong metal-chelating capacity, it cannot effectively prevent metal-catalyzed oxidative damage, which is a key pathway in many pathological states. One study on a derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, demonstrated its ability to alleviate oxidative stress. [7]

Compound Derivative Assay IC50 (µM) Reference
5-Amino-8-HQ DPPH Radical Scavenging 8.70 [9]
α-Tocopherol (Control) DPPH Radical Scavenging 13.47 [9]

| Various 8-HQ derivatives | DPPH Radical Scavenging | > 800 (low activity) | [10]|

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the methodologies used to determine these biological activities must be robust. Below are detailed protocols for the key assays discussed.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This protocol assesses a compound's ability to inhibit cancer cell proliferation. The underlying principle is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into a purple formazan product, the quantity of which is proportional to the number of viable cells.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24h (Allows cell attachment) A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate for 48-72h (Allows compound to act) C->D E 5. Add MTT Solution (e.g., 20 µL) D->E F 6. Incubate for 4h (Allows formazan formation) E->F G 7. Solubilize Formazan Crystals (Add 150 µL DMSO) F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate % Viability and Determine IC50 H->I

Fig 3. Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours. [11]Causality: This initial incubation allows the cells to adhere to the plate surface and enter a logarithmic growth phase, ensuring they are healthy and responsive.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 6-HQ and 8-HQ) in the appropriate cell culture medium. A vehicle control (medium with DMSO, if used for solubilization) and a positive control (a known anticancer drug like Doxorubicin) must be included. [11]Causality: Serial dilutions are essential to generate a dose-response curve, from which the IC50 value (the concentration that inhibits 50% of cell growth) can be determined.

  • Treatment: The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. [11]4. Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂. Causality: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest across several cell cycles.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. [11]Causality: Only viable cells with active mitochondrial reductases can convert the MTT into formazan crystals.

  • Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the purple formazan crystals. [11]7. Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. [11]Causality: The absorbance is directly proportional to the number of viable cells in the well.

  • Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined by plotting viability against compound concentration.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the test bacteria (e.g., S. aureus) in a suitable broth to the log phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). [12]

Protocol 3: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH in ethanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds and a positive control (e.g., Ascorbic Acid or BHT) in ethanol. [13]2. Reaction: Mix 2 mL of the test compound solution with 2 mL of the DPPH solution. [14]3. Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. [13][14]Causality: Incubation in the dark is critical to prevent the light-induced degradation of the DPPH radical, ensuring that any observed color change is due to the antioxidant activity of the test compound.

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. [13][14]5. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Conclusion: A Tale of Two Isomers

The comparison between 6-hydroxyquinoline and 8-hydroxyquinoline is a definitive illustration of structure-activity relationships in medicinal chemistry. The strategic placement of the hydroxyl group in the 8-position endows 8-hydroxyquinoline with potent metal-chelating capabilities, unlocking a vast and diverse range of biological activities, from antimicrobial to anticancer effects. [3][15][16]This has cemented its status as a privileged scaffold for drug discovery.

Conversely, 6-hydroxyquinoline, lacking this critical structural feature, demonstrates significantly attenuated biological potency. While it is not inert and possesses some antioxidant and weak antimicrobial properties, its utility in drug development is severely limited by its inability to effectively engage with the metal-dependent pathways that 8-hydroxyquinoline so readily modulates. For researchers in the field, this comparison underscores a crucial principle: in the design of bioactive molecules, atomic precision is paramount.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • 8-Hydroxyquinoline. Wikipedia. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. Dovepress. [Link]
  • Biologically active quinoline and quinazoline alkaloids part I. PMC. [Link]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. [Link]
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]
  • In vitro antioxidant activity of quinoline compounds.
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]
  • Recent studies of antioxidant quinoline deriv
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Scientific & Academic Publishing. [Link]
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. [Link]
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. [Link]
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. [Link]
  • Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. MDPI. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

Sources

A Comparative Guide to the Inhibitory Activity of Quinoline-3-Carboxylic Acids on Protein Kinase CK2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinase CK2 is a constitutively active serine/threonine kinase that has emerged as a critical therapeutic target, particularly in oncology, due to its pervasive role in promoting cell survival, proliferation, and suppressing apoptosis.[1][2][3] The search for potent and selective CK2 inhibitors has led to the exploration of diverse chemical scaffolds. This guide provides a comprehensive comparison of a promising class of inhibitors: quinoline-3-carboxylic acids. We will objectively analyze their performance against CK2, supported by experimental data, elucidate key structure-activity relationships (SAR), and benchmark them against other known inhibitors. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers aiming to validate and expand upon these findings, ensuring scientific rigor and reproducibility.

Introduction: Protein Kinase CK2 as a High-Value Therapeutic Target

Protein kinase CK2 is a ubiquitous and highly pleiotropic enzyme that phosphorylates hundreds of substrates, positioning it as a master regulator of cellular homeostasis.[3][4][5] Structurally, it typically exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[6][7] Unlike many other kinases, CK2 is constitutively active, a feature that makes its dysregulation particularly impactful in disease states.[4]

Elevated CK2 activity is a hallmark of numerous cancers, where it drives tumorigenesis by modulating key signaling pathways such as PI3K/Akt, NF-κB, and JAK/STAT.[1][7] Its anti-apoptotic function and role in promoting DNA repair also contribute to therapeutic resistance.[1][7] This addiction of cancer cells to high levels of CK2 provides a therapeutic window, making selective CK2 inhibition an attractive strategy.[3] This has culminated in the development of inhibitors like CX-4945 (Silmitasertib), which has advanced to clinical trials, validating CK2 as a druggable target.[1][4][8]

CK2_Signaling_Pathways cluster_upstream Upstream Signals cluster_downstream CK2-Mediated Pro-Survival Pathways cluster_outcomes Cellular Outcomes Growth Factors Growth Factors CK2 Protein Kinase CK2 Growth Factors->CK2 Cytokines Cytokines Cytokines->CK2 PI3K_Akt PI3K / Akt Pathway CK2->PI3K_Akt NFkB NF-κB Pathway CK2->NFkB JAK_STAT JAK / STAT Pathway CK2->JAK_STAT Proliferation Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis Suppression NFkB->Apoptosis Angiogenesis Angiogenesis JAK_STAT->Angiogenesis

Caption: Simplified CK2 Signaling Pathways.

The Quinoline-3-Carboxylic Acid Scaffold: A Foundation for Novel Inhibitors

The quinoline core is a privileged scaffold in medicinal chemistry. Within the context of CK2 inhibition, derivatives of 3-carboxy-4(1H)-quinolones were first identified as a new class of ATP-competitive inhibitors.[9] Subsequent research has focused on modifying the quinoline-3-carboxylic acid backbone to improve potency and selectivity. A notable study by Syniugin et al. synthesized and evaluated 43 novel derivatives, providing a rich dataset for comparative analysis and revealing compounds with sub-micromolar to low-micromolar inhibitory activity.[8][10][11]

Comparative Analysis of Inhibitory Activity

The inhibitory potential of quinoline-3-carboxylic acid derivatives is highly dependent on the substitutions around the quinoline core, particularly at the 2-position. The following tables summarize the in vitro inhibitory activity (IC50) of key derivatives against human recombinant CK2 holoenzyme, as determined by kinase assays.[8][11]

Table 1: Inhibitory Activity of 2-Chloro- and 2-Aminoquinoline-3-Carboxylic Acid Derivatives against CK2

Compound ID R (Position 2) Substituents on Benzene Ring IC50 (µM)[8]
3b Cl 6-OCH3 6.1
3k Cl 5,6-benzo 1.5
5b NH2 6-OCH3 1.2
5c NH2 7-Br 0.7

| 5k | NH2 | 5,6-benzo | 0.65 |

Table 2: Inhibitory Activity of Tetrazolo[1,5-a]quinoline-4-Carboxylic Acid Derivatives against CK2

Compound ID Substituents on Benzene Ring IC50 (µM)[8]
6b 8-OCH3 0.8
6f 8-Br 2.1
6j 7-Br 1.0

| 6k | 6,7-benzo | 1.0 |

Structure-Activity Relationship (SAR) and Molecular Interactions

The data reveals clear SAR trends that guide further optimization.

  • Criticality of the 2-Position Substituent : The nature of the substituent at the 2-position of the quinoline ring dramatically influences inhibitory activity. Replacing the chlorine atom (e.g., 3k , IC50 = 1.5 µM) with an amino group (e.g., 5k , IC50 = 0.65 µM) significantly enhances potency.[8] This suggests that the amino group engages in more favorable interactions within the ATP-binding pocket.

  • Potency of Fused Ring Systems : Annulation of a benzene ring (benzo derivatives) at the 5,6-positions consistently improves activity, as seen in the comparison between chloro- and amino-substituted compounds (3k and 5k ).[8]

  • Tetrazolo-quinolines as Potent Scaffolds : The tetrazolo[1,5-a]quinoline-4-carboxylic acid scaffold also yields highly active inhibitors, such as compound 6b (IC50 = 0.8 µM).[8]

  • Molecular Basis for Activity : Molecular docking studies provide a rationale for these observations. The quinoline heterocycle establishes hydrophobic contacts with key residues like Val66, Ile95, Met163, and Ile174 in the CK2 active site.[8] The substituent at the 2-position occupies the ribose pocket. More potent derivatives, like those with tetrazole or amino groups, form stronger hydrophobic contacts and can establish crucial hydrogen bonds with residues like Asp175, explaining their enhanced activity.[8][11]

SAR_Logic cluster_scaffold Quinoline-3-Carboxylic Acid Scaffold cluster_mods Modifications at Position 2 cluster_activity Resulting Inhibitory Activity Scaffold Core Structure Chloro 2-Chloro (3k) Scaffold->Chloro Amino 2-Amino (5k) Scaffold->Amino Tetrazolo Tetrazolo (6b) Scaffold->Tetrazolo Activity_Moderate Moderate Activity (IC50 = 1.5 µM) Chloro->Activity_Moderate Leads to Activity_High High Activity (IC50 = 0.65-0.8 µM) Amino->Activity_High Leads to Tetrazolo->Activity_High Leads to

Caption: SAR logic for quinoline-3-carboxylic acid derivatives.

Benchmarking Against Leading CK2 Inhibitors

To place the performance of the quinoline-3-carboxylic acid derivatives in context, it is essential to compare them with the clinical candidate CX-4945 and other well-established inhibitors.

Table 3: Comparison with Other Notable CK2 Inhibitors

Inhibitor Chemical Class Potency (Ki or IC50) Notes
Compound 5k 2-Aminoquinoline-3-carboxylic acid IC50 = 0.65 µM (650 nM)[8] Most potent from the evaluated quinoline series.
CX-4945 (Silmitasertib) Benzo[c][4][8]naphthyridine Ki = 0.223 nM[1] Oral bioavailability; in Phase II clinical trials.[4][8]
Quinalizarin Anthraquinone Ki = 60 nM[2] Potent and highly selective natural product.

| TBB | Polyhalogenated Benzotriazole | IC50 ≈ 0.5 µM | Widely used research tool; ATP-competitive. |

This comparison highlights that while the most potent quinoline-3-carboxylic acids exhibit promising activity in the sub-micromolar range, they are currently less potent than the clinical candidate CX-4945 by several orders of magnitude. This underscores the necessity for further chemical optimization to achieve clinically relevant potency.

Methodologies for Evaluating Inhibitor Performance

Reproducible and robust assays are the cornerstone of inhibitor characterization. The following protocols provide detailed, self-validating workflows for assessing the inhibitory activity of novel compounds against CK2.

Protocol: In Vitro CK2 Kinase Assay for IC50 Determination

This protocol is adapted from the methodology used to evaluate the quinoline-3-carboxylic acid series and is designed to quantify the concentration of an inhibitor required to reduce enzyme activity by 50%.[8]

Causality : The assay measures the transfer of a radiolabeled phosphate group (from γ-³²P-ATP) to a specific peptide substrate by the CK2 enzyme. The amount of incorporated radioactivity is directly proportional to enzyme activity.

Kinase_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, Substrate, CK2 Enzyme) start->prep add_inhibitor Add Inhibitor (Varying Conc.) or DMSO (Control) prep->add_inhibitor initiate Initiate Reaction (Add γ-³²P-ATP) add_inhibitor->initiate incubate Incubate at 30°C for 20 minutes initiate->incubate stop Stop Reaction (Add Phosphoric Acid) incubate->stop spot Spot Mixture onto Phosphocellulose Paper stop->spot wash Wash Paper Discs (3x) to Remove Unbound ATP spot->wash count Quantify Radioactivity (Cherenkov Counting) wash->count calculate Calculate % Inhibition and Determine IC50 count->calculate end End calculate->end

Caption: Workflow for In Vitro CK2 Kinase Assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation : In a 30 µL final reaction volume, combine the following in a microcentrifuge tube:

    • CK2 Reaction Buffer (20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl2).

    • 6 µg of peptide substrate (e.g., RRRDDDSDDD).

    • 10 units of recombinant human CK2 holoenzyme.

  • Inhibitor Addition :

    • Add the quinoline-3-carboxylic acid derivative at varying final concentrations (prepare serial dilutions from a DMSO stock).

    • Trustworthiness : For a negative control (100% activity), add an equivalent volume of DMSO. For a positive control (0% activity), create a reaction mix without the enzyme.

  • Reaction Initiation : Start the reaction by adding a mix of 50 µM ATP and 0.05–0.1 µCi of γ-³²P-ATP.

  • Incubation : Incubate the reaction tubes for 20 minutes at 30°C.

  • Reaction Termination : Stop the reaction by adding an equal volume (30 µL) of 10% o-phosphoric acid.

  • Substrate Capture : Spot the entire reaction mixture onto 20-mm phosphocellulose paper discs (e.g., Whatman P81). The negatively charged paper binds the positively charged peptide substrate.

  • Washing : Wash the discs three times with 1% o-phosphoric acid solution to remove unincorporated γ-³²P-ATP. Air-dry the discs.

  • Detection : Count the radioactivity incorporated into the substrate using the Cherenkov method in a beta-counter.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

This assay assesses the antiproliferative or cytotoxic effects of the inhibitors on cancer cell lines, providing a measure of their activity in a cellular context.

Causality : The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding : Seed cancer cells (e.g., Jurkat, HeLa, or a relevant line with known CK2 overexpression) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the CK2 inhibitor. A recommended starting range is 0 µM to 50 µM.[12] Include a vehicle control (DMSO) at the highest final concentration used.

  • Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12][13]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13]

  • Formazan Formation : Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan.

  • Solubilization : Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight if necessary.

  • Measurement : Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the DC50 (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

The quinoline-3-carboxylic acid scaffold represents a viable and promising starting point for the development of novel protein kinase CK2 inhibitors.[11] Derivatives such as 2-aminoquinoline-3-carboxylic acids and tetrazolo[1,5-a]quinoline-4-carboxylic acids have demonstrated encouraging inhibitory activity in the sub-micromolar range.[8][10][11] The clear structure-activity relationships identified provide a logical roadmap for medicinal chemists to further optimize these compounds.

The primary challenge remains the significant potency gap when compared to clinical-stage inhibitors like CX-4945. Future efforts should focus on rational design strategies to enhance interactions within the ATP-binding site, improve cell permeability, and conduct comprehensive selectivity profiling against a panel of other kinases to ensure a favorable safety profile. The experimental protocols detailed herein offer a robust framework for guiding and validating these essential next steps in drug discovery.

References

  • Recent Advances in the Discovery of CK2 Inhibitors - PMC. PubMed Central.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2. PubMed.
  • Protein kinase CK2 inhibitors: a p
  • CK2 Inhibitors Targeting Inside and Outside the C
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
  • Application Notes and Protocols for CK2 Inhibitor 3 in Cell Culture Experiments. Benchchem.
  • Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management. Asian Pacific Journal of Cancer Prevention.
  • Application Notes and Protocols for In Vitro Studies with the CK2 Inhibitor CK2-IN-4. Benchchem.
  • The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico R

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Immediate Safety Precautions

Based on data from structurally similar compounds like 6-Hydroxyquinoline and other hydroxyquinoline carboxylic acids, 6-Hydroxyquinoline-3-carboxylic acid should be handled as a hazardous substance.[3][4][6]

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[3][6]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[3][6]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[3][6]

Essential Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to wear the appropriate PPE.[2][7] The following table summarizes the necessary equipment, grounded in OSHA and European standards.

Protection Type Specific Equipment Relevant Standard
Eye and Face Chemical safety goggles with side shields or a face shield worn over goggles.OSHA 29 CFR 1910.133 or EN 166[3]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use.EN 374[2]
Body A laboratory coat must be worn and kept fully fastened.N/A
Respiratory When handling the solid powder outside of a fume hood, use a NIOSH/MSHA or EN 149 approved respirator.NIOSH/MSHA or EN 149[3][7]
Engineering Controls

Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[7] An eyewash station and safety shower must be readily accessible.[6]

Waste Characterization and Segregation: The Core Principle

The foundational principle of chemical disposal is that this compound must be managed as hazardous waste.[2][8] It must never be disposed of in the regular trash or poured down the sanitary sewer.[2][7][9] Improper disposal can lead to dangerous chemical reactions in plumbing and the contamination of waterways.

Key Incompatibilities:

  • Strong Oxidizing Agents: Avoid mixing with strong oxidizers.[3][10]

  • Strong Acids: Do not store or mix with strong acids.[3]

  • Bases: As an acid, it will react with bases. While neutralization is a disposal technique for some simple acids, it is not recommended for this compound without explicit guidance from an Environmental Health & Safety (EHS) professional due to its complex quinoline structure.[11][12][13]

All waste streams must be segregated to prevent such reactions.[14]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to collecting and preparing the waste for pickup by a licensed hazardous waste management company.

Workflow for Waste Segregation and Disposal

G cluster_0 Waste Generation Point cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway WasteGen 6-Hydroxyquinoline-3-carboxylic acid waste generated Identify Identify Waste Form WasteGen->Identify SolidWaste Solid Waste (Unused reagent, contaminated wipes, weigh paper) Identify->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) Identify->LiquidWaste Liquid Glassware Contaminated Sharps (Pipettes, glassware) Identify->Glassware Sharps SolidContainer Collect in a labeled, sealable solid hazardous waste container. SolidWaste->SolidContainer LiquidContainer Collect in a labeled, sealable liquid hazardous waste container. LiquidWaste->LiquidContainer SharpsContainer Collect in a puncture-proof, labeled sharps container. Glassware->SharpsContainer Storage Store in designated satellite accumulation area. Ensure segregation from incompatibles. SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Arrange for pickup by licensed Environmental Health & Safety (EHS) contractor. Storage->Pickup

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: A Data-Driven Assessment

While a specific Safety Data Sheet (SDS) for 6-Hydroxyquinoline-3-carboxylic acid lacks detailed hazard statements, analysis of analogous compounds such as 6-Hydroxyquinoline and other quinoline derivatives points to several potential risks. These include irritation to the skin, eyes, and respiratory system.[1][2][3][4] More hazardous quinoline compounds are known to be harmful if swallowed or in contact with skin, with some being suspected carcinogens and mutagens.[5][6] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is essential.

Table 1: Hazard Profile of Structurally Related Quinoline Compounds

CompoundKey Hazards
6-Hydroxyquinoline Skin, eye, and respiratory tract irritation.[1][2][3]
Quinoline Harmful if swallowed or in contact with skin, causes skin and eye irritation, suspected of causing genetic defects, may cause cancer, toxic to aquatic life.[5][6]
8-Hydroxyquinoline Risk of serious eye damage, may cause an allergic skin reaction.[7]
4-Hydroxyquinoline-2-carboxylic acid Causes skin and serious eye irritation, may cause respiratory irritation.[4]

Core Directive: Personal Protective Equipment (PPE) Protocol

Based on the potential hazards identified, the following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used in addition to goggles when there is a risk of splashing or when handling larger quantities.

  • Rationale: This protects against accidental splashes of solutions or contact with the powdered form of the compound, which could cause serious eye irritation or damage.[3][4][7][8]

Skin Protection
  • Gloves: Wear powder-free nitrile or neoprene gloves.[9] It is recommended to use two pairs of chemotherapy-grade gloves, especially during procedures with a high risk of contamination.[9] Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[10]

  • Gown: A disposable, polyethylene-coated polypropylene gown or a similar laminate material that is resistant to chemical permeation is required.[9] Standard cloth lab coats are not sufficient as they can absorb the chemical, leading to prolonged skin contact.[9]

  • Rationale: Direct skin contact can cause irritation.[1][3][4] For some quinoline derivatives, skin contact can be harmful.[5][6] A multi-layered approach to skin protection minimizes the risk of exposure.

Respiratory Protection
  • Requirement: For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher-rated particulate respirator is required.[10]

  • Rationale: Inhalation of the powdered compound can cause respiratory tract irritation.[1][3][4] Engineering controls like a fume hood are the primary line of defense, with respirators providing an additional layer of protection.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Work within a certified chemical fume hood prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handle1 Carefully weigh the solid compound prep3->handle1 handle2 Prepare solutions, avoiding splashes handle1->handle2 handle3 Keep containers tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of contaminated waste in designated hazardous waste containers clean1->clean2 clean3 Doff PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Sources

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Retrosynthesis Analysis

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6-Hydroxyquinoline-3-carboxylic acid
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